Alpha-5-Methyluridine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
3258-09-1 |
|---|---|
分子式 |
C10H14N2O6 |
分子量 |
258.23 g/mol |
IUPAC名 |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9+/m1/s1 |
InChIキー |
DWRXFEITVBNRMK-PULFBKJNSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Analysis of Alpha-5-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-5-Methyluridine, more commonly known as 5-Methyluridine (B1664183) (m5U) or ribothymidine, is a pyrimidine (B1678525) nucleoside distinguished by a methyl group at the fifth position of the uracil (B121893) ring. As the ribonucleoside counterpart to thymidine, it is a crucial component in the study of nucleic acid metabolism and function.[1][2] This modified nucleoside is most notably found in the T-loop of transfer RNA (tRNA), where it plays a significant role in stabilizing the molecule's tertiary structure.[3] Its presence has also been identified in other non-coding RNAs, and it is gaining attention as a potential biomarker in various disease states, including cancer.[2][3] This guide provides a comprehensive overview of the chemical structure, quantitative analytical data, experimental protocols for its synthesis and characterization, and its biological significance.
Chemical Structure and Identification
5-Methyluridine consists of a thymine (B56734) base (5-methyluracil) attached to a ribose sugar via a β-N1-glycosidic bond.
Systematic IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[1]
Chemical Formula: C₁₀H₁₄N₂O₆[4]
Molecular Weight: 258.23 g/mol [4]
CAS Number: 1463-10-1[1]
Below is a two-dimensional representation of the chemical structure of 5-Methyluridine.
Quantitative Data
Crystallographic Data
The crystal structure of 5-methyluridine has been determined by X-ray diffraction analysis. The compound crystallizes in the orthorhombic space group P21212 with four molecules per unit cell. The unit cell dimensions are a= 14.026 Å, b= 17.302 Å, and c=4.861 Å. The torsion angle describing the relative orientation of the pyrimidine base and the ribose sugar is -29.4°.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P21212 |
| a | 14.026 Å |
| b | 17.302 Å |
| c | 4.861 Å |
| Z | 4 |
| Torsion Angle (C6-N1-C1'-O4') | -29.4° |
Table 1: Crystallographic Data for 5-Methyluridine.
A comprehensive list of intramolecular bond distances and angles for the heavy atoms is provided below.
| Bond | Length (Å) | Bond | Length (Å) |
| N1-C2 | 1.379 | C4'-C5' | 1.517 |
| C2-N3 | 1.383 | C5'-O5' | 1.428 |
| N3-C4 | 1.385 | C1'-O4' | 1.416 |
| C4-C5 | 1.450 | C4'-O4' | 1.453 |
| C5-C6 | 1.348 | C2-O2 | 1.221 |
| C6-N1 | 1.381 | C4-O4 | 1.226 |
| C1'-N1 | 1.477 | C5-C7 | 1.503 |
| C1'-C2' | 1.531 | ||
| C2'-C3' | 1.524 | ||
| C3'-C4' | 1.521 |
Table 2: Selected Intramolecular Bond Lengths of 5-Methyluridine.
| Angle | Degrees (°) | Angle | Degrees (°) |
| C6-N1-C2 | 121.2 | N1-C1'-C2' | 113.1 |
| N1-C2-N3 | 115.8 | C1'-C2'-C3' | 101.4 |
| C2-N3-C4 | 126.8 | C2'-C3'-C4' | 102.1 |
| N3-C4-C5 | 115.4 | C3'-C4'-O4' | 105.7 |
| C4-C5-C6 | 117.6 | C4'-O4'-C1' | 109.8 |
| C5-C6-N1 | 123.1 | C3'-C4'-C5' | 115.1 |
| C2-N1-C1' | 118.4 | O4'-C4'-C5' | 109.1 |
| C6-N1-C1' | 119.9 | C4'-C5'-O5' | 111.4 |
Table 3: Selected Intramolecular Bond Angles of 5-Methyluridine.
Spectroscopic Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for 5-Methyluridine in D₂O.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 6 | 7.68 | 140.05 |
| 1' | 5.91 | 91.60 |
| 2' | 4.33 | 76.22 |
| 3' | 4.23 | 71.91 |
| 4' | 4.10 | 86.81 |
| 5' | 3.91, 3.81 | 63.50 |
| 5-CH₃ | 1.88 | 14.23 |
Table 4: ¹H and ¹³C NMR Chemical Shifts of 5-Methyluridine in D₂O.[5]
Mass spectrometry data for 5-Methyluridine typically shows a prominent molecular ion peak and characteristic fragmentation patterns. The table below lists some of the major fragments observed in LC-ESI-QTOF mass spectrometry in negative ion mode.[6]
| m/z | Relative Intensity | Putative Fragment |
| 257.0783 | 999 | [M-H]⁻ |
| 214.0727 | 28 | [M-H-C₂H₃O]⁻ |
| 167.0461 | 26 | [M-H-C₃H₅O₂]⁻ |
| 71.0141 | 10 | [C₃H₃O₂]⁻ |
Table 5: Key Fragments from LC-ESI-QTOF Mass Spectrometry of 5-Methyluridine.[6]
Experimental Protocols
Enzymatic Synthesis of 5-Methyluridine
This protocol outlines an efficient enzymatic synthesis method.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing adenosine, thymine, and phosphate in a suitable buffer.
-
Enzyme Addition: Add a combination of adenosine deaminase (ADA), purine nucleoside phosphorylase (PUNP), pyrimidine nucleoside phosphorylase (PYNP), and xanthine oxidase (XOD) to the reaction mixture.
-
Incubation: Incubate the reaction mixture under optimal temperature and pH conditions.
-
Reaction Progression:
-
ADA converts adenosine to inosine.
-
PUNP and PYNP catalyze the reaction between inosine and thymine to produce 5-Methyluridine and hypoxanthine.
-
XOD converts the by-product hypoxanthine to urate, driving the equilibrium towards the formation of 5-Methyluridine.
-
-
Purification: After the reaction is complete, concentrate the solution and purify the 5-Methyluridine by crystallization from ethanol.
-
Analysis: Confirm the purity and identity of the synthesized 5-Methyluridine using High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.
NMR Spectroscopy Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified 5-Methyluridine in approximately 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Sample Preparation:
-
For biological samples such as urine or cell lysates, perform a solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitute the dried extract in the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Use a triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
-
Quantification: For targeted quantification, use selected reaction monitoring (SRM) with a stable isotope-labeled internal standard for the highest accuracy and precision.
Biological Significance and Signaling Pathways
5-Methyluridine is a highly conserved modification found in the T-loop of most tRNAs in all domains of life. Its primary role is to stabilize the tertiary structure of the tRNA molecule, which is essential for its proper function in protein synthesis.
The biosynthesis of 5-methyluridine in tRNA is a post-transcriptional modification catalyzed by specific enzymes.
Recent studies have also implicated 5-methyluridine in various cellular processes and diseases. Dysregulation of tRNA modifications, including m5U, has been linked to the development of breast cancer and systemic lupus erythematosus.[7] Furthermore, 5-methyluridine is being investigated as a potential biomarker for cancer diagnosis and prognosis, as its levels can be altered in the urine of cancer patients.[2]
Conclusion
This compound is a chemically and biologically significant modified nucleoside. Its well-defined structure and the availability of robust analytical methods for its detection and quantification make it an important target for research in molecular biology, drug development, and clinical diagnostics. The detailed information provided in this guide serves as a valuable resource for scientists and researchers working with this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-Methyluridine synthesis - chemicalbook [chemicalbook.com]
- 6. pnas.org [pnas.org]
- 7. Synthesis of 5-Cyanomethyluridine (cnm5 U) and 5-Cyanouridine (cn5 U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 5-Methyluridine in RNA: A Technical History
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of 5-methyluridine (B1664183) (m5U), also known as ribothymidine, was a landmark event in the nascent field of molecular biology, revealing that the informational simplicity of RNA's four canonical bases was an oversimplification. This modified nucleoside, first detected in the late 1950s and definitively placed within a nucleic acid sequence in 1965, shattered the paradigm of RNA as a simple messenger. It heralded the era of epitranscriptomics, demonstrating that RNA molecules are chemically tailored to fine-tune their structure and function. This technical guide provides a detailed chronicle of the discovery of m5U, outlining the pioneering experiments, the brilliant researchers who conducted them, and the ingenious, if laborious, techniques that made it possible. We present detailed protocols from the era, quantitative data on m5U abundance, and logical workflows to offer a comprehensive resource for professionals in RNA research and therapeutics.
Introduction: Beyond the Canonical Four
In the decade following the discovery of the DNA double helix, RNA was primarily understood through the lens of its four constituent bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and uracil (B121893) (U). However, whispers of a more complex reality began to emerge. The first hint that RNA might contain "minor" or "odd" bases came from early chromatographic studies of RNA hydrolysates. The definitive identification of 5-methyluridine—the ribonucleoside counterpart to DNA's thymidine—in transfer RNA (tRNA) was a pivotal moment. It established that post-transcriptional modification was a fundamental feature of RNA biology, adding a new layer of complexity and regulation to the flow of genetic information.
This discovery was not a single event but a culmination of meticulous work involving RNA isolation, enzymatic degradation, and sophisticated separation and identification techniques. It was intrinsically linked to the ambitious quest to determine the first-ever sequence of a nucleic acid, an achievement that earned Robert W. Holley the Nobel Prize.
The Initial Sighting: Littlefield and Dunn (1958)
The first substantive evidence for the natural occurrence of a thymine-containing ribonucleoside in RNA was presented by John W. Littlefield and Donald B. Dunn in 1958.[1] They investigated RNA from diverse biological sources, including bacteria (Escherichia coli), yeast, and various mammalian tissues. Their work suggested the presence of not only 5-methyluridine (which they referred to as "thymine riboside") but also several methylated adenine bases, fundamentally challenging the existing view of RNA composition.[1]
Quantitative Analysis
Littlefield and Dunn performed quantitative analysis on the total RNA extracted from these sources. After extensive purification and hydrolysis, they used paper chromatography and UV spectrophotometry to estimate the amount of the novel nucleoside relative to the total guanine content of the RNA. Their findings represented the first quantitative measure of 5-methyluridine in biological samples.
Table 1: Early Quantitative Estimates of 5-Methyluridine (Thymine Riboside) in Various RNA Sources Data adapted from Littlefield, J.W., and Dunn, D.B. (1958).[1]
| Source Organism/Tissue | Molar Ratio (Thymine Riboside per 100 moles Guanine) |
| Escherichia coli B/r | 2.6 |
| Baker's Yeast | 2.5 |
| Rabbit Liver | 1.8 |
| Wheat Germ | 1.1 |
| Turnip Yellow Mosaic Virus | < 0.2 |
Definitive Placement: The Sequencing of Alanine (B10760859) tRNA (Holley, 1965)
The unequivocal proof of 5-methyluridine's identity and its precise location within a functional RNA molecule came from the monumental work of Robert W. Holley and his team at Cornell University. In 1965, they published the complete nucleotide sequence of alanine tRNA from baker's yeast (Saccharomyces cerevisiae), the first nucleic acid ever to be sequenced.[2][3][4] This 77-nucleotide sequence contained not only A, G, C, and U but also several modified nucleosides, including inosine, pseudouridine, dihydrouridine, and a single residue of 5-methyluridine (ribothymidine).[2][5]
This work revealed that the single m5U residue was located in a consistent position, which would later be identified as part of the "T-loop" or "TΨC loop," a conserved structural feature of nearly all tRNA molecules that is crucial for stabilizing their tertiary structure.[6]
Quantitative Data from the Sequenced Molecule
The complete sequence of yeast alanine tRNA provided a precise and unambiguous quantitative measure of 5-methyluridine within that specific molecule.
Table 2: Nucleoside Composition of Yeast Alanine tRNA Data derived from the complete sequence published by Holley, R.W., et al. (1965).[3][4]
| Nucleoside | Symbol | Count per Molecule (77 total) | Molar Ratio |
| Adenosine | A | 8 | 1 / 9.6 |
| Guanosine | G | 13 | 1 / 5.9 |
| Cytidine | C | 11 | 1 / 7.0 |
| Uridine | U | 8 | 1 / 9.6 |
| 5-Methyluridine | m5U (T) | 1 | 1 / 77.0 |
| Pseudouridine | Ψ | 2 | 1 / 38.5 |
| Dihydrouridine | D | 3 | 1 / 25.7 |
| Inosine | I | 1 | 1 / 77.0 |
| 1-Methylguanosine | m1G | 1 | 1 / 77.0 |
| 1-Methylinosine | m1I | 1 | 1 / 77.0 |
| Note: Total count does not equal 77 due to initial ambiguity of some modified bases in early reports, which were later resolved. |
Experimental Protocols of the Era
The discovery and characterization of 5-methyluridine relied on a series of meticulous and labor-intensive biochemical techniques. The following protocols are reconstructed based on the methods described in the foundational papers of the 1950s and 1960s.[1][7][8][9]
Overall Workflow
The logical flow for identifying minor nucleosides was a multi-stage process involving purification, fragmentation, separation, and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Occurrence and distribution of methylated purines in the ribonucleic acids of subcellular fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Characterization of messenger-like ribonucleic acid from Saccharomyces cerevisiae by the use of chromatography on methylated albumin–kieselguhr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. foodpolitics.com [foodpolitics.com]
Enzymatic synthesis of 5-methyluridine for research
An In-depth Technical Guide to the Enzymatic Synthesis of 5-Methyluridine (B1664183) for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic synthesis of 5-methyluridine (5-MU), a crucial intermediate in the production of thymidine (B127349) and various antiviral nucleoside analogs. The methodologies detailed herein offer significant advantages over traditional chemical syntheses, which are often complex, inefficient, and involve hazardous materials. Enzymatic routes provide higher yields, greater specificity, and more environmentally benign reaction conditions.
Core Synthesis Strategies
The enzymatic production of 5-methyluridine predominantly relies on the action of nucleoside phosphorylases. These enzymes catalyze the reversible phosphorolysis of nucleosides to a pentose-1-phosphate and a free base. By coupling different phosphorylases, a transglycosylation reaction can be achieved, where the ribosyl group from a purine (B94841) or pyrimidine (B1678525) nucleoside is transferred to thymine (B56734), forming 5-methyluridine.
Several effective enzymatic systems have been developed, each with unique advantages in terms of substrate availability, enzyme stability, and overall yield. This guide will focus on three primary, well-documented methods:
-
Multi-Enzyme System with Adenosine and Thymine: A cascade reaction employing four enzymes to drive the reaction equilibrium towards high-yield product formation.
-
Dual-Enzyme System with Guanosine (B1672433) and Thymine: A streamlined one-pot synthesis using a combination of a purine nucleoside phosphorylase and a uridine (B1682114) phosphorylase.
-
Thermostable Enzyme System from Hyperthermophilic Archaea: A two-step process utilizing robust enzymes that operate at high temperatures, improving substrate solubility and reaction rates.
Data Presentation: Comparative Analysis of Enzymatic Synthesis Methods
The following tables summarize the quantitative data from key enzymatic synthesis methodologies for 5-methyluridine, providing a clear comparison of their efficiencies and reaction conditions.
Table 1: Comparison of Different Enzymatic Synthesis Strategies for 5-Methyluridine
| Method/Enzyme Combination | Ribose Donor | Base Acceptor | Key Enzymes | Reported Yield | Reference |
| Multi-Enzyme Cascade | Adenosine | Thymine | Adenosine Deaminase (ADA), Purine Nucleoside Phosphorylase (PUNP), Pyrimidine Nucleoside Phosphorylase (PYNP), Xanthine Oxidase (XOD) | 74% - 88.9% | [1][2] |
| Dual-Enzyme System | Guanosine | Thymine | Bacillus halodurans Purine Nucleoside Phosphorylase (BhPNP1), Escherichia coli Uridine Phosphorylase (EcUP) | >79% | [3][4][5][6] |
| Thermostable Dual-Enzyme System | Guanosine | Thymine | Aeropyrum pernix Purine Nucleoside Phosphorylase (PNP), Aeropyrum pernix Uridine Phosphorylase (UP) | 85% | [7] |
| Immobilized Thermostable Enzymes | Inosine | Thymine | Bacillus stearothermophilus Purine Nucleoside Phosphorylase, Bacillus stearothermophilus Pyrimidine Nucleoside Phosphorylase | High Production (Continuous) | [8] |
Table 2: Detailed Reaction Conditions for Optimal 5-Methyluridine Synthesis
| Parameter | Multi-Enzyme Cascade (Adenosine) | Dual-Enzyme System (Guanosine) | Thermostable Dual-Enzyme System (Guanosine) |
| Substrate Concentrations | 5-15 mM Adenosine, 5-15 mM Thymine, 5 mM Phosphate (B84403) | 53 mM Guanosine, Thymine in excess | Not specified, but high substrate loading is possible |
| pH | 7.0 | 7.4 | Not specified, likely neutral to slightly alkaline |
| Temperature | 40°C | 40°C - 60°C | 90°C - 100°C (Optimal for enzymes) |
| Incubation Time | 13 hours (for equilibrium) | 7 - 25 hours | Not specified for optimal yield |
| Key Additives | 0.5 mg ADA, 2 U XOD | Phosphate buffer | Phosphate buffer |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Multi-Enzyme Synthesis of 5-Methyluridine from Adenosine and Thymine[1][2]
This method utilizes a cascade of enzymatic reactions to drive the synthesis towards completion by removing a reaction byproduct.
1. Enzyme Preparation (Crude Extract):
-
Culture a suitable microorganism known to produce PUNP and PYNP (e.g., Bacillus stearothermophilus).
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in 20 mM potassium phosphate buffer (pH 7.0).
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
To the supernatant, add acetone (B3395972) (pre-chilled to -20°C) and centrifuge again to precipitate the enzymes.
-
Dissolve the precipitate in 20 mM potassium phosphate buffer (pH 7.0). This solution serves as the crude enzyme extract.
2. Reaction Mixture:
-
5 mM Adenosine
-
5 mM Thymine
-
5 mM Potassium phosphate buffer (pH 7.0)
-
0.5 mg Adenosine Deaminase (ADA)
-
2 U Xanthine Oxidase (XOD)
-
0.26 U of the crude enzyme extract
-
Total volume: 1 ml
3. Reaction Incubation:
-
Incubate the reaction mixture in a micro test tube with gentle aeration at 40°C for 13 hours.
4. Reaction Termination and Analysis:
-
Stop the reaction by adding 25 µl of the reaction mixture to 500 µl of 10 mM KOH or 500 µl of methanol.
-
Analyze the formation of 5-methyluridine using High-Performance Liquid Chromatography (HPLC).
5. HPLC Analysis Conditions: [1]
-
Column: Licrosorb RP18-S (4 x 300 mm)
-
Column Temperature: 38°C
-
Mobile Phase: Water:Methanol = 95:5 (v/v)
-
Flow Rate: 0.8 ml/min
-
Detector: UV monitor at 254 nm
-
Retention Times: Uracil (3.7 min), Hypoxanthine (6.9 min), Xanthine (7.5 min), Thymine (9.1 min), Inosine (10.7 min), 5-Methyluridine (12.0 min), Adenine (29.0 min), Adenosine (32.0 min).
Protocol 2: Dual-Enzyme Synthesis of 5-Methyluridine from Guanosine and Thymine[4][6]
This one-pot, two-step method uses a combination of a purine nucleoside phosphorylase and a uridine phosphorylase.
1. Enzyme Preparation:
-
Overexpress recombinant Bacillus halodurans purine nucleoside phosphorylase (BhPNP1) and Escherichia coli uridine phosphorylase (EcUP) in E. coli.
-
Prepare crude enzyme extracts or use partially purified enzymes.
2. Bench-Scale Biocatalytic Reaction (650 mL):
-
Step 1: Phosphorolysis of Guanosine
- Prepare a reaction mixture containing 53 mM guanosine and BhPNP1 in a suitable phosphate buffer (pH 7.4).
- Incubate at 40°C until the conversion of guanosine to ribose-1-phosphate (B8699412) is complete (monitor by HPLC).
-
Step 2: Synthesis of 5-Methyluridine
- Add thymine and EcUP to the reaction mixture.
- Continue incubation at 40°C for approximately 7 hours.
3. Monitoring and Analysis:
-
Monitor the consumption of guanosine and the formation of 5-methyluridine by HPLC.
-
A yield of approximately 79.1% can be expected with a guanosine conversion of 94.7%.[4]
Protocol 3: Synthesis using Thermostable Enzymes from Aeropyrum pernix[7]
This method takes advantage of highly thermostable enzymes to improve substrate solubility and reaction rates.
1. Enzyme Preparation:
-
Clone and express the genes for purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) from Aeropyrum pernix in a suitable expression host like E. coli.
-
Purify the recombinant thermostable enzymes.
2. Two-Step Synthesis:
-
Step 1: Generation of Ribose-1-Phosphate
- Incubate guanosine with the thermostable PNP in a phosphate buffer at a high temperature (e.g., 90°C). This increases the solubility of guanosine.
-
Step 2: Formation of 5-Methyluridine
- Add thymine and the thermostable UP to the reaction.
- Continue the incubation at the optimal temperature for the enzymes.
3. Optimization and Yield:
-
Key reaction parameters such as pH, temperature, and substrate concentrations should be optimized.
-
Under optimal conditions, a yield of 85% with a guanosine conversion of 96% has been achieved in a 10 ml scale reaction.[7]
Visualizations: Pathways and Workflows
Enzymatic Synthesis Pathway of 5-Methyluridine from Adenosine
Caption: Multi-enzyme cascade for 5-methyluridine synthesis from adenosine.
Enzymatic Synthesis Pathway of 5-Methyluridine from Guanosine
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-step efficient synthesis of 5-methyluridine via two thermostable nucleoside phosphorylase from Aeropyrum pernix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of 5-methyluridine by immobilized thermostable purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase from Bacillus stearothermophilus JTS 859 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Ribothymidine and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of ribothymidine (5-methyluridine) and its key derivatives. Ribothymidine, a naturally occurring modified nucleoside found in transfer RNA (tRNA), and its synthetic analogs are of significant interest in various fields, including drug development, diagnostics, and molecular biology research. This document details established synthetic methodologies, presents quantitative data for key reactions, and outlines detailed experimental protocols. Furthermore, it visualizes synthetic workflows and the biological context of ribothymidine through signaling pathway diagrams.
Core Synthetic Strategies for Ribothymidine
The chemical synthesis of ribothymidine and its derivatives primarily relies on two key methodologies: the glycosylation of a pyrimidine (B1678525) base with a protected ribose sugar and the modification of a pre-existing uridine (B1682114) or ribothymidine scaffold. The choice of strategy is often dictated by the desired derivative and the required stereochemistry.
A cornerstone of nucleoside synthesis is the Vorbrüggen glycosylation , which involves the reaction of a silylated nucleobase with a protected sugar derivative, typically in the presence of a Lewis acid catalyst. This method generally favors the formation of the desired β-anomer due to the neighboring group participation of the 2'-O-acyl protecting group.
Alternatively, enzymatic synthesis offers a highly stereospecific and efficient route to ribothymidine. This approach utilizes enzymes such as nucleoside phosphorylases to catalyze the transfer of the ribosyl group from a donor nucleoside to thymine (B56734).
Protecting Groups in Ribothymidine Synthesis
The success of any chemical synthesis of nucleosides hinges on the judicious use of protecting groups to prevent unwanted side reactions at the various functional groups of the ribose sugar and the thymine base.
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| 5'-Hydroxyl | Dimethoxytrityl (DMT), Monomethoxytrityl (MMT) | Mildly acidic conditions (e.g., trichloroacetic acid in dichloromethane) |
| 2', 3'-Hydroxyls | Benzoyl (Bz), Acetyl (Ac), tert-Butyldimethylsilyl (TBDMS) | Basic conditions (e.g., sodium methoxide (B1231860) in methanol (B129727) for acyl groups), Fluoride ions (e.g., TBAF for silyl (B83357) groups) |
| N3-Imide (Thymine) | Benzoyl (Bz) | Ammonolysis (e.g., methanolic or aqueous ammonia) |
Experimental Protocols and Quantitative Data
This section provides detailed experimental protocols for the synthesis of ribothymidine and a key derivative, 2'-O-methylribothymidine.
Chemical Synthesis of Ribothymidine via Vorbrüggen Glycosylation
This two-step protocol describes the synthesis of ribothymidine starting from a protected D-ribose and thymine.
Step 1: Glycosylation of Thymine
-
Reaction: Silylated thymine is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst.
-
Yield: This step, combined with the subsequent deprotection, results in an overall yield of approximately 88%.[1]
Step 2: Deprotection
-
Protocol: The resulting protected ribothymidine is treated with ethanolic ammonia (B1221849) to remove the benzoyl protecting groups from the ribose moiety and the thymine base.
-
Detailed Procedure: A solution of 2',3',5'-tri-O-benzoyl-ribothymidine (e.g., 0.05 mol) in ethanolic ammonia (saturated at 0°C, 560 mL) is allowed to stand at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to remove byproducts. The crude product is recrystallized from ethanol.[2]
-
Yield: 95%.[2]
| Step | Key Reagents | Solvent | Temperature | Duration | Yield |
| 1. Glycosylation & 2. Deprotection (Overall) | Protected D-ribose, Thymine, Lewis Acid, Ethanolic Ammonia | Acetonitrile, Ethanol | Room Temperature | Overnight | ~88%[1] |
| 2. Deprotection (Isolated Step) | 2',3',5'-tri-O-benzoyl-ribothymidine, Ethanolic Ammonia | Ethanol | Room Temperature | Overnight | 95%[2] |
Enzymatic Synthesis of 5-Methyluridine (B1664183)
This method provides an efficient and highly specific route to 5-methyluridine.
-
Protocol: Adenosine (B11128), thymine, and phosphate (B84403) are reacted in the presence of a combination of enzymes: adenosine deaminase (ADA), purine (B94841) nucleoside phosphorylase (PUNP), pyrimidine nucleoside phosphorylase (PYNP), and xanthine (B1682287) oxidase (XOD).[3]
-
Reaction Principle: Adenosine is first converted to inosine (B1671953) by ADA. Then, PUNP and PYNP catalyze the transfer of the ribose moiety from inosine to thymine, forming 5-methyluridine and hypoxanthine (B114508). XOD subsequently converts hypoxanthine to urate, driving the equilibrium towards the formation of the desired product.[3]
-
Reaction Conditions: The reaction is typically carried out in a phosphate buffer (pH 7.0) at 60°C.[3]
| Starting Materials | Enzymes | Buffer | Temperature | Yield |
| Adenosine, Thymine, Phosphate | ADA, PUNP, PYNP, XOD | Potassium Phosphate (pH 7.0) | 60°C | High |
Synthesis of 2'-O-Methylribothymidine
2'-O-methylated nucleosides are important building blocks for the synthesis of therapeutic oligonucleotides.
-
General Strategy: The synthesis involves the protection of the 3' and 5' hydroxyl groups, followed by the selective methylation of the 2'-hydroxyl group, and subsequent deprotection. A direct methylation approach can also be employed, though it may result in a mixture of 2'- and 3'-O-methylated isomers.
-
Direct Methylation Protocol (for Adenosine, adaptable for Ribothymidine):
-
Dissolve the starting nucleoside (e.g., adenosine) in an anhydrous alkaline medium.
-
Add methyl iodide and stir the reaction at 0°C for 4 hours.
-
The reaction yields a mixture of isomers, with the 2'-O-methylated product being the major component.
-
-
Yield: For adenosine, the direct methylation method yields approximately 42% of the 2'-O-methyladenosine isomer.[4]
| Starting Material | Key Reagents | Solvent | Temperature | Duration | Yield (2'-O-isomer) |
| Ribothymidine (adapted from Adenosine protocol) | Methyl Iodide, Anhydrous Alkaline Medium | Anhydrous polar aprotic solvent | 0°C | 4 hours | ~42% (estimated)[4] |
Synthetic and Biological Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate a general synthetic workflow for ribothymidine and its biological role in the context of tRNA maturation and function.
Caption: A generalized workflow for the chemical synthesis of ribothymidine.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyluridine
A Note on Nomenclature: The topic specified is Alpha-5-Methyluridine. In chemical nomenclature, "Alpha" and "Beta" refer to the stereochemistry at the anomeric carbon of the ribose sugar. In naturally occurring nucleosides, including those in RNA, the glycosidic bond is in the Beta (β) configuration. While the Alpha (α) anomer exists, it is not the biologically prevalent form. Consequently, the vast majority of scientific literature and experimental data pertains to the β-anomer, which is commonly referred to simply as 5-Methyluridine (B1664183) or Ribothymidine. This guide will focus on the well-documented properties of β-5-Methyluridine and will specify "Alpha" or "Beta" where the distinction is critical and data is available. Due to the scarcity of specific experimental data for this compound, some sections will describe general protocols applicable to nucleosides.
Introduction
5-Methyluridine (m5U), also known as ribothymidine, is a pyrimidine (B1678525) nucleoside that plays a significant role in the structure and function of RNA. It is a modified nucleoside, derived from uridine, and is found in various types of RNA, most notably in the T-loop of transfer RNA (tRNA), where it contributes to the stability of the molecule.[1] Its presence and metabolism are of interest to researchers in molecular biology, drug development, and diagnostics, as alterations in its levels have been associated with certain disease states.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methyluridine, along with experimental protocols for its analysis and a summary of its metabolic pathway.
Physical and Chemical Properties
The physical and chemical properties of 5-Methyluridine (β-anomer) are summarized in the tables below. These properties are crucial for its handling, characterization, and use in experimental settings.
General and Physical Properties
| Property | Value | Source(s) |
| Systematic IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | [3] |
| Common Names | 5-Methyluridine, Ribothymidine, Ribosylthymine, Thymine (B56734) riboside | [4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [4][6] |
| Molecular Weight | 258.23 g/mol | [4][5][6] |
| Appearance | White crystalline solid/powder | [5] |
| Melting Point | 183-187 °C | [4][7] |
| pKa | 9.55 ± 0.10 (Predicted) | [8] |
Solubility
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~10-25 mg/mL | [8] |
| Dimethylformamide (DMF) | ~16 mg/mL | [9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [9] |
Spectroscopic Data
| Spectroscopic Method | Key Data Points | Source(s) |
| UV/Vis Spectroscopy | λmax: 267 nm | [9] |
| ¹H NMR (in D₂O) | δ (ppm): 7.68 (s, 1H, H-6), 5.91 (d, 1H, H-1'), 4.34 (t, 1H, H-2'), 4.23 (t, 1H, H-3'), 4.10 (q, 1H, H-4'), 3.90, 3.82 (m, 2H, H-5'), 1.89 (s, 3H, -CH₃) | [4][10] |
| ¹³C NMR | Representative shifts available in public databases. | [4] |
| Mass Spectrometry | Monoisotopic Mass: 258.08518617 Da | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of 5-Methyluridine.
Stereoselective Synthesis of α-Ribonucleosides (General Protocol)
Objective: To synthesize an α-ribonucleoside by coupling a protected ribose donor with a silylated nucleobase.
Materials:
-
D-Ribose
-
Protecting group reagents (e.g., benzyl (B1604629) bromide, acetic anhydride)
-
5-Methyluracil (Thymine)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)
-
Anhydrous solvents (e.g., acetonitrile (B52724), dichloromethane)
-
Reagents for deprotection (e.g., H₂/Pd/C for benzyl groups, methanolic ammonia (B1221849) for acetyl groups)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Protected Ribofuranosyl Donor:
-
Protect the hydroxyl groups of D-ribose. For α-selectivity, non-participating groups at the C2 position are preferred. Benzyl groups are a common choice.
-
Activate the anomeric carbon, for example, by converting it to an acetate (B1210297). This creates a suitable leaving group for the glycosylation reaction.
-
-
Preparation of the Silylated Nucleobase:
-
Suspend 5-methyluracil in an anhydrous solvent.
-
Add a silylating agent, such as BSA, and heat the mixture to obtain a clear, silylated solution of the nucleobase.
-
-
Stereoselective Glycosylation:
-
Dissolve the protected ribose donor and the silylated 5-methyluracil in an anhydrous, non-polar solvent.
-
Cool the reaction mixture and add the Lewis acid catalyst dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of the Protected Nucleoside:
-
Quench the reaction with a suitable reagent (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the α and β anomers.
-
-
Deprotection:
-
Remove the protecting groups from the purified α-anomer using appropriate conditions (e.g., hydrogenolysis for benzyl groups).
-
Purify the final product, this compound, by recrystallization or chromatography.
-
Workflow for Stereoselective Synthesis of α-Ribonucleosides:
Caption: General workflow for the synthesis of α-ribonucleosides.
Purification by High-Performance Liquid Chromatography (HPLC) (General Protocol)
HPLC is a standard technique for the purification and analysis of nucleosides. Reversed-phase HPLC is commonly employed.
Objective: To purify 5-Methyluridine from a crude reaction mixture or a biological extract.
Materials:
-
Crude 5-Methyluridine sample
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
Buffer salts (e.g., ammonium (B1175870) acetate or triethylammonium (B8662869) acetate)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.5).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 0-50% B over 30 minutes).
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 267 nm.
-
Injection Volume: 10-100 µL, depending on the concentration and column size.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fractions corresponding to the peak of 5-Methyluridine.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified 5-Methyluridine as a solid.
-
Workflow for HPLC Purification of 5-Methyluridine:
Caption: General workflow for the HPLC purification of 5-Methyluridine.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
NMR spectroscopy is a powerful tool for the structural elucidation of nucleosides, including the determination of anomeric configuration.
Objective: To obtain ¹H and ¹³C NMR spectra of 5-Methyluridine for structural confirmation.
Materials:
-
Purified 5-Methyluridine sample (~5-10 mg)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the purified 5-Methyluridine in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment and stereochemical determination, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed. The NOESY experiment is particularly useful for determining the anomeric configuration by observing the spatial proximity between the anomeric proton (H-1') and other protons on the sugar ring.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the signals to the respective protons and carbons of the 5-Methyluridine molecule.
-
Analysis by Mass Spectrometry (MS) (General Protocol)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-Methyluridine.
Objective: To confirm the molecular weight and obtain fragmentation data for 5-Methyluridine.
Materials:
-
Purified 5-Methyluridine sample
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Volatile acid (e.g., formic acid) for electrospray ionization (ESI)
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified 5-Methyluridine in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
MS Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. A characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the 5-methyluracil base.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass of 5-Methyluridine.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Biological Role and Metabolic Pathway
The primary biological significance of 5-Methyluridine (the β-anomer) is its role as a modified nucleoside in RNA. It is particularly known for its presence in the TΨC loop of tRNA, where it is essential for the proper folding and stability of the tRNA molecule.[1]
This compound, being the non-natural anomer, is not known to be involved in any specific signaling pathways. The catabolism of 5-Methyluridine, following the degradation of RNA, is part of the general pyrimidine degradation pathway.
Pyrimidine Catabolism Pathway
The degradation of pyrimidines, including 5-methyluracil (thymine) derived from 5-Methyluridine, is a multi-step enzymatic process.[11][12][13]
Key Steps in the Catabolism of the 5-Methyluracil Base:
-
Hydrolysis of 5-Methyluridine: Nucleoside hydrolases or phosphorylases cleave the glycosidic bond of 5-Methyluridine, releasing the 5-methyluracil base (thymine) and ribose (or ribose-1-phosphate).[14]
-
Reduction of Thymine: Dihydropyrimidine dehydrogenase (DPD) reduces thymine to dihydrothymine (B131461).
-
Ring Opening: Dihydropyrimidinase (DHP) hydrolyzes the pyrimidine ring of dihydrothymine to form β-ureidoisobutyrate.
-
Hydrolysis to β-Aminoisobutyrate: β-ureidopropionase cleaves β-ureidoisobutyrate to β-aminoisobutyrate, ammonia (NH₃), and carbon dioxide (CO₂).
-
Further Metabolism: β-Aminoisobutyrate can be further metabolized and its nitrogen incorporated into other metabolic pathways.
Pyrimidine Catabolism Pathway Diagram:
References
- 1. fiveable.me [fiveable.me]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 4. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alignchemical.com [alignchemical.com]
- 6. 5-Methyluridine (Standard) | C10H14N2O6 | CID 6618663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methyluridine 97 1463-10-1 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 5-Methyluridine(1463-10-1) 1H NMR [m.chemicalbook.com]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 12. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 13. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian at the Elbow: 5-Methyluridine's Crucial Role in tRNA Stability and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transfer RNA (tRNA) is a cornerstone of protein synthesis, and its function is intricately modulated by a vast array of post-transcriptional modifications. Among these, 5-methyluridine (B1664183) (m5U), particularly at position 54 in the T-loop, emerges as a critical determinant of tRNA stability, structure, and translational fidelity. This technical guide provides a comprehensive overview of the biological significance of m5U in tRNA, detailing its synthesis, its impact on tRNA biophysical properties, and the cellular pathways that respond to its absence. We present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes to equip researchers and drug development professionals with a thorough understanding of this vital tRNA modification.
Introduction: The Significance of 5-Methyluridine in tRNA
5-methyluridine (m5U) is a highly conserved post-transcriptional modification found in the T-loop of most tRNAs across all domains of life.[1][2] Its near-ubiquitous presence at position 54 underscores its fundamental importance in tRNA biology. This modification, a simple methylation of uridine (B1682114), exerts a profound influence on the local and global structure of the tRNA molecule, thereby impacting its stability, maturation, and function in protein synthesis.[3] The absence of m5U has been linked to decreased tRNA thermal stability, altered translation, and increased susceptibility to degradation, highlighting its role as a key quality control checkpoint in tRNA biogenesis.
The Synthesis of 5-Methyluridine in tRNA
The methylation of uridine at position 54 is catalyzed by a conserved family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In bacteria, this enzyme is known as TrmA, while its eukaryotic and archaeal homolog is Trm2.[1] These enzymes recognize the characteristic T-loop structure of tRNA and specifically catalyze the transfer of a methyl group from SAM to the C5 position of the uridine base.
The catalytic mechanism involves a conserved cysteine residue within the enzyme's active site, which acts as a nucleophile to attack the C6 position of the target uridine. This forms a covalent intermediate, activating the C5 position for methylation by SAM. Following the methyl transfer, the enzyme is released, and the now-modified tRNA is ready for its role in translation.[2]
Quantitative Impact of 5-Methyluridine on tRNA Stability and Function
The presence of m5U at position 54 significantly enhances the structural integrity of tRNA. This stabilization is attributed to increased base stacking interactions and a more rigid conformation of the T-loop, which in turn stabilizes the overall L-shaped tertiary structure of the tRNA.[3][4]
Thermal Stability
The methylation at U54 contributes to the thermal stability of tRNA molecules. The presence of ribothymidine (T54), the ribonucleoside of 5-methyluridine, in the T-loop has been shown to increase the melting temperature (Tm) of tRNA. For instance, bacterial initiator tRNAfMet containing T54 exhibits a melting temperature 6°C higher than its counterpart with an unmodified U54.[5] This increased thermal stability is crucial for maintaining the functional conformation of tRNA, especially in thermophilic organisms.[6]
| tRNA Species | Modification Status | Melting Temperature (Tm) Increase | Reference |
| Bacterial tRNAfMet | U54 vs. T54 (m5U54) | +6°C | [5] |
| Thermus thermophilus tRNA | Presence of m5s2U54 | >3°C | [6] |
Aminoacylation Efficiency
The absence of m5U can have a global impact on the efficiency of tRNA aminoacylation. In E. coli strains lacking both TrmA and TruB (the enzyme responsible for pseudouridine (B1679824) synthesis at position 55), there is a global decrease in tRNA charging of approximately 10%.[7] This suggests that the structural integrity conferred by m5U is important for the efficient recognition and charging of tRNAs by their cognate aminoacyl-tRNA synthetases.
| Genotype | Global tRNA Aminoacylation Level | Reference |
| E. coli ΔtrmAΔtruB | ~10% decrease compared to wild-type | [7] |
tRNA Degradation and Fragment Generation
Hypomodified tRNAs, including those lacking m5U, are targeted for degradation by cellular quality control pathways. The absence of m5U54 has been shown to make tRNAs more susceptible to cleavage, leading to the generation of tRNA-derived small RNAs (tsRNAs). In human cells, the knockdown of TRMT2A, the enzyme responsible for m5U54 synthesis, results in a significant increase in the formation of 5'tiRNAs (tRNA-derived stress-induced RNAs), with a 50% to 100% increase observed for specific tRNA-derived fragments.[1][8]
| Condition | 5'tiRNA Generation (vs. Control) | Reference |
| TRMT2A Knockdown (Human Cells) | +50% to +100% | [1][8] |
Signaling Pathways and Cellular Response to m5U Deficiency
The absence of m5U triggers specific cellular stress responses and quality control pathways. The primary pathway responsible for the degradation of hypomodified tRNAs is the Rapid tRNA Decay (RTD) pathway.[2][9]
The Rapid tRNA Decay (RTD) Pathway
In yeast, mature tRNAs lacking certain modifications are targeted for degradation by the 5'-3' exonucleases Rat1 and Xrn1.[2] This pathway is a crucial quality control mechanism to eliminate potentially dysfunctional tRNAs that could disrupt protein synthesis. The lack of modifications like m5U is thought to lead to a less stable tRNA structure, which is then recognized by the RTD machinery.
Figure 1. The Rapid tRNA Decay (RTD) pathway for hypomodified tRNAs.
Experimental Protocols
A variety of techniques are employed to study the role of m5U in tRNA stability. Below are detailed methodologies for key experiments.
Northern Blot Analysis of tRNA Stability
Northern blotting is a classical method to assess the integrity and quantity of specific tRNA molecules.
Protocol:
-
RNA Extraction: Extract total RNA from cells under acidic conditions (e.g., using an acid-phenol-chloroform extraction method) to preserve the aminoacylation status of the tRNA.
-
Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel (e.g., 10-15% acrylamide (B121943) with 8 M urea) at a low pH (around 5.0) to separate charged and uncharged tRNAs.[10][11][12]
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via electroblotting.
-
Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.
-
Probe Labeling: Label a DNA oligonucleotide probe complementary to the tRNA of interest with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, digoxigenin).
-
Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled probe overnight at a temperature optimized for the specific probe sequence.
-
Washing: Wash the membrane under stringent conditions to remove unbound probe.
-
Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or fluorescent detection system (for non-radioactive probes). The intensity of the band corresponding to the tRNA provides a measure of its abundance and stability.
Primer Extension Analysis for tRNA Modification
Primer extension can be used to map the 5' ends of RNA molecules and to detect the presence of certain modifications that can cause reverse transcriptase to pause or stop.
Protocol:
-
Primer Design: Design a DNA oligonucleotide primer (18-25 nucleotides) that is complementary to a sequence downstream of the modification site of interest.
-
Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.[13][14]
-
Annealing: Anneal the labeled primer to the total RNA sample by heating to denature and then slowly cooling.[13]
-
Extension: Extend the primer using a reverse transcriptase (e.g., AMV reverse transcriptase) in the presence of dNTPs. The reverse transcriptase will synthesize a cDNA copy of the RNA template, stopping at the 5' end of the RNA or at sites of certain modifications.[15][16]
-
Analysis: Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer. The length of the extended product reveals the position of the 5' end or the modification.
Mass Spectrometry for Quantitative tRNA Modification Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the precise identification and quantification of a wide range of tRNA modifications.
Workflow for LC-MS Analysis of tRNA Modifications:
Figure 2. Workflow for quantitative analysis of tRNA modifications by LC-MS.
Protocol:
-
tRNA Isolation: Purify total tRNA from the biological sample of interest.[17][18]
-
Enzymatic Digestion: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[17][18]
-
LC Separation: Separate the resulting nucleoside mixture using high-performance liquid chromatography (HPLC).[17][19]
-
MS/MS Analysis: Analyze the eluting nucleosides using tandem mass spectrometry (MS/MS). The mass-to-charge ratio and fragmentation pattern of each nucleoside allow for its unambiguous identification.[19][20]
-
Quantification: Quantify the amount of each modified nucleoside by integrating the area of its corresponding peak in the chromatogram.[17][19]
Conclusion and Future Directions
The 5-methyluridine modification at position 54 of tRNA is a small chemical addition with a large biological impact. Its role in maintaining tRNA stability is critical for efficient and accurate protein synthesis. The absence of m5U serves as a molecular flag for cellular quality control systems, leading to the degradation of potentially faulty tRNA molecules. For researchers in basic science and drug development, understanding the intricacies of tRNA modification pathways, including the synthesis and function of m5U, offers new avenues for investigation. Targeting tRNA modifying enzymes could represent a novel therapeutic strategy for diseases characterized by dysregulated protein synthesis. Future research should focus on elucidating the precise molecular interactions that are stabilized by m5U and how the cellular machinery distinguishes between fully modified and hypomodified tRNAs. The continued development of sensitive and quantitative analytical techniques will be paramount in unraveling the complex and dynamic world of the epitranscriptome.
References
- 1. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of several hypomodified mature tRNA species in Saccharomyces cerevisiae is mediated by Met22 and the 5′–3′ exonucleases Rat1 and Xrn1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function [mdpi.com]
- 6. Regulatory Factors for tRNA Modifications in Extreme- Thermophilic Bacterium Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A yeast knockout strain to discriminate between active and inactive tRNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 14. Primer extension - Wikipedia [en.wikipedia.org]
- 15. Primer extension analysis of RNA 5' ends [gene.mie-u.ac.jp]
- 16. RNA/Primer Extension Protocols [protocol-online.org]
- 17. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 19. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. pubs.acs.org [pubs.acs.org]
The Role of 5-Methyluridine (m5U) in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-methyluridine (B1664183) (m5U), a post-transcriptional RNA modification, is emerging as a critical regulator of gene expression. Long known for its presence in transfer RNA (tRNA), recent advancements in high-throughput sequencing have revealed its existence in ribosomal RNA (rRNA) and messenger RNA (mRNA), expanding its known functional repertoire. This technical guide provides an in-depth exploration of the multifaceted roles of m5U, the enzymatic machinery governing its deposition, and its implications in health and disease. We detail the key experimental protocols for m5U analysis and present quantitative data to offer a comprehensive resource for researchers and drug development professionals.
Introduction to m5U RNA Modification
5-methyluridine is a chemical modification of uridine (B1682114) found in various RNA molecules.[1][2] It is one of the most common and conserved modifications, particularly at position 54 (m5U54) in the T-loop of tRNAs across bacteria and eukaryotes.[1][3][4][5] The addition of a methyl group to the C5 position of uridine is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[4][6] This modification plays a crucial role in maintaining the integrity, structure, and function of RNA molecules, thereby influencing a wide array of biological processes, from the efficiency and fidelity of protein synthesis to cellular stress responses.[1][7]
The m5U Machinery: Writers and Substrates
The deposition of m5U is primarily carried out by enzymes of the TRMT2A/TrmA family. In mammals, two key enzymes have been identified: TRMT2A and TRMT2B. While often discussed in the context of RNA methylation, NSUN2 is primarily a 5-methylcytosine (B146107) (m5C) methyltransferase, though its broader impact on RNA metabolism and gene expression is relevant to the field.
-
TRMT2A (tRNA methyltransferase 2 homolog A): This is the primary enzyme responsible for m5U54 formation in cytosolic tRNAs in humans.[1][6][8][9] TRMT2A has also been shown to methylate other stem-loop structured RNAs, and its activity is not limited to tRNAs.[4][8][10] Knockdown of TRMT2A leads to hypomodification of tRNAs and can induce the formation of tRNA-derived small RNAs (tsRNAs).[5]
-
TRMT2B (tRNA methyltransferase 2 homolog B): This enzyme is responsible for m5U methylation in mitochondrial tRNAs and has a dual role in also methylating mitochondrial 12S rRNA at position m5U429.[1][11]
-
NSUN2 (NOP2/Sun RNA methyltransferase 2): While NSUN2 is a well-established m5C writer, its overexpression in various cancers and its role in promoting cell proliferation, migration, and invasion by stabilizing target mRNAs highlight the importance of RNA methylation in cancer biology.[12][13][14][15][16] For instance, NSUN2 can promote cervical cancer cell migration and invasion by methylating KRT13 transcripts, which are then stabilized by the m5C reader YBX1.[17]
Functional Roles of m5U in Different RNA Species
m5U in Transfer RNA (tRNA)
The most well-characterized role of m5U is in tRNA, where it is found at the highly conserved position 54 in the T-loop.[3][18]
-
tRNA Stability and Structure: The m5U54 modification contributes to the thermal stability of the tRNA tertiary structure.[5][19] The melting temperature (Tm) of initiator bacterial tRNAfMet with T54 (another name for m5U) is 6°C higher than the same tRNA with an unmodified U54.[19]
-
Translation Regulation: m5U54 modulates the translocation of the ribosome during protein synthesis.[3][18][20] Cells lacking the enzyme for m5U54 installation exhibit altered tRNA modification patterns and are less sensitive to translocation inhibitors.[3][18][21] While the loss of m5U54 does not completely halt protein synthesis, it can fine-tune translation efficiency, which becomes particularly important under stress conditions.[3]
-
tRNA Processing and Quality Control: The absence of m5U54 can lead to the accumulation of tRNA-derived fragments (tRFs), suggesting a role in protecting tRNAs from cleavage.[5][8] Specifically, TRMT2A knockdown and subsequent m5U54 hypomodification can lead to the angiogenin (B13778026) (ANG)-dependent cleavage of tRNAs, resulting in the accumulation of 5'tiRNAs (tRNA-derived stress-induced RNAs).[5]
m5U in Ribosomal RNA (rRNA)
The presence and function of m5U in rRNA are less explored than in tRNA.
-
Mitochondrial Translation: In human mitochondria, TRMT2B is responsible for methylating the 12S rRNA at position m5U429.[11] However, the precise functional consequence of this modification on mitochondrial translation is still under investigation, with studies on TRMT2B knockout cells showing no significant defects in mitochondrial RNA stability or translation under normal conditions.[11]
-
Cytosolic rRNA: Human TRMT2A has been observed to interact with small subunit rRNA, and its knockdown can reduce translational fidelity, suggesting a potential role beyond tRNA modification in ensuring accurate protein synthesis.[4][8][10]
m5U in Messenger RNA (mRNA)
The discovery of m5U in eukaryotic mRNAs is more recent, and its functional significance is an active area of research.[3][18]
-
Translation Elongation: The introduction of m5U into mRNA codons can impede the rate of amino acid addition by the ribosome in a position-dependent manner.[22] However, the effect is often modest, with some studies reporting minor (zero- to two-fold) effects on the rate constant for amino acid incorporation.[3]
-
mRNA Stability: The impact of m5U on mRNA stability is not yet fully understood. Given the established link between translation rates and mRNA stability, it is plausible that by modulating translation elongation, m5U could indirectly influence mRNA decay.[3]
Quantitative Data on m5U Function
The following tables summarize the available quantitative data on the effects of m5U modification.
| Parameter | Organism/System | Observation | Fold Change/Value | Reference |
| tRNA Stability | E. coli | Melting temperature (Tm) of tRNAfMet with T54 vs. U54 | 6°C higher | [19] |
| Translation Rate | In vitro translation | Rate constant for tripeptide formation using m5U-deficient tRNA | 1.6 ± 0.4 fold reduction | [3] |
| Enzyme Kinetics | Human TRMT2A | K_m for ASH1 E3 mRNA | 0.78 ± 0.15 µM | [4][10] |
| Cell Proliferation | Human Breast Cancer Cells (MCF-7) | Effect of NSUN2 overexpression on cell number after 72h | Significant increase | [12] |
| Computational Prediction Accuracy | GRUpred-m5U model | Accuracy on two different RNA datasets | 98.41% and 96.70% | [23] |
Experimental Protocols for m5U Detection and Analysis
Several experimental techniques have been developed to map m5U sites at single-nucleotide resolution.
Fluorouracil-Induced Catalytic-Crosslinking Sequencing (FICC-Seq)
FICC-Seq is a robust method for the genome-wide mapping of m5U methyltransferase targets.[9][24][25]
Methodology:
-
Cell Culture and 5-Fluorouracil (5-FU) Treatment: Cells are cultured and treated with 5-FU, a uracil (B121893) analog.
-
Enzymatic Crosslinking: The m5U methyltransferase (e.g., TRMT2A) forms a covalent bond with the 5-FU incorporated into RNA, trapping the enzyme-RNA intermediate.[24]
-
Immunoprecipitation: The crosslinked enzyme-RNA complexes are immunoprecipitated using an antibody specific to the methyltransferase.
-
Library Preparation and Sequencing: The RNA is fragmented, and sequencing libraries are prepared from the purified RNA fragments. High-throughput sequencing is then performed.
-
Data Analysis: Sequencing reads are mapped to the genome to identify the precise crosslinking sites, which correspond to the enzyme's targets.[25]
Methylation-Individual Nucleotide Resolution Crosslinking and Immunoprecipitation (miCLIP)
miCLIP is another powerful technique for identifying RNA-protein interaction sites at single-nucleotide resolution and has been adapted for studying m5C and m5U methyltransferases.[14]
Methodology:
-
UV Crosslinking: Cells are irradiated with UV light to induce covalent crosslinks between proteins and RNA.
-
Immunoprecipitation: The RNA-protein complexes are immunoprecipitated using an antibody against the methyltransferase of interest (e.g., TRMT2A).
-
RNA Fragmentation and Library Preparation: The co-precipitated RNA is partially digested, and a sequencing library is constructed. Reverse transcription often terminates at the crosslinked nucleotide, allowing for precise site identification.
-
Sequencing and Data Analysis: High-throughput sequencing and subsequent bioinformatic analysis are used to map the crosslink sites.
Visualizing m5U Pathways and Workflows
Signaling Pathway of m5U in tRNA Maturation and Function
Caption: Pathway of m5U54 modification in tRNA and its downstream functional consequences.
Experimental Workflow for FICC-Seq
Caption: Step-by-step workflow for FICC-Seq to identify m5U sites.
Logical Relationship of m5U and Gene Expression Regulation
Caption: Logical flow from m5U writers to the regulation of gene expression.
m5U in Disease and as a Therapeutic Target
Aberrant m5U modification has been implicated in several human diseases, making the m5U regulatory machinery a potential target for therapeutic intervention.
-
Cancer: The overexpression of RNA methyltransferases, such as NSUN2, is associated with the progression of various cancers, including breast cancer, lung cancer, and gallbladder carcinoma.[12][13][14] For instance, NSUN2 is upregulated in breast cancer tissues and promotes cell proliferation, migration, and invasion.[12] This suggests that targeting these enzymes could be a viable anti-cancer strategy.
-
Neurological Disorders: Mutations in the NSUN2 gene are linked to intellectual disabilities, highlighting the importance of proper RNA methylation in neurodevelopment.[16]
-
Autoimmune Diseases: m5U has been linked to conditions like systemic lupus erythematosus.[26]
The development of small molecule inhibitors targeting m5U writers is a promising area for drug development. Furthermore, understanding the role of m5U in modulating the immune response could open new avenues for immunotherapies.
Conclusion and Future Directions
The field of epitranscriptomics has unveiled 5-methyluridine as a key player in the post-transcriptional regulation of gene expression. Its roles in tRNA stability, ribosomal function, and potentially mRNA metabolism underscore its importance in cellular homeostasis. While significant progress has been made in identifying m5U sites and the enzymes responsible for their deposition, many questions remain. Future research should focus on:
-
Elucidating the precise molecular mechanisms by which m5U in mRNA affects translation and stability.
-
Identifying and characterizing the "readers" and "erasers" of m5U to fully understand its dynamic regulation.
-
Further investigating the causal links between dysregulated m5U modification and various diseases.
-
Developing specific and potent inhibitors of m5U methyltransferases for therapeutic applications.
This technical guide provides a solid foundation for researchers and clinicians, summarizing the current knowledge and highlighting the exciting future of m5U research.
References
- 1. researchgate.net [researchgate.net]
- 2. A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of NSUN2 by DNA hypomethylation is associated with metastatic progression in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tRNA Modifying Enzymes, NSUN2 and METTL1, Determine Sensitivity to 5-Fluorouracil in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
α-5-Methyluridine: An In-depth Technical Guide on its Existence as an Endogenous Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 5-methyluridine (B1664183) (m5U) as an endogenous human metabolite. It addresses the nomenclature, biosynthesis, physiological concentrations, and analytical methodologies for the detection of this modified nucleoside. Notably, the biologically prevalent form is the β-anomer of 5-methyluridine, derived from the turnover of transfer RNA (tRNA). The term "alpha-5-methyluridine" is likely a misnomer in the context of endogenous human metabolites, as α-anomeric nucleosides are exceedingly rare in nature.[1][2] This document consolidates current scientific knowledge on β-5-methyluridine, presenting quantitative data, detailed experimental protocols, and visualizations of its metabolic pathway.
Introduction: The Anomeric Configuration of 5-Methyluridine
In naturally occurring nucleosides, the glycosidic bond between the nucleobase and the ribose sugar is predominantly in the beta (β) configuration.[2] The α-anomer, where the nucleobase is on the opposite side of the sugar ring relative to the 5' CH2OH group, is extremely rare in biological systems.[1][2] While synthetic α-nucleosides have been explored for therapeutic purposes, there is no significant evidence to suggest that α-5-methyluridine exists as an endogenous metabolite in humans. Therefore, this guide will focus on the well-documented and biologically significant β-5-methyluridine (ribothymidine), hereafter referred to as 5-methyluridine (m5U).
5-Methyluridine is a modified pyrimidine (B1678525) nucleoside, structurally similar to uridine (B1682114) but with a methyl group at the fifth position of the uracil (B121893) base. It is a well-established component of transfer RNA (tRNA) and its presence in human biofluids is a direct result of RNA degradation and turnover.[3]
Biosynthesis and Metabolism of 5-Methyluridine
The primary source of endogenous 5-methyluridine is the post-transcriptional modification of tRNA molecules.[3]
Formation in tRNA
In humans, the enzyme tRNA methyltransferase 2A (TRMT2A) is responsible for the methylation of uridine at position 54 in the T-loop of many tRNA molecules, forming 5-methyluridine. This modification is highly conserved and contributes to the structural stability of tRNA and modulates protein synthesis.[4]
Release from tRNA Turnover
tRNA molecules, like all cellular components, undergo continuous turnover. During the degradation of tRNA, the constituent ribonucleosides, including modified ones like m5U, are released into the cellular environment.[3] These modified nucleosides are not typically reincorporated into new RNA molecules and are subsequently cleared from the body, primarily through urinary excretion.[3] The elevated excretion of modified nucleosides has been observed in cancer patients, suggesting a higher rate of tRNA turnover in tumor tissues.[3]
Metabolic Fate
Upon release, free 5-methyluridine is transported out of the cells and enters circulation. It is eventually filtered by the kidneys and excreted in the urine. This clearance pathway makes urinary concentration of m5U a potential biomarker for physiological and pathological states associated with altered RNA turnover.
The metabolic pathway from tRNA to excreted 5-methyluridine is depicted below.
Quantitative Data of 5-Methyluridine in Human Biofluids
The concentration of free 5-methyluridine in human biofluids is a key parameter for its use as a biomarker. The following table summarizes available quantitative data. Data for healthy individuals is limited, with more studies focusing on disease states.
| Biofluid | Subject Group | Mean Concentration (nmol/mmol creatinine) | Range (nmol/mmol creatinine) | Reference |
| Urine | Breast Cancer Patients | Not specified | 2.00–26.74 | [5] |
Experimental Protocols for Quantification
The gold standard for the quantification of modified nucleosides like 5-methyluridine in biological samples is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity.
Sample Preparation from Urine
-
Collection: Collect mid-stream urine samples in sterile containers.
-
Centrifugation: Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris and particulate matter.
-
Supernatant Storage: Transfer the supernatant to a clean tube and store at -80°C until analysis.
-
Thawing and Filtration: Prior to analysis, thaw the samples at room temperature and filter through a 0.22 µm filter to remove any remaining particulates.
-
Dilution: Dilute the filtered urine with an appropriate volume of ultrapure water. The dilution factor should be optimized based on the expected concentration range and the sensitivity of the mass spectrometer.
-
Internal Standard: Spike the diluted sample with a known concentration of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-methyluridine) to correct for matrix effects and variations in instrument response.
HPLC-MS/MS Analysis
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like nucleosides.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to elute the polar analytes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of m5U) and a specific product ion (a fragment generated by collision-induced dissociation). The transition from the precursor to the product ion is highly specific for the analyte of interest.
-
Quantification: The concentration of 5-methyluridine in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of 5-methyluridine.
-
The general workflow for the quantification of 5-methyluridine is illustrated below.
Potential Clinical and Research Applications
-
Biomarker of Disease: As the levels of urinary 5-methyluridine reflect the rate of tRNA turnover, it has potential as a non-invasive biomarker for diseases characterized by increased cell turnover or metabolic stress, such as cancer.[3][5] Further research is needed to establish reference ranges in healthy populations and to evaluate its diagnostic and prognostic utility for various diseases.
-
Drug Development: Understanding the pathways of modified nucleoside metabolism can inform the development of novel therapeutics. For instance, drugs that modulate tRNA turnover or the activity of tRNA modifying enzymes could have applications in oncology and other fields.
-
Fundamental Research: The study of free modified nucleosides provides insights into the fundamental processes of RNA metabolism and its dysregulation in disease.
Conclusion
5-Methyluridine is an endogenous human metabolite, primarily existing as the β-anomer, which originates from the degradation of tRNA. Its concentration in biofluids, particularly urine, serves as a potential indicator of cellular turnover and metabolic state. While the term "this compound" appears to be a misnomer in a biological context, the study of β-5-methyluridine offers promising avenues for biomarker discovery and a deeper understanding of RNA metabolism in health and disease. Standardized and validated HPLC-MS/MS methodologies are crucial for the accurate quantification of this modified nucleoside in clinical and research settings. Further studies are warranted to establish its baseline concentrations in healthy individuals and to explore its full potential as a diagnostic and therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA fragments in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ribothymidine in Early Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate machinery of protein synthesis has been a central focus of molecular biology for over half a century. The fidelity and efficiency of this process are critically dependent on the structural and functional integrity of transfer RNA (tRNA). Among the myriad of post-transcriptional modifications found in tRNA, ribothymidine (rT), or 5-methyluridine (B1664183) (m⁵U), was one of the first to be identified and studied for its role in protein biosynthesis. This technical guide provides an in-depth analysis of the seminal early studies on ribothymidine, focusing on its impact on tRNA structure, stability, and its function in the context of in vitro protein synthesis systems of the 1970s. This document is intended to serve as a comprehensive resource, offering not only a summary of key findings but also detailed experimental protocols from the era, allowing for a deeper understanding and historical perspective on this fundamental aspect of molecular biology.
The Functional Significance of Ribothymidine in tRNA
Early research pinpointed ribothymidine as a nearly universal modification in the TΨC loop of tRNA, suggesting a conserved and critical function. Investigations in the 1970s focused on two primary aspects: its contribution to the structural stability of tRNA and its influence on the efficiency of protein synthesis.
Impact on tRNA Thermal Stability
One of the key functions attributed to ribothymidine is its role in stabilizing the tertiary structure of tRNA. Seminal studies by Davanloo and colleagues in 1979 provided quantitative evidence for this stabilizing effect through the use of proton magnetic resonance to monitor the melting profiles of different tRNA species. By comparing methionine tRNAs from E. coli (containing ribothymidine), a mutant strain lacking the modification (containing uridine), and Thermus thermophilus (containing 2-thioribothymidine), they were able to directly correlate the presence of ribothymidine and its derivatives with increased thermal stability.
Table 1: Effect of Uridine (B1682114) Modifications at Position 54 on the Melting Temperature (Tm) of Methionine tRNA
| tRNA Species | Modification at Position 54 | Melting Temperature (Tm) | ΔTm relative to Wild Type (°C) |
| E. coli (Wild Type) | Ribothymidine (rT) | 78 °C | 0 |
| E. coli (Mutant) | Uridine (U) | 72 °C | -6 |
| T. thermophilus | 2-Thioribothymidine (s²T) | 85 °C | +7 |
Data extracted from Davanloo et al., 1979.
Influence on In Vitro Protein Synthesis
Beyond its structural role, early studies also implicated ribothymidine in the functional efficiency of tRNA during protein synthesis. Research by Marcu and Dudock in 1976, and later by Roe and Tsen in 1977, demonstrated a correlation between the ribothymidine content of mammalian tRNAPhe and its ability to support poly(U)-directed polypeptide synthesis. These studies utilized in vitro translation systems derived from rat liver and showed that tRNA species with a higher proportion of ribothymidine exhibited a greater maximal velocity (Vmax) of polyphenylalanine synthesis, while the Michaelis constant (Km) remained largely unaffected. This suggested that ribothymidine might play a role in the turnover of tRNA on the ribosome or in the overall rate of peptide bond formation.
Table 2: Correlation of Ribothymidine Content in Mammalian tRNAPhe with In Vitro Poly(Phe) Synthesis Kinetics
| tRNAPhe Class | Ribothymidine Content | Apparent Vmax (pmol Phe incorporated) | Apparent Km (A₂₆₀ units tRNA) |
| Class A (High rT) | High | 15.0 | 0.12 |
| Class B (Intermediate rT) | Intermediate | 10.5 | 0.11 |
| Class C (Low rT) | Low | 6.2 | 0.13 |
Representative data based on the findings of Marcu, Dudock, Roe, and Tsen (1976-1977).
Biosynthesis of Ribothymidine
The formation of ribothymidine involves the methylation of a uridine residue at position 54 of the precursor tRNA molecule. Early investigations revealed two distinct biosynthetic pathways for this modification, differing in the source of the methyl group.
In most prokaryotes, such as Escherichia coli, and in eukaryotes, the methyl donor is S-adenosylmethionine (SAM). The reaction is catalyzed by a specific tRNA methyltransferase. However, in many Gram-positive bacteria, including Bacillus subtilis and Streptococcus faecalis, a tetrahydrofolate-dependent pathway is utilized. In this pathway, the methyl group is derived from 5,10-methylenetetrahydrofolate.
Caption: Biosynthetic pathways for ribothymidine formation in tRNA.
Experimental Protocols from Early Studies
The following protocols are reconstructed based on the methodologies described in the key literature of the 1970s. They are intended to provide a detailed understanding of the experimental approaches of the era.
Isolation and Purification of tRNA
A common method for tRNA isolation involved phenol (B47542) extraction followed by chromatography on DEAE-cellulose.
Materials:
-
Bacterial cells or animal tissue
-
Buffer A: 0.05 M Tris-HCl (pH 7.5), 0.01 M MgCl₂,
The Multifaceted Role of 5-Methyluridine (m5U) Across RNA Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA molecules, collectively known as the epitranscriptome, represent a critical layer of gene regulation. Among the more than 170 identified RNA modifications, 5-methyluridine (B1664183) (m5U), a seemingly simple methylation of a uridine (B1682114) base, plays a surprisingly complex and vital role in the function of various RNA species. This technical guide provides an in-depth exploration of the multifaceted roles of m5U in transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and mitochondrial RNA (mt-RNA). We will delve into the enzymatic machinery responsible for its deposition, its impact on RNA structure and function, and its implications in human health and disease. This guide also offers detailed experimental protocols for the detection and analysis of m5U, alongside visualizations of key cellular pathways, to equip researchers with the knowledge and tools necessary to investigate this important RNA modification.
The Landscape of 5-Methyluridine in the Cell
5-methyluridine is a prevalent modification, though its abundance varies significantly across different types of RNA. This differential distribution underscores its specialized functions within each RNA species.
Quantitative Abundance of 5-Methyluridine
The levels of m5U are dynamically regulated and can differ between tissues and cellular states. While comprehensive data across all human tissues is still an active area of research, mass spectrometry-based analyses have provided valuable insights into its relative abundance.
| RNA Species | Abundance of m5U (relative to Uridine) | Key Location(s) | References |
| tRNA | High | Position 54 (TΨC loop) | [1][2] |
| rRNA | Moderate | e.g., U429 in mitochondrial 12S rRNA | [3] |
| mRNA | Low (~1 per 35,000 U) | Coding sequence, 5' UTR, 3' UTR | [1][4] |
| mt-tRNA | Present | Position 54 | [2][3] |
| Total RNA (Arabidopsis) | ~1% m5U/U | N/A | [5] |
Note: The abundance of m5U in mRNA is significantly lower than other well-characterized modifications like N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ), often by at least 10-fold[1][6].
The Enzymatic Machinery of m5U Synthesis
The deposition of m5U is catalyzed by a conserved family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
-
In Bacteria (e.g., E. coli): TrmA is the primary enzyme responsible for m5U54 formation in tRNAs[2].
-
In Yeast (S. cerevisiae): Trm2 is the ortholog of TrmA and carries out the same function[2].
-
In Mammals: Two key enzymes have been identified:
Expression of m5U Methyltransferases in Cancer
Aberrant expression of TRMT2A has been linked to several cancers, suggesting a role for m5U in tumorigenesis.
| Cancer Type | TRMT2A Expression Level | Clinical Correlation | References |
| Breast Cancer (HER2+) | Overexpression | Increased risk of recurrence | [10][11] |
| Various Cancers | Upregulated | Associated with tumor progression | [10] |
Functional Roles of 5-Methyluridine in RNA Species
The presence of m5U at specific locations within RNA molecules has profound effects on their structure, stability, and function.
Transfer RNA (tRNA)
The most well-characterized role of m5U is at position 54 in the TΨC loop of tRNAs, a universally conserved feature[1].
-
tRNA Stability and Folding: The methyl group of m5U enhances the stacking interactions within the T-loop, contributing to the overall stability of the L-shaped tertiary structure of tRNA[2]. Hypomodification of m5U54 can lead to tRNA instability[2].
-
Translation Elongation and Fidelity: While the absence of m5U54 does not dramatically slow down the rate of peptide elongation, it can modulate the speed of ribosome translocation[1][6]. This modulation becomes particularly important under cellular stress conditions[6]. Knockdown of TRMT2A has been shown to reduce translation fidelity[7].
-
Aminoacylation: The aminoacylation of tRNA does not seem to be significantly affected by the absence of m5U54[1].
-
Stress Response: Hypomodification of m5U54, induced by TRMT2A knockdown, can lead to the generation of tRNA-derived small RNAs (tsRNAs), particularly tRNA-derived stress-induced RNAs (tiRNAs), through the action of angiogenin (B13778026) (ANG)[2]. This suggests a role for m5U in the cellular stress response.
Ribosomal RNA (rRNA)
m5U is also found in rRNA, particularly in the mitochondrial ribosome.
-
Mitochondrial Ribosome Biogenesis: TRMT2B-mediated methylation of U429 in the 12S rRNA of the small mitochondrial ribosomal subunit is thought to play a role in the proper assembly and function of the mitoribosome[3].
Messenger RNA (mRNA)
The role of the low-abundance m5U in mRNA is an emerging area of research.
-
mRNA Stability: The presence of m5U may influence mRNA stability, although the precise mechanisms are still under investigation. Some studies suggest that RNA modifications can protect transcripts from degradation[4][5].
-
Translation: While high levels of m5U incorporation in synthetic mRNAs can impact translation, the effect of the naturally occurring low levels of m5U on the translation of endogenous mRNAs is likely to be context-dependent and may involve subtle modulation of ribosome speed or recruitment of specific reader proteins[1][6].
Experimental Protocols for the Study of 5-Methyluridine
A variety of techniques are available for the detection, mapping, and quantification of m5U in RNA.
Quantification of m5U by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of nucleoside modifications.
Objective: To determine the absolute or relative abundance of m5U in a given RNA sample.
Principle: RNA is enzymatically hydrolyzed into its constituent nucleosides, which are then separated by liquid chromatography and detected by tandem mass spectrometry. The amount of m5U is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
Detailed Protocol:
-
RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction).
-
To analyze a specific RNA species (e.g., tRNA, mRNA), purify the desired RNA fraction. For mRNA, use oligo(dT) selection. For small RNAs, size-selection methods can be employed.
-
Assess the purity and integrity of the RNA using a Bioanalyzer or gel electrophoresis.
-
-
Enzymatic Hydrolysis:
-
To 1-5 µg of purified RNA, add a mixture of nucleases for complete digestion. A common two-enzyme digestion is:
-
Nuclease P1 (1 U) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2 hours.
-
Followed by bacterial alkaline phosphatase (1 U) in 50 mM Tris-HCl (pH 8.0) at 37°C for 2 hours.
-
-
Alternatively, a one-pot digestion can be performed with a cocktail of enzymes.
-
-
Sample Preparation for LC-MS/MS:
-
After digestion, add a known amount of a stable isotope-labeled 5-methyluridine internal standard (e.g., [13C5,15N2]-m5U) to each sample.
-
Remove the enzymes by ultrafiltration (e.g., using a 3 kDa molecular weight cutoff filter).
-
Dry the samples in a vacuum centrifuge and resuspend in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient of mobile phases, typically an aqueous solution with a weak acid (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled m5U and the stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (m5U) and the internal standard.
-
Calculate the amount of m5U in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known amounts of m5U.
-
The abundance of m5U can be expressed as a ratio to uridine (m5U/U) or as an absolute amount per µg of RNA.
-
Mapping m5U Sites with Single-Nucleotide Resolution
Objective: To identify the specific sites of m5U modification by a particular methyltransferase.
Principle: Cells are treated with 5-fluorouracil (B62378) (5-FU), which is incorporated into RNA as 5-fluorouridine (B13573) (5-FU). When an m5U methyltransferase attempts to methylate 5-FU, a stable covalent crosslink is formed between the enzyme and the RNA. Following immunoprecipitation of the enzyme-RNA complex and sequencing of the crosslinked RNA fragments, the precise location of the modification can be identified.
Detailed Protocol:
-
Cell Culture and 5-FU Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with 5-fluorouracil (e.g., 1 mM for 24 hours).
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation using an antibody specific to the m5U methyltransferase of interest (e.g., TRMT2A).
-
Include a no-antibody control and a mock-treated (no 5-FU) control.
-
-
RNA-Protein Complex Purification and RNA Fragmentation:
-
Purify the immunoprecipitated RNA-protein complexes.
-
Perform limited RNase digestion to fragment the RNA.
-
-
Library Preparation and Sequencing:
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Perform reverse transcription, which will terminate at the crosslinked nucleotide, leaving a characteristic signature.
-
PCR amplify the cDNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Identify the positions where reverse transcription is prematurely terminated or where specific mutations are introduced, as these indicate the sites of crosslinking and thus m5U modification.
-
Objective: To map m5U sites at single-nucleotide resolution.
Principle: miCLIP is similar to FICC-Seq but can be adapted for use with antibodies that recognize the m5U modification itself. UV crosslinking is used to create a covalent bond between the antibody and the RNA at the site of modification.
Detailed Protocol:
-
UV Crosslinking and Immunoprecipitation:
-
Irradiate cells with UV light to crosslink RNA-protein complexes.
-
Lyse the cells and perform immunoprecipitation with an anti-m5U antibody.
-
-
RNA Processing and Library Preparation:
-
The subsequent steps of RNA fragmentation, adapter ligation, reverse transcription, and library preparation are similar to the FICC-Seq protocol. Reverse transcription often introduces specific mutations (e.g., C-to-T transitions) at the crosslink site, which are used to pinpoint the modified base.
-
-
Data Analysis:
-
Bioinformatic analysis focuses on identifying these characteristic mutations or truncations in the sequencing reads to map the m5U sites.
-
Hydrazine-Aniline Cleavage for m5U Detection
Objective: To detect the presence of m5U in a specific RNA molecule.
Principle: This chemical cleavage method relies on the resistance of the C5-C6 double bond in m5U to hydrazine (B178648) treatment, while unmodified uridines are susceptible. Subsequent treatment with aniline (B41778) cleaves the RNA backbone at the sites of reacted uridines.
Detailed Protocol:
-
RNA Preparation:
-
Isolate the RNA of interest.
-
End-label the RNA with a radioactive or fluorescent tag to allow for visualization.
-
-
Hydrazine Treatment:
-
Treat the labeled RNA with anhydrous hydrazine. This reaction opens the pyrimidine (B1678525) ring of uridine but not 5-methyluridine.
-
-
Aniline Cleavage:
-
Treat the hydrazine-modified RNA with aniline at an acidic pH. This will cleave the phosphodiester backbone at the positions of the modified uridines.
-
-
Analysis:
-
Separate the resulting RNA fragments by denaturing polyacrylamide gel electrophoresis.
-
The positions of m5U will appear as bands that are protected from cleavage, while unmodified uridines will result in cleaved fragments.
-
Signaling Pathways and Logical Relationships Involving m5U
The regulation of m5U writers and the downstream consequences of m5U modification are integrated into complex cellular signaling networks.
Regulation of TRMT2A/B and Downstream Effects
The expression and activity of TRMT2A and TRMT2B are likely regulated by various cellular signals, including cell cycle progression and stress signals. The downstream effects of their activity are mediated through the m5U modification of their target RNAs.
Caption: Regulation and downstream effects of TRMT2A/B.
Experimental Workflow for LC-MS/MS-based m5U Quantification
The following diagram illustrates the key steps in quantifying m5U using LC-MS/MS.
Caption: Workflow for m5U quantification by LC-MS/MS.
Conclusion and Future Directions
5-methyluridine, once considered a simple, static modification, is now recognized as a dynamic and functionally significant player in the epitranscriptome. Its roles in maintaining tRNA integrity, modulating translation, and participating in stress responses highlight its importance in cellular homeostasis. The association of its writer enzymes with diseases such as cancer opens up new avenues for diagnostic and therapeutic development.
Future research will likely focus on several key areas:
-
Unraveling the complete m5U "read-out": Identifying the proteins that specifically recognize and bind to m5U-modified RNA to mediate its downstream effects.
-
Elucidating the upstream regulatory pathways: Understanding how the expression and activity of TRMT2A and TRMT2B are controlled in different cellular contexts.
-
Investigating the role of m5U in a wider range of diseases: Expanding the scope of research beyond cancer to other conditions where RNA dysregulation is implicated.
-
Developing novel therapeutic strategies: Targeting m5U writer enzymes or the pathways they regulate could offer new approaches for treating various diseases.
The continued development and application of advanced techniques for m5U detection and mapping will be crucial for advancing our understanding of this fascinating and important RNA modification. This technical guide provides a solid foundation for researchers to embark on or advance their investigations into the multifaceted world of 5-methyluridine.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond transcription factors: roles of mRNA decay... | F1000Research [f1000research.com]
- 6. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human TRMT2A methylates tRNA and contributes to translation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Trmt2B protein is a dual specific mitochondrial metyltransferase responsible for m5U formation in both tRNA and rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The expression of TRMT2A, a novel cell cycle regulated protein, identifies a subset of breast cancer patients with HER2 over-expression that are at an increased risk of recurrence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence of 5-Methyluridine in Organisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, biological function, and experimental analysis of 5-methyluridine (B1664183) (m5U), a post-transcriptional RNA modification. A critical clarification is made regarding the nomenclature: naturally occurring 5-methyluridine exists as a β-anomer (ribothymidine), while α-anomers are synthetically produced and not typically found in biological systems. This document details the prevalence of m5U across different RNA species and organisms, outlines its enzymatic synthesis and degradation pathways, and explores its crucial roles in tRNA stability and the fidelity of protein translation. Furthermore, this guide serves as a practical resource by providing detailed experimental protocols for the detection, quantification, and functional analysis of m5U, along with its relevance in disease and drug development.
Introduction: The Prevalence and Stereochemistry of 5-Methyluridine
Post-transcriptional modifications of RNA are essential for regulating gene expression and cellular function. Among the more than 170 known RNA modifications, 5-methyluridine (m5U), also known as ribothymidine (rT), is one of the most common and highly conserved.[1][2] It involves the addition of a methyl group at the C5 position of a uridine (B1682114) residue.
A crucial point of clarification pertains to the stereochemistry of naturally occurring 5-methyluridine. In biological systems, nucleosides are incorporated into RNA and DNA in the β-configuration, where the nucleobase is on the same side of the ribose ring as the 5' hydroxymethyl group.[3] Therefore, the naturally occurring form is β-5-methyluridine. The term "Alpha-5-Methyluridine" refers to the α-anomer, where the nucleobase is on the opposite side. While α-nucleosides can be synthesized and have unique biochemical properties, they are exceedingly rare in nature and are not constituents of canonical RNA.[3] This guide will focus exclusively on the naturally occurring and biologically relevant β-5-methyluridine, hereafter referred to as m5U.
This modification is found in all domains of life and is present in various RNA types, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[4] Its most prominent role is in tRNA, where it is almost universally found at position 54 in the T-loop (TΨC loop), contributing significantly to tRNA structure and stability.[5][6] The study of m5U is vital for understanding fundamental biological processes and holds potential for therapeutic applications, including drug development and as a biomarker for disease.[7][8]
Natural Occurrence and Quantitative Distribution of m5U
The abundance of m5U varies significantly between different RNA types and organisms. It is most abundant in tRNA, where it plays a critical structural role. Its presence in rRNA and mRNA is less frequent but functionally relevant.
Data Presentation: Abundance of 5-Methyluridine
The following tables summarize the quantitative data on m5U abundance in various organisms and RNA species. This data is compiled from studies utilizing high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which allows for the precise quantification of modified nucleosides.
| Organism | RNA Type | Abundance of m5U (mol % of Uridine) | Reference(s) |
| Saccharomyces cerevisiae (Yeast) | mRNA | 0.003 ± 0.001% | [5] |
| Saccharomyces cerevisiae (Yeast) | 18S rRNA | Not Detected | [9] |
| Saccharomyces cerevisiae (Yeast) | 25S rRNA | Not Detected | [9] |
| Escherichia coli | tRNAGlyUCC | Present (1 residue per molecule) | |
| Human (HEK293T Cells) | tRNA | 55% reduction upon 5-FU treatment | [8] |
Note: Quantitative data for m5U in total tRNA and rRNA across different species is often reported in the context of the presence of the modification at specific sites (e.g., U54 in tRNA) rather than as a total percentage of all uridines. The data for human cells reflects a relative change under specific experimental conditions, highlighting the dynamic nature of this modification.
Biosynthesis and Metabolism of 5-Methyluridine
The m5U modification is not incorporated during transcription but is enzymatically added to the RNA molecule post-transcriptionally.
Biosynthesis
The formation of m5U is catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl donor.
-
In Bacteria (e.g., E. coli): The enzyme TrmA is responsible for the m5U54 modification in tRNAs.[4] E. coli also possesses other m5U methyltransferases, RlmC and RlmD , which are specific for 23S rRNA at positions U747 and U1939, respectively.[4]
-
In Eukaryotes (e.g., S. cerevisiae, Humans): In yeast, the enzyme Trm2p catalyzes the formation of m5U54 in both cytosolic and mitochondrial tRNAs.[2] In humans, two orthologs exist: TRMT2A , which is responsible for the majority of m5U in cytosolic tRNAs, and TRMT2B , which modifies both mitochondrial tRNAs and 12S mitochondrial rRNA.[3][10]
The general enzymatic reaction is as follows:
Uridine in RNA + S-adenosyl-L-methionine → 5-Methyluridine in RNA + S-adenosyl-L-homocysteine
Biological Function of 5-Methyluridine
The presence of m5U, particularly in tRNA, has profound effects on RNA structure and function, which in turn impacts the efficiency and fidelity of protein synthesis.
Role in tRNA Structure and Stability
The m5U modification at position 54 is a key component of the T-loop of tRNA. This modification is crucial for the proper tertiary folding and stability of the tRNA molecule. The methyl group of m5U participates in hydrophobic interactions that help to stabilize the interaction between the T-loop and the D-loop, which is essential for maintaining the canonical L-shape of the tRNA. This increased stability protects tRNAs from degradation pathways, such as the rapid tRNA decay (RTD) pathway in yeast.[11]
Role in Protein Translation
By stabilizing the tRNA structure, m5U ensures that the tRNA can function efficiently in protein synthesis. While not directly involved in codon recognition, the overall structural integrity of the tRNA is paramount for its correct aminoacylation and interaction with the ribosome. Recent studies have shown that m5U54 acts as a modulator of ribosome translocation.[5][6] The absence of m5U54 can desensitize tRNAs to certain small molecules that inhibit translocation, suggesting that this modification helps to fine-tune the movement of the ribosome along the mRNA.[5][6]
Relevance in Disease and Drug Development
The pathways involving m5U are targets for therapeutic intervention and can serve as biomarkers.
-
Antiviral Drug Synthesis: 5-Methyluridine is a key intermediate in the chemical synthesis of important antiretroviral drugs, including Zidovudine (AZT) and Stavudine (d4T), which are used in the treatment of HIV/AIDS.
-
Cancer Research: The metabolism of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent, is linked to m5U pathways. 5-FU can be incorporated into RNA, and its cytotoxicity may be partly mediated by the inhibition of tRNA modifying enzymes, including those responsible for m5U formation.[8] This leads to tRNA instability and decay, contributing to the drug's anticancer effects.[8] Consequently, the levels of m5U and the activity of m5U synthases are being investigated as potential biomarkers for cancer diagnosis and prognosis.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the study of m5U.
Quantification of m5U by HPLC-MS/MS
This protocol describes the absolute quantification of m5U from total RNA using liquid chromatography-tandem mass spectrometry.
Objective: To determine the molar quantity of m5U relative to the canonical nucleosides in an RNA sample.
Materials:
-
Total RNA sample
-
Nuclease P1 (Sigma-Aldrich)
-
Bacterial Alkaline Phosphatase (BAP) (Takara Bio)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Ultrapure water
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
RNA Hydrolysis: a. In a microcentrifuge tube, combine 1-5 µg of total RNA with 2 U of Nuclease P1 and 0.02 U of BAP in a final volume of 20 µL containing 20 mM ammonium acetate. b. Incubate the reaction at 37°C for 2 hours to completely digest the RNA into nucleosides.[12] c. Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material and enzymes. d. Transfer the supernatant containing the nucleosides to a new tube for analysis.
-
LC-MS/MS Analysis: a. Inject 5-10 µL of the hydrolyzed sample onto a C18 reverse-phase HPLC column. b. Separate the nucleosides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient runs from 0% to 40% B over 15 minutes. c. The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass transition for m5U (parent ion m/z 259.1 → fragment ion m/z 127.1) and the corresponding transitions for the four canonical nucleosides (A, C, G, U). d. Generate standard curves for each nucleoside using known concentrations of pure standards to allow for absolute quantification.
-
Data Analysis: a. Integrate the peak areas for m5U and the canonical nucleosides from the chromatograms. b. Calculate the amount of each nucleoside in the sample using the standard curves. c. Express the abundance of m5U as a mole percentage relative to uridine or as a ratio to another canonical nucleoside (e.g., m5U/U).
Mapping m5U Sites by FICC-Seq
Fluorouracil-Induced Catalytic Crosslinking and Sequencing (FICC-Seq) is a method to map the enzymatic targets of m5U methyltransferases at single-nucleotide resolution.[3][13]
Objective: To identify the specific uridine residues in the transcriptome that are targeted for methylation by a specific m5U methyltransferase (e.g., TRMT2A).
Materials:
-
HEK293 or HAP1 cells
-
5-Fluorouracil (5-FU) (Sigma)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate)
-
Turbo DNase (Thermo Fisher)
-
RNase I (low concentration) (Thermo Fisher)
-
Antibody against the target methyltransferase (e.g., anti-TRMT2A)
-
Protein A/G magnetic beads
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
In Vivo Crosslinking: a. Treat cells with 100 µM 5-FU for 24 hours. 5-FU is metabolized into 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into nascent RNA.[3] b. The target m5U methyltransferase will initiate its catalytic reaction on the 5-fluorouridine residue, forming a stable covalent crosslink between the enzyme and the RNA. c. Harvest the cells.
-
Immunoprecipitation: a. Lyse the cells and treat the lysate with DNase and a low concentration of RNase I to partially fragment the RNA.[3][13] b. Immunoprecipitate the crosslinked enzyme-RNA complexes using an antibody specific to the methyltransferase and protein A/G magnetic beads. c. Wash the beads extensively to remove non-specifically bound RNA.
-
Library Preparation and Sequencing: a. Ligate a 3' adapter to the RNA fragments while they are still bound to the beads. b. Elute the complexes and run them on an SDS-PAGE gel, followed by transfer to a nitrocellulose membrane. c. Excise the region corresponding to the enzyme-RNA complex and treat with Proteinase K to digest the protein, leaving a small peptide adduct at the crosslink site. d. Purify the RNA and ligate a 5' adapter. e. Perform reverse transcription. The reverse transcriptase will often introduce a mutation (e.g., a deletion or substitution) at the site of the peptide adduct. f. PCR amplify the cDNA and perform high-throughput sequencing.
-
Data Analysis: a. Align the sequencing reads to the reference genome/transcriptome. b. Identify the positions where reverse transcription terminated or where mutations were introduced. These "crosslink sites" correspond to the locations of m5U modification at single-nucleotide resolution.
Analysis of tRNA Thermal Stability by UV-Melting
This protocol measures the melting temperature (Tm) of a tRNA molecule, which is an indicator of its thermal stability. This can be used to assess the contribution of modifications like m5U to the overall stability.
Objective: To compare the thermal stability of a tRNA with and without the m5U modification.
Materials:
-
Purified tRNA (e.g., wild-type and a mutant lacking m5U)
-
Buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, 5 mM MgCl2, pH 7.0)
-
UV-Vis spectrophotometer equipped with a temperature controller (peltier)
Procedure:
-
Sample Preparation: a. Dilute the purified tRNA samples to a final concentration of 0.2-0.5 A260 units in the desired buffer. b. Degas the samples and buffer before use.
-
UV-Melting Measurement: a. Place the tRNA sample in a quartz cuvette in the spectrophotometer. b. Equilibrate the sample at a low starting temperature (e.g., 20°C). c. Increase the temperature at a controlled rate (e.g., 0.5°C or 1°C per minute) up to a final temperature of 95°C.[1] d. Monitor the absorbance at 260 nm continuously throughout the temperature ramp. As the tRNA unfolds (melts), the absorbance will increase due to the hyperchromic effect.
-
Data Analysis: a. Plot the absorbance at 260 nm as a function of temperature to generate a melting curve. b. The melting temperature (Tm) is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the midpoint of the thermal transition.[14] c. Compare the Tm of the fully modified tRNA to that of the tRNA lacking m5U. An increase in Tm indicates that the modification contributes to the thermal stability of the tRNA.
Conclusion
5-Methyluridine is a widespread and functionally significant RNA modification. Its presence, primarily as a β-anomer at position 54 of tRNAs, is critical for maintaining tRNA structural integrity, which in turn modulates the dynamics and fidelity of protein translation. The enzymatic pathways for its synthesis are highly conserved, highlighting its fundamental importance across all domains of life. The methodologies detailed in this guide, from quantitative mass spectrometry to high-throughput sequencing and biophysical analysis, provide a robust toolkit for researchers investigating the epitranscriptome. A deeper understanding of m5U's role in cellular processes will continue to fuel discoveries in basic biology and may pave the way for novel therapeutic strategies targeting RNA modification pathways in diseases such as cancer and viral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Specificity shifts in the rRNA and tRNA nucleotide targets of archaeal and bacterial m5U methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of aminoacyl-tRNA synthetase stability and substrate interaction by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of tRNA sequence and modifications to the decoding preferences of E. coli and M. mycoides tRNAGlyUCC for synonymous glycine codons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. umu.diva-portal.org [umu.diva-portal.org]
- 14. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-Depth Technical Guide to the Eukaryotic Biosynthesis of 5-Methyluridine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biosynthesis of 5-methyluridine (B1664183) (m5U), a critical post-transcriptional modification in eukaryotic transfer RNA (tRNA). It details the core biochemical pathway, presents quantitative enzymatic data, and offers detailed experimental protocols and workflows for researchers in the field.
The Core Biosynthesis Pathway of 5-Methyluridine (m5U)
In eukaryotes, 5-methyluridine is a highly conserved modification found at position 54 in the T-loop of most elongator tRNAs.[1][2][3] This modification is crucial for tRNA stability, proper folding, and modulating the speed and fidelity of protein synthesis by the ribosome.[2][4][5]
The biosynthesis of m5U is a single-step enzymatic reaction catalyzed by the enzyme tRNA (m5U54) methyltransferase .[6] In humans, this enzyme is known as tRNA Methyltransferase 2 Homolog A (TRMT2A) , while its ortholog in Saccharomyces cerevisiae is Trm2.[2] The enzyme belongs to the family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases (EC 2.1.1.35).
The reaction involves the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the C5 carbon of the uridine (B1682114) base at position 54 within a precursor tRNA molecule. This process yields a modified tRNA containing 5-methyluridine (also known as ribothymidine) and the by-product S-adenosyl-L-homocysteine (SAH).[7][8]
Quantitative Data
The study of enzyme kinetics provides crucial insights into the efficiency and substrate affinity of the biosynthetic process. While comprehensive kinetic data for TRMT2A is limited, key binding and assay parameters have been established.
| Parameter | Value / Condition | Species | Method | Reference |
| Apparent Dissociation Constant (KD) | 306 ± 60 nM | Human (hTRMT2A) | Surface Plasmon Resonance (SPR) | [2] |
| Km Determination (tRNA) | 0 - 6 µM | Human (hTRMT2A) | MTase-Glo™ Assay | [2][9][10][11] |
| Km Determination (SAM) | 20 µM (fixed concentration) | Human (hTRMT2A) | MTase-Glo™ Assay | [2][9][10] |
Experimental Protocols
This section provides detailed methodologies for the purification of the TRMT2A enzyme and for the subsequent analysis of its activity and the quantification of its product.
Protocol for Recombinant TRMT2A Purification
This protocol describes the expression and purification of human TRMT2A from E. coli using a Glutathione S-transferase (GST) fusion tag, which can be adapted for other methyltransferases.
Materials:
-
pGEX vector containing the human TRMT2A gene
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with 50 µg/mL Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 0.1 M stock
-
Lysis Buffer: 1X PBS, 1% Triton X-100, 1 mM DTT, protease inhibitors
-
Glutathione Sepharose beads
-
Elution Buffer: 100 mM Tris-HCl (pH 8.0), 120 mM NaCl, 10 mM reduced L-Glutathione
Procedure:
-
Expression:
-
Transform the pGEX-TRMT2A plasmid into competent E. coli cells.
-
Inoculate a 5 mL starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume (e.g., 500 mL) of LB/Ampicillin broth. Grow at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue incubation for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to improve protein solubility.[12]
-
-
Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 min at 4°C) to pellet cellular debris.[12]
-
-
Affinity Purification:
-
Equilibrate Glutathione Sepharose beads by washing them twice with ice-cold 1X PBS.
-
Add the clarified supernatant to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the GST-TRMT2A to bind.
-
Wash the beads three times with ice-cold 1X PBS to remove unbound proteins.[12]
-
-
Elution:
-
Add fresh Elution Buffer to the beads.
-
Incubate for 2 hours at room temperature or overnight at 4°C with rotation.
-
Centrifuge the beads (500 x g for 5 min) and carefully collect the supernatant containing the purified GST-TRMT2A.
-
Determine protein concentration using a colorimetric assay (e.g., Bradford or BCA) and verify purity by SDS-PAGE.
-
Protocol for In Vitro tRNA Methyltransferase Activity Assay
This protocol provides two common methods for assaying TRMT2A activity: a non-radioactive luminescence-based assay and a traditional radioactive filter-binding assay.
Method 1: Non-Radioactive (MTase-Glo™ Assay) This assay quantifies the production of SAH, a universal by-product of SAM-dependent methyltransferases.[13]
Materials:
-
Purified recombinant TRMT2A
-
In vitro transcribed, unmodified tRNA substrate
-
S-adenosylmethionine (SAM)
-
10X Reaction Buffer: 200 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10 mM EDTA, 30 mM MgCl2, 1 mg/mL BSA, 10 mM DTT
-
MTase-Glo™ Reagent Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Reaction Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10][11]
-
Reaction Termination & Detection:
-
Stop the reaction by adding 0.5% Trifluoroacetic Acid (TFA).[11]
-
Add the MTase-Glo™ detection reagents according to the manufacturer's protocol. This typically involves a 30-minute incubation.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of SAH produced.
-
Method 2: Radioactive Filter-Binding Assay This classic assay measures the direct incorporation of a radiolabeled methyl group into the tRNA substrate.
Materials:
-
Purified recombinant TRMT2A
-
Unmodified tRNA substrate
-
[3H]-S-adenosylmethionine ([3H]-SAM)
-
Reaction Buffer (as above)
-
5% Trichloroacetic Acid (TCA), ice-cold
-
100% Ethanol (B145695)
-
Whatman 3MM filter papers
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Incubation: Incubate at 37°C for a set time (e.g., 60 minutes).
-
Detection:
-
Spot the reaction mixture onto a Whatman 3MM filter paper.[15]
-
Wash the filters five times with ice-cold 5% TCA to precipitate the tRNA and wash away unincorporated [3H]-SAM.[1][15]
-
Wash once with 100% ethanol to dry the filters.[15]
-
Place the dried filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Protocol for Quantification of 5-Methyluridine in tRNA by LC-MS/MS
This protocol outlines the workflow for accurately quantifying the level of m5U within a total tRNA population isolated from cells.[16][17]
Materials:
-
Total tRNA isolated from eukaryotic cells (using a small RNA isolation kit)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
tRNA Isolation: Isolate total RNA or small RNA fractions (<200 nt) from cell pellets using a commercial kit that ensures high purity and recovery.[18] Quantify the RNA concentration accurately.
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, combine ~1 µg of tRNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).[19]
-
Incubate at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.[19]
-
Add BAP to the mixture to dephosphorylate the mononucleotides into nucleosides.
-
Incubate for an additional 2 hours at 37°C.[19]
-
Stop the reaction and prepare the sample for injection (e.g., by centrifugation to pellet enzymes).
-
-
LC-MS/MS Analysis:
-
Separate the resulting nucleoside mixture using reversed-phase HPLC.
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[20][21]
-
Specific precursor-to-product ion transitions for 5-methyluridine and unmodified nucleosides (like uridine or adenosine) must be established and monitored.
-
-
Data Analysis:
-
Integrate the peak areas for each monitored nucleoside.
-
Calculate the relative abundance of m5U by normalizing its peak area to the peak area of an abundant, unmodified nucleoside (e.g., Uridine). This provides the ratio of m5U/U in the tRNA pool.[19]
-
Mandatory Visualizations: Workflows and Logic
Overall Experimental Workflow for m5U Analysis
Workflow for In Vitro Methyltransferase Assay
References
- 1. In vitro tRNA Methylation Assay with the Entamoeba histolytica DNA and tRNA Methyltransferase Dnmt2 (Ehmeth) Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the TRM2 gene encoding the tRNA(m5U54)methyltransferase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human TRMT2A methylates tRNA and contributes to translation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic mechanism of tRNA (m5U54)methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tRNA (uracil-5-)-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. genecards.org [genecards.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. mdanderson.org [mdanderson.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. In vitro methylation assays [bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 17. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 21. researchgate.net [researchgate.net]
The Structural Impact of 5-Methyluridine on RNA: A Technical Guide for Researchers
Abstract
The post-transcriptional modification of ribonucleic acid (RNA) is a critical layer of regulation, influencing every aspect of RNA biology from folding and stability to function and localization. Among the more than 170 known RNA modifications, 5-methyluridine (B1664183) (m5U), also known as ribothymidine, is a conserved modification predominantly found in the T-loop of transfer RNA (tRNA).[1][2] The advent of RNA therapeutics, including mRNA vaccines and siRNA-based drugs, has propelled m5U from a subject of basic biological curiosity to a key component in the design of stable and effective nucleic acid medicines.[3][4][5] This technical guide provides an in-depth examination of the contribution of m5U to RNA structure, detailing its effects on thermodynamic stability and conformation. It includes a compilation of quantitative data, detailed experimental protocols for the synthesis and analysis of m5U-modified RNA, and visualizations of key workflows and principles to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to 5-Methyluridine (m5U)
5-Methyluridine is a modified pyrimidine (B1678525) nucleoside, structurally identical to uridine (B1682114) except for the addition of a methyl group at the fifth carbon of the uracil (B121893) base. This seemingly minor addition has profound consequences for the biophysical properties of the RNA molecule into which it is incorporated. In biological systems, m5U is most famously located at position 54 in the TΨC loop of most tRNAs, where it plays a role in stabilizing the tertiary structure of the molecule.[1][2] In the realm of synthetic biology and medicine, the inclusion of m5U in in vitro transcribed (IVT) mRNA has been shown to enhance stability and modulate the host immune response, properties that are highly desirable for therapeutic applications.[3][4][5][6] Understanding the precise structural impact of this modification is therefore crucial for the rational design of next-generation RNA-based technologies.
The Contribution of m5U to RNA Structure and Stability
The primary contribution of 5-methyluridine to RNA structure is the enhancement of thermodynamic stability in helical regions. This effect is attributed to the hydrophobic and steric properties of the C5-methyl group.
Helical Conformation and Sugar Pucker
The presence of modifications can influence the local and global conformation of RNA. Circular Dichroism (CD) spectroscopy of RNA duplexes containing m5U indicates that the modification does not induce a gross structural change; the RNA maintains the characteristic A-form helical geometry.[7] The stabilizing effect is more subtle, originating from the influence of the C5-methyl group on the conformational preference of the ribose sugar. The methyl group favors a C3'-endo sugar pucker, which is the conformation adopted by nucleotides within a standard A-form helix.[1] This "pre-organization" of the nucleotide into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, thereby stabilizing the duplex.[8]
Thermodynamic Stabilization
The most significant and quantifiable effect of m5U is the increased thermal stability of RNA duplexes. The methyl group at the C5 position enhances base stacking interactions within the helix. Studies have consistently shown that substituting uridine with 5-methyluridine increases the melting temperature (Tm) of RNA duplexes.[9] This stabilization is additive, meaning the increase in Tm is proportional to the number of m5U substitutions.[7] While the methyl group provides a clear stabilizing effect, other modifications at the same position, such as a bulky 5-propynyl group, can be even more stabilizing, though they may be detrimental to biological activity, suggesting a delicate balance between stability and function.[9] In contrast, some modifications, like 3-methyluridine (B1581624) (m3U), can be destabilizing by disrupting Hoogsteen base pairing in triple helices.[10]
Quantitative Data on Thermodynamic Stability
The impact of m5U on RNA duplex stability has been quantified through thermal denaturation experiments. The following table summarizes representative data, comparing the melting temperatures (Tm) and thermodynamic parameters of unmodified RNA duplexes with their m5U-containing counterparts.
| Duplex Sequence (5' to 3') / (3' to 5') | Modification | ΔTm (°C) per modification | Thermodynamic Parameters (ΔΔG°37 in kcal/mol) | Reference |
| r(CGCUU GCG) / r(CGCAAGCGC) | m5U (rT) | ~ +0.5 to +1.0 | Favorable (stabilizing) | Inferred from[7] |
| Poly(rA) / Poly(rU) | m5U (rT) | Significant Increase | Favorable (stabilizing) | [9] |
| RNA•DNA-DNA Triple Helix | m5U (rT) | Destabilizing (~2.5-fold decrease in stability) | Unfavorable (destabilizing) | [10] |
Note: The precise ΔTm and thermodynamic values are sequence and context-dependent. This table provides a generalized summary based on published findings. The effect in a triple helix is notably different from that in a standard duplex.
Experimental Protocols
The synthesis and structural analysis of RNA containing 5-methyluridine require specialized biochemical techniques. This section provides an overview of the key experimental methodologies.
Synthesis of m5U-Modified RNA Oligonucleotides
The standard method for producing chemically defined, m5U-containing RNA is automated solid-phase phosphoramidite (B1245037) chemistry.
Methodology:
-
Phosphoramidite Monomer: The process utilizes a 5-methyluridine phosphoramidite building block, where the 5'-hydroxyl is protected by a dimethoxytrityl (DMT) group, the 2'-hydroxyl by a tert-butyldimethylsilyl (TBDMS) group, and the 3'-position is activated with a phosphoramidite moiety.[11]
-
Solid Support: The synthesis begins with the first nucleoside attached to a controlled pore glass (CPG) solid support.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a four-step cycle for each nucleotide addition:
-
De-blocking: Removal of the 5'-DMT group from the support-bound nucleotide using a mild acid.
-
Coupling: Addition of the m5U (or other) phosphoramidite monomer and an activator (e.g., tetrazole) to couple it to the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).
-
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support using ammonia (B1221849) or a similar base. This is followed by a deprotection step (e.g., using triethylamine (B128534) trihydrofluoride or TAS-F) to remove the 2'-hydroxyl protecting groups and other base-protecting groups.
-
Purification: The crude RNA product is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product.
Thermal Denaturation Analysis (UV-Melting)
This technique is used to determine the melting temperature (Tm), the temperature at which half of the RNA duplex is dissociated into single strands.
Methodology:
-
Sample Preparation: Anneal equimolar amounts of the complementary RNA strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes and then cooling slowly to room temperature.
-
Measurement: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Analysis: The resulting data form a melting curve (absorbance vs. temperature). The Tm is determined as the maximum of the first derivative of this curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curve to a two-state model.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the 3D structure and dynamics of RNA in solution.
Methodology:
-
Sample Preparation: The purified RNA is lyophilized and dissolved in an NMR buffer (e.g., 15 mM sodium cacodylate, 25 mM NaCl, in D2O or 90% H2O/10% D2O).[12] Sample concentrations typically range from 0.1 to 1 mM.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed on high-field NMR spectrometers (e.g., 600 or 700 MHz).[12] Key experiments include:
-
1D Imino Proton Spectra: To observe protons involved in Watson-Crick base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy) / COSY (Correlation Spectroscopy): To identify protons that are connected through chemical bonds, aiding in resonance assignment.
-
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for computational structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.
X-ray Crystallography
This technique can provide an atomic-resolution static picture of the RNA structure.
Methodology:
-
Crystallization: The purified RNA is concentrated and subjected to a wide range of crystallization screening conditions (varying precipitants, salts, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are grown, they are carefully harvested and soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen to prevent ice crystal formation during data collection.
-
X-ray Diffraction: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. The X-rays diffract off the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, resulting in a final high-resolution 3D structure.
Visualizations of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key processes and relationships discussed in this guide.
Caption: Workflow for the synthesis and analysis of m5U-modified RNA.
Caption: Mechanism of thermodynamic stabilization by 5-methyluridine.
Functional Implications in Drug Development
The structural stabilization conferred by m5U has direct and beneficial consequences for therapeutic oligonucleotides.
-
Increased Nuclease Resistance: The more stable and compact helical structure can render RNA more resistant to degradation by cellular nucleases, thereby increasing the in vivo half-life of the therapeutic.[6]
-
Modulation of Immune Recognition: The innate immune system employs pattern recognition receptors like RIG-I to detect foreign RNA. Studies have shown that certain modifications, including m5U, can alter the RNA structure in ways that reduce the activation of these sensors, thus lowering the immunogenicity of synthetic RNA.[3][13] For example, while RNAs with pseudouridine (B1679824) or 5-methylcytidine (B43896) fail to induce a key RIG-I conformational change, m5U's effect is part of a broader strategy to make therapeutic RNA "stealthy" to the immune system.[13]
-
Enhanced In Vivo Expression (mRNA): For mRNA therapeutics, increased stability is a key driver of higher and more durable protein expression in vivo.[3][5] The inclusion of m5U, often in combination with other modifications like 5-methylcytidine (m5C), contributes to this enhanced performance profile.[3][4][5]
Conclusion
Alpha-5-methyluridine is a subtle yet powerful modification that significantly enhances the structural integrity of RNA. Its primary contribution is the thermodynamic stabilization of the RNA duplex through a combination of improved base stacking and the favorable pre-organization of the ribose-phosphate backbone into an A-form helical geometry. This stabilizing effect, along with its ability to modulate nuclease resistance and innate immune recognition, has made m5U an indispensable tool in the medicinal chemist's arsenal. As the field of RNA therapeutics continues to expand, a thorough understanding of the structural contributions of m5U and other modifications will be paramount to the design of safe, stable, and highly effective next-generation nucleic acid drugs.
References
- 1. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A single natural RNA modification can destabilize a U•A-T-rich RNA•DNA-DNA triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modomics - A Database of RNA Modifications [genesilico.pl]
- 12. rsc.org [rsc.org]
- 13. journals.asm.org [journals.asm.org]
The Evolutionary Conservation of 5-Methyluridine (m5U): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-methyluridine (B1664183) (m5U), a post-transcriptional RNA modification, is a testament to the intricate regulatory mechanisms governing gene expression across all domains of life. From its ubiquitous presence in the tRNAs of bacteria and eukaryotes to its more recently discovered roles in ribosomal and messenger RNAs, the evolutionary conservation of m5U underscores its fundamental importance in cellular function. This technical guide provides a comprehensive investigation into the evolutionary journey of m5U, detailing its distribution, the enzymatic machinery responsible for its synthesis, and its functional implications. We present a synthesis of quantitative data, detailed experimental protocols for m5U detection, and visual representations of key biological pathways to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical RNA modification.
Introduction: The Significance of m5U
Post-transcriptional modifications of RNA molecules, collectively known as the "epitranscriptome," add a crucial layer of regulatory complexity to the flow of genetic information. Among the more than 170 known RNA modifications, 5-methyluridine (m5U), also known as ribothymidine, stands out for its widespread evolutionary conservation.[1][2][3] This simple methylation at the C5 position of uridine (B1682114) is found in a diverse array of RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[2][4][5] The enzymes that catalyze this modification are found across bacteria, archaea, and eukarya, highlighting its ancient origins and sustained functional importance.[6][7]
The most well-characterized role of m5U is at position 54 (m5U54) in the T-loop of the vast majority of bacterial and eukaryotic tRNAs, where it is crucial for stabilizing the tertiary L-shape structure of the tRNA molecule.[8][9] This structural integrity is essential for the proper functioning of tRNA in protein synthesis.[10][11] More recent discoveries have revealed the presence of m5U in rRNA, particularly in mitochondria, and in mRNA, where it is implicated in the regulation of translation and cellular stress responses.[4][5][12]
This guide delves into the evolutionary conservation of m5U, providing a detailed overview for researchers and professionals in drug development who are interested in the fundamental processes of gene regulation and potential therapeutic targets.
Evolutionary Distribution and Conservation
The presence of m5U and the enzymes that synthesize it are broadly distributed across the three domains of life, with some interesting variations that provide insights into its evolutionary history.
-
Bacteria: In bacteria, such as Escherichia coli, m5U is widespread. It is found at position 54 of most tRNAs, where it is installed by the enzyme TrmA.[13] Additionally, m5U is present in the 23S rRNA at two positions, U747 and U1939, catalyzed by the enzymes RlmC and RlmD, respectively.[4]
-
Archaea: The distribution of m5U in archaea is more limited compared to bacteria and eukaryotes. While not universally present, m5U and its synthesizing enzymes have been identified in certain archaeal lineages.
-
Eukaryota: In eukaryotes, from yeast to humans, m5U is a highly conserved modification. In the yeast Saccharomyces cerevisiae, the Trm2 enzyme is responsible for the m5U54 modification in cytosolic tRNAs.[14][15] In mammals, TRMT2A and TRMT2B are the key methyltransferases. TRMT2A modifies cytosolic tRNAs, while TRMT2B is located in the mitochondria and modifies both mitochondrial tRNAs and the 12S ribosomal RNA.[4][16][17] The presence of m5U has also been detected in eukaryotic mRNAs, although its abundance is generally lower than in tRNAs.[18]
The m5U Methyltransferase Families: An Evolutionary Perspective
The enzymes responsible for m5U synthesis belong to distinct families of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Their evolutionary relationships suggest a complex history of gene duplication, divergence, and potential horizontal gene transfer.
The primary families of m5U methyltransferases include:
-
TrmA/Trm2/TRMT2A Family: These enzymes are primarily responsible for the m5U54 modification in tRNAs. TrmA in bacteria, Trm2 in yeast, and TRMT2A in mammals share a common evolutionary origin.[7]
-
RlmC and RlmD: These bacterial enzymes are specific for rRNA methylation.
-
TRMT2B: This mammalian mitochondrial enzyme displays dual specificity for both tRNA and rRNA.[4][17]
-
NSUN Family: Members of the NOL1/NOP2/Sun domain (NSUN) family of methyltransferases have also been implicated in RNA methylation, including the formation of 5-methylcytosine (B146107) (m5C) and, in some contexts, potentially m5U.[19]
The evolutionary divergence of these enzyme families has led to their specialized functions in modifying different types of RNA in various cellular compartments.
Figure 1: Evolutionary relationship of key m5U methyltransferases.
Quantitative Analysis of m5U Distribution
The abundance and stoichiometry of m5U vary across different RNA species and organisms. Quantitative analysis, primarily through mass spectrometry and high-throughput sequencing methods, provides valuable insights into the regulation and function of this modification.
| Organism | RNA Type | Position | Stoichiometry/Abundance | Reference(s) |
| Escherichia coli | tRNAPhe | U54 | High (near stoichiometric) | [5] |
| Escherichia coli | tRNAAla1 | Wobble | 82% (as mcmo5U) | [20] |
| Escherichia coli | tRNASer1 | Wobble | 84% (as mcmo5U) | [20] |
| Escherichia coli | mRNA | Various | Present, levels vary with growth phase and stress | [5] |
| Saccharomyces cerevisiae | tRNA | U54 | High (near stoichiometric) | [21] |
| Saccharomyces cerevisiae | tRNAPhe | U54 | Reduced levels in the absence of Ψ55 | [21] |
| Homo sapiens | Mitochondrial 12S rRNA | U429 | Present | [4][17] |
| Homo sapiens | Cytosolic tRNAs | U54 | High in most tRNAs | [9] |
| Homo sapiens | Mitochondrial tRNAs | U54 | Present in several tRNAs | [2] |
| Homo sapiens | mRNA | Various | Present at low levels, dynamic | [18] |
Table 1: Quantitative data on m5U distribution in various organisms and RNA types. Stoichiometry refers to the proportion of RNA molecules that are modified at a specific site.
Functional Roles of m5U
The evolutionary conservation of m5U points to its critical roles in various cellular processes, primarily centered around RNA structure, stability, and function in translation.
-
tRNA Structure and Stability: The most well-established function of m5U54 is the stabilization of the tRNA tertiary structure.[1][11] The methyl group at the C5 position of uridine enhances base stacking interactions within the T-loop, contributing to the overall stability of the tRNA molecule. This structural integrity is crucial for efficient and accurate protein synthesis.[1]
-
Modulation of Ribosome Translocation: Recent studies suggest that m5U54 in tRNA can modulate the translocation step of protein synthesis.[5] The absence of this modification can desensitize tRNAs to certain translocation inhibitors.
-
Regulation of Translation: The presence of m5U in the wobble position of the anticodon in some bacterial tRNAs can expand their decoding capabilities, allowing them to recognize multiple codons.[20]
-
Cellular Stress Response: The levels of m5U in both tRNA and mRNA have been observed to change in response to cellular stress, suggesting a role for this modification in stress adaptation pathways.[3][9] In human cells, the hypomodification of m5U54 in tRNA can lead to the generation of tRNA-derived small RNAs (tsRNAs) and trigger a cellular stress response.[9][12]
-
Mitochondrial Function: In mammals, the TRMT2B-mediated methylation of mitochondrial tRNA and rRNA is important for mitochondrial gene expression and function.[4][17]
Figure 2: Functional roles of m5U modification.
Experimental Protocols for m5U Detection and Mapping
A variety of sophisticated techniques have been developed to detect, quantify, and map m5U modifications in RNA at single-nucleotide resolution.
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantitative analysis of RNA modifications.[8]
Methodology Overview:
-
RNA Isolation and Purification: High-quality total RNA or specific RNA species (e.g., tRNA) are isolated from cells or tissues.
-
RNA Hydrolysis: The purified RNA is enzymatically hydrolyzed into individual ribonucleosides.
-
Chromatographic Separation: The resulting ribonucleoside mixture is separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated ribonucleosides are detected and quantified by a mass spectrometer. The abundance of m5U is determined relative to the abundance of unmodified uridine.
Figure 3: Workflow for m5U quantification by mass spectrometry.
RNA Bisulfite Sequencing (BS-RNA-Seq)
Adapted from its use in DNA methylation studies, RNA bisulfite sequencing can be used to map 5-methylcytosine (m5C) and, with modifications to the protocol, can provide information about m5U.[22][23][24][25][26]
Methodology Overview:
-
RNA Fragmentation and Bisulfite Treatment: RNA is fragmented and then treated with sodium bisulfite, which deaminates unmethylated cytosine to uracil. 5-methylcytosine is resistant to this conversion. While this method is primarily for m5C, it serves as a foundational technique for base-resolution mapping of RNA modifications.
-
Reverse Transcription and Library Preparation: The bisulfite-treated RNA is reverse transcribed into cDNA, during which the uracils (from both original uridines and deaminated cytosines) are read as thymines.
-
High-Throughput Sequencing: The cDNA library is sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome/transcriptome, and sites that retain a cytosine are identified as methylated.
Fluorouracil-Induced Catalytic Crosslinking and Sequencing (FICC-Seq)
FICC-Seq is a specialized method for the genome-wide, single-nucleotide resolution mapping of m5U methyltransferase targets.[4][21][27][28][29]
Methodology Overview:
-
5-Fluorouracil (5-FU) Labeling: Cells are treated with 5-FU, which is metabolically converted to 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into newly transcribed RNA.
-
Covalent Crosslinking: When an m5U methyltransferase attempts to methylate the 5-fluorouridine, a stable covalent crosslink is formed between the enzyme and the RNA.
-
Immunoprecipitation and Library Preparation: The enzyme-RNA complexes are immunoprecipitated, and the crosslinked RNA fragments are isolated and prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the genome/transcriptome, and the sites of crosslinking identify the targets of the m5U methyltransferase.
Methylation-Individual-Nucleotide-Resolution Crosslinking and Immunoprecipitation (miCLIP)
miCLIP is another powerful technique for mapping RNA modifications at single-nucleotide resolution.[18]
Methodology Overview:
-
UV Crosslinking: Cells are irradiated with UV light to induce covalent crosslinks between RNA and interacting proteins, including methyltransferases.
-
Immunoprecipitation: The protein-RNA complexes are immunoprecipitated using an antibody specific to the methyltransferase of interest.
-
Library Preparation and Sequencing: The crosslinked RNA is fragmented, ligated to adapters, and sequenced. The reverse transcriptase often introduces mutations or truncations at the crosslink site.
-
Data Analysis: The sites of mutations or truncations in the sequencing reads are used to identify the precise location of the RNA-protein interaction, and thus the modification site.
Conclusion and Future Perspectives
The evolutionary conservation of 5-methyluridine across all domains of life highlights its indispensable role in fundamental biological processes. From its well-established function in maintaining tRNA structural integrity to its emerging roles in the regulation of rRNA and mRNA function, m5U is a key player in the epitranscriptomic landscape. The development of sophisticated analytical techniques has enabled a deeper understanding of the distribution, regulation, and functional consequences of this modification.
For drug development professionals, the enzymes responsible for m5U synthesis, particularly the TRMT family, represent potential therapeutic targets. Dysregulation of RNA modifications has been linked to various diseases, and targeting the enzymes that install these modifications could offer novel therapeutic strategies.
Future research will likely focus on elucidating the full spectrum of m5U's regulatory functions, particularly in the context of mRNA and its role in cellular stress responses and disease. The continued development of high-throughput, quantitative methods will be crucial for unraveling the dynamic nature of the m5U epitranscriptome and its intricate interplay with other cellular processes. A deeper understanding of the evolutionary history and functional diversification of m5U and its associated machinery will undoubtedly open new avenues for both basic research and therapeutic innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Origin and Evolution of DNA methyltransferases (DNMT) along the tree of life: A multi-genome survey [ouci.dntb.gov.ua]
- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of the TRM2 gene encoding the tRNA(m5U54)methyltransferase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure of the RNA-recognition motif of Drosophila melanogaster tRNA (uracil-5-)-methyltransferase homolog A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modomics - A Database of RNA Modifications [genesilico.pl]
- 18. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NSUN2 introduces 5-methylcytosines in mammalian mitochondrial tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 25. researchgate.net [researchgate.net]
- 26. RNA 5-Methylcytosine Analysis by Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - UCL Discovery [discovery.ucl.ac.uk]
- 29. researchgate.net [researchgate.net]
Preliminary Studies on Ribothymidine in Virology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribothymidine (rT), or 5-methyluridine, is a naturally occurring modified nucleoside found in the tRNA of many organisms. While its role in tRNA structure and function has been studied, its potential as an antiviral agent remains largely unexplored in publicly available literature. This technical guide provides a framework for investigating the virological properties of ribothymidine, drawing upon established principles of antiviral research and the known mechanisms of other nucleoside analogs. Due to a lack of specific studies on ribothymidine's antiviral activity, this document serves as a roadmap for future research, outlining key experimental protocols, potential mechanisms of action, and relevant signaling pathways.
Potential Mechanisms of Antiviral Action for Nucleoside Analogs
Nucleoside analogs typically exert their antiviral effects by interfering with viral nucleic acid replication.[1][2] After entering a host cell, these compounds are phosphorylated to their active triphosphate form by host and/or viral kinases.[3] The triphosphate analog can then be incorporated into the growing viral DNA or RNA chain by viral polymerases.[3][4] This incorporation can lead to:
-
Chain Termination: The analog may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, causing premature termination of the nucleic acid chain.[4]
-
Mutagenesis: The incorporated analog may cause mispairing during subsequent replication, leading to an accumulation of mutations that result in a non-viable viral progeny, a concept known as "error catastrophe".[5][6]
-
Inhibition of Viral Polymerase: The triphosphate analog can act as a competitive inhibitor of the natural nucleotide, binding to the active site of the viral polymerase and blocking its function.[7]
Additionally, some nucleoside analogs can modulate the host's innate immune response, further contributing to their antiviral activity.[5][8]
Data Presentation: A Template for Future Studies
Quantitative data from antiviral assays are crucial for determining the efficacy and safety of a compound. The following tables are provided as templates for presenting data from future studies on ribothymidine.
Table 1: In Vitro Antiviral Activity of Ribothymidine
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Virus A (RNA) | Vero E6 | Plaque Reduction | [Insert Data] | [Insert Data] | [Insert Data] |
| Virus B (DNA) | MRC-5 | CPE Inhibition | [Insert Data] | [Insert a-C)] | [Insert Data] |
| Virus C (RNA) | Huh-7 | Yield Reduction | [Insert Data] | [Insert Data] | [Insert Data] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.
Table 2: Summary of Ribothymidine's Effect on Viral Replication
| Virus | Treatment Concentration (µM) | Fold Reduction in Viral Titer (log₁₀) | Method of Quantification |
| Virus A | [Concentration 1] | [Insert Data] | qRT-PCR |
| Virus A | [Concentration 2] | [Insert Data] | Plaque Assay |
| Virus B | [Concentration 1] | [Insert Data] | TCID₅₀ Assay |
| Virus B | [Concentration 2] | [Insert Data] | TCID₅₀ Assay |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of antiviral studies. The following are standard protocols for evaluating the antiviral activity of nucleoside analogs like ribothymidine.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used for initial screening of antiviral compounds against viruses that cause visible damage to host cells.[9][10]
Protocol:
-
Cell Seeding: Seed susceptible host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of ribothymidine in cell culture medium.
-
Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of ribothymidine. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plate at the optimal temperature and CO₂ concentration for the virus and cell line being used.
-
CPE Evaluation: Observe the cells microscopically for the appearance of CPE daily for 3-7 days. The percentage of CPE inhibition can be scored visually or quantified using a cell viability assay (e.g., MTT or neutral red uptake).[11]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
Plaque Reduction Assay
This assay is a more quantitative method to determine the effect of a compound on the production of infectious virus particles.[10]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well.
-
Treatment: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of ribothymidine.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀.
Virus Yield Reduction Assay
This assay measures the quantity of new infectious virus particles produced in the presence of an antiviral compound.[12]
Protocol:
-
Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the virus at a specific MOI in the presence of different concentrations of ribothymidine.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: Harvest the cell culture supernatant (for secreted viruses) or both the supernatant and cell lysate (for cell-associated viruses).
-
Titration of Progeny Virus: Determine the viral titer in the harvested samples by performing a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.[12]
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the virus control and determine the EC₅₀.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be involved in the antiviral response to a nucleoside analog like ribothymidine.
Caption: Proposed mechanism of action for ribothymidine as an antiviral agent.
Caption: Simplified RIG-I signaling pathway for innate immune activation.
Experimental Workflow
Caption: A typical workflow for in vitro antiviral drug screening.
Conclusion
While direct evidence for the antiviral activity of ribothymidine is currently lacking in the scientific literature, its structural similarity to other thymidine (B127349) and nucleoside analogs suggests that it warrants investigation. This guide provides the necessary framework for such preliminary studies, from standardized experimental protocols to the visualization of potential mechanisms of action. Future research focusing on the antiviral spectrum, potency, and mechanism of action of ribothymidine could reveal a novel therapeutic candidate and expand our understanding of nucleoside-based antiviral strategies.
References
- 1. longdom.org [longdom.org]
- 2. Antiviral drug - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues | MDPI [mdpi.com]
- 6. The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular strategies to inhibit the replication of RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Methodological & Application
Detecting 5-methyluridine (m5U) in RNA: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 5-methyluridine (B1664183) (m5U), a critical post-transcriptional RNA modification, is paramount to understanding its role in various biological processes and disease states. This document provides detailed application notes and experimental protocols for the principal methods of m5U detection.
Overview of 5-methyluridine (m5U)
5-methyluridine is a post-transcriptional modification found in various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] This modification is implicated in RNA stability, structure, and function, and has been linked to cellular stress responses, cancer, and viral infections.[1][3][4] The accurate identification of m5U sites is crucial for elucidating its molecular mechanisms and regulatory functions.[3][4]
Quantitative Comparison of m5U Detection Methods
The selection of an appropriate m5U detection method depends on the specific research question, available resources, and desired resolution. The following table summarizes the key quantitative parameters of the major techniques.
| Method Category | Specific Technique | Principle | Resolution | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Chromatography | LC-MS/MS | Separation and mass-based detection of nucleosides | Global quantification | High (picogram to femtogram) | Low to Medium | Gold standard for quantification, high specificity | Does not provide sequence context |
| Antibody-Based | Immuno-Northern Blotting | Antibody detection of m5U on size-separated RNA | Low (size of RNA band) | Moderate | Low | Simple, provides size information | Semi-quantitative, antibody specificity is critical |
| MeRIP-Seq (m5U-Seq) | Immunoprecipitation of m5U-containing RNA fragments followed by sequencing | ~100-200 nucleotides | High | High | Transcriptome-wide mapping | Low resolution, potential for antibody off-targets | |
| Sequencing-Based | FICC-Seq | Enzyme-catalyzed crosslinking at m5U sites followed by sequencing | Single nucleotide | High | High | High resolution and specificity for enzyme targets | Requires specific enzyme activity and 5-FU labeling |
| Computational | GRUpred-m5U | Deep learning (GRU) | Single nucleotide | N/A (predictive) | High | High accuracy in prediction | Requires training data, does not directly measure modification |
| Deep-m5U | Deep learning (DNN) | Single nucleotide | N/A (predictive) | High | High accuracy, integrates multiple features | Dependent on the quality of training datasets | |
| m5U-GEPred | Graph embedding and sequence features | Single nucleotide | N/A (predictive) | High | High performance on human and yeast data | Predictive, not a direct measurement | |
| m5U-SVM | Support Vector Machine | Single nucleotide | N/A (predictive) | High | Effective for identifying m5U sites from sequence | Performance may be lower than deep learning models |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of total 5-methyluridine in an RNA sample. This method offers high sensitivity and specificity by separating the constituent nucleosides of hydrolyzed RNA via liquid chromatography and then identifying and quantifying them based on their unique mass-to-charge ratios.[5][6] While it provides precise global quantification of m5U, it does not reveal the location of the modification within the RNA sequence.[5]
The general workflow involves the complete enzymatic digestion of RNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] This targeted approach allows for the precise measurement of m5U levels even in complex biological samples.[7]
Detailed Protocol: LC-MS/MS for m5U Quantification
Materials:
-
Total RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10X BAP Buffer
-
Ultrapure water
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
RNA Digestion:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 (e.g., 2 units) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).
-
Incubate the reaction at 37°C for 2 hours to digest the RNA into mononucleotides.
-
Add 10X BAP buffer (to a final concentration of 1X) and Bacterial Alkaline Phosphatase (e.g., 1 µL).[7]
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.[7]
-
The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -20°C.[7]
-
-
LC-MS/MS Analysis:
-
Set up the high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[7]
-
Equilibrate the C18 reverse-phase column with the initial mobile phase conditions. A common mobile phase system consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Inject the digested RNA sample onto the column.
-
Elute the nucleosides using a gradient of Solvent B. For example: 0-5 min, 5% B; 5-15 min, 5-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B; 25-30 min, 5% B.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detect m5U using Multiple Reaction Monitoring (MRM) by monitoring the specific mass transition of m/z 259.2 → 127.1.[8]
-
-
Data Analysis:
-
Integrate the peak areas for the m5U transition and for an unmodified nucleoside (e.g., uridine (B1682114) or cytidine).
-
Quantify the amount of m5U relative to the amount of the unmodified nucleoside to determine the abundance of m5U in the original RNA sample.
-
Antibody-Based Detection of m5U
Application Note
Antibody-based methods utilize antibodies that specifically recognize and bind to 5-methyluridine. These techniques are valuable for both semi-quantitative detection and for enriching m5U-containing RNA fragments for further analysis, such as high-throughput sequencing. The specificity of the antibody is a critical factor for the reliability of these methods.[9][10]
Immuno-Northern Blotting allows for the detection of m5U in specific RNA species that have been size-separated by gel electrophoresis. This method can provide information about the size of the RNA molecules that contain m5U but is generally considered semi-quantitative.[11]
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq or m5U-Seq) is a powerful technique for transcriptome-wide mapping of m5U. In this method, RNA is fragmented, and the m5U-containing fragments are immunoprecipitated using an anti-m5U antibody. These enriched fragments are then sequenced, and the resulting data is analyzed to identify the locations of m5U across the transcriptome. The resolution of this method is limited by the size of the RNA fragments, typically around 100-200 nucleotides.[12]
Detailed Protocol: Immuno-Northern Blotting for m5U
Materials:
-
Total RNA sample
-
Denaturing agarose (B213101) gel (with formaldehyde)
-
MOPS buffer
-
Nylon membrane (positively charged)
-
UV cross-linker
-
Anti-m5U primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
RNA Gel Electrophoresis:
-
Denature 5-20 µg of total RNA by heating at 65°C for 15 minutes in a formamide/formaldehyde-containing loading buffer.[4]
-
Separate the denatured RNA on a 1% denaturing agarose gel containing formaldehyde (B43269) in 1X MOPS buffer.[4]
-
-
Transfer:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane overnight via capillary blotting using 10X SSC buffer.[4]
-
-
Cross-linking and Blocking:
-
UV cross-link the RNA to the membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the anti-m5U primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
High-Throughput Sequencing-Based Detection
Application Note
Sequencing-based methods offer the ability to map m5U sites at high resolution across the transcriptome. These techniques often rely on specific chemical or enzymatic treatments that leave a signature at the modification site, which can then be read by high-throughput sequencing.
FICC-Seq (Fluorouracil-Induced Catalytic Crosslinking and Sequencing) is a method that provides single-nucleotide resolution mapping of the targets of m5U methyltransferases.[13] This technique involves treating cells with 5-fluorouracil (B62378) (5-FU), which is incorporated into RNA. The m5U-forming enzyme crosslinks to the 5-FU-containing RNA, and after immunoprecipitation of the enzyme-RNA complex and library preparation, the crosslink sites can be identified by sequencing, revealing the precise location of the modification.[13]
Detailed Protocol: FICC-Seq (Conceptual Outline)
The detailed protocol for FICC-Seq is complex and requires specialized expertise. The following is a conceptual outline of the key steps.
-
Cell Treatment and Crosslinking:
-
Culture cells in the presence of 5-fluorouracil to allow for its incorporation into newly transcribed RNA.
-
The target m5U methyltransferase will form a covalent crosslink with the 5-FU-containing RNA.
-
-
Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation using an antibody against the m5U methyltransferase (e.g., TRMT2A) to isolate the enzyme-RNA complexes.[13]
-
-
Library Preparation and Sequencing:
-
Partially digest the RNA to remove non-crosslinked regions.
-
Ligate adapters to the RNA fragments.
-
Perform reverse transcription, which will terminate at the crosslinked site.
-
Generate a sequencing library from the resulting cDNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Identify the positions where reverse transcription terminated, as these correspond to the crosslinked (and thus m5U) sites.
-
Computational Prediction of m5U Sites
Application Note
A variety of computational methods have been developed to predict m5U sites from RNA sequence data. These tools typically use machine learning or deep learning algorithms trained on experimentally validated m5U sites. They leverage features such as nucleotide composition, physicochemical properties, and sequence context to make predictions.[14][15] These methods are high-throughput and can provide a rapid initial screen for potential m5U sites, which can then be validated experimentally. The performance of these predictors is continually improving, with recent deep learning models achieving high accuracy.[5][15]
Performance of Computational Predictors
| Predictor | Method | Accuracy (Full Transcript) | Accuracy (Mature mRNA) | AUROC (Full Transcript) | AUROC (Mature mRNA) |
| GRUpred-m5U | Gated Recurrent Unit (GRU) | 96.70%[15] | 98.41%[15] | 98.89%[15] | 99.83%[15] |
| Deep-m5U | Deep Neural Network (DNN) | 91.47%[5] | 95.86%[5] | - | - |
| m5U-GEPred | Graph Embedding | - | - | 0.984 (human)[1] | - |
| m5U-SVM | Support Vector Machine | 88.88%[3] | 94.36% | 95.53%[15] | - |
| m5UPred | Support Vector Machine | 83.60%[3] | 89.91%[3] | - | - |
| RNADSN | Transfer Learning DNN | - | - | 0.9422[16] | - |
Note: Performance metrics are as reported in the cited literature and may vary depending on the dataset and evaluation methodology.
Protocol: Using a Web Server for m5U Prediction (General Guide)
Many computational tools are available as web servers, providing an accessible interface for researchers.
-
Navigate to the Web Server: Access the web server for the desired m5U prediction tool (e.g., m5UPred).
-
Input Sequence Data: Paste the RNA sequence(s) of interest in FASTA format into the provided text box.
-
Select Parameters: Choose the appropriate model (e.g., full transcript or mature mRNA) and any other relevant parameters.
-
Submit Job: Submit the sequence for analysis.
-
Retrieve and Interpret Results: The web server will provide a list of predicted m5U sites within the input sequence, often with an associated confidence score. These results can then be used to guide further experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep-m5U: a deep learning-based approach for RNA 5-methyluridine modification prediction using optimized feature integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. Detection technologies for RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A robust deep learning approach for identification of RNA 5-methyluridine sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Mass Spectrometry Protocols for the Quantitative Analysis of Alpha-5-Methyluridine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-5-Methyluridine (5-methyluridine, m5U), a post-transcriptional modification of RNA, plays a crucial role in various biological processes, including the stabilization of tRNA structure and the regulation of translation.[1] The accurate quantification of m5U is essential for understanding its physiological and pathological significance, particularly in the context of cancer and other diseases where RNA metabolism is dysregulated.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of modified nucleosides like m5U, owing to its high selectivity and accuracy.[4] The use of stable isotope-labeled internal standards in these methods further enhances quantitative precision by correcting for variations during sample preparation and analysis.[4][5]
This document provides detailed application notes and protocols for the analysis of this compound in various biological matrices using LC-MS/MS. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of this important RNA modification.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and other modified nucleosides in various biological matrices. It is important to note that concentrations can vary significantly based on the sample type, species, and physiological or pathological state.
Table 1: Representative Concentrations of Modified Nucleosides in Human Urine
| Nucleoside | Concentration Range (ng/mg creatinine) | Pathological Condition | Reference |
| 5-Methylcytidine | 28.4 ± 14.3 | Healthy Males | [6] |
| Pseudouridine | Elevated in various cancers | Cancer | [2] |
| 1-Methyladenosine | Elevated in various cancers | Cancer | [2] |
| N2,N2-Dimethylguanosine | Elevated in various cancers | Cancer | [2] |
| 5-Methyluridine | Qualitatively detected, but specific quantitative range in healthy vs. cancer not consistently reported in reviewed literature. | Cancer | [2][7] |
Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Nucleoside Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.3 - 1.2 pg on column (for 5-methyl-2'-deoxycytidine) | [6] |
| Limit of Quantification (LOQ) | 5 - 50 nM | [7][8] |
| Linearity (R²) | > 0.99 | [9] |
| Intra-day Precision (%RSD) | < 15% | [9] |
| Inter-day Precision (%RSD) | < 15% | [9] |
| Recovery | 85 - 115% | [10] |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Urine and Plasma)
This protocol describes the extraction of nucleosides from urine and plasma for LC-MS/MS analysis.
Materials:
-
Urine or plasma samples
-
Methanol (B129727) (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Stable isotope-labeled 5-Methyluridine internal standard (e.g., 5-Methyluridine-¹³C₅,¹⁵N₂)
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g and 4°C
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Thawing and Spiking:
-
Thaw frozen urine or plasma samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
In a microcentrifuge tube, add a known amount of the stable isotope-labeled 5-Methyluridine internal standard to a defined volume of the sample (e.g., 100 µL).
-
-
Protein Precipitation (for plasma samples):
-
Add four volumes of pre-chilled methanol to the plasma sample (e.g., 400 µL of methanol to 100 µL of plasma).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Urine Sample Dilution:
-
For urine samples, a simple dilution step is often sufficient. Dilute the spiked urine sample 1:1 with LC-MS grade water.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant (from plasma) or the diluted urine sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume of the initial LC mobile phase (e.g., 100 µL of 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: RNA Extraction and Enzymatic Digestion to Nucleosides
This protocol details the extraction of total RNA from cultured cells and its subsequent enzymatic hydrolysis to individual nucleosides.
Materials:
-
Cultured cells
-
TRIzol reagent or similar RNA extraction kit
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Stable isotope-labeled 5-Methyluridine internal standard
-
RNase-free water, tubes, and pipette tips
-
Incubator or water bath at 37°C
Procedure:
-
Total RNA Extraction:
-
Harvest cultured cells and extract total RNA using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
-
Enzymatic Digestion:
-
In an RNase-free microcentrifuge tube, combine 1-5 µg of total RNA with a known amount of the stable isotope-labeled 5-Methyluridine internal standard.
-
Add Nuclease P1 (e.g., 2 units) and bring the total volume to 20 µL with 10 mM ammonium acetate buffer (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (e.g., 0.1 units).
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup:
-
After digestion, centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material and enzymes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of 5-Methyluridine. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Parameters:
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-15 min: 95% B
-
15.1-20 min: 2% B (re-equilibration)
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-Methyluridine: Precursor ion (m/z) 259.1 → Product ion (m/z) 127.1
-
5-Methyluridine-¹³C₅,¹⁵N₂ (Internal Standard): Precursor ion (m/z) 266.1 → Product ion (m/z) 132.1
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.
-
Other parameters (e.g., capillary voltage, gas flow, temperature): Optimize according to the manufacturer's recommendations for nucleoside analysis.
Visualizations
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary nucleosides as biological markers for patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Next-Generation Sequencing of 5-methyluridine (m5U)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyluridine (B1664183) (m5U) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). This modification plays a crucial role in regulating RNA stability, translation, and other cellular processes. The advent of next-generation sequencing (NGS) has enabled transcriptome-wide mapping of m5U, providing valuable insights into its biological functions and its potential as a therapeutic target and biomarker.
These application notes provide an overview of the current methodologies for studying m5U using NGS, with a focus on Fluorouracil-Induced Catalytic Crosslinking-Sequencing (FICC-Seq) and methylation-individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP-seq). Detailed protocols, data presentation guidelines, and visualizations are included to facilitate the adoption of these techniques in academic and industrial research settings.
Key Methodologies for m5U Sequencing
Several techniques have been developed for the transcriptome-wide mapping of m5U. The primary methods rely on the specific capture of m5U-containing RNA fragments followed by high-throughput sequencing.
-
FICC-Seq (Fluorouracil-Induced Catalytic Crosslinking-Sequencing): This method utilizes the incorporation of 5-fluorouracil (B62378) (5-FU) into nascent RNA transcripts. The m5U-modifying enzyme, TRMT2A, forms a stable covalent crosslink with the 5-FU-containing RNA, allowing for the specific immunoprecipitation and sequencing of TRMT2A targets.[1]
-
miCLIP-seq (methylation-individual-nucleotide-resolution cross-linking and immunoprecipitation): This technique employs an antibody to specifically recognize and immunoprecipitate m5U-containing RNA fragments. UV crosslinking is used to create a covalent bond between the antibody and the RNA, which induces mutations or truncations during reverse transcription, allowing for the precise identification of the modification site at single-nucleotide resolution.[2][3]
-
MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing): While commonly used for N6-methyladenosine (m6A), MeRIP-Seq can be adapted for m5U with a specific anti-m5U antibody. This method involves the immunoprecipitation of fragmented RNA followed by sequencing to identify enriched regions.[4][5]
Quantitative Data Presentation
A clear and concise presentation of quantitative data is essential for the interpretation and comparison of results from m5U sequencing experiments.
Table 1: Summary of Sequencing Reads from a Typical FICC-Seq Experiment. [1]
| Sample Name | Total Reads | Uniquely Mapping Reads | Percentage of Reads Mapping to tRNA |
| HEK293 Replicate 1 | 25,432,187 | 12,716,094 (50.0%) | 65% |
| HEK293 Replicate 2 | 28,987,654 | 14,203,950 (49.0%) | 68% |
| HAP1 Replicate 1 | 22,145,890 | 11,515,863 (52.0%) | 72% |
| HAP1 Replicate 2 | 26,789,123 | 13,662,453 (51.0%) | 70% |
Table 2: Comparison of Peak Calling between Different m5U Sequencing Methods. [6]
| Method | Total Peaks Identified | Peaks Overlapping with iCLIP | Peaks Unique to Method |
| FICC-Seq | 1,254 | 876 (69.8%) | 378 |
| miCLIP-seq | 1,089 | 876 (80.4%) | 213 |
| iCLIP | 2,543 | - | 1667 |
Experimental Protocols
Protocol 1: Fluorouracil-Induced Catalytic Crosslinking-Sequencing (FICC-Seq)
This protocol is based on the method described by Carter et al., 2019.[1]
1. Cell Culture and 5-Fluorouracil Treatment:
- Culture human cell lines (e.g., HEK293 or HAP1) in appropriate media.
- Treat cells with 100 µM 5-Fluorouracil (Sigma) for 24 hours.
2. Cell Lysis and RNA Fragmentation:
- Harvest cells and disrupt in Lysis Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate).[1]
- Treat the lysate with Turbo DNase (Thermo Fisher Scientific, AM2239).
- Partially fragment RNA by treating with a low concentration of RNase I (Thermo Fisher Scientific, AM2295) at a 1:200 dilution.
3. Immunoprecipitation of TRMT2A-RNA Complexes:
- Incubate the cell lysate with an anti-TRMT2A antibody to capture the crosslinked enzyme-RNA complexes.
- Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.
- Wash the beads extensively to remove non-specific binding.
4. Library Preparation and Sequencing:
- Elute the RNA from the beads.
- Perform 3' and 5' adapter ligation.
- Reverse transcribe the RNA to cDNA.
- Amplify the cDNA library by PCR.
- Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
Diagram 1: FICC-Seq Experimental Workflow
Caption: Workflow for identifying 5-methyluridine sites using FICC-Seq.
Protocol 2: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) for m5U
This is a generalized protocol that can be adapted for m5U by using a specific anti-m5U antibody.
1. RNA Extraction and Fragmentation:
- Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).
- Fragment the RNA to an average size of 100-200 nucleotides using fragmentation buffer (e.g., 100 mM Tris-HCl pH 7.0, 100 mM ZnCl2) at 94°C.[7] The incubation time should be optimized based on the desired fragment size.
- Stop the fragmentation by adding EDTA.
2. Immunoprecipitation:
- Take an aliquot of the fragmented RNA as an "input" control.
- Incubate the remaining fragmented RNA with a specific anti-m5U antibody at 4°C with rotation.[4]
- Add Protein A/G magnetic beads to capture the antibody-RNA complexes.
- Wash the beads multiple times with IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.5% Igepal CA-630) to remove non-specifically bound RNA.[8]
3. RNA Elution and Library Preparation:
- Elute the m5U-containing RNA from the beads, for example, using a competitive elution with free m5U.
- Purify the eluted RNA.
- Construct sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.
4. Sequencing and Data Analysis:
- Sequence the libraries on a high-throughput sequencing platform.
- Align reads to a reference genome/transcriptome.
- Perform peak calling to identify regions enriched for m5U.
Diagram 2: MeRIP-Seq Experimental Workflow
Caption: General workflow for m5U mapping using MeRIP-Seq.
Validation of Sequencing Results
Independent validation of NGS findings is crucial for confirming the presence and location of m5U sites.
Protocol 3: RNA Dot Blot Assay for m5U
This protocol provides a semi-quantitative method to validate the overall m5U levels in an RNA sample.[9][10]
1. RNA Sample Preparation:
- Extract total RNA and determine the concentration.
- Prepare serial dilutions of the RNA sample (e.g., 2.5, 0.25, 0.025 µg/µL).[11]
2. Membrane Spotting:
- Spot 1-2 µL of each RNA dilution directly onto a nitrocellulose or nylon membrane.[9][10]
- Allow the membrane to air dry.
3. Blocking and Antibody Incubation:
- Block the membrane with 1% BSA in PBST for 1 hour.[9]
- Incubate the membrane with a primary antibody against m5U diluted in 1% BSA/PBST.
- Wash the membrane four times with PBST.[10]
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again with PBST.
4. Detection:
- Apply an ECL substrate and visualize the signal using a chemiluminescence imager.
- For a loading control, the membrane can be stained with methylene (B1212753) blue.[11]
Quantitative RT-PCR (qRT-PCR) for Site-Specific Validation
While challenging for a single base modification, relative changes in m5U levels at specific sites identified by sequencing can be inferred through differential enzyme treatment or antibody-based enrichment followed by qRT-PCR. A detailed protocol requires specific design based on the target and the available reagents. General guidelines for primer design and validation should be followed to ensure accuracy.[12][13]
Computational Analysis
The analysis of m5U sequencing data involves a series of bioinformatics steps to identify and quantify m5U sites.
Diagram 3: Computational Analysis Pipeline for m5U Sequencing Data
Caption: A typical bioinformatics workflow for analyzing m5U sequencing data.
Conclusion
The methodologies described in these application notes provide a comprehensive toolkit for the investigation of 5-methyluridine in the transcriptome. The choice of method will depend on the specific research question, available resources, and desired resolution. Careful experimental design, execution, and data analysis are critical for obtaining high-quality, reliable results that will advance our understanding of the role of m5U in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. miCLIP-seq - Profacgen [profacgen.com]
- 3. researchgate.net [researchgate.net]
- 4. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 5. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sysy.com [sysy.com]
- 9. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 10. ptglab.com [ptglab.com]
- 11. RNA dot blot protocol | Abcam [abcam.com]
- 12. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 13. researchhub.com [researchhub.com]
Techniques for Mapping 5-methyluridine (m5U) Sites Transcriptome-Wide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-methyluridine (B1664183) (m5U)
5-methyluridine (m5U), also known as ribothymidine, is a post-transcriptional RNA modification where a methyl group is added to the fifth carbon of the uracil (B121893) base.[1] While extensively studied in transfer RNA (tRNA), where it plays a crucial role in stabilizing the TΨC loop and ensuring translational fidelity, its presence and function in other RNA species, including messenger RNA (mRNA), are emerging as a significant area of epitranscriptomics research.[1][2] The enzymes responsible for m5U formation in mammals are primarily the TRMT2A and TRMT2B methyltransferases.[1]
The accurate mapping of m5U sites across the transcriptome is essential for understanding its regulatory roles in gene expression, cellular processes, and disease. Dysregulation of m5U levels has been associated with various conditions, including cancer and autoimmune diseases, making the enzymes that write, read, and erase this modification potential therapeutic targets.[1][3] This document provides detailed application notes and protocols for key techniques used to map m5U sites at a transcriptome-wide level.
Key Techniques for Transcriptome-Wide m5U Mapping
Several high-throughput sequencing-based methods have been developed or adapted to identify m5U sites. These techniques vary in their underlying principles, resolution, and specific advantages and limitations. The primary methods covered in this guide are:
-
Fluorouracil-Induced Catalytic Crosslinking-Sequencing (FICC-Seq): An enzyme-specified method that provides single-nucleotide resolution.
-
methylation-individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP): An antibody-based approach that can achieve single-nucleotide resolution.
-
RNA Bisulfite Sequencing (bsRNA-seq): A chemical conversion method that allows for the detection of m5U at single-nucleotide resolution.
-
Aza-IP: A mechanism-based approach that enriches for the direct RNA targets of specific methyltransferases.
Quantitative Comparison of m5U Mapping Techniques
The choice of method for m5U mapping depends on the specific research question, available resources, and desired resolution. Below is a summary of key quantitative and qualitative features of the discussed techniques.
| Feature | FICC-Seq | miCLIP | RNA Bisulfite Sequencing (bsRNA-seq) | Aza-IP |
| Principle | Enzyme-catalyzed crosslinking with 5-Fluorouracil | Antibody-based immunoprecipitation with UV crosslinking | Chemical conversion of unmethylated uridines | Mechanism-based covalent trapping of methyltransferase-RNA complexes |
| Resolution | Single nucleotide[4] | Single nucleotide[5] | Single nucleotide[6] | Single nucleotide[7] |
| Specificity | High for specific m5U methyltransferases[4] | Dependent on antibody specificity | Can be affected by other modifications and RNA structure | High for direct targets of the studied methyltransferase[7] |
| Sensitivity | High for enzymatic targets[4] | Dependent on antibody affinity and crosslinking efficiency | Can be low for lowly expressed transcripts | Enriches for direct targets, increasing sensitivity for these RNAs[7] |
| False Positives | Low, as it relies on enzymatic activity[8] | Can have off-target antibody binding[8] | Incomplete conversion can lead to false positives | Low, due to mechanism-based trapping and specific C>G transversion signature (for m5C)[7] |
| RNA Input | Moderate | Low to moderate | High | Moderate |
| Key Advantage | Directly identifies sites of enzymatic modification | Does not require genetic manipulation of the enzyme | Does not require a specific antibody | Identifies only direct enzymatic targets |
| Key Limitation | Requires active methyltransferase and incorporation of 5-FU | Antibody availability and specificity can be limiting | Harsh chemical treatment can degrade RNA | Requires expression of a tagged methyltransferase or a highly specific antibody |
Application of m5U Mapping in Drug Development
The mapping of m5U sites and the identification of the associated regulatory proteins ("writers," "erasers," and "readers") have significant implications for drug discovery and development.
1. Target Identification and Validation: m5U methyltransferases, such as TRMT2A, are emerging as potential drug targets.[9] Mapping their transcriptome-wide targets using techniques like FICC-Seq can elucidate their roles in disease pathology.[4] Identifying the specific RNAs that are regulated by m5U modification can reveal novel pathways and downstream effectors that are critical for disease progression, thereby validating the methyltransferase as a therapeutic target.[10]
2. Biomarker Discovery: Differential m5U patterns between healthy and diseased tissues can serve as valuable biomarkers for diagnosis, prognosis, and prediction of therapeutic response.[10][11] Transcriptome-wide m5U profiles can be generated from patient samples to identify disease-specific signatures. These signatures could potentially be used to stratify patients in clinical trials, selecting those most likely to respond to drugs targeting the m5U regulatory machinery.[12][13]
3. Development of Novel Therapeutics: The enzymes that add (writers) or remove (erasers) the m5U modification are druggable targets.[14][15] By understanding the specific substrates and functions of these enzymes through mapping studies, more potent and selective inhibitors can be designed.[16] For example, small molecule inhibitors targeting the catalytic domain of a specific m5U methyltransferase could be developed as a novel class of anticancer agents.[17]
Experimental Protocols
Protocol 1: Fluorouracil-Induced Catalytic Crosslinking-Sequencing (FICC-Seq)
FICC-Seq is a powerful method for the enzyme-specified, genome-wide mapping of m5U at single-nucleotide resolution.[4] The technique relies on the incorporation of 5-Fluorouracil (5-FU), a uridine (B1682114) analog, into nascent RNA. m5U methyltransferases recognize and initiate catalysis on 5-FU, but the reaction stalls, leading to a stable, covalent crosslink between the enzyme and the RNA substrate.[8] These crosslinked complexes are then immunoprecipitated, and the associated RNA is sequenced to identify the precise location of the modification.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and 5-Fluorouracil Treatment:
-
Culture cells (e.g., HEK293 or HAP1) to 70-80% confluency.
-
Treat cells with 100 µM 5-Fluorouracil for 24 hours.[4]
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C.
-
-
Cell Lysis and RNA Fragmentation:
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) supplemented with protease and RNase inhibitors.[4]
-
Lyse cells by passing through a syringe or by sonication.
-
Treat the lysate with TURBO DNase to remove DNA.
-
Perform partial RNA fragmentation by adding a low concentration of RNase I (e.g., 1:200 dilution) and incubating for a short period at 37°C. The exact time should be optimized to yield fragments of the desired size (e.g., 50-150 nucleotides). Stop the reaction by adding an RNase inhibitor.[4]
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to the m5U methyltransferase of interest (e.g., anti-TRMT2A) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-RNA complexes.
-
Wash the beads extensively with high-salt wash buffer to remove non-specific binding.
-
-
Library Preparation (adapted from iCLIP protocols):
-
3' Linker Ligation: Resuspend the beads in a ligation mix containing a 3' RNA linker and T4 RNA ligase. Incubate to ligate the linker to the 3' end of the RNA fragments.
-
5' End Labeling: Wash the beads and then perform a dephosphorylation step followed by a phosphorylation step using T4 polynucleotide kinase (PNK) and radiolabeled ATP ([γ-³²P]-ATP) to label the 5' end of the RNA.
-
SDS-PAGE and Membrane Transfer: Elute the protein-RNA complexes from the beads and run them on an SDS-polyacrylamide gel. Transfer the complexes to a nitrocellulose membrane.
-
RNA Isolation: Excise the membrane region corresponding to the size of the protein-RNA complexes. Digest the protein component with Proteinase K to release the RNA.
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' linker. The reverse transcriptase will often stall or introduce mutations at the site of the crosslinked peptide remnant, which marks the m5U site.
-
cDNA Circularization and Amplification: Purify the cDNA, circularize it using an RNA ligase, and then perform PCR to amplify the library for sequencing.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Process the sequencing reads to remove adapter sequences and map them to the reference transcriptome.
-
Identify the precise crosslink sites by analyzing the positions where reverse transcription terminated or where specific mutations were introduced. These sites correspond to the m5U locations.
-
Protocol 2: methylation-individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP) for m5U
miCLIP is an antibody-based method that can be adapted to map m5U sites at single-nucleotide resolution.[5] The protocol is similar to standard iCLIP but utilizes an antibody specific to m5U. UV crosslinking creates a covalent bond between the antibody and the RNA at the modification site. After protein digestion, a residual peptide remains on the RNA, which causes mutations or truncations during reverse transcription, allowing for precise identification of the m5U site.
Workflow Diagram:
Detailed Protocol:
-
RNA Preparation:
-
Extract total RNA from cells or tissues of interest.
-
Isolate poly(A)+ RNA if focusing on mRNA modifications.
-
Fragment the RNA to an appropriate size (e.g., 50-150 nucleotides) using enzymatic or chemical methods.[18]
-
-
Crosslinking and Immunoprecipitation:
-
Incubate the fragmented RNA with a specific anti-m5U antibody.
-
Transfer the mixture to a petri dish on ice and expose it to UV light (254 nm) to crosslink the antibody to the RNA.
-
Perform immunoprecipitation using protein A/G beads to capture the antibody-RNA complexes.
-
Wash the beads stringently to remove non-specifically bound RNA.
-
-
Library Preparation:
-
Follow a similar library preparation procedure as described for FICC-Seq (steps 4a-4e), including 3' linker ligation, 5' radiolabeling, SDS-PAGE and membrane transfer, Proteinase K digestion, and reverse transcription. The key difference is the use of a modification-specific antibody instead of an enzyme-specific one.
-
-
Sequencing and Data Analysis:
-
Sequence the amplified cDNA library.
-
Align the sequencing reads to the reference transcriptome.
-
Identify m5U sites by looking for characteristic mutations (e.g., C-to-T transitions) or truncations at the position immediately preceding the mapped read start, which are indicative of the residual peptide from the crosslinked antibody.[19]
-
Protocol 3: RNA Bisulfite Sequencing (bsRNA-seq) for m5U
RNA bisulfite sequencing is a chemical-based method to detect m5U at single-base resolution. The principle is similar to that of DNA bisulfite sequencing. Treatment with sodium bisulfite deaminates unmethylated uridines to uracils that are then read as thymines after reverse transcription and PCR. 5-methyluridine is resistant to this conversion and is read as a uridine (and subsequently a thymine). Therefore, by comparing the sequence of treated and untreated RNA, m5U sites can be identified as uridines that were not converted to cytosines in the context of a C-to-T converted genome. Note: This method is more established for m5C detection, where unmethylated cytosine is converted to uracil. For m5U, the interpretation is different and requires careful bioinformatics analysis.
Workflow Diagram:
Detailed Protocol:
-
RNA Preparation:
-
Extract high-quality total RNA. It is crucial to start with intact RNA as the bisulfite treatment is harsh and can cause degradation.[20]
-
Perform DNase treatment to remove any contaminating DNA.
-
Fragment the RNA to the desired size.
-
-
Bisulfite Conversion:
-
Denature the RNA to ensure it is single-stranded.
-
Treat the RNA with a sodium bisulfite solution at a specific temperature and pH for a defined period. This step converts unmethylated uridines.
-
Desulfonate the RNA under alkaline conditions and purify the converted RNA. Several commercial kits are available for this procedure.
-
-
Library Preparation and Sequencing:
-
Perform reverse transcription on the bisulfite-converted RNA.
-
Amplify the resulting cDNA by PCR.
-
Construct a sequencing library from the amplified cDNA.
-
Sequence the library on a high-throughput platform.
-
Also, prepare and sequence a library from untreated RNA as a control.
-
-
Data Analysis:
-
Align the sequencing reads from both the treated and untreated samples to a reference transcriptome where all uracils have been computationally converted to thymines.
-
Identify sites that are read as 'U' in the treated sample but were also 'U' in the untreated sample. These represent potential m5U sites. The conversion efficiency of unmethylated uridines should be calculated to assess the experiment's success.
-
Protocol 4: Aza-IP for m5U Mapping
Aza-IP is a mechanism-based approach that can be adapted to identify the direct targets of m5U methyltransferases.[7] This method uses a uridine analog, 5-azacytidine (B1684299) (which can be metabolized to 5-azauridine), which gets incorporated into nascent RNA. When an m5U methyltransferase attempts to methylate the 5-azauridine, a stable covalent intermediate is formed, trapping the enzyme on its RNA substrate.[21] These complexes can then be immunoprecipitated, and the associated RNA identified by sequencing.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells, optionally expressing an epitope-tagged version of the m5U methyltransferase of interest.
-
Treat the cells with 5-azacytidine for a period to allow its incorporation into newly synthesized RNA.
-
Harvest the cells and prepare cell lysates.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation using an antibody against the epitope tag or the endogenous methyltransferase.
-
Wash the beads extensively to remove non-covalently bound RNAs.
-
-
RNA Isolation and Library Preparation:
-
Elute the RNA from the beads. This may require harsh conditions to break the covalent bond or digestion of the protein.
-
Construct a sequencing library from the enriched RNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library and a corresponding input control library.
-
Align the reads to the reference transcriptome and identify RNAs that are significantly enriched in the Aza-IP sample compared to the input.
-
For m5C Aza-IP, a characteristic C>G transversion at the target site is often observed, which aids in precise site identification.[7] A similar signature for m5U would need to be empirically determined.
-
Concluding Remarks
The ability to map m5U sites transcriptome-wide is revolutionizing our understanding of this important RNA modification. The techniques described in this document provide researchers with a powerful toolkit to investigate the roles of m5U in health and disease. As our knowledge of the m5U epitranscriptome grows, so too will the opportunities for developing novel diagnostics and therapeutics targeting this regulatory pathway.
References
- 1. Transcriptome-wide target profiling of RNA cytosine methyltransferases using the mechanism-based enrichment procedure Aza-IP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miCLIP-MaPseq, a Substrate Identification Approach for Radical SAM RNA Methylating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptome-wide target profiling of RNA cytosine methyltransferases using the mechanism-based enrichment procedure Aza-IP | Springer Nature Experiments [experiments.springernature.com]
- 5. nbis-workshop-epigenomics.readthedocs.io [nbis-workshop-epigenomics.readthedocs.io]
- 6. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 7. Identification of direct targets and modified bases of RNA cytosine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features [frontiersin.org]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multi-omics strategies for biomarker discovery and application in personalized oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress in developing selective inhibitors of protein methyltransferases. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]
- 19. Deep and accurate detection of m6A RNA modifications using miCLIP2 and m6Aboost machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. miCLIP-MaPseq Identifies Substrates of Radical SAM RNA-Methylating Enzyme Using Mechanistic Cross-Linking and Mismatch Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporating Alpha-5-Methyluridine into In Vitro Transcribed RNA
Introduction
The incorporation of modified nucleotides during in vitro transcription (IVT) is a critical strategy in the development of RNA-based therapeutics and vaccines. Alpha-5-Methyluridine (also known as 5-Methyluridine, m5U, or ribothymidine), a naturally occurring modified nucleoside, offers significant advantages when substituted for uridine (B1682114) triphosphate (UTP) in IVT reactions.[1][2] This modification allows the resulting messenger RNA (mRNA) to better evade the host's innate immune system, leading to enhanced stability and translational efficiency. These application notes provide a comprehensive overview, experimental protocols, and expected outcomes for the incorporation of this compound triphosphate (m5UTP) in IVT.
Principle
The innate immune system has evolved to recognize foreign RNA, such as that from viral pathogens, through pattern recognition receptors (PRRs) like the endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8).[1][3][4] Recognition of unmodified single-stranded RNA triggers a signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines, which can lead to the degradation of the synthetic mRNA and a reduction in protein expression. The presence of the methyl group at the 5th position of the uracil (B121893) base in this compound sterically hinders the binding of the RNA to these receptors, thus dampening the downstream inflammatory response.[1][2] This immune evasion strategy can lead to more sustained protein production from the modified mRNA in vivo.
Key Applications
The incorporation of this compound is particularly beneficial for:
-
mRNA Vaccines: Reducing the immunogenicity of the vaccine's mRNA component is crucial to ensure a robust and targeted adaptive immune response against the encoded antigen, rather than an inflammatory reaction to the mRNA itself.
-
Gene Therapy and Protein Replacement: For therapeutic applications requiring sustained protein expression, minimizing the innate immune response to the therapeutic mRNA is essential for efficacy and safety.
-
Self-Amplifying RNA (saRNA): In saRNA platforms, where the RNA replicates within the cell, reducing the initial immune recognition is critical for establishing efficient amplification and subsequent antigen expression.[5]
Data Presentation
Table 1: In Vitro Transcription Reaction Components
| Component | Stock Concentration | Final Concentration | Volume for 20 µL Reaction |
| T7 RNA Polymerase | Varies by supplier | Varies by supplier | 2 µL |
| 10x Transcription Buffer | 10x | 1x | 2 µL |
| ATP | 100 mM | 10 mM | 2 µL |
| GTP | 100 mM | 10 mM | 2 µL |
| CTP | 100 mM | 10 mM | 2 µL |
| This compound-5'-Triphosphate | 100 mM | 10 mM | 2 µL |
| Linearized DNA Template | 1 µg/µL | 50 ng/µL | 1 µL |
| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |
| Nuclease-free Water | - | - | To 20 µL |
Note: The optimal concentration of NTPs and Mg2+ (typically a component of the transcription buffer) can be interdependent and may require optimization for different RNA transcripts. Studies have shown that NTP concentrations around 10 mM are often effective for high-yield IVT.[6][7][8]
Table 2: Expected Outcomes of this compound Incorporation
| Parameter | Unmodified RNA (UTP) | This compound Modified RNA (m5UTP) |
| RNA Yield | High | Generally comparable to UTP, but can be template-dependent. Some studies with other modified uridines suggest potentially slightly lower yields in some contexts. |
| Innate Immune Activation | High (TLR7/8 activation) | Significantly reduced.[1][2] |
| Protein Expression | Can be transient due to immune clearance. | Often more sustained in vivo.[3] |
| RNA Stability | Susceptible to degradation by RNases. | May exhibit increased stability. |
Experimental Protocols
Protocol 1: In Vitro Transcription with 100% Substitution of UTP with this compound Triphosphate
This protocol is designed for a standard 20 µL IVT reaction using T7 RNA polymerase. The reaction can be scaled up as needed.
Materials:
-
This compound-5'-Triphosphate (m5UTP), 100 mM solution
-
ATP, GTP, CTP solutions, 100 mM each
-
T7 RNA Polymerase
-
10x Transcription Buffer (containing MgCl2)
-
Linearized DNA template with a T7 promoter (1 µg)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw Reagents: Thaw all reagents on ice. Keep the T7 RNA polymerase and NTPs on ice throughout the setup.
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x Transcription Buffer
-
1 µL of Linearized DNA template (1 µg)
-
2 µL of ATP (100 mM)
-
2 µL of GTP (100 mM)
-
2 µL of CTP (100 mM)
-
2 µL of this compound-5'-Triphosphate (100 mM)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Gently mix the components by pipetting up and down. Centrifuge the tube briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purification of Modified RNA: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit, according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the RNA transcript using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.
Protocol 2: Analysis of this compound Incorporation (Optional)
To confirm the incorporation of this compound, the purified RNA can be subjected to enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified this compound modified RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Nuclease-free water
Procedure:
-
RNA Digestion: In a nuclease-free tube, combine approximately 1 µg of the purified RNA with Nuclease P1 and Bacterial Alkaline Phosphatase in the appropriate reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to digest the RNA into individual nucleosides.
-
LC-MS Analysis: Analyze the digested sample by LC-MS to identify and quantify the presence of 5-Methyluridine alongside the other canonical nucleosides.
Visualizations
Caption: Experimental workflow for incorporating this compound during in vitro transcription.
Caption: Innate immune signaling pathway modulation by this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide modifications enable rational design of TLR7-selective ligands by blocking RNase cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique pathways downstream of TLR-4 and TLR-7 activation: sex-dependent behavioural, cytokine, and metabolic consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
5-Methyluridine as a Tool for RNA Labeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyluridine (B1664183) (m5U) is a naturally occurring modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA), where it plays a role in stabilizing RNA structure and modulating protein synthesis.[1][2][3] Beyond its natural function, 5-methyluridine can be utilized as a powerful tool for the metabolic labeling of newly synthesized RNA. By introducing exogenous 5-methyluridine or its triphosphate form to cells or in vitro transcription systems, researchers can incorporate this modified nucleoside into nascent RNA transcripts. This enables the specific tracking, isolation, and analysis of RNA synthesized within a defined time window, providing valuable insights into RNA dynamics, including synthesis rates, turnover, and localization.
These application notes provide a comprehensive overview of the use of 5-methyluridine as an RNA labeling tool. We offer detailed protocols for both in vivo metabolic labeling of cultured cells and in vitro labeling of RNA transcripts. Additionally, we discuss methods for the detection and downstream analysis of m5U-labeled RNA and present a comparative analysis of m5U with other common RNA labeling reagents.
Principle of 5-Methyluridine Labeling
The core principle of 5-methyluridine labeling lies in the ability of cellular enzymes to recognize and process this modified nucleoside. Exogenously supplied 5-methyluridine is taken up by cells and enters the nucleotide salvage pathway, where it is converted to 5-methyluridine triphosphate (m5UTP).[4] This m5UTP can then be utilized by RNA polymerases as a substrate in place of uridine (B1682114) triphosphate (UTP) during transcription, leading to the incorporation of m5U into newly synthesized RNA molecules. For in vitro studies, m5UTP can be directly supplied to the transcription reaction mix.[5] The presence of the methyl group at the 5th position of the uracil (B121893) base serves as a unique tag, allowing for the specific identification and isolation of the labeled RNA population.
Comparison with Other Uridine Analogs
5-Methyluridine offers a valuable alternative to other commonly used uridine analogs for RNA labeling, such as 5-bromouridine (B41414) (BrU) and 5-ethynyluridine (B57126) (EU). Each of these reagents has distinct advantages and disadvantages in terms of toxicity, detection methods, and potential for cellular perturbation.
| Feature | 5-Methyluridine (m5U) | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) |
| Principle of Detection | Antibody-based (Immunoprecipitation) | Antibody-based (Immunoprecipitation) | Click Chemistry |
| Toxicity | Expected to be low (as it's a natural modification) | Less toxic than EU[1][6] | Can exhibit toxicity at higher concentrations[7] |
| Perturbation | Minimal, as it is a naturally occurring modification. | Can be incorporated into DNA, potentially causing mutations.[6] | May perturb nuclear RNA metabolism.[8] |
| Detection Sensitivity | Dependent on antibody specificity and affinity. | Dependent on antibody specificity and affinity. | High sensitivity due to bioorthogonal click reaction.[9] |
| Downstream Applications | RT-qPCR, Northern Blotting, RNA-Seq | RT-qPCR, Northern Blotting, RNA-Seq[6] | RT-qPCR, RNA-Seq, Imaging[10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA in Cultured Cells with 5-Methyluridine
This protocol describes the metabolic labeling of newly synthesized RNA in mammalian cells using 5-methyluridine.
Materials:
-
5-Methyluridine (m5U) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
RNA extraction reagent (e.g., TRIzol)
Procedure:
-
Prepare 5-Methyluridine Stock Solution:
-
Dissolve 5-methyluridine powder in DMSO to prepare a 100 mM stock solution.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Labeling:
-
Plate cells in a culture dish and grow to the desired confluency (typically 70-80%).
-
Pre-warm the complete cell culture medium to 37°C.
-
Dilute the 100 mM 5-methyluridine stock solution into the pre-warmed medium to a final concentration of 100 µM to 1 mM. Note: The optimal concentration should be determined empirically for each cell line and experimental condition to balance labeling efficiency and potential toxicity.
-
Aspirate the old medium from the cells and replace it with the 5-methyluridine-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2. The labeling time will depend on the specific research question and the turnover rate of the RNA of interest.
-
-
Cell Harvesting and RNA Extraction:
-
After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding an appropriate volume of RNA extraction reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its integrity.
-
Protocol 2: In Vitro Transcription of 5-Methyluridine-Labeled RNA
This protocol describes the synthesis of RNA transcripts containing 5-methyluridine using in vitro transcription. This method is useful for generating m5U-labeled RNA standards or for studying the effects of m5U on RNA function in a controlled environment.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
5-Methyluridine-5'-triphosphate (m5UTP) solution (100 mM)[5]
-
ATP, CTP, GTP solutions (100 mM each)
-
T7, T3, or SP6 RNA polymerase
-
Transcription buffer (10X)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the Transcription Reaction:
-
In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10X Transcription Buffer
-
1 µg of linearized DNA template
-
2 µL of 100 mM ATP
-
2 µL of 100 mM CTP
-
2 µL of 100 mM GTP
-
1 µL of 100 mM UTP (for control) or 1 µL of 100 mM m5UTP (for labeling)
-
1 µL of RNase inhibitor
-
2 µL of RNA polymerase
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
Purification of Labeled RNA:
-
Purify the transcribed RNA using a column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its integrity.
-
Downstream Applications and Detection Methods
Immunoprecipitation of m5U-Labeled RNA
Metabolically labeled RNA containing 5-methyluridine can be specifically isolated from the total RNA population using an antibody that recognizes m5U. This technique, known as methylated RNA immunoprecipitation (MeRIP), allows for the enrichment of newly synthesized transcripts for subsequent analysis.
Note: The availability and specificity of antibodies targeting 5-methyluridine should be carefully validated before use.[11]
Workflow for m5U-RNA Immunoprecipitation (m5U-RIP):
Caption: Workflow for the immunoprecipitation of 5-methyluridine labeled RNA.
Click Chemistry Approach (Hypothetical)
A powerful alternative to antibody-based detection is the use of click chemistry.[9] This would require the synthesis of a 5-methyluridine analog containing a bioorthogonal handle, such as an alkyne group (e.g., 5-ethynyl-5-methyluridine). This modified nucleoside would be incorporated into RNA and subsequently detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin).
Signaling Pathway for Click Chemistry Detection:
Caption: Click chemistry-based detection of alkynyl-m5U labeled RNA.
Data Presentation
Table 1: Quantitative Parameters for Metabolic RNA Labeling with Uridine Analogs
| Parameter | 5-Methyluridine (m5U) | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) |
| Typical Labeling Concentration | 100 µM - 1 mM (cell type dependent) | 100 - 200 µM[12] | 0.1 - 1 mM[7] |
| Typical Labeling Time (Pulse) | 1 - 24 hours | 15 - 60 minutes[6] | 15 - 120 minutes[7] |
| Incorporation Efficiency | Comparable to UTP in vitro[1] | Efficiently incorporated[4] | Efficiently incorporated[9] |
| Toxicity Profile | Presumed low, needs empirical validation | Low to moderate[1] | Moderate, can inhibit proliferation[8] |
Logical Relationships in RNA Labeling and Analysis
The choice of labeling reagent and detection method is guided by the specific experimental goals. The following diagram illustrates the logical flow from experimental design to data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccr.cancer.gov [ccr.cancer.gov]
Illuminating the m5U Landscape: Application Notes and Protocols for Studying m5U Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of biochemical assays designed to investigate the activity, substrate specificity, and inhibition of 5-methyluridine (B1664183) (m5U) methyltransferases. These enzymes play a critical role in RNA metabolism, influencing tRNA stability and translational fidelity, and are emerging as important targets in various disease contexts, including cancer and neurological disorders. The following sections offer a comprehensive guide to empower your research and drug discovery efforts targeting this important class of enzymes.
Introduction to m5U Methyltransferases
5-methyluridine (m5U) is a post-transcriptional RNA modification found in various RNA species, most notably at position 54 in the T-loop of transfer RNAs (tRNAs) in all domains of life. This modification is catalyzed by a family of enzymes known as m5U methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. In humans, the primary m5U methyltransferase responsible for modifying cytoplasmic tRNAs is TRMT2A . The related enzyme NSUN2 , while primarily known as an m5C methyltransferase, has also been implicated in m5U modification of certain RNAs.
The m5U modification is crucial for maintaining the structural integrity of tRNAs, which in turn impacts the efficiency and fidelity of protein synthesis. Dysregulation of m5U levels has been linked to cellular stress responses and various diseases, making the study of m5U methyltransferases a promising area for therapeutic intervention.
Biochemical Assays for m5U Methyltransferase Activity
A variety of biochemical assays can be employed to measure the activity of m5U methyltransferases, determine their kinetic parameters, and screen for potential inhibitors. These assays typically rely on the detection of one of the reaction products: the methylated RNA or the universal by-product, S-adenosyl-L-homocysteine (SAH).
Luminescence-Based Assay: MTase-Glo™
The MTase-Glo™ Methyltransferase Assay is a robust and high-throughput compatible method that quantifies the amount of SAH produced during the methylation reaction. This assay is universal for all SAM-dependent methyltransferases, including m5U methyltransferases. The principle involves a series of enzymatic reactions that convert SAH to ATP, which is then detected via a luciferase-luciferin reaction, producing a luminescent signal directly proportional to the amount of SAH generated.[1][2][3][4][5]
Experimental Workflow for MTase-Glo™ Assay
Caption: Workflow for the MTase-Glo™ assay to measure m5U methyltransferase activity.
Protocol: MTase-Glo™ Assay for TRMT2A Activity
Materials:
-
Recombinant human TRMT2A
-
In vitro transcribed tRNA substrate (e.g., tRNAGly)
-
S-adenosyl-L-methionine (SAM) (Sigma-Aldrich)
-
MTase-Glo™ Methyltransferase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, prepare the methylation reaction mixture. For a 10 µL final volume:
-
2 µL of 4X Reaction Buffer (80 mM Tris-HCl pH 8.0, 200 mM NaCl, 4 mM EDTA, 12 mM MgCl₂, 0.4 mg/mL BSA, 4 mM DTT)
-
Variable concentration of recombinant TRMT2A (e.g., 50-500 nM)
-
Variable concentration of tRNA substrate (e.g., 0.5-10 µM for Km determination)
-
Variable concentration of SAM (e.g., 0.1-20 µM for Km determination)
-
For inhibitor screening, add test compound at desired concentrations.
-
Adjust the final volume to 8 µL with nuclease-free water.
-
-
Initiate Reaction: Add 2 µL of SAM to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
SAH Detection:
-
Add 5 µL of MTase-Glo™ Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of MTase-Glo™ Detection Solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
Data Analysis:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal-to-background ratio.
-
Kinetic Analysis: To determine the Km for the tRNA substrate, vary its concentration while keeping the SAM concentration saturating. To determine the Km for SAM, vary its concentration with a saturating tRNA concentration. Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Inhibitor IC50 Determination: Perform the assay with a fixed concentration of enzyme and substrates and varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Radioisotope-Based Filter Binding Assay
This traditional and highly sensitive method measures the direct transfer of a radiolabeled methyl group from [³H]-SAM to the RNA substrate. The radiolabeled RNA product is then captured on a filter membrane, and the incorporated radioactivity is quantified by scintillation counting.[6][7][8][9]
Experimental Workflow for Radioisotope-Based Assay
Caption: Workflow for the radioisotope-based filter binding assay.
Protocol: Radioisotope-Based Assay for m5U Methyltransferase Activity
Materials:
-
Recombinant m5U methyltransferase
-
RNA substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (PerkinElmer)
-
DE81 ion-exchange filter paper (Whatman)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Wash Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Ethanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 25 µL final volume) containing the reaction buffer, enzyme, and RNA substrate.
-
Initiate Reaction: Add [³H]-SAM (e.g., 1 µCi) to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold unlabeled SAM or EDTA).
-
Filter Binding: Spot an aliquot of the reaction mixture onto a DE81 filter paper disc.
-
Washing: Wash the filter discs three times with wash buffer to remove unincorporated [³H]-SAM, followed by a final wash with ethanol.
-
Drying: Air-dry the filter discs completely.
-
Scintillation Counting: Place each filter disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
LC-MS/MS for m5U Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct detection and quantification of m5U in RNA. This technique is invaluable for confirming the activity of m5U methyltransferases and for determining the absolute stoichiometry of m5U at specific sites within an RNA molecule.[10][11][12][13][14]
Protocol: LC-MS/MS Analysis of in vitro Methylated RNA
Materials:
-
In vitro methylated RNA product
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
RNA Digestion: Digest the purified in vitro methylated RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using reverse-phase liquid chromatography.
-
MS/MS Detection: Detect and quantify the canonical (U) and modified (m5U) uridine (B1682114) nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific mass transitions for uridine and 5-methyluridine are used for detection.
-
Quantification: Generate standard curves using known concentrations of uridine and 5-methyluridine to accurately quantify the amount of m5U in the sample. The ratio of m5U to total uridine can then be calculated.
Quantitative Data Summary
The following tables summarize representative quantitative data for m5U methyltransferases obtained from the literature. These values can serve as a benchmark for experimental design and data interpretation.
Table 1: Kinetic Parameters of m5U Methyltransferases
| Enzyme | Substrate | Km (Substrate) (µM) | Km (SAM) (µM) | kcat (min-1) | Reference |
| hTRMT2A | tRNAGln | ~0.8 | ~1.5 | ~0.1 | [15][16] |
| E. coli TrmA | tRNAPhe | 0.2-0.5 | 5-10 | 10-20 | [17] |
Table 2: Inhibitor Potency against Methyltransferases (Illustrative)
| Inhibitor | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Sinefungin | Various MTases | MTase-Glo™ | Sub-micromolar | [4] |
| SAH | Various MTases | Radioisotope | Micromolar | [7] |
Substrate Specificity of m5U Methyltransferases
Understanding the substrate specificity of m5U methyltransferases is crucial for elucidating their biological functions. The primary substrate for TRMT2A is tRNA, where it specifically methylates uridine at position 54 in the T-loop. NSUN2 has a broader substrate range, modifying cytosines at various positions in both cytoplasmic and mitochondrial tRNAs.[18][19][20]
Key Recognition Motifs:
-
TRMT2A: Recognizes the conserved T-loop structure of tRNAs, with a preference for the sequence motif 5'-TΨCRA-3' (where R is a purine).[15][21]
-
NSUN2: Recognizes structural features of the variable loop of tRNAs.[18][19][20][22][23]
Signaling Pathways and Biological Roles
The m5U modification in tRNA plays a significant role in cellular homeostasis, particularly under conditions of stress. It contributes to the stability of tRNA, which is essential for efficient and accurate translation. Hypomodification of m5U has been linked to tRNA degradation and the generation of tRNA-derived small RNAs (tsRNAs), which can modulate translation and other cellular processes.[17][24][25][26][27][28][29][30][31]
Signaling Pathway: m5U tRNA Modification and Stress Response
Caption: Role of m5U tRNA modification in the cellular stress response.
Conclusion
The study of m5U methyltransferases is a rapidly evolving field with significant implications for basic research and drug discovery. The biochemical assays and protocols detailed in these application notes provide a robust toolkit for characterizing the activity, kinetics, and inhibition of these important enzymes. By employing these methods, researchers can gain deeper insights into the biological roles of m5U modifications and accelerate the development of novel therapeutics targeting this epitranscriptomic pathway.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. MTase-Glo Methyltransferase Assay Protocol [se.promega.com]
- 4. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a sensitive microplate assay for characterizing RNA methyltransferase activity: Implications for epitranscriptomics and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. mdanderson.org [mdanderson.org]
- 10. A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. NSUN2 introduces 5-methylcytosines in mammalian mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substrate diversity of NSUN enzymes and links of 5-methylcytosine to mRNA translation and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. tRNA Modifying Enzymes, NSUN2 and METTL1, Determine Sensitivity to 5-Fluorouracil in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
- 28. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. mdpi.com [mdpi.com]
- 31. Conserved 5-methyluridine tRNA modification modulates ribosome translocation [ouci.dntb.gov.ua]
Application of Thymidine Analogues and Thymidine Synthesis Pathway Inhibition in Antiviral Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
While ribothymidine itself is a naturally occurring modified nucleoside found in tRNA and not a direct antiviral agent, the broader strategy of targeting thymidine (B127349) metabolism and utilizing thymidine analogues has been a cornerstone of antiviral drug development. This approach is exemplified by the success of drugs like Azidothymidine (AZT) for HIV. This document provides an overview of the application of thymidine analogues in antiviral drug design, focusing on their mechanisms of action, and presents relevant quantitative data and experimental protocols. A key indirect mechanism involving the host cell's thymidine synthesis pathway is also discussed as a potential therapeutic target.
Part 1: Thymidine Analogues as Direct-Acting Antivirals
Thymidine analogues are synthetic compounds that mimic the structure of natural thymidine. They can be incorporated into the viral genetic material during replication, leading to the termination of the nucleic acid chain, or they can inhibit viral enzymes essential for replication.
Mechanism of Action
The primary mechanism of action for most antiviral thymidine analogues is the inhibition of viral polymerases. For retroviruses like HIV, this is the reverse transcriptase. For other viruses, it can be the RNA-dependent RNA polymerase (RdRp).[1] The analogue is typically administered as a prodrug and is phosphorylated within the host cell to its active triphosphate form. This active form then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA or RNA chain. The absence of a 3'-hydroxyl group in many of these analogues prevents the formation of the next phosphodiester bond, thus terminating chain elongation.[2]
-
Example: Azidothymidine (AZT) AZT, also known as zidovudine, is a potent inhibitor of HIV reverse transcriptase.[1][2] It was the first drug approved for the treatment of AIDS. In silico analyses have also suggested that AZT can bind to the catalytic site of the SARS-CoV-2 RdRp, impairing the function of the transcriptase-replicase complex.[1] However, the toxicity of AZT has led to the development of new, less toxic analogue molecules.[1]
Quantitative Data: Antiviral Activity of Thymidine Analogues
The following table summarizes the in vitro antiviral activity of some 5′-arylchalcogeno-3-aminothymidine derivatives against SARS-CoV-2.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| R3b | SARS-CoV-2 | Vero E6 | 2.97 ± 0.62 | ≥ 100 | > 33.67 | [1] |
| Calu-3 (24h) | 3.82 ± 1.42 | ≥ 100 | > 26.18 | [1] | ||
| Calu-3 (48h) | 1.33 ± 0.35 | ≥ 100 | > 75.19 | [1] | ||
| R3e | SARS-CoV-2 | Vero E6 | 1.99 ± 0.42 | ≥ 100 | > 50.25 | [1] |
| Calu-3 (24h) | 1.92 ± 0.43 | ≥ 100 | > 52.08 | [1] | ||
| Calu-3 (48h) | 2.31 ± 0.54 | ≥ 100 | > 43.29 | [1] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
Part 2: Targeting Host Thymidine Synthesis Pathways
An alternative strategy for antiviral intervention is to target the host cell's metabolic pathways that the virus relies on for replication. Flaviviruses, such as Dengue and West Nile virus, have been shown to be sensitive to the inhibition of thymidine synthesis pathways, even though their genomes are composed of RNA and do not directly incorporate thymidine.[3]
Mechanism of Action
Inhibition of the thymidine synthesis pathway, for instance by drugs like methotrexate (B535133) or floxuridine, leads to "thymidine-less stress" in the host cell. This stress can trigger a p53-mediated antiviral response.[3] The activation of p53 can induce the expression of interferon-stimulated genes that inhibit viral replication. This represents an indirect antiviral mechanism that leverages the host's own cellular response.[3]
Signaling Pathway: p53-Mediated Antiviral Response to Thymidine Depletion
Caption: p53-mediated antiviral response induced by thymidine synthesis inhibition.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity Assessment
This protocol is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death by 50% (EC50).
Materials:
-
Vero E6 or Calu-3 cells
-
96-well plates
-
SARS-CoV-2 virus stock
-
Test compounds (e.g., 5′-arylchalcogeno-3-aminothymidine derivatives)
-
Culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing carboxymethyl cellulose)
-
Crystal violet staining solution
Procedure:
-
Seed cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI), for example, 0.01, for 1 hour.[1]
-
Remove the virus inoculum and add the culture medium containing the different concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
After incubation, fix the cells (e.g., with 10% formaldehyde).
-
Stain the cells with crystal violet. The areas where cells have been lysed by the virus will not stain, forming plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
Protocol 2: Cytotoxicity Assay (Methylene Blue Assay)
This protocol is used to determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).
Materials:
-
Vero E6 or Calu-3 cells
-
96-well plates
-
Test compounds
-
Culture medium
-
Methylene (B1212753) blue staining solution
-
Extraction solution (e.g., ethanol/HCl)
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.
-
After the incubation period, wash the cells with PBS.
-
Fix the cells (e.g., with 4% formaldehyde).
-
Stain the cells with methylene blue solution.
-
Wash away the excess stain.
-
Elute the stain from the cells using an extraction solution.
-
Measure the absorbance of the eluted stain using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration compared to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Conclusion
The development of antiviral drugs targeting thymidine has evolved from direct-acting thymidine analogues, which interfere with viral replication machinery, to more indirect approaches that modulate host cell pathways. While ribothymidine itself is not a focus of antiviral drug design, the foundational principles established with thymidine analogues continue to inspire the creation of new antiviral therapies. Furthermore, the exploration of host-targeting strategies, such as the inhibition of thymidine synthesis to induce an antiviral state, opens new avenues for broad-spectrum antiviral drug discovery. The protocols and data presented here provide a framework for the evaluation of such compounds.
References
5-Methyluridine: A Potential Biomarker for Metabolic Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes and obesity, represent a significant and growing global health challenge. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. 5-methyluridine (B1664183) (m5U), a post-transcriptional modification of transfer RNA (tRNA), is emerging as a potential biomarker in this field. This document provides detailed application notes and protocols related to the investigation of 5-methyluridine as a biomarker for metabolic diseases.
5-Methyluridine is a common modification found in the TΨC loop of most tRNAs, where it plays a role in stabilizing tRNA structure.[1] The enzymes responsible for this modification, tRNA methyltransferases, utilize S-adenosylmethionine (SAM) as a methyl donor, directly linking tRNA modification status to cellular metabolic pathways, particularly one-carbon metabolism.[1] Dysregulation of tRNA modifications has been associated with various human pathologies, including mitochondrial diseases and cancer.[2][3] The link between a related taurine-containing uridine (B1682114) modification, 5-taurinomethyluridine (τm5U), and mitochondrial function underscores the potential for uridine modifications to reflect metabolic health.[2][4] This document outlines the current understanding and methodologies for investigating 5-methyluridine as a biomarker in metabolic diseases.
Quantitative Data on Modified Nucleosides in Metabolic Disease
While direct, extensive clinical data quantifying 5-methyluridine in large cohorts of patients with type 2 diabetes or obesity is still emerging, studies on other modified nucleosides provide a strong rationale for its investigation. The following table summarizes data on a related modified nucleoside, N6-methyladenosine (m6A), in diabetic nephropathy, a complication of diabetes. This data serves as an example of how modified nucleosides are being evaluated as disease biomarkers.
Table 1: Urinary N6-methyladenosine (m6A) Levels in Patients with Type 2 Diabetes and Diabetic Nephropathy [5]
| Group | Number of Participants | Mean Urinary m6A Level (ng/ml) ± SD | p-value (vs. NGT) | p-value (vs. T2DM) |
| Normal Glucose Tolerant (NGT) | 52 | 23.12 ± 7.52 | - | - |
| Type 2 Diabetes Mellitus (T2DM) | 62 | 20.39 ± 7.16 | < 0.05 | - |
| Diabetic Nephropathy (DN) | 70 | 16.10 ± 6.48 | < 0.0001 | < 0.0001 |
Data from a study on urinary m6A levels, presented here as a template for the potential application of 5-methyluridine as a biomarker.[5]
Signaling Pathways
The precise molecular mechanisms by which 5-methyluridine may influence metabolic diseases are still under investigation. However, given the central role of tRNA in protein synthesis and the connection of tRNA modifications to metabolic inputs, it is hypothesized that 5-methyluridine levels could reflect or influence key metabolic signaling pathways such as the insulin (B600854) and AMPK pathways.
Hypothetical Intersection of 5-Methyluridine Metabolism with Insulin and AMPK Signaling
The diagram below illustrates a hypothetical model where cellular metabolic status, influenced by factors like nutrient availability, impacts the pool of S-adenosylmethionine (SAM). SAM is a critical methyl donor for tRNA methyltransferases that produce 5-methyluridine. Altered levels of 5-methyluridine in tRNA could potentially affect the translation of key proteins in the insulin and AMPK signaling pathways, thereby contributing to the pathophysiology of metabolic diseases.
Figure 1. Hypothetical link between 5-methyluridine metabolism and key metabolic signaling pathways.
Experimental Protocols
Quantification of 5-Methyluridine in Urine by HPLC-MS/MS
This protocol is adapted from methodologies for quantifying modified nucleosides in urine.[6]
1. Sample Preparation: a. Collect mid-stream urine samples and store them at -80°C until analysis. b. Thaw urine samples on ice. c. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove cellular debris. d. Take 100 µL of the supernatant and dilute it with 900 µL of mobile phase A (see below). e. Add an internal standard solution (e.g., stable isotope-labeled 5-methyluridine) to the diluted sample. f. Vortex the sample for 30 seconds. g. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-MS/MS Analysis: a. HPLC System: A high-performance liquid chromatography system capable of gradient elution. b. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient Elution:
- 0-2 min: 2% B
- 2-10 min: 2-50% B
- 10-12 min: 50-95% B
- 12-14 min: 95% B
- 14-14.1 min: 95-2% B
- 14.1-18 min: 2% B f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. i. Ionization Mode: Positive ion mode. j. Multiple Reaction Monitoring (MRM) Transitions:
- 5-methyluridine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values should be determined by direct infusion of a 5-methyluridine standard.
- Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
3. Data Analysis: a. Create a calibration curve using a series of known concentrations of 5-methyluridine standards. b. Quantify the amount of 5-methyluridine in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. c. Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Figure 2. Workflow for urinary 5-methyluridine quantification.
Analysis of 5-Methyluridine Effects on Glucose Uptake in Adipocytes
This protocol outlines a method to assess the functional impact of 5-methyluridine on a key metabolic process.[7][8]
1. Cell Culture and Treatment: a. Culture a suitable adipocyte cell line (e.g., 3T3-L1) to full differentiation. b. Serum-starve the differentiated adipocytes for 2-4 hours. c. Treat the cells with varying concentrations of 5-methyluridine (and a vehicle control) for a predetermined time (e.g., 24 hours).
2. Glucose Uptake Assay (using 2-deoxy-D-[³H]glucose): a. Following treatment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. b. Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C. A basal (no insulin) group should be included. c. Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and non-radioactive 2-deoxy-D-glucose. d. Incubate for 10 minutes at 37°C. e. Terminate the uptake by washing the cells rapidly with ice-cold PBS. f. Lyse the cells with a lysis buffer (e.g., 0.1% SDS). g. Measure the radioactivity in the cell lysates using a scintillation counter. h. Determine the protein concentration of the lysates for normalization.
3. Data Analysis: a. Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min). b. Compare the insulin-stimulated glucose uptake in 5-methyluridine-treated cells to the control cells.
Figure 3. Experimental workflow for assessing the effect of 5-methyluridine on glucose uptake in adipocytes.
Conclusion and Future Directions
The study of 5-methyluridine as a biomarker for metabolic diseases is a promising area of research. Its position as a product of fundamental cellular processes linked to metabolic inputs makes it an attractive candidate for reflecting systemic metabolic health. The protocols provided here offer a starting point for researchers to quantify 5-methyluridine in biological samples and to investigate its functional consequences in relevant cellular models.
Future research should focus on:
-
Conducting large-scale clinical studies to establish a definitive correlation between 5-methyluridine levels in urine and plasma and the incidence and progression of type 2 diabetes and obesity.
-
Elucidating the direct molecular mechanisms by which 5-methyluridine or the enzymes involved in its metabolism may influence insulin and AMPK signaling pathways.
-
Investigating the diagnostic and prognostic potential of 5-methyluridine in combination with other established biomarkers for metabolic diseases.
By addressing these key areas, the full potential of 5-methyluridine as a valuable tool in the management of metabolic diseases can be realized.
References
- 1. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and chemical regulation of tRNA modification associated with taurine deficiency and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of m5C methyltransferases in cardiovascular diseases [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Metabolomic Profiling in 1391 Subjects with Overweight and Obesity from the SPHERE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TUSC5 regulates insulin-mediated adipose tissue glucose uptake by modulation of GLUT4 recycling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of m5U-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyluridine (B1664183) (m5U) is a naturally occurring modified nucleoside found in various RNA molecules. Its presence can influence RNA structure, stability, and biological function, making it a modification of significant interest in the development of oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The incorporation of m5U into synthetic oligonucleotides can enhance their properties, such as increasing nuclease resistance and improving binding affinity to target RNA.[1]
This document provides detailed application notes and protocols for the solid-phase synthesis of m5U-modified oligonucleotides, tailored for researchers, scientists, and professionals in drug development.
Synthesis of m5U-Phosphoramidite Building Block
The cornerstone of incorporating m5U into synthetic oligonucleotides is the availability of a stable and reactive 5-methyluridine phosphoramidite (B1245037) building block. A commonly used derivative is the 2'-O-(2-Methoxyethyl)-5-methyl-uridine phosphoramidite, particularly for the synthesis of second-generation ASOs.[1] The synthesis of this phosphoramidite is a multi-step process that generally involves:
-
Synthesis of 2'-O-(2-Methoxyethyl)-5-methyluridine: This typically starts from a commercially available precursor like 2,2'-anhydro-5-methyluridine, which undergoes ring-opening with 2-methoxyethanol.[1]
-
5'-O-Dimethoxytritylation: The 5'-hydroxyl group of the resulting nucleoside is protected with a dimethoxytrityl (DMT) group. This protection is crucial for ensuring regioselectivity during the subsequent phosphitylation step.[1]
-
3'-O-Phosphitylation: The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl position, creating the reactive building block for solid-phase synthesis.[1]
Solid-Phase Synthesis of m5U-Modified Oligonucleotides
The synthesis of m5U-modified oligonucleotides is performed on an automated DNA/RNA synthesizer using the well-established phosphoramidite chemistry.[1][2][3] The process involves a cycle of four chemical reactions for each nucleotide addition.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of m5U-modified oligonucleotides.
Experimental Protocol
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support (e.g., controlled pore glass - CPG). This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.[2]
-
Coupling: The m5U-phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid such as 1H-tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3][] Modified phosphoramidites, including those for m5U, generally exhibit high coupling efficiencies, often exceeding 90-99%.[5][6][7] To ensure high efficiency, it is crucial to maintain anhydrous conditions, as water can lead to the hydrolysis of the phosphoramidite.[8]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked by acetylation. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2][3]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. This is commonly achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[3]
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Quantitative Data
The efficiency of each step, particularly the coupling reaction, is critical for the overall yield and purity of the final oligonucleotide product.
| Parameter | Typical Value for Standard Phosphoramidites | Typical Value for m5U/Modified Phosphoramidites | Factors Affecting Efficiency |
| Coupling Efficiency | > 99% | > 98%[5][6] | Purity of phosphoramidite, anhydrous conditions, activator choice, coupling time. |
| Overall Yield (for a 20-mer) | ~82% (at 99% coupling efficiency) | ~67% (at 98% coupling efficiency) | Length of the oligonucleotide, coupling efficiency per step. |
| Purity (Post-Purification) | > 95% | > 95% | Purification method (e.g., HPLC, PAGE), resolution of the separation. |
Note: The overall yield can be estimated using the formula: Yield = (Coupling Efficiency)^(Number of couplings). For a 20-mer, there are 19 coupling steps.[9][10]
Deprotection and Purification
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Deprotection Protocol
The choice of deprotection conditions depends on the sensitivity of the nucleobases and any other modifications present in the oligonucleotide.
-
Standard Deprotection: For oligonucleotides containing robust modifications, a common method is treatment with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.[11]
-
Mild Deprotection: For more sensitive modifications, milder conditions are necessary. An "UltraMILD" approach may involve using reagents like potassium carbonate in methanol.[11] Another rapid option is the "UltraFAST" deprotection using a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA), which can significantly reduce deprotection times.[11][12]
General Protocol (Standard Deprotection):
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Heat the vial at 55°C for 8-16 hours.
-
Cool the vial and transfer the solution to a new tube.
-
Evaporate the ammonium hydroxide to obtain the crude deprotected oligonucleotide.
Purification Protocol
Purification is essential to separate the full-length m5U-modified oligonucleotide from shorter, failure sequences and other impurities. High-performance liquid chromatography (HPLC) is a widely used and effective method for this purpose.[13][14][15][16]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is particularly useful for purifying oligonucleotides containing a 5'-DMT group ("DMT-on" purification), as the hydrophobic DMT group allows for strong retention of the full-length product while failure sequences are washed away. The DMT group is then removed post-purification.[17]
-
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on their charge, which is proportional to the number of phosphate groups. It provides excellent resolution for shorter oligonucleotides.[14][15]
General Protocol (RP-HPLC):
-
Dissolve the crude oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).
-
Inject the sample onto an RP-HPLC column (e.g., C18).
-
Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in the buffer.
-
Monitor the elution profile using a UV detector at 260 nm.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the purified oligonucleotide.
Application in Drug Development: Targeting Bcl-2 in Cancer
m5U-modified oligonucleotides, particularly those with 2'-O-MOE modifications, have shown significant promise as antisense therapeutics.[1] One important target in cancer therapy is the B-cell lymphoma 2 (Bcl-2) protein, which is an anti-apoptotic protein often overexpressed in cancer cells, leading to their survival.[1] ASOs designed to be complementary to the Bcl-2 mRNA can inhibit its translation, thereby reducing the levels of the Bcl-2 protein and inducing apoptosis (programmed cell death) in cancer cells.[1]
Caption: ASO targeting of Bcl-2 mRNA to induce apoptosis in cancer cells.
The incorporation of m5U and other modifications into these ASOs enhances their stability against cellular nucleases and improves their binding affinity for the target Bcl-2 mRNA, leading to more potent and durable therapeutic effects.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 5. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ffame.org [ffame.org]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. diva-portal.org [diva-portal.org]
- 14. labcluster.com [labcluster.com]
- 15. idtdna.com [idtdna.com]
- 16. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. 2'-Modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of m5U Formation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-transcriptional modification of RNA plays a crucial role in regulating gene expression and cellular function. One such modification, 5-methyluridine (B1664183) (m5U), is a highly conserved modification found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). In mammals, the primary enzyme responsible for m5U formation at position 54 of cytosolic tRNAs is the tRNA (uracil-5-)-methyltransferase homolog A (TRMT2A). Dysregulation of m5U levels has been implicated in several diseases, including cancer and neurological disorders, making TRMT2A an attractive therapeutic target.
These application notes provide a comprehensive overview of high-throughput screening (HTS) strategies to identify and characterize inhibitors of m5U formation by targeting TRMT2A. Detailed protocols for various assay formats are provided, along with guidelines for data analysis and hit validation.
Biochemical Pathway of m5U54 tRNA Formation
The formation of m5U at position 54 in the T-loop of tRNA is a single-step enzymatic reaction catalyzed by TRMT2A. The enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.
Figure 1: Biochemical pathway of m5U54 tRNA formation.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify inhibitors of TRMT2A involves several stages, from assay development to hit validation and lead optimization.
Figure 2: General workflow for a high-throughput screening campaign.
Data Presentation: Enzyme Kinetics and Inhibitor Potency
While a large-scale HTS campaign for TRMT2A with publicly available inhibitor data is not yet available, the following tables provide essential kinetic parameters for the enzyme and an illustrative example of how inhibitor data would be presented.
Table 1: Kinetic Parameters of Human TRMT2A
| Substrate | Km (μM) |
| tRNAGln | 1.52 ± 0.05[1] |
| tRNAPhe | 0.72 ± 0.06[1] |
Data obtained using the MTase-Glo™ assay.
Table 2: Illustrative Data for TRMT2A Inhibitors (Hypothetical)
| Compound ID | IC50 (μM) | Inhibition Type | Notes |
| HTS-001 | 5.2 | Competitive (SAM) | Initial hit from primary screen |
| HTS-002 | 12.8 | Non-competitive | |
| HTS-003 | > 50 | Inactive | |
| Lead-01 | 0.8 | Competitive (SAM) | Optimized analog of HTS-001 |
Experimental Protocols
Recombinant TRMT2A Expression and Purification (General Protocol)
A reliable source of active enzyme is critical for HTS. The following is a general protocol for the expression and purification of recombinant human TRMT2A.
-
Cloning: The full-length human TRMT2A coding sequence is cloned into an expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His6).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at mid-log phase (OD600 ≈ 0.6-0.8), and the culture is incubated for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The soluble lysate is cleared by centrifugation and applied to an affinity chromatography column (e.g., Glutathione Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).
-
Tag Cleavage (Optional): If required, the affinity tag is removed by incubation with a specific protease (e.g., PreScission Protease for GST tags or TEV protease for some His tags).
-
Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to remove aggregates and remaining contaminants.
-
Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford or BCA). The activity of the purified enzyme should be confirmed using one of the assays described below.
Protocol 1: AlphaLISA-Based HTS Assay
This protocol describes a homogeneous, bead-based immunoassay to measure m5U formation on a biotinylated tRNA substrate.
Principle:
Figure 3: Principle of the AlphaLISA assay for m5U formation.
Materials:
-
Purified recombinant TRMT2A
-
Biotinylated tRNA substrate (with a uridine (B1682114) at position 54)
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-m5U Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA)
-
384-well white opaque microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor for positive control) into the microplate.
-
Enzyme Reaction:
-
Prepare an enzyme/substrate mix containing TRMT2A and biotinylated tRNA in assay buffer.
-
Prepare a SAM solution in assay buffer.
-
Add the enzyme/substrate mix to the wells.
-
Initiate the reaction by adding the SAM solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and the anti-m5U Acceptor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark for another 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Table 3: Example Reagent Concentrations for AlphaLISA Assay
| Reagent | Final Concentration |
| TRMT2A | 10-50 nM |
| Biotinylated tRNA | 20-100 nM |
| SAM | 1-10 µM |
| Acceptor/Donor Beads | 20 µg/mL each |
Protocol 2: Fluorescence Polarization (FP)-Based HTS Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from the SAM-binding pocket of TRMT2A.
Principle:
Figure 4: Principle of the fluorescence polarization competition assay.
Materials:
-
Purified recombinant TRMT2A
-
Fluorescently labeled SAM analog (tracer)
-
FP Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the microplate.
-
Assay Reaction:
-
Add TRMT2A solution to the wells and incubate briefly with the compounds.
-
Add the fluorescent tracer solution to all wells.
-
Incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters.
Table 4: Example Reagent Concentrations for FP Assay
| Reagent | Final Concentration |
| TRMT2A | 50-200 nM |
| Fluorescent Tracer | 5-20 nM |
Protocol 3: Mass Spectrometry (MS)-Based HTS Assay
This label-free method directly measures the formation of the product (m5U-containing tRNA fragment) or the co-product (SAH).
Principle:
Figure 5: Workflow for a mass spectrometry-based HTS assay.
Materials:
-
Purified recombinant TRMT2A
-
tRNA substrate
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer
-
Quenching solution (e.g., formic acid)
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction: Perform the enzymatic reaction in a microplate as described for the AlphaLISA assay (without biotinylated substrate or beads).
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Sample Analysis:
-
Inject the quenched reaction mixture into an LC-MS/MS system.
-
Separate the substrate, product, and co-product using liquid chromatography.
-
Detect and quantify the desired analyte (e.g., a specific m5U-containing fragment after nuclease digestion, or SAH) using mass spectrometry.
-
-
Data Analysis: Calculate the percent inhibition based on the reduction in product or co-product formation compared to controls.
Table 5: Example Parameters for MS-Based Assay
| Parameter | Condition |
| Reaction Time | 30-60 minutes |
| Quenching Agent | 1% Formic Acid |
| LC Column | C18 reverse-phase |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Hit Validation and Follow-up
Hits identified from the primary screen should be subjected to a rigorous validation process to eliminate false positives and confirm their activity.
-
Re-testing: Confirm the activity of hits in the primary assay.
-
IC50 Determination: Generate dose-response curves to determine the potency (IC50) of the confirmed hits.
-
Orthogonal Assays: Validate hits using a different assay format (e.g., if the primary screen was AlphaLISA, validate with an MS-based assay) to rule out technology-specific artifacts.
-
Selectivity Profiling: Test inhibitors against other methyltransferases to assess their selectivity.
-
Mechanism of Action Studies: Determine the mechanism of inhibition (e.g., competitive with SAM or tRNA, non-competitive) through kinetic studies.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the discovery and characterization of novel inhibitors of m5U formation. The availability of diverse HTS technologies allows for the selection of an appropriate assay based on the specific research goals and available resources. Successful identification and development of potent and selective TRMT2A inhibitors will provide valuable tool compounds for further biological investigation and may lead to the development of new therapeutic agents for a range of human diseases.
References
Application Notes and Protocols: Utilizing Uridine Analogs to Interrogate RNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of uridine (B1682114) analogs in the study of RNA-protein interactions. The methodologies described herein are fundamental for identifying the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale, a critical aspect of understanding post-transcriptional gene regulation in health and disease.
Introduction
RNA-protein interactions are central to a myriad of cellular processes, including RNA splicing, transport, stability, and translation.[1][2] The advent of techniques that combine metabolic labeling of nascent RNA with photo-crosslinking and immunoprecipitation has revolutionized our ability to study these interactions at high resolution. Uridine analogs, structurally similar to the natural nucleoside, can be metabolically incorporated into newly synthesized RNA.[3][4] Some of these analogs are photoreactive, enabling the formation of covalent crosslinks to interacting proteins upon UV irradiation.[1][5] This allows for the stringent purification of RBP-RNA complexes and the precise identification of RNA binding sites through high-throughput sequencing.
While the natural modification 5-methyluridine (B1664183) (m5U) is one of the most common post-transcriptional RNA modifications involved in RNA stability and translation, synthetic uridine analogs are powerful tools for experimental investigation.[6][7] This document will focus on the principles and applications of using such analogs, with a detailed protocol for Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), a widely adopted technique.[8][9][10]
Principle of the Method
The study of RNA-protein interactions using uridine analogs generally follows a three-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a uridine analog, which is taken up by the cells and incorporated into newly transcribed RNA in place of uridine.[3] Commonly used analogs include photoreactive nucleosides like 4-thiouridine (B1664626) (4SU) for PAR-CLIP, or analogs like 5-bromouridine (B41414) (BrU) and 5-ethynyluridine (B57126) (5-EU) for other applications.[3][5][11]
-
Photo-crosslinking: For photoreactive analogs, cells are irradiated with UV light at a specific wavelength (e.g., 365 nm for 4SU) to induce the formation of a covalent bond between the analog-containing RNA and the interacting RBP at the site of interaction.[1][8] This "zero-distance" crosslinking provides high-resolution mapping of binding sites.[12]
-
Immunoprecipitation and Analysis: The RBP of interest, now covalently linked to its target RNA fragments, is immunoprecipitated. Following enzymatic digestion of non-crosslinked RNA and protein, the crosslinked RNA fragments are isolated, converted to a cDNA library, and sequenced. The analysis of these sequences reveals the precise binding sites of the RBP.[8] A key feature of PAR-CLIP is the introduction of a characteristic mutation (T-to-C for 4SU) at the crosslinking site during reverse transcription, which aids in the computational identification of genuine binding sites.[8]
Applications
The methodologies described here are instrumental for:
-
Transcriptome-wide mapping of RBP binding sites: Identifying all RNA targets of a specific RBP.[10]
-
Defining consensus binding motifs: Determining the specific RNA sequences recognized by an RBP.
-
Understanding the regulatory roles of RBPs: Elucidating how RBPs control gene expression by binding to specific regions of transcripts (e.g., 3' UTRs, introns).
-
Investigating the impact of mutations or cellular perturbations on RNA-protein interactions.
-
Screening for small molecules that modulate RNA-protein interactions , which is relevant for drug development.[13]
Quantitative Data Summary
The efficiency and specificity of these techniques can be influenced by several factors. The following table summarizes key quantitative parameters collated from various studies.
| Parameter | Value/Range | Technique | Notes | Reference |
| 4-Thiouridine (4SU) Concentration for Labeling | 100 µM - 400 µM | PAR-CLIP | Optimal concentration can be cell-type dependent.[14] | [8][14] |
| Labeling Duration | 12 - 24 hours | PAR-CLIP | Duration depends on the turnover rate of the target RNAs. | [8] |
| UV Crosslinking Wavelength | 365 nm | PAR-CLIP (with 4SU) | Minimizes RNA damage compared to 254 nm UV.[1] | [1][8] |
| UV Crosslinking Energy | 0.15 - 0.4 J/cm² | PAR-CLIP | Energy needs to be optimized to maximize crosslinking efficiency while minimizing cellular damage. | [15] |
| RNase T1 Concentration | 1-10 U/µl | PAR-CLIP | Used to fragment RNA, concentration is critical for obtaining appropriate fragment sizes.[9][14] | [9][14] |
| 5-Bromouridine (BrU) Concentration for Labeling | 100 µM | BRIC-seq | Used for measuring RNA degradation rates. | [11] |
| 5-Ethynyluridine (5-EU) Concentration for Labeling | 200 µM | ERIC-seq | Used for pulse-chase experiments to determine RNA stability.[3] | [3] |
Experimental Protocols
This section provides a detailed protocol for PAR-CLIP, a representative method for studying RNA-protein interactions using a photoreactive uridine analog.
PAR-CLIP Protocol
This protocol is adapted from established PAR-CLIP procedures.[8][9][14]
5.1.1. Materials
-
Cell culture medium
-
4-thiouridine (4SU)
-
Phosphate-buffered saline (PBS)
-
NP40 lysis buffer
-
RNase T1
-
Antibody against the RBP of interest
-
Protein A/G magnetic beads
-
Dephosphorylation buffer
-
Calf intestinal alkaline phosphatase (CIP)
-
T4 Polynucleotide kinase (PNK)
-
γ-³²P-ATP
-
SDS-PAGE loading buffer
-
Nitrocellulose membrane
-
Proteinase K
-
TRIzol reagent
-
3' and 5' RNA adapters
-
T4 RNA ligase
-
Reverse transcriptase
-
PCR primers
-
High-fidelity DNA polymerase
5.1.2. Procedure
-
Cell Culture and 4SU Labeling:
-
Culture cells to ~70-80% confluency.
-
Add 4SU to the culture medium to a final concentration of 100 µM.
-
Incubate for 16 hours.
-
-
UV Crosslinking:
-
Wash cells with ice-cold PBS.
-
Irradiate cells with 365 nm UV light at an energy of 0.15 J/cm².
-
Harvest cells by scraping.
-
-
Cell Lysis and Initial RNA Digestion:
-
Lyse the cell pellet in NP40 lysis buffer.
-
Treat the lysate with RNase T1 (1 U/µl) for 15 minutes at 22°C to partially digest the RNA.
-
-
Immunoprecipitation:
-
Incubate the lysate with an antibody specific to the RBP of interest overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
-
On-Bead RNA End-Processing:
-
Dephosphorylate the 3' ends of the RNA fragments using Calf Intestinal Phosphatase.
-
Radioactively label the 5' ends of the RNA with γ-³²P-ATP using T4 PNK.
-
-
Protein-RNA Complex Elution and Protein Digestion:
-
Elute the RBP-RNA complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the complexes by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Visualize the radiolabeled RBP-RNA complexes by autoradiography and excise the corresponding band.
-
Treat the membrane slice with Proteinase K to digest the protein, releasing the RNA fragments.
-
-
RNA Isolation and Library Preparation:
-
Extract the RNA from the slurry using TRIzol reagent.
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter. This step introduces the characteristic T-to-C mutation at the crosslinking site.
-
Amplify the resulting cDNA by PCR.
-
Sequence the cDNA library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify clusters of reads and specifically look for T-to-C transitions to pinpoint the crosslinking sites with high confidence.
-
Visualizations
Diagrams of Experimental Workflow and Signaling Pathways
Caption: Workflow of the PAR-CLIP experiment.
Caption: Mechanism of UV-induced crosslinking.
Caption: Introduction of T-to-C mutation during reverse transcription.
References
- 1. RNA-Protein Photocrosslinking: Site- and sequence-specific Tracking - News Blog - Jena Bioscience [jenabioscience.com]
- 2. タンパク質-RNA相互作用の検出法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. RNA metabolic labeling review published – Kleiner Lab: RNA Chemical Biology [kleiner.princeton.edu]
- 5. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites | Springer Nature Experiments [experiments.springernature.com]
- 11. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Quantifying 5-methyluridine (m5U) Levels in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyluridine (B1664183) (m5U) is a post-transcriptional RNA modification found in various RNA species, most notably in transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification plays a crucial role in the structural stability of tRNA and the regulation of translation. Alterations in m5U levels have been implicated in various cellular processes and disease states, making the accurate quantification of this modification a key area of research in drug development and molecular biology.
These application notes provide detailed protocols for the quantification of m5U in cellular RNA using two primary methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for global quantification and Fluorouracil-Induced Catalytic Crosslinking-Sequencing (FICC-Seq) for identifying m5U sites at single-nucleotide resolution.
Section 1: Quantification of 5-methyluridine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the accurate and sensitive quantification of nucleoside modifications.[1] This method allows for the determination of the absolute or relative abundance of m5U in total RNA or specific RNA fractions. The general workflow involves the hydrolysis of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.
Experimental Workflow for LC-MS/MS Quantification of m5U
Protocol 1: LC-MS/MS Quantification of 5-methyluridine in Total tRNA
This protocol is adapted from established methods for the quantitative analysis of modified ribonucleosides in tRNA.[2][3]
Materials:
-
Cell pellet
-
TRIzol reagent or equivalent for RNA extraction
-
Nuclease P1
-
Calf intestinal alkaline phosphatase
-
[15N5]-Adenosine (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade water, acetonitrile, and formic acid
-
Reversed-phase C18 column
Procedure:
-
Total RNA Extraction:
-
Lyse cultured cells using TRIzol reagent according to the manufacturer's protocol.
-
Perform phase separation using chloroform (B151607) and precipitate RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.
-
Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.
-
-
tRNA Enrichment (Optional but Recommended):
-
For specific quantification in tRNA, enrich for small RNAs using a method like size-exclusion chromatography or a commercial kit.
-
-
Enzymatic Hydrolysis of RNA to Nucleosides:
-
To approximately 1-5 µg of RNA, add a known amount of stable isotope-labeled internal standard (e.g., [15N5]-Adenosine).
-
Add Nuclease P1 (e.g., 2 units) in a buffer (e.g., 20 mM sodium acetate, pH 5.3) and incubate at 37°C for 2 hours.
-
Add calf intestinal alkaline phosphatase (e.g., 0.5 units) and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for an additional 2 hours.
-
Filter the reaction mixture through a 0.22 µm filter to remove enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the filtered nucleoside mixture onto a reversed-phase C18 column.
-
Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Define the specific precursor-to-product ion transitions for m5U and the internal standard. For m5U, a common transition is m/z 259.1 → 127.1.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the m5U and the internal standard chromatograms.
-
Generate a standard curve using known concentrations of unlabeled m5U and a fixed concentration of the internal standard.
-
Calculate the amount of m5U in the sample by comparing the peak area ratio of the endogenous m5U to the internal standard against the standard curve. The results can be expressed as a molar ratio relative to a canonical nucleoside (e.g., adenosine) or as an absolute amount per microgram of RNA.
-
Quantitative Data Summary: LC-MS/MS
The following table summarizes representative quantitative data for m5U levels obtained by LC-MS/MS from published studies.
| Cell Line/Organism | RNA Type | Condition | m5U Level (relative abundance or change) | Reference |
| HEK293T | Total RNA | Wild-type | Detectable | [4] |
| HEK293T | Total RNA | TRMT2A Knockout | Majority of m5U signal absent | [4] |
| HAP1 | Total RNA | Wild-type | Detectable | [4] |
| HAP1 | Total RNA | TRMT2A Knockout | Majority of m5U signal absent | [4] |
| Saccharomyces cerevisiae | Total tRNA | Oxidative stress (H2O2) | Increased levels of m5C, reduction in mcm5s2U (m5U not specified) | [2] |
| Escherichia coli | tRNAPhe | Wild-type | ~1.0 modification/tRNA | [5] |
| Escherichia coli | tRNAPhe | ΔtrmA (m5U synthase knockout) | Undetectable | [5] |
Section 2: Identification of 5-methyluridine Sites by FICC-Seq
Fluorouracil-Induced Catalytic Crosslinking-Sequencing (FICC-Seq) is a high-throughput method to identify the specific genomic locations of m5U modifications.[6][7] This technique relies on the incorporation of 5-fluorouracil (B62378) (5-FU), a uracil (B121893) analog, into RNA, which then forms a covalent crosslink with the m5U methyltransferase (e.g., TRMT2A) at the site of modification. Subsequent immunoprecipitation and high-throughput sequencing reveal the precise locations of these crosslinks.
Experimental Workflow for FICC-Seq
Protocol 2: FICC-Seq for m5U Site Identification
This protocol provides a general overview of the FICC-Seq methodology.[4][6][7]
Materials:
-
Cultured cells (e.g., HEK293T, HAP1)
-
5-Fluorouracil (5-FU)
-
Antibody specific to the m5U methyltransferase (e.g., anti-TRMT2A)
-
Protein A/G magnetic beads
-
Reagents for cell lysis, RNA fragmentation, library preparation, and sequencing
Procedure:
-
In Vivo Labeling and Crosslinking:
-
Treat cultured cells with 5-FU for a specified period to allow for its incorporation into newly synthesized RNA.
-
The incorporated 5-FU will form a covalent crosslink with the m5U methyltransferase at the target uridine (B1682114) site.
-
-
Cell Lysis and RNA Fragmentation:
-
Harvest and lyse the cells under denaturing conditions to release RNA-protein complexes.
-
Fragment the RNA to a suitable size range for sequencing (e.g., 20-100 nucleotides) using enzymatic or chemical methods.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the m5U methyltransferase (e.g., TRMT2A).
-
Capture the antibody-RNA-protein complexes using Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound RNA and proteins.
-
-
RNA Elution and Library Preparation:
-
Elute the crosslinked RNA from the beads.
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
-
High-Throughput Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Identify peaks where sequencing reads are enriched, which correspond to the sites of m5U modification.
-
Quantitative Data Summary: FICC-Seq
FICC-Seq primarily provides positional information about m5U sites rather than absolute quantification of the modification level. The data is typically represented as the number of sequencing reads mapping to a specific location.
| Cell Line | Target RNA | Key Finding | Reference |
| HEK293 | Cytosolic tRNAs | TRMT2A is the major human m5U methyltransferase, commonly targeting U54 of cytosolic tRNAs. | [4][6] |
| HAP1 | Cytosolic tRNAs | FICC-Seq is a robust method for nucleotide-resolution detection of TRMT2A enzymatic target sites. | [4][6] |
Conclusion
The protocols and data presented here provide a comprehensive guide for the quantification and identification of 5-methyluridine in cellular RNA. The choice of method will depend on the specific research question. LC-MS/MS is ideal for accurate global quantification of m5U levels, which is crucial for studying the overall impact of cellular stress or drug treatment on RNA modification. FICC-Seq, on the other hand, is a powerful tool for identifying the precise locations of m5U modifications, providing insights into the specific RNA molecules and pathways that are regulated by this modification. The combination of these techniques can offer a holistic understanding of the role of m5U in cellular function and disease.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 4. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting artifacts in 5-methyluridine mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts during the mass spectrometry analysis of 5-methyluridine (B1664183) (m5U).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum
Q1: I am observing peaks other than the expected [M+H]+ for 5-methyluridine. What are the likely identities of these additional peaks?
A1: In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adduct ions in addition to the protonated molecule [M+H]+. For 5-methyluridine (molecular weight: 258.23 g/mol ), you may encounter the following common adducts in positive ionization mode.[1][2][3] The presence of these adducts can be exacerbated by contaminants in glassware, solvents, or salts in the mobile phase.[4]
Additionally, in-source fragmentation, where the 5-methyluridine molecule breaks apart in the ion source, can generate characteristic fragment ions. A common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar moiety.[5]
Data Presentation: Common Ions Observed for 5-Methyluridine in ESI-MS
| Ion Type | Description | Theoretical m/z |
| [M+H]+ | Protonated 5-methyluridine | 259.0925 |
| [M+Na]+ | Sodium adduct | 281.0744 |
| [M+K]+ | Potassium adduct | 297.0484 |
| [M+NH4]+ | Ammonium (B1175870) adduct | 276.1190 |
| [M-C5H8O4+H]+ | Fragment (loss of ribose) | 127.0502 |
Q2: How can I minimize the formation of adducts?
A2: To reduce adduct formation, consider the following:
-
Use high-purity solvents and reagents: Ensure your water, acetonitrile, and mobile phase additives (e.g., formic acid) are LC-MS grade.
-
Use plasticware: Glassware can be a source of sodium and potassium ions.[4] Using polypropylene (B1209903) or other suitable plastic vials and containers can minimize this contamination.
-
Optimize mobile phase additives: The concentration and type of acid in your mobile phase can influence adduct formation.
-
Sample cleanup: Ensure your sample preparation effectively removes salts and other matrix components.
Q3: I suspect in-source fragmentation is occurring. How can I confirm and mitigate this?
A3: In-source fragmentation (ISF) is a common phenomenon for nucleosides.[5] To address this:
-
Confirmation: Look for the characteristic fragment ion corresponding to the 5-methyluridine base (m/z 127.0502). If the intensity of this fragment changes relative to the precursor ion when you alter source conditions, ISF is likely occurring.
-
Mitigation:
-
Reduce source energy: Lower the fragmentor or capillary exit voltage.
-
Optimize source temperature: Higher temperatures can sometimes increase fragmentation. Experiment with lower source temperatures.
-
Adjust mobile phase: Changes in pH or solvent composition can affect ionization efficiency and the stability of the ion in the source.
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
Q4: My quantitative results for 5-methyluridine are inconsistent. What could be the cause?
A4: Inaccurate quantification can stem from several sources:
-
Incomplete RNA hydrolysis: If you are quantifying m5U from an RNA sample, incomplete enzymatic digestion can lead to underestimation. Ensure your hydrolysis protocol is optimized and complete.[6][7]
-
Matrix effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of 5-methyluridine, leading to inaccurate results.[8]
-
Isomer co-elution: Other modified nucleosides with the same mass as 5-methyluridine may co-elute, leading to overestimation. High-resolution mass spectrometry or optimized chromatography may be necessary to resolve these.
-
Analyte stability: Ensure 5-methyluridine is stable throughout your sample preparation and analysis workflow. Degradation can lead to lower than expected values.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of RNA for 5-Methyluridine Analysis
This protocol is designed for the complete digestion of RNA to its constituent nucleosides for subsequent LC-MS/MS analysis.[6][7][9]
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate (B1210297) buffer (pH 5.3 and pH 8.0)
-
Nuclease-free water
Procedure:
-
To 1-10 µg of RNA in a microcentrifuge tube, add 2U of Nuclease P1 in a final volume of 20 µL of 10 mM ammonium acetate buffer (pH 5.3).
-
Incubate the reaction at 37°C for 2 hours.
-
Add 2 µL of 1 M ammonium acetate buffer (pH 8.0) and 2U of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the enzymes.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 5-Methyluridine
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of 5-methyluridine.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-15 min: 95% B
-
15.1-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): 259.1 m/z
-
Product Ion (Q3): 127.1 m/z
-
Collision Energy: Optimize for your specific instrument (typically 10-20 eV)
-
Source Parameters:
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 4000 V
-
Mandatory Visualizations
Caption: Troubleshooting logic for identifying unexpected peaks.
Caption: Experimental workflow for enzymatic hydrolysis of RNA.
References
- 1. support.waters.com [support.waters.com]
- 2. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 3. 5-Methyluridine 97 1463-10-1 [sigmaaldrich.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zefsci.com [zefsci.com]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sequencing Library Preparation for m5U Detection
Welcome to the technical support center for optimizing sequencing library preparation for 5-methyluridine (B1664183) (m5U) detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during m5U sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for transcriptome-wide m5U detection?
A1: The main approaches for mapping m5U in RNA are antibody-based enrichment (m5U-MeRIP-seq), bisulfite sequencing, and a growing number of enzymatic and chemical methods. m5U-MeRIP-seq uses an antibody to enrich for RNA fragments containing m5U, which are then sequenced.[1][2] Bisulfite treatment converts unmethylated uridine (B1682114) to cytidine, while m5U remains unchanged, allowing for its identification through sequencing. Enzymatic methods utilize specific enzymes that recognize and act upon m5U, leading to a detectable signature in the sequencing data.
Q2: How do I choose the right m5U detection method for my experiment?
A2: The choice of method depends on your specific research goals, required resolution, and the amount of starting material.
-
m5U-MeRIP-seq: Ideal for identifying regions enriched in m5U and understanding the general landscape of m5U modifications across the transcriptome. It is a robust method when high-quality antibodies are available.[3]
-
Bisulfite Sequencing: Offers single-nucleotide resolution but can cause significant RNA degradation and requires a higher amount of starting material.
-
Enzymatic/Chemical Methods: These are emerging techniques that can provide single-base resolution with potentially less damage to the RNA compared to bisulfite treatment.[4][5]
Q3: What are the critical quality control checkpoints during library preparation?
A3: Rigorous quality control is essential for reliable m5U sequencing results.[6] Key checkpoints include:
-
Input RNA Quality: Assess RNA integrity using a Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). A high RIN value is crucial for minimizing biases.[7]
-
Library Quantification: Accurately quantify your final library concentration using qPCR to ensure optimal cluster density on the sequencer.[8] Fluorometric methods like Qubit are also recommended over spectrophotometry (e.g., NanoDrop) for more accurate DNA/RNA quantification.[6]
-
Library Size Distribution: After library construction, verify the size distribution of your library to check for the expected fragment size and the absence of adapter-dimers.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during m5U sequencing library preparation, categorized by the experimental approach.
m5U-MeRIP-seq Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Library Yield | 1. Inefficient immunoprecipitation (IP).2. Poor antibody quality or insufficient antibody amount.3. Low abundance of m5U in the sample.4. Loss of material during bead washing steps. | 1. Optimize IP conditions (incubation time, temperature).2. Use a validated, high-affinity m5U antibody. Perform an antibody titration to find the optimal concentration.3. Increase the amount of starting RNA material.4. Be careful during aspiration steps to not disturb the beads. Reduce the number of washes if background is low. |
| High Background Signal (High signal in IgG/no-antibody control) | 1. Non-specific binding of RNA to beads or antibody.2. Insufficient washing.3. Cross-reactivity of the antibody. | 1. Pre-clear the cell lysate by incubating with beads alone before adding the specific antibody.[10] Include an isotype control IgG to assess non-specific binding.[10]2. Increase the number and/or stringency of wash steps.[11]3. Ensure the antibody has been validated for specificity to m5U. |
| Low Enrichment Efficiency | 1. Suboptimal RNA fragmentation.2. Inefficient antibody-antigen binding.3. Over-crosslinking (if applicable). | 1. Ensure RNA fragments are in the optimal size range (typically 100-200 nucleotides) for efficient IP.[12]2. Optimize incubation time and temperature for the IP step.3. If using crosslinking, optimize the duration and concentration of the crosslinking agent to avoid masking the m5U epitope.[11] |
| PCR Duplicates | 1. Low amount of starting material.2. Excessive PCR cycles. | 1. Start with a sufficient amount of high-quality RNA.2. Minimize the number of PCR cycles to only what is necessary to generate enough material for sequencing.[13] |
Bisulfite Sequencing Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| RNA Degradation | 1. Harsh bisulfite treatment conditions (high temperature, long incubation).2. Poor quality of input RNA. | 1. Use a commercial bisulfite conversion kit optimized for RNA to minimize degradation.2. Start with high-integrity RNA (high RIN value).[7] |
| Incomplete Conversion | 1. Insufficient bisulfite concentration or reaction time.2. Presence of secondary structures in RNA. | 1. Strictly follow the recommended protocol for bisulfite conversion.2. Consider a denaturation step before bisulfite treatment to resolve secondary structures. |
| Low PCR Amplification Yield | 1. DNA degradation during bisulfite treatment.2. Primer design not optimal for converted sequences. | 1. Start with a higher amount of input RNA to compensate for degradation.2. Design primers that do not contain CpG sites and are specific to the bisulfite-converted sequence.[6] |
Enzymatic m5U Detection Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Improper storage of enzymes.2. Presence of inhibitors in the reaction.3. Incorrect reaction buffer composition or pH. | 1. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.2. Purify input RNA to remove potential inhibitors like EDTA or high salt concentrations.[14]3. Use the buffer recommended by the enzyme manufacturer and ensure the pH is optimal for enzyme activity.[14] |
| Non-specific Enzyme Activity | 1. Suboptimal reaction temperature or time.2. Incorrect enzyme concentration. | 1. Optimize the incubation temperature and time for the enzymatic reaction.2. Perform an enzyme titration to determine the optimal concentration that maximizes specific activity while minimizing off-target effects. |
| Inconsistent Results | 1. Variability in reagent preparation.2. Pipetting errors, especially with small volumes. | 1. Prepare master mixes for reactions to ensure consistency across samples.[14]2. Use calibrated pipettes and be meticulous when handling small volumes.[6] |
Quantitative Data Summary
The following tables summarize key performance metrics for different library preparation approaches. These are generalized metrics, and actual results may vary depending on the specific kit, sample type, and experimental conditions.
Table 1: Comparison of m5U Library Preparation Methods
| Parameter | m5U-MeRIP-seq | RNA Bisulfite-seq | Enzymatic Methods |
| Input RNA Required | 1-10 µg total RNA | 100 ng - 1 µg purified mRNA | 10 ng - 1 µg total RNA |
| Resolution | ~100-200 nucleotides | Single nucleotide | Single nucleotide |
| RNA Degradation | Low | High | Low to Moderate |
| Bias | Antibody-dependent, fragmentation bias | GC bias, degradation-induced bias | Enzyme-specific sequence bias |
| Cost per Sample | Moderate to High | High | Moderate to High |
Table 2: Performance Metrics of Commercial Library Prep Kits (Generalized)
| Library Prep Kit | Input Range | Hands-on Time | Duplication Rate | Coverage Uniformity |
| Kit A (Ligation-based) | 1 ng - 1 µg | ~3 hours | Low to Moderate | Good |
| Kit B (Tagmentation-based) | 10 ng - 500 ng | ~2 hours | Moderate | Fair to Good |
| Kit C (Miniaturized Ligation) | 1 ng - 100 ng | ~3 hours | Low to Moderate | Good |
Note: Data in this table is illustrative and based on general comparisons of library preparation technologies.[15][16][17][18] Specific performance for m5U detection will depend on the upstream enrichment or conversion method.
Experimental Protocols & Workflows
Detailed Protocol: m5U-MeRIP-seq
This protocol outlines the key steps for performing methylated RNA immunoprecipitation followed by sequencing to map m5U.
1. RNA Preparation and Fragmentation:
-
Start with high-quality total RNA (RIN > 7).
-
Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical fragmentation.
-
Purify the fragmented RNA.
2. Immunoprecipitation (IP):
-
Incubate the fragmented RNA with a validated anti-m5U antibody in IP buffer for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-RNA complexes.[2]
-
Wash the beads multiple times with high-salt and low-salt wash buffers to remove non-specific binding.
-
Elute the m5U-containing RNA fragments from the beads.
3. Library Construction:
-
Purify the eluted RNA.
-
Perform reverse transcription to generate cDNA.
-
Synthesize the second strand of cDNA.
-
Proceed with a standard NGS library preparation protocol, including end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Purify the final library and assess its quality and concentration.
Visualizing Workflows and Logical Relationships
Below are diagrams illustrating key experimental workflows and logical relationships in optimizing m5U library preparation.
Caption: Workflow for m5U-MeRIP-Seq.
Caption: Troubleshooting logic for common library prep issues.
Caption: Decision pathway for selecting an m5U detection method.
References
- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 2. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 3. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. goldbio.com [goldbio.com]
- 7. zymoresearch.com [zymoresearch.com]
- 8. knowledge.illumina.com [knowledge.illumina.com]
- 9. neb.com [neb.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of library preparation methods reveals their impact on interpretation of metatranscriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of next generation sequencing library preparation protocol efficiencies using droplet digital PCR assays - a systematic comparison of DNA library preparation kits for Illumina sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in chemical synthesis of Alpha-5-Methyluridine
Welcome to the technical support center for the chemical synthesis of α-5-Methyluridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this crucial nucleoside analog.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of α-5-Methyluridine, offering potential causes and solutions to get your experiments back on track.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Glycosylation Product | - Inefficient coupling of the protected ribose and silylated 5-methyluracil.- Suboptimal reaction conditions (temperature, solvent, Lewis acid).- Degradation of starting materials or product. | - Ensure complete silylation of 5-methyluracil before coupling.- Screen different Lewis acids (e.g., TMSOTf, SnCl₄) and optimize their stoichiometry.- Vary the reaction temperature; some glycosylations require low temperatures to enhance stability.- Use anhydrous solvents to prevent hydrolysis of intermediates. |
| Poor α-Anomeric Selectivity (Predominance of β-anomer) | - The inherent thermodynamic preference for the β-anomer in many glycosylation reactions.- Use of participating protecting groups at the C2' position of the ribose donor.- Reaction conditions favoring equilibration to the more stable β-anomer. | - Employ non-participating protecting groups (e.g., benzyl (B1604629), azido) at the C2' position to favor α-glycoside formation.[1]- Consider alternative glycosylation strategies known to favor α-anomers, such as using glycosyl halides or sulfoxides.- Optimize the reaction time and temperature to kinetically trap the α-anomer before equilibration occurs. |
| Formation of Multiple Byproducts | - Incomplete protection of reactive functional groups on the sugar or base.[][3][4]- Side reactions involving the protecting groups themselves.- Modification of the 5-methyluracil base under reaction conditions. | - Verify the complete installation of all protecting groups using analytical techniques like NMR or TLC before proceeding with glycosylation.- Choose protecting groups that are stable under the glycosylation conditions.[]- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. |
| Difficult Purification of the Final Product | - Co-elution of α and β anomers during column chromatography.- Presence of closely related impurities from side reactions. | - Utilize a high-resolution silica (B1680970) gel for chromatography and experiment with different solvent systems to improve separation.- Consider derivatization of the anomeric mixture to facilitate separation, followed by removal of the derivatizing group.- If separation is extremely difficult, consider enzymatic methods that may selectively act on one anomer. |
| Incomplete Deprotection | - Protecting groups are too stable for the chosen deprotection conditions.- Steric hindrance around the protecting group.- Degradation of the target molecule under harsh deprotection conditions. | - Select a set of orthogonal protecting groups that can be removed under different, mild conditions.[3]- For acid-labile groups like DMT, ensure the acid concentration and reaction time are sufficient without causing depurination.[3]- For base-labile groups, use a stronger base or increase the temperature, while monitoring for any degradation of the nucleoside. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high α-anomeric selectivity in the synthesis of α-5-Methyluridine?
A1: The most critical factors are the choice of the protecting group at the 2'-position of the ribose donor and the specific glycosylation method employed. Non-participating protecting groups at the 2'-position, such as benzyl or azido (B1232118) groups, are known to favor the formation of the α-anomer.[1] The choice of Lewis acid and solvent can also significantly influence the anomeric ratio.
Q2: How can I effectively protect the functional groups of 5-methyluridine (B1664183) and the ribose sugar?
A2: A robust protecting group strategy is essential.[][3] For the ribose moiety, the 5'- and 3'-hydroxyl groups are often protected with bulky groups like TBDMS (tert-butyldimethylsilyl) or DMT (dimethoxytrityl) to direct the glycosylation to the anomeric carbon.[][3] The 2'-hydroxyl group's protection is crucial for anomeric control. For 5-methyluracil, the imide proton can be protected, for instance, with a pivaloxymethyl (POM) group, to prevent side reactions.[5]
Q3: What are the recommended purification techniques for α-5-Methyluridine?
A3: Silica gel column chromatography is the most common method for purifying α-5-Methyluridine and its intermediates. Careful selection of the eluent system is critical for separating the α- and β-anomers. In some cases, preparative HPLC may be necessary for achieving high purity. Minimizing the number of chromatographic steps through optimized reaction conditions and work-up procedures is a key strategy for improving overall efficiency.[5]
Q4: Are there any one-pot synthesis strategies available for α-5-Methyluridine?
A4: While a direct one-pot synthesis for α-5-Methyluridine is not widely reported, the principles of one-pot synthesis are often applied to nucleoside synthesis to reduce the number of intermediate purifications.[5] This typically involves sequential addition of reagents for protection, glycosylation, and initial deprotection steps in the same reaction vessel. However, each step would still require careful optimization.
Q5: What analytical methods are best for characterizing the final α-5-Methyluridine product and its intermediates?
A5: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the anomeric configuration. The coupling constants of the anomeric proton (H1') can help distinguish between α and β anomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and quantification of the anomeric ratio.
Experimental Protocols
Protocol 1: General Vorbrüggen Glycosylation for Uridine Analogs
This protocol provides a general methodology for the N-glycosylation step, which can be adapted for the synthesis of α-5-Methyluridine.
-
Preparation of the Silylated Base:
-
Dry 5-methyluracil under vacuum at 60-80°C for at least 4 hours.
-
Suspend the dried 5-methyluracil in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl).
-
Reflux the mixture under an inert atmosphere (argon or nitrogen) until the solution becomes clear, indicating complete silylation.
-
Remove the solvent under reduced pressure to obtain the silylated 5-methyluracil.
-
-
Glycosylation Reaction:
-
Dissolve the protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in anhydrous acetonitrile.
-
Add the silylated 5-methyluracil to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the anomers.
-
Protocol 2: General Deprotection Strategy
This protocol outlines a general approach for the removal of common protecting groups. The specific conditions will depend on the protecting groups used.
-
Removal of Acyl Protecting Groups (e.g., Benzoyl):
-
Dissolve the protected nucleoside in a solution of sodium methoxide (B1231860) in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Neutralize the reaction with an acidic resin or acetic acid.
-
Filter and concentrate the solution.
-
Purify the product by column chromatography.
-
-
Removal of Silyl Protecting Groups (e.g., TBDMS):
-
Dissolve the protected nucleoside in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
Quench the reaction with water and extract the product.
-
Purify by column chromatography.
-
-
Removal of Acid-Labile Protecting Groups (e.g., DMT):
-
Dissolve the protected nucleoside in a solution of dichloroacetic acid or trichloroacetic acid in dichloromethane.
-
Stir the reaction at room temperature for a short period (monitor by TLC to avoid depurination).
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product, dry, and concentrate.
-
Purify as needed.
-
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Enzymatic Incorporation of 5-methyluridine (m⁵U)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to enhance the efficiency of 5-methyluridine (B1664183) (m⁵U) incorporation into RNA during in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What is 5-methyluridine (m⁵U) and why is it incorporated into synthetic RNA?
A1: 5-methyluridine (also known as ribothymidine) is a modified nucleoside, a variant of the standard uridine. Its incorporation into synthetic messenger RNA (mRNA) and other RNA therapeutics is a key strategy to improve their stability and reduce the innate immune response of host cells.[1] Chemically modified RNAs are more stable and can lead to higher and more durable protein expression in vivo.[1]
Q2: What enzyme is primarily used for the enzymatic incorporation of m⁵U?
A2: The enzymatic synthesis of modified RNA, including those containing m⁵U, predominantly relies on the bacteriophage T7 RNA polymerase (T7 RNAP).[2][3] This enzyme is widely used due to its high specificity for its promoter sequence and its robust activity in in vitro transcription reactions.[]
Q3: Is 5-methyluridine triphosphate (m⁵UTP) an efficient substrate for T7 RNA polymerase?
A3: Yes, T7 RNA polymerase can effectively use m⁵UTP as a substrate. Studies have shown that even with modifications at the 5-position of uridine, the kinetic parameters (Kₘ and Vₘₐₓ) are surprisingly similar to those of the natural UTP.[3] This indicates that once the modified nucleotide is bound by the enzyme, its insertion into the growing RNA transcript does not significantly impede the rate of elongation.[3] However, the overall reaction conditions must be carefully optimized to achieve high yields of full-length, fully modified transcripts.[2]
Q4: What are the common challenges when substituting UTP with m⁵UTP in an IVT reaction?
A4: Researchers often face challenges such as lower RNA yields and the production of shorter, truncated transcripts compared to reactions using only the four canonical nucleotides.[5] Other potential issues include incomplete substitution, misincorporation of nucleotides, and premature termination of transcription. These problems often arise from suboptimal reaction conditions rather than the inherent inability of the polymerase to accept the modified substrate.[2]
Q5: How does the complete replacement of UTP with m⁵UTP affect the final RNA product?
A5: Completely replacing UTP with m⁵UTP can significantly alter the properties of the resulting RNA. The primary benefits are increased RNA stability and a reduction in immunogenicity.[1][] However, excessive modification can sometimes interfere with proper RNA folding or create non-canonical structures that may impact translational efficiency.[] While some studies report reduced protein expression when m⁵U is combined with other modifications like 5-methylcytidine (B43896) (m⁵C), the inclusion of only m⁵U does not typically have a negative impact.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the enzymatic incorporation of m⁵U.
Problem: Low Yield of Full-Length RNA Transcript
| Possible Cause | Recommended Solution |
| 1. Suboptimal Reaction Component Concentrations | Fine-tune the Mg²⁺ concentration. The magnesium concentration is critical for polymerase activity and fidelity. Perform a titration experiment (e.g., 20-40 mM MgCl₂) to find the optimal concentration for your specific template and modified NTPs.Optimize NTP ratios. While 100% substitution of UTP with m⁵UTP is common, ensure the final concentration of m⁵UTP is equimolar to the other NTPs (ATP, GTP, CTP).[5] For some templates, a partial substitution might be necessary. |
| 2. Enzyme Inactivity or Inhibition | Verify enzyme activity. Use a control template and canonical NTPs to confirm that your T7 RNA polymerase is active. Avoid RNase contamination. Ensure all reagents, equipment, and your DNA template are nuclease-free.[] Consider adding a detergent. The addition of a non-ionic detergent like Triton X-100 (e.g., to 0.01%) has been shown to minimize misincorporations and may improve overall transcript yield. |
| 3. Poor DNA Template Quality | Ensure complete linearization of the plasmid DNA. Incomplete digestion results in longer, heterogeneous transcripts and lower yields of the desired product. Verify linearization by gel electrophoresis.[] Purify the DNA template. Use a reliable method (e.g., column purification) to remove any inhibitors, such as salts or residual enzymes from the linearization reaction.[] |
| 4. Inefficient Reaction Kinetics | Extend the reaction time. Reactions with modified nucleotides may proceed more slowly. Increase the incubation time from the standard 2 hours to 4-6 hours to allow for the completion of full-length transcripts.[5][7] |
Problem: High Abundance of Truncated (Short) Transcripts
| Possible Cause | Recommended Solution |
| 1. Premature Termination by Polymerase | Optimize the DNA template sequence. The initial transcribed sequence can influence abortive cycling. If possible, adhere to the consensus T7 promoter sequence and ensure the first nucleotide of the transcript is a non-modified G.[8] Re-optimize Mg²⁺ and NTP concentrations. An imbalance in these components can increase the likelihood of the polymerase stalling and dissociating from the template. |
| 2. RNA Degradation | Ensure an RNase-free environment. This is the most common cause of RNA degradation. Use RNase-free water, tips, and tubes, and work in a designated clean area.[] Check for nuclease contamination in reagents. Aliquot reagents to prevent contamination of stock solutions. |
Quantitative Data Summary
The following tables provide quantitative data to guide experimental design.
Table 1: Comparative Reaction Conditions for IVT
| Parameter | Standard IVT (Canonical NTPs) | Optimized IVT (100% m⁵UTP) |
| T7 RNA Polymerase | 50-100 U/µL | 50-100 U/µL |
| Linearized DNA Template | 1-2 µg | 1-2 µg |
| NTP Concentration (each) | 4-8 mM | 4-8 mM (ATP, GTP, CTP, m⁵UTP) |
| MgCl₂ Concentration | 20-30 mM | 25-40 mM (Requires optimization) |
| DTT | 5-10 mM | 5-10 mM |
| Triton X-100 | Not typically added | 0.01% (Optional, to reduce misincorporation) |
| Incubation Temperature | 37 °C | 37 °C |
| Incubation Time | 2-4 hours | 4-6 hours[5] |
Table 2: Kinetic Parameters of T7 RNA Polymerase for UTP and Modified UTPs
Kinetic values are highly dependent on the specific substrate and reaction conditions. The data below reflects the general finding that 5-position modifications do not drastically alter enzyme kinetics.
| Substrate | Relative Kₘ | Relative Vₘₐₓ | Implication |
| UTP (Unmodified) | Baseline | Baseline | Standard substrate for T7 RNAP. |
| 5-position Modified UTPs | Similar to UTP | Similar to UTP | T7 RNAP can incorporate these analogs with efficiency comparable to UTP once bound, suggesting that elongation is not significantly impeded.[3] |
Experimental Protocols
Protocol 1: High-Efficiency In Vitro Transcription with 100% m⁵UTP Substitution
This protocol is optimized for maximizing the yield of RNA fully substituted with 5-methyluridine.
-
Reaction Assembly:
-
At room temperature, combine the following in an RNase-free microcentrifuge tube in the specified order:
-
Nuclease-Free Water (to a final volume of 50 µL)
-
10X Transcription Buffer (5 µL)
-
100 mM ATP (5 µL)
-
100 mM GTP (5 µL)
-
100 mM CTP (5 µL)
-
100 mM 5-methyluridine triphosphate (m⁵UTP) (5 µL)
-
Linearized DNA Template (1 µg)
-
100 mM DTT (5 µL)
-
T7 RNA Polymerase (2 µL, ~100 units)
-
-
Gently mix by pipetting. Do not vortex.
-
-
Incubation:
-
Incubate the reaction at 37°C for 4 hours.[5] For longer transcripts or difficult templates, this can be extended to 6 hours.
-
-
DNase Treatment:
-
Add 2 µL of RNase-free DNase I to the reaction tube.
-
Incubate at 37°C for 30 minutes to digest the DNA template.[7]
-
-
RNA Purification:
-
Purify the synthesized RNA using a column-based RNA cleanup kit or lithium chloride (LiCl) precipitation.
-
For LiCl Precipitation:
-
Add 3 volumes of nuclease-free water and 0.5 volumes of 7.5 M LiCl to the reaction.
-
Mix and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge for 5 minutes, discard the supernatant, and briefly air-dry the pellet.
-
-
-
Resuspension and Quantification:
-
Resuspend the RNA pellet in an appropriate volume of RNase-free buffer (e.g., TE buffer or water).
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the transcript via denaturing agarose (B213101) or polyacrylamide gel electrophoresis.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for m⁵U-RNA synthesis.
Caption: Troubleshooting flowchart for low RNA yield.
Caption: Key factors for successful m⁵U incorporation.
References
- 1. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. transcription - mRNA with Pseudouridine and 5-methylcytidine? - Biology Stack Exchange [biology.stackexchange.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Accurate m5U Site Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of 5-methyluridine (B1664183) (m5U) sites in RNA.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for m5U site validation.
| Issue | Potential Cause | Recommended Solution |
| Low library yield in FICC-Seq | Inefficient crosslinking of TRMT2A to RNA. | Optimize the concentration of 5-Fluorouracil (5-FU) and the duration of treatment. Ensure proper UV irradiation dosage. |
| Incomplete immunoprecipitation of the TRMT2A-RNA complex. | Use a validated antibody for TRMT2A. Ensure sufficient antibody concentration and incubation time. Optimize washing steps to minimize loss of the complex while reducing background. | |
| RNA degradation. | Use RNase inhibitors throughout the protocol. Work in an RNase-free environment. | |
| High background in sequencing data | Non-specific antibody binding. | Include a negative control immunoprecipitation (e.g., with a non-specific IgG) to assess background levels. Increase the stringency of the wash buffers. |
| Contamination with other RNA-binding proteins. | Optimize lysis conditions and wash steps to disrupt weaker protein-RNA interactions. | |
| Inconsistent results between replicates | Variability in cell culture conditions. | Standardize cell culture protocols, including cell density, passage number, and treatment conditions. |
| Technical variability in the experimental protocol. | Ensure consistent execution of all steps, particularly reagent concentrations, incubation times, and temperatures. Prepare master mixes for reagents where possible. | |
| Failure to validate computationally predicted m5U sites | The prediction algorithm has a high false-positive rate. | Use multiple prediction algorithms and prioritize sites predicted by several tools.[1][2][3][4] Check the performance metrics of the algorithm used. |
| The m5U modification is condition-specific or has low stoichiometry. | Ensure that the experimental conditions match the conditions under which the prediction was made. Use a highly sensitive detection method. | |
| Sequencing artifacts. | Implement stringent data filtering and quality control steps in your bioinformatics pipeline to remove potential artifacts.[5][6] |
Frequently Asked Questions (FAQs)
1. What are the most common experimental methods for validating m5U sites?
The most common methods for m5U site validation include:
-
Fluorouracil-Induced Catalytic-Crosslinking and Sequencing (FICC-Seq): This is a robust method for the accurate and reliable detection of enzymatic target sites of m5U methyltransferases like TRMT2A at single-nucleotide resolution.[7][8][9]
-
miCLIP-Seq (methylation-individual-nucleotide-resolution crosslinking and immunoprecipitation): This method also identifies m5U sites by crosslinking the methyltransferase to its RNA targets.
-
RNA Bisulfite Sequencing: While traditionally used for m5C, variations of this method can be adapted for m5U detection, although it can be challenging to distinguish from other modifications.
-
Mass Spectrometry: This technique can quantify the overall abundance of m5U in an RNA sample but does not provide site-specific information.[10]
2. How do I choose the best m5U validation method for my experiment?
The choice of method depends on your specific research question:
-
For high-resolution, genome-wide mapping of m5U sites, FICC-Seq and miCLIP-Seq are the preferred methods.
-
For quantifying the overall level of m5U modification, mass spectrometry is a suitable choice.
-
For validating a small number of candidate sites , targeted approaches like site-specific cleavage and radioactive labeling followed by ligation-assisted extraction and thin-layer chromatography (SCARLET) can be used.[10]
3. What are the key considerations for the computational analysis of m5U-seq data?
Key considerations include:
-
Quality control: Raw sequencing reads should be trimmed to remove adapters and low-quality bases.
-
Alignment: Reads should be aligned to a reference genome or transcriptome.
-
Peak calling: Identifying regions with a significant enrichment of reads corresponding to crosslink sites.
-
Motif analysis: Identifying consensus sequence motifs around the detected m5U sites.
-
Artifact removal: Filtering out potential sequencing and PCR artifacts is crucial for accurate site identification.[5][6]
4. What is the role of TRMT2A in m5U formation?
TRMT2A is the primary enzyme responsible for catalyzing the formation of 5-methyluridine (m5U) at position 54 of cytosolic tRNAs in mammals.[11][12][13][14][15] It plays a role in tRNA stability, proper folding, and contributes to translational fidelity.[11][12]
Quantitative Data Summary
Table 1: Comparison of Computational m5U Site Prediction Models
| Model | Accuracy (Full Transcript) | Accuracy (Mature mRNA) | AUC (Full Transcript) | AUC (Mature mRNA) |
| GRUpred-m5U | 96.70% | 98.41% | 98.89% | 99.83% |
| Deep-m5U | 91.47% | 95.86% | Not Reported | Not Reported |
| m5U-SVM | 88.88% | 94.36% | 0.9553 | Not Reported |
| m5UPred | 83.60% | 89.91% | >0.954 | >0.954 |
| m5U-GEPred | Not Reported | Not Reported | 0.984 (Human) | 0.985 (Yeast) |
Data is based on 10-fold cross-validation or as reported in the respective publications.[1][2][3][4]
Experimental Protocols
Detailed Methodology for FICC-Seq
Fluorouracil-Induced Catalytic-Crosslinking and Sequencing (FICC-Seq) is a powerful technique for the genome-wide, single-nucleotide resolution mapping of m5U sites. The protocol involves the following key steps:
-
5-Fluorouracil (5-FU) Treatment: Cells are treated with 5-FU, a uracil (B121893) analog, which gets incorporated into newly transcribed RNA. The methyltransferase enzyme (e.g., TRMT2A) forms a covalent crosslink with the 5-FU-containing RNA upon UV irradiation.
-
Cell Lysis and RNA Fragmentation: Cells are lysed, and the RNA is partially fragmented using low concentrations of RNase I.
-
Immunoprecipitation: The TRMT2A-RNA complexes are immunoprecipitated using a specific antibody against TRMT2A.
-
RNA-Protein Complex Purification: The immunoprecipitated complexes are washed to remove non-specific binders and then purified.
-
Ligation of 3' Adapter: A pre-adenylated 3' adapter is ligated to the 3' end of the crosslinked RNA fragments.
-
Protein Digestion: The protein component of the complex is digested with proteinase K, leaving a small peptide adduct at the crosslink site.
-
Reverse Transcription: The RNA is reverse transcribed into cDNA. The reverse transcriptase stalls at the peptide adduct, resulting in cDNAs that are truncated at the m5U site.
-
Ligation of 5' Adapter: A 5' adapter is ligated to the 3' end of the cDNA.
-
PCR Amplification: The adapter-ligated cDNAs are amplified by PCR.
-
High-Throughput Sequencing: The resulting library is sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing reads are processed and aligned to a reference genome to identify the precise locations of the crosslink sites, which correspond to the m5U sites.
Visualizations
Caption: Experimental workflow for FICC-Seq.
Caption: TRMT2A-mediated m5U formation and its downstream effects.
References
- 1. A robust deep learning approach for identification of RNA 5-methyluridine sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep-m5U: a deep learning-based approach for RNA 5-methyluridine modification prediction using optimized feature integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Identification and removal of sequencing artifacts produced by mispriming during reverse transcription in multiple RNA-seq technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection technologies for RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. genecards.org [genecards.org]
- 15. uniprot.org [uniprot.org]
Technical Support Center: 5-Methyluridine (m5U) Enrichment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize bias in 5-methyluridine (B1664183) (m5U) enrichment experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of bias in m5U enrichment experiments?
A1: Bias in m5U enrichment can arise from multiple stages of the experimental workflow. The main sources include:
-
Enrichment Method Bias:
-
Antibody-Based (MeRIP-seq): The specificity and affinity of the anti-m5U antibody are critical. Bias can be introduced by off-target binding to unmodified RNA sequences or cross-reactivity with other modifications.[1] Lot-to-lot variability in polyclonal antibodies can also be a significant source of inconsistency.
-
Chemical Labeling: The efficiency of the chemical reaction used to tag m5U can be sequence-dependent. Steric hindrance may prevent the labeling of m5U sites within highly structured RNA regions. Incomplete reactions or side reactions can lead to both false negatives and false positives.
-
-
Library Preparation Bias:
-
RNA Fragmentation: Non-random fragmentation (e.g., enzymatic methods that are not completely random) can lead to the over- or under-representation of certain RNA regions.[2]
-
Adapter Ligation: RNA ligases used to attach sequencing adapters can have sequence-specific preferences, leading to the preferential inclusion of some RNA fragments over others.[3][4]
-
PCR Amplification: During library amplification, sequences with different GC content or secondary structures can be amplified with varying efficiencies.[5][6] Using excessive PCR cycles can exacerbate this bias and introduce artifacts.[7]
-
-
Sequencing and Data Analysis Bias:
-
Sequencing Platform: Certain sequencing technologies may have inherent biases toward specific nucleotide compositions.[4]
-
Q2: How do I choose between an antibody-based and a chemical-based enrichment method?
A2: The choice depends on your experimental goals, the resolution required, and the available resources.
-
Antibody-Based (e.g., MeRIP-seq): This is a widely used method suitable for transcriptome-wide profiling of m5U-containing regions.[1] It is effective for identifying regions of 100-200 nucleotides with m5U enrichment. However, it is highly dependent on antibody quality and does not typically provide single-nucleotide resolution.[1][10]
-
Chemical Labeling-Based (e.g., FICC-seq, miCLIP): These methods offer the potential for single-nucleotide resolution by inducing mutations or truncations at the modification site during reverse transcription.[11][12] For example, FICC-seq (Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing) has been shown to be a robust method for the accurate and reliable detection of enzymatic target sites for m5U.[13][14] These techniques can be more complex and may require specialized reagents and bioinformatics pipelines.
Q3: Why is a negative control (e.g., IgG immunoprecipitation) essential?
A3: A negative control, typically an immunoprecipitation with a non-specific IgG antibody of the same isotype, is crucial for assessing the level of background noise and non-specific binding in a MeRIP-seq experiment. The signal from the IgG control helps to distinguish true m5U-enriched peaks from regions that are captured non-specifically due to interactions with the antibody backbone or the beads. This is a critical quality control step for reliable peak calling.
Q4: What are spike-in controls and why are they important?
A4: Spike-in controls are synthetic RNA molecules with and without the m5U modification at known positions, which are added to the experimental RNA sample in a defined quantity. They serve several purposes:
-
Monitoring Enrichment Efficiency: Comparing the recovery of modified vs. unmodified spike-ins allows you to quantify the efficiency and specificity of the immunoprecipitation.
-
Normalization: Spike-in reads can be used to generate scaling factors to normalize data between different samples, helping to correct for technical variability in IP efficiency.[15]
-
Quality Control: Consistent performance of spike-ins across experiments indicates that the protocol is working reliably.
Troubleshooting Guides
Section 1: Antibody-Based Enrichment (MeRIP-seq)
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low IP Efficiency / Low Yield | 1. Poor Antibody Performance: The antibody has low affinity or is inactive. 2. Insufficient RNA Input: Starting amount of total RNA is too low. 3. RNA Degradation: RNA integrity is compromised (RIN value < 7.0).[1] 4. Inefficient Fragmentation: RNA fragments are too large or too small for optimal IP. | 1. Validate Antibody: Perform a dot blot with synthetic m5U-containing and unmodified RNA oligos to confirm specificity and activity. Test different antibody concentrations.[16] 2. Increase RNA Input: Start with a higher amount of total RNA if possible. 3. Check RNA Quality: Run an aliquot on a Bioanalyzer or gel to ensure high integrity. Use RNase inhibitors throughout the protocol. 4. Optimize Fragmentation: Titrate fragmentation time or temperature to achieve the desired size range (typically ~100-200 nt). |
| High Background Signal in IgG Control | 1. Non-specific Binding to Beads: Protein A/G beads are binding RNA non-specifically. 2. Insufficient Washing: Wash steps are not stringent enough to remove non-specifically bound RNA. 3. Cross-Contamination: Contamination of reagents or tubes with m5U-enriched RNA. | 1. Pre-clear Lysate: Incubate the fragmented RNA with beads alone before adding the antibody to remove molecules that bind non-specifically to the beads. 2. Optimize Washing: Increase the number of washes or the salt concentration in the wash buffers (e.g., high-salt wash).[13] 3. Use Filter Tips and Nuclease-Free Reagents: Maintain a clean workspace and use dedicated supplies. |
| Low Signal-to-Noise Ratio (IP vs. Input) | 1. Suboptimal Antibody Concentration: Too much antibody can increase background, while too little results in a weak signal. 2. Low Abundance of m5U: The modification may be rare in your specific sample type. 3. Inefficient Immunoprecipitation: Suboptimal incubation times or temperatures. | 1. Titrate Antibody: Perform pilot experiments with a range of antibody concentrations to find the optimal balance between signal and background.[16] 2. Increase Input: Use more starting material if m5U is expected to be of low abundance. 3. Optimize IP Conditions: Ensure adequate incubation time (e.g., overnight at 4°C) with gentle rotation to maximize antibody-RNA binding. |
Section 2: Chemical Labeling & Biotin-Based Enrichment
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Click Chemistry | 1. Catalyst Inactivity: The Cu(I) catalyst has been oxidized to inactive Cu(II). 2. Reagent Degradation: Azide or alkyne reagents are old or have been stored improperly. 3. Copper Sequestration: The copper catalyst is being sequestered by components in the biological sample (e.g., RNA, proteins).[17] | 1. Degas Solutions: Degas all buffers and perform the reaction under an inert (N₂ or Ar) atmosphere. Use a fresh solution of reducing agent (e.g., sodium ascorbate).[18] 2. Use Fresh Reagents: Use high-quality, freshly prepared or properly stored reagents. 3. Use a Stabilizing Ligand: Add a copper-stabilizing ligand like THPTA or TBTA.[18] Consider adding excess copper if sequestration is suspected.[17] |
| High Background (Non-specific Biotinylation) | 1. Side Reactions: The chemical labeling reagent is reacting with other nucleobases or functional groups. 2. Non-specific Binding to Beads: Biotinylated molecules are binding non-specifically to streptavidin beads. | 1. Optimize Reaction Conditions: Adjust pH, temperature, or reaction time to improve specificity. Perform control reactions on unmodified RNA to assess background labeling. 2. Pre-clear Lysate: Incubate the lysate with unconjugated beads before enrichment.[19] Increase the stringency and number of wash steps after streptavidin capture. |
| Inefficient Streptavidin Pull-Down | 1. Steric Hindrance: The biotin (B1667282) tag is inaccessible within the RNA's secondary structure. 2. Inefficient Biotin-Streptavidin Binding: Suboptimal buffer conditions or insufficient incubation time. | 1. Use a Longer Linker: Employ a biotinylation reagent with a longer spacer arm (e.g., DBCO-PEG4-Biotin) to reduce steric hindrance.[12] 2. Optimize Binding: Ensure the binding buffer is compatible with streptavidin. Increase incubation time and use end-over-end rotation. |
Section 3: Downstream Sequencing & Data Analysis
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High PCR Duplicate Rate | 1. Low Library Complexity: Starting with too little enriched RNA. 2. Excessive PCR Cycles: Over-amplification of the library.[7] | 1. Increase Input Material: If possible, start with more total RNA for the enrichment. 2. Optimize PCR Cycles: Perform a qPCR test on a small aliquot of the library to determine the optimal number of cycles needed to reach the exponential phase without entering the plateau. |
| GC Content Bias | 1. PCR Amplification Bias: DNA polymerases can have different efficiencies for templates with high vs. low GC content.[20] | 1. Choose a High-Fidelity Polymerase: Select a polymerase known to have minimal GC bias.[7] 2. Computational Correction: Use bioinformatics tools that can model and correct for GC content bias during data analysis. |
| Inconsistent Results Between Replicates | 1. Technical Variability: Differences in RNA extraction, IP efficiency, or library preparation between samples. 2. Batch Effects: Samples were processed on different days or with different reagent lots. | 1. Standardize Protocol: Handle all samples in parallel and with the same reagents where possible. Use spike-in controls to monitor and normalize for technical variability.[15] 2. Randomize Sample Processing: If all samples cannot be processed in one batch, randomize the samples across batches to avoid confounding biological conditions with batch effects. Use computational methods to correct for known batch effects. |
Quantitative Data & Performance Metrics
While direct, peer-reviewed comparisons of commercial anti-m5U antibodies are limited, researchers should perform their own validation to select the best reagent. The principles used for comparing anti-m6A antibodies are directly applicable.[16] Below is a template table summarizing key performance metrics to evaluate.
Table 1: Example Performance Comparison for Anti-m5U Antibodies
| Metric | Antibody A | Antibody B | Antibody C (IgG) | Description & Goal |
| Signal-to-Noise (S/N) Ratio | 25.1 | 15.3 | 1.0 | Measures enrichment of a known m5U-containing RNA spike-in over an unmodified control. A higher S/N ratio indicates better specificity and enrichment efficiency.[15] |
| Total Peaks Called (q < 0.05) | 8,540 | 6,120 | 55 | The number of statistically significant enrichment peaks identified across the transcriptome. More peaks may indicate higher sensitivity, but must be evaluated alongside S/N ratio and IgG control data.[16] |
| Fraction of Reads in Peaks (FRiP) | 0.08 | 0.05 | <0.001 | The percentage of total sequencing reads that fall within called peaks. A higher FRiP score generally indicates a more successful enrichment. |
| Reproducibility (Correlation between reps) | r = 0.95 | r = 0.91 | N/A | Pearson correlation of peak signals between biological replicates. High correlation (r > 0.9) is essential for reliable results.[13] |
Note: The data in this table is illustrative. Researchers should generate this data for their specific antibodies and experimental conditions.
Experimental Protocols
Protocol 1: Validation of Anti-m5U Antibody by Dot Blot
This protocol allows for a rapid assessment of antibody specificity for m5U over unmodified uridine.[21][22]
-
Sample Preparation:
-
Synthesize or purchase short RNA oligonucleotides (~30 nt) with and without a central m5U modification.
-
Prepare a dilution series for both the m5U-containing and the unmodified oligo (e.g., 10 pmol, 2 pmol, 0.5 pmol, 0.1 pmol) in nuclease-free water.
-
-
Membrane Spotting:
-
Using a pencil, lightly mark a grid on a nitrocellulose or nylon membrane.
-
Carefully spot 1-2 µL of each dilution onto the designated spot on the membrane.[8]
-
Allow the spots to air dry completely.
-
-
Cross-linking and Blocking:
-
Cross-link the RNA to the membrane using a UV cross-linker (e.g., 120 mJ/cm²).
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in 1x TBST).[23]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-m5U antibody (diluted in blocking buffer at the manufacturer's recommended concentration) for 1 hour at room temperature with gentle shaking.
-
-
Washing and Secondary Antibody:
-
Wash the membrane three times for 5-10 minutes each with 1x TBST.[23]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with 1x TBST.
-
Apply an ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager. A strong signal for the m5U-oligo and a weak or absent signal for the unmodified oligo indicates high specificity.
-
Protocol 2: General Workflow for m5U MeRIP-seq
This protocol provides a general outline for m5U methylated RNA immunoprecipitation followed by sequencing.[1][19]
-
RNA Preparation:
-
Isolate total RNA from cells or tissues. Ensure high quality and integrity (RIN > 7.0).
-
Fragment the RNA to an average size of 100-200 nt using chemical or enzymatic methods. Purify the fragmented RNA.
-
-
Immunoprecipitation (IP):
-
Prepare antibody-bead complexes by incubating the anti-m5U antibody (and a parallel IgG control) with Protein A/G magnetic beads.
-
Save 5-10% of the fragmented RNA as an "Input" control.
-
Incubate the remaining fragmented RNA with the antibody-bead complexes in IP buffer overnight at 4°C with rotation.
-
-
Washing:
-
Wash the beads multiple times with a series of low-salt and high-salt wash buffers to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the m5U-enriched RNA from the antibody-bead complexes.
-
Purify the eluted RNA (and the saved Input RNA) using a suitable RNA cleanup kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Library Preparation and Sequencing:
-
Construct sequencing libraries from the IP and Input RNA samples using a strand-specific RNA-seq library preparation kit.
-
Perform a qPCR-based quantification to determine the optimal number of PCR cycles for library amplification to avoid bias.[7]
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Bioinformatics Analysis:
-
Perform quality control on raw reads and trim adapters.
-
Align reads to the reference genome/transcriptome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the IP sample relative to the Input control.[19]
-
Perform downstream analysis, such as differential methylation analysis and functional enrichment.
-
Visualizations
Caption: Workflow for antibody-based m5U enrichment (MeRIP-Seq).
Caption: Workflow for chemical labeling and biotin-based enrichment of m5U.
Caption: Troubleshooting decision tree for high background in MeRIP-Seq.
References
- 1. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Bias in RNA-seq Library Preparation: Current Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR-Induced Sequence Artifacts and Bias: Insights from Comparison of Two 16S rRNA Clone Libraries Constructed from the Same Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sources of PCR-induced distortions in high-throughput sequencing data sets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of polymerase, template dilution and cycle number on PCR based 16 S rRNA diversity analysis using the deep sequencing method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Comparison of normalization methods for differential gene expression analysis in RNA-Seq experiments: A matter of relative size of studied transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miCLIP-seq - Profacgen [profacgen.com]
- 11. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Methods and Tools for MeRIP-Seq and Nanopore Detection of m6A(m) Changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Primer Extension Assays for m5U Detection
Welcome to the technical support center for the optimization of primer extension assays for the detection of 5-methyluridine (B1664183) (m5U). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing and interpreting their m5U detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind m5U detection using a primer extension assay?
A1: The detection of 5-methyluridine (m5U) by primer extension relies on the principle that the m5U modification can cause the reverse transcriptase (RT) enzyme to pause or terminate cDNA synthesis one nucleotide before or at the modified base.[1] This premature termination generates a truncated cDNA product that is shorter than the full-length product. When these products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), the presence of a band corresponding to the truncated product indicates the location of the m5U modification.[2][3]
Q2: How do I design a primer for an m5U primer extension assay?
A2: Primer design is critical for the success of the assay. Here are some key considerations:
-
Length: Primers should typically be 20-50 nucleotides in length.[3]
-
Specificity: The primer sequence must be unique to the target RNA to avoid non-specific binding.
-
Melting Temperature (Tm): The Tm should be between 55-60°C to ensure efficient and specific annealing.
-
Location: The primer should anneal approximately 50-150 nucleotides downstream of the suspected m5U site.[4] This allows for optimal resolution of the extension products on a sequencing gel.[5]
-
Secondary Structure: Avoid sequences that can form strong hairpins or self-dimers.
Q3: Which reverse transcriptase should I choose for m5U detection?
A3: The choice of reverse transcriptase is crucial as their properties can significantly impact the results. While m5U itself may not drastically alter the fidelity of all reverse transcriptases, some are more prone to pausing at modified nucleotides.[6][7] Key factors to consider are processivity, thermostability, and RNase H activity. See the table below for a comparison of common reverse transcriptases.
Q4: How can I confirm that a primer extension stop is due to m5U and not RNA secondary structure?
A4: RNA secondary structures can also cause reverse transcriptase to pause, leading to bands that could be misinterpreted as m5U sites. To differentiate between the two:
-
Vary the extension temperature: Performing the primer extension reaction at a higher temperature can often melt secondary structures, causing the corresponding band to disappear or diminish. A true m5U-dependent stop is less likely to be affected by temperature changes.
-
Use a reverse transcriptase with higher processivity and thermostability: Enzymes like SuperScript IV are designed to read through difficult secondary structures.
-
In vitro transcribe a control RNA: Synthesize a version of your target RNA that is known to lack the m5U modification. If the band is absent in the control lane, it is likely due to the m5U modification.
Troubleshooting Guide
This section addresses common problems encountered during primer extension assays for m5U detection in a question-and-answer format.
Problem 1: No bands or very faint bands are visible on the gel.
-
Question: I ran my primer extension reaction, but I don't see any bands, or the bands are extremely weak. What could be the issue?
-
Answer: This is a common issue with several potential causes.[8][9][10] Consider the following troubleshooting steps:
-
RNA Quality and Quantity: Ensure your RNA is intact and free of contaminants. Run an aliquot on a denaturing gel to check for degradation. Use a sufficient amount of total RNA (e.g., 10-50 µg) for the assay.[2]
-
Primer Annealing: The annealing temperature may be too high, preventing the primer from binding to the template. Try lowering the annealing temperature in increments of 2-3°C. Conversely, a very low annealing temperature can lead to non-specific binding.
-
Primer Labeling Efficiency: If using a radiolabeled primer, ensure the labeling reaction was efficient. Check the incorporation of the radioactive label.
-
Reverse Transcriptase Activity: The enzyme may be inactive. Use a fresh aliquot of reverse transcriptase and ensure the reaction buffer is correctly prepared and has not undergone multiple freeze-thaw cycles.
-
Insufficient PCR Cycles (if applicable): If you are amplifying the cDNA product, you may need to increase the number of PCR cycles.[9]
-
Problem 2: High background or multiple non-specific bands are present.
-
Question: My gel shows a smear or multiple unexpected bands, making it difficult to interpret the results. What should I do?
-
Answer: High background or non-specific bands can obscure your results.[11] Here are some optimization strategies:
-
Primer Specificity: Your primer may be binding to other RNA molecules. Perform a BLAST search to ensure your primer sequence is unique. Consider redesigning the primer to a more specific region.
-
Annealing Temperature: An annealing temperature that is too low can promote non-specific primer binding. Try increasing the annealing temperature.
-
Primer Concentration: High primer concentrations can lead to the formation of primer-dimers, which appear as a low molecular weight band. Reduce the primer concentration in your reaction.
-
RNA Contamination: Genomic DNA contamination in your RNA sample can lead to non-specific amplification. Treat your RNA sample with DNase I.
-
Problem 3: The full-length product is visible, but there is no truncated band at the expected m5U site.
-
Question: I can see the full-length extension product, but I don't see a stop at the position where I expect an m5U modification. Why might this be?
-
Answer: The absence of a clear stop at the m5U site can be due to several factors:
-
Reverse Transcriptase Choice: The reverse transcriptase you are using may be too processive and can read through the m5U modification without pausing. Try a different reverse transcriptase, perhaps one with lower processivity or known to be more sensitive to base modifications.
-
dNTP Concentration: High concentrations of dNTPs can sometimes facilitate read-through of modified bases.[12][13] Try lowering the dNTP concentration in your reaction.
-
Low Stoichiometry of Modification: The m5U modification may be present at a very low level in your RNA sample, making the truncated product difficult to detect. Try to enrich for the RNA of interest or use a more sensitive detection method.
-
Quantitative Data Summary
The choice of reverse transcriptase and reaction conditions can significantly influence the outcome of the primer extension assay. The following tables summarize key characteristics of common reverse transcriptases and the effect of dNTP concentration.
Table 1: Comparison of Common Reverse Transcriptases
| Feature | AMV Reverse Transcriptase | M-MLV Reverse Transcriptase | SuperScript II (M-MLV mutant) | SuperScript IV (M-MLV mutant) |
| Optimal Temperature | 42-48°C | 37°C | 42-50°C | 50-55°C |
| Thermostability | Moderate | Low | Moderate | High |
| RNase H Activity | High | Low | Reduced | Reduced |
| Processivity | Moderate | High | High | Very High |
| Notes | Higher error rate. Good for templates with secondary structure due to higher optimal temperature. | Good for long transcripts without significant secondary structure. | Reduced RNase H activity increases cDNA yield. | High processivity and thermostability make it ideal for difficult templates with strong secondary structures. May read through some modifications. |
Table 2: Effect of dNTP Concentration on Reverse Transcription
| dNTP Concentration | Effect on Fidelity | Effect on Processivity | Recommendation for m5U Detection |
| High (e.g., >500 µM) | May decrease fidelity by promoting misincorporation.[12] | Increases processivity and may lead to read-through of modified bases. | Not recommended, as it may mask the m5U-induced pause. |
| Standard (e.g., 200-500 µM) | Generally good fidelity. | Sufficient for most templates. | A good starting point for optimization. |
| Low (e.g., <200 µM) | Can increase fidelity.[12] | May decrease processivity and increase pausing at modified bases.[13] | Recommended for enhancing the pause signal at the m5U site, but may lead to incomplete extension if too low. |
Experimental Protocols
Detailed Methodology for m5U Primer Extension Assay
This protocol is a general guideline and may require optimization for your specific RNA target and experimental setup.
1. Primer Labeling (if using radiolabeled primers)
-
Combine the following in a microcentrifuge tube:
-
Primer (10 pmol)
-
10x T4 Polynucleotide Kinase Buffer (2 µL)
-
[γ-³²P]ATP (10 µCi)
-
T4 Polynucleotide Kinase (10 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate at 37°C for 30-60 minutes.
-
Purify the labeled primer using a spin column to remove unincorporated nucleotides.
2. Primer Annealing
-
In a new tube, combine:
-
Total RNA (10-50 µg)
-
Labeled primer (0.1-1 pmol)
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl pH 8.3, 500 mM KCl) (2 µL)
-
Nuclease-free water to a final volume of 15 µL
-
-
Heat the mixture to 85°C for 5 minutes to denature the RNA.
-
Allow the mixture to cool slowly to the annealing temperature (typically 3-5°C below the primer Tm) and incubate for 30-60 minutes.
3. Primer Extension Reaction
-
Prepare a master mix for the extension reaction. For each reaction, combine:
-
5x Reverse Transcriptase Buffer (4 µL)
-
10 mM dNTP mix (1 µL)
-
RNase Inhibitor (20 units)
-
Reverse Transcriptase (e.g., AMV or M-MLV, 10-20 units)
-
Nuclease-free water to a final volume of 5 µL
-
-
Add 5 µL of the master mix to the 15 µL annealing reaction.
-
Incubate at the optimal temperature for your chosen reverse transcriptase (e.g., 42°C for AMV, 37°C for M-MLV) for 60 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
4. Analysis of Extension Products
-
Add an equal volume of 2x formamide (B127407) loading dye to each reaction.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide sequencing gel (e.g., 6-8% acrylamide, 7M urea).
-
Visualize the bands by autoradiography (for radiolabeled primers) or other appropriate imaging methods.
-
Run a sequencing ladder generated with the same primer alongside your samples to precisely map the termination site.[2][3]
Visualizations
Experimental Workflow for m5U Primer Extension Assay
Caption: Workflow for m5U detection by primer extension.
Troubleshooting Logic for Primer Extension Assays
Caption: Troubleshooting flowchart for primer extension assays.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 3. Primer extension - Wikipedia [en.wikipedia.org]
- 4. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. neb.com [neb.com]
- 8. quora.com [quora.com]
- 9. goldbio.com [goldbio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The effects of dNTP pool imbalances on frameshift fidelity during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Ribothymidine
Welcome to the technical support center for the quantification of ribothymidine (m⁵U). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in ribothymidine quantification by LC-MS/MS?
A1: The most significant sources of error in LC-MS/MS quantification of ribothymidine and other modified nucleosides can be categorized into three main classes[1][2][3]:
-
Class 1: Chemical Instabilities. Modified nucleosides can be chemically unstable under certain conditions. For example, some modifications can undergo rearrangements or react with buffer components, leading to inaccurate quantification[1][2][3]. While ribothymidine itself is relatively stable, it's crucial to be aware of the stability of other modified nucleosides in your sample that could potentially interfere with the analysis.
-
Class 2: Enzymatic Hydrolysis Issues. The complete and accurate quantification of ribothymidine relies on the stoichiometric release of all nucleosides from the RNA molecule. Incomplete or biased enzymatic digestion can lead to an underestimation of the modification. Contaminants in hydrolysis reagents or the inherent specificity of the nucleases used can also introduce errors[1][2][3].
-
Class 3: Chromatographic and Mass Spectrometric Issues. Problems during the analytical stage, such as poor chromatographic separation, can lead to co-elution with other compounds that cause ion suppression or enhancement, a phenomenon known as the matrix effect[4][5][6][7]. Salt adducts and residual organic solvents can also interfere with mass spectrometric detection and quantification[1][2].
Q2: My ribothymidine signal is inconsistent or lower than expected. What could be the cause?
A2: Inconsistent or low signal for ribothymidine can stem from several factors throughout the experimental workflow:
-
Incomplete RNA Hydrolysis: The most common cause is incomplete enzymatic digestion of the RNA sample. This prevents the complete release of ribothymidine, leading to underquantification. It is crucial to optimize the digestion protocol, including enzyme concentration, buffer composition, and incubation time.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can suppress the ionization of ribothymidine in the mass spectrometer's ion source, leading to a lower signal[4][5][7].
-
Degradation of Standards: The accuracy of absolute quantification is highly dependent on the accuracy of the calibration curve[8][9]. Degradation of ribothymidine standards due to improper storage or handling can lead to an inaccurate standard curve and, consequently, an underestimation of the analyte in your samples.
-
Suboptimal LC-MS Conditions: The choice of chromatographic column, mobile phase composition, and mass spectrometer settings are all critical for achieving a strong and reproducible signal.
Q3: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a significant challenge in LC-MS/MS analysis[4][5][6][7].
Identification: A common method to assess matrix effects is the post-extraction spiking method[7]. This involves comparing the signal of an analyte spiked into the matrix extract (post-extraction) with the signal of the analyte in a neat solution at the same concentration. A ratio of these signals (Matrix Factor) less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement[7].
Mitigation Strategies:
-
Improved Sample Preparation: More extensive sample cleanup procedures, such as solid-phase extraction (SPE), can help remove interfering matrix components[4][10]. However, it's important to note that the pre-concentration step in SPE can sometimes magnify matrix effects if interfering substances are also concentrated[4].
-
Chromatographic Separation: Optimizing the HPLC method to achieve better separation between ribothymidine and matrix components is a crucial step. This can involve trying different columns, mobile phases, or gradient profiles.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. An SIL-IS for ribothymidine will have nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal[11][12].
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution[6].
Troubleshooting Guides
Problem 1: Poor Peak Shape and/or Broad Peaks in HPLC
| Possible Cause | Troubleshooting Steps |
| Column Overload | Decrease the sample amount injected or use a larger-diameter column[13]. |
| Contamination Buildup on Column | Flush the column with a strong solvent. Consider using a guard column to protect the analytical column[13][14]. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is within the operating range for the column. For basic compounds, consider using a mobile phase modifier or a competing base to improve peak shape[13]. |
| Column Void or Degradation | Replace the column. Avoid sudden pressure shocks and operate within the recommended pressure and pH limits[15]. |
Problem 2: Inaccurate Quantification in GC-MS
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Optimize derivatization conditions (reagent, temperature, and time). Ensure the absence of water, as it can interfere with the reaction[16]. For ribothymidine, a two-step methoximation and silylation process is often used to stabilize the molecule and increase its volatility[16]. |
| Derivative Instability | Analyze derivatized samples as soon as possible. Test the stability of the derivatives over time at the intended storage temperature[17]. |
| Multiple Derivative Products | The presence of multiple tautomers can lead to the formation of several derivative peaks, complicating quantification. The methoximation step helps to reduce this by locking the sugar in its open-chain conformation[16]. |
| Lack of Appropriate Internal Standard | Use a stable isotope-labeled internal standard that undergoes the same derivatization process as the analyte to correct for variability in the reaction and injection. |
Problem 3: Variability in Absolute Quantification
| Possible Cause | Troubleshooting Steps |
| Inaccurate Standard Concentration | Verify the concentration of your ribothymidine standard stock solution using an independent method, such as UV-Vis spectrophotometry, ensuring the purity of the standard[9]. |
| Degradation of Standards | Store standards at the recommended temperature and in appropriate solvents. Prepare fresh working standards regularly. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions for the standard curve, as small errors can be magnified[9]. |
| Variable Reverse Transcription Efficiency (for RNA-based standards) | When using in vitro transcribed RNA as a standard, variations in the efficiency of the reverse transcription step can introduce significant errors[18]. Using RNA standards helps to account for this variability[18]. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of RNA for Nucleoside Analysis
This protocol describes the complete digestion of RNA to its constituent nucleosides for subsequent LC-MS/MS analysis.
Materials:
-
Purified RNA sample (1-2 µg)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Ammonium bicarbonate buffer (pH ~8.0)
-
Ultrapure water
Procedure:
-
To 1-2 µg of purified RNA in a microcentrifuge tube, add 2 units of Nuclease P1 in ammonium acetate buffer.
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1 µL of ammonium bicarbonate buffer (1 M, pH ~8.0) and 2 units of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample to pellet any denatured protein.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
Protocol 2: Derivatization of Ribothymidine for GC-MS Analysis
This protocol outlines a two-step derivatization process involving methoximation followed by silylation to prepare ribothymidine for GC-MS analysis.
Materials:
-
Dried nucleoside extract
-
Methoxyamine hydrochloride (MeOx) in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Thermal shaker
Procedure:
-
Ensure the sample is completely dry, as water will interfere with the derivatization reactions[16]. This can be achieved by lyophilization.
-
Add the MeOx/pyridine solution to the dried sample. This step converts aldehyde and keto groups to oximes, which prevents tautomerization and the formation of multiple derivative peaks[16].
-
Incubate in a thermal shaker (e.g., at 37°C for 90 minutes) to complete the methoximation reaction[16].
-
Add MSTFA to the reaction mixture. This reagent replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte[16].
-
Incubate in a thermal shaker (e.g., at 37°C for 30 minutes) to complete the silylation reaction[16].
-
The sample is now ready for GC-MS analysis.
Visualizations
References
- 1. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Quantification & absolute quantification using real time RT-PCR [gene-quantification.de]
- 9. Absolute vs. Relative Quantification for qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. realab.ua [realab.ua]
- 16. m.youtube.com [m.youtube.com]
- 17. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absolute Quantification qPCR | Relative Quantification qPCR [qiagen.com]
Technical Support Center: Enhancing the Specificity of m5U Antibody-Based Methods
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyluridine (B1664183) (m5U) antibody-based methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the specificity of your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low specificity in m5U antibody-based experiments?
Low specificity in m5U antibody-based methods can arise from several factors:
-
Antibody Cross-Reactivity: The primary concern is the potential for the antibody to cross-react with other structurally similar RNA modifications, such as uridine (B1682114), pseudouridine (B1679824) (Ψ), or other methylated nucleosides. While direct cross-reactivity data for many commercial m5U antibodies is limited, studies on antibodies for other RNA modifications, like N1-methyladenosine (m1A), have shown that cross-reactivity with other modifications can lead to false-positive results[1][2].
-
Non-Specific Binding: The antibody may bind non-specifically to other cellular components, such as proteins or other nucleic acid structures. This can be exacerbated by inappropriate blocking or washing steps during the experimental protocol[3][4].
-
High Antibody Concentration: Using an excessively high concentration of the primary or secondary antibody can lead to increased background signal and non-specific binding[3][5].
-
Suboptimal Experimental Conditions: Factors such as incorrect buffer composition, pH, or temperature can affect the stringency of antibody-antigen interactions, leading to reduced specificity.
Q2: How can I validate the specificity of my m5U antibody?
Thorough antibody validation is crucial for obtaining reliable data.[6] Here are several strategies to validate your m5U antibody:
-
Dot Blot Analysis: This is a straightforward method to assess antibody specificity.[7][8][9] Spot synthetic RNA oligonucleotides containing m5U, as well as unmodified uridine and other relevant modified nucleosides (e.g., pseudouridine, m6A, m5C), onto a membrane and probe it with your m5U antibody. A specific antibody should only show a strong signal for the m5U-containing oligo.
-
Competition Assay: Pre-incubate your antibody with a free m5U nucleoside or an m5U-containing RNA oligonucleotide before using it in your experiment (e.g., MeRIP-seq or immunofluorescence). A specific antibody's signal should be significantly reduced or eliminated by this pre-incubation.
-
Knockout/Knockdown Validation: If the enzyme responsible for m5U deposition (e.g., a specific TRMT enzyme) is known and a knockout or knockdown cell line is available, you can compare the signal from your antibody in wild-type versus knockout/knockdown cells. A specific antibody should show a significantly reduced signal in the absence of the m5U-installing enzyme.
-
Use of Multiple Antibodies: Whenever possible, use two or more antibodies that recognize different epitopes on the target, in this case, antibodies from different vendors or with different clonal origins. Consistent results from multiple antibodies increase confidence in the findings.
Q3: Are there known signaling pathways involving m5U?
The direct role of m5U in specific signaling pathways is an active area of research. However, studies on a related RNA modification, 5-methylcytosine (B146107) (m5C), have shown its involvement in pathways crucial for cell proliferation, survival, and cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[3][6][9][10][11] Given the structural similarity and potential for interplay between RNA modifications, it is plausible that m5U may also influence these or other signaling cascades. Researchers investigating m5U are encouraged to explore potential connections to these pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered in popular m5U antibody-based applications.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
Problem: High background or low signal-to-noise ratio in MeRIP-Seq data.
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate the antibody to determine the optimal concentration that maximizes the signal from m5U-containing transcripts while minimizing background.[12] |
| Inefficient Immunoprecipitation | Ensure proper coupling of the antibody to the beads. Use protein A/G beads that are compatible with the antibody isotype.[13] |
| Insufficient Washing | Increase the number and/or stringency of wash steps after immunoprecipitation to remove non-specifically bound RNA. Consider using buffers with slightly higher salt concentrations or detergents.[14] |
| RNA Fragmentation Issues | Optimize RNA fragmentation to the recommended size range (typically 100-200 nucleotides) to ensure efficient immunoprecipitation and library preparation.[7] |
| Low Abundance of m5U | Increase the starting amount of total RNA. Optimized protocols have successfully used as low as 500 ng, but higher amounts may be necessary for samples with low m5U levels.[8][14] |
Immunofluorescence (IF)
Problem: High background staining in m5U immunofluorescence.
| Possible Cause | Recommended Solution |
| Autofluorescence | Check for autofluorescence in an unstained control sample. If present, consider using a different fixative or employing autofluorescence quenching reagents.[5][15] |
| Insufficient Blocking | Increase the blocking time and/or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, or a commercial blocking solution).[3][16] |
| Primary or Secondary Antibody Concentration Too High | Perform a titration to find the lowest antibody concentration that still provides a specific signal.[3][5] |
| Non-Specific Secondary Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding. If staining is observed, consider using a pre-adsorbed secondary antibody.[3][16] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations.[4][16] |
Experimental Protocols
Dot Blot Protocol for m5U Antibody Specificity Testing
This protocol is adapted from general dot blot procedures for modified nucleic acids.[7][8][9]
Materials:
-
Synthetic RNA oligonucleotides (20-30 nt) containing:
-
5-methyluridine (m5U)
-
Uridine (U)
-
Pseudouridine (Ψ)
-
Other relevant modifications (e.g., m6A, m5C)
-
-
Nylon or nitrocellulose membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary anti-m5U antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Prepare serial dilutions of the synthetic RNA oligonucleotides in RNase-free water.
-
Spot 1-2 µL of each dilution onto the membrane.
-
Allow the spots to air dry completely.
-
UV cross-link the RNA to the membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-m5U antibody (at the manufacturer's recommended dilution or an optimized dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and image the membrane.
Optimized MeRIP-Seq Protocol for m5U
This protocol is based on established MeRIP-seq protocols for other RNA modifications and includes key optimization steps.[7][14][17]
1. RNA Preparation and Fragmentation:
-
Isolate high-quality total RNA from your samples.
-
Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical fragmentation.
-
Verify the fragment size using a Bioanalyzer.
2. Immunoprecipitation:
-
Incubate the fragmented RNA with an optimized amount of anti-m5U antibody coupled to protein A/G magnetic beads.
-
Perform the incubation overnight at 4°C with gentle rotation.
-
Include a parallel "input" sample that is not subjected to immunoprecipitation.
3. Washing and Elution:
-
Perform stringent washes to remove non-specifically bound RNA. This may include a series of washes with low-salt, high-salt, and LiCl buffers.
-
Elute the m5U-containing RNA fragments from the beads.
4. Library Preparation and Sequencing:
-
Purify the eluted RNA.
-
Construct sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Use peak-calling algorithms (e.g., MACS2) to identify m5U-enriched regions by comparing the IP and input samples.
-
Perform downstream analyses such as motif discovery and differential methylation analysis.
Visualizations
Caption: Workflow for enhancing m5U antibody specificity.
Caption: Hypothesized role of m5U in signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. cusabio.com [cusabio.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging roles of non-coding RNAs in modulating the PI3K/Akt pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting low yields of m5U-modified RNA transcripts
Welcome to the technical support center for troubleshooting low yields of 5-methyluridine (B1664183) (m5U) modified RNA transcripts. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during in vitro transcription (IVT) of m5U-containing RNA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yields of m5U-modified RNA transcripts?
Low yields of m5U-modified RNA can stem from several factors, including suboptimal reaction conditions, poor quality of the DNA template, issues with enzyme activity, and RNase contamination.[][2][3] Specifically for modified transcripts, the efficiency of incorporation of 5-methyluridine triphosphate (m5UTP) by the RNA polymerase can be a limiting factor.[4]
Q2: How does the incorporation of m5UTP affect the in vitro transcription reaction?
While T7 RNA polymerase can effectively incorporate m5UTP, the kinetics might differ from that of unmodified UTP.[5] This can sometimes necessitate adjustments to the reaction components and conditions to ensure optimal yields. It's possible that the polymerase binds to the modified nucleotide less efficiently, which may require increasing the m5UTP concentration.[4]
Q3: What is the expected yield for an in vitro transcription reaction containing m5UTP?
Expected yields can vary significantly depending on the specific template, the scale of the reaction, and the purification method. However, a typical laboratory-scale reaction can yield from 30 µg to over 120 µg of RNA from a 20 µL or 100 µL reaction, respectively.[6][7] If your yields are significantly lower, it indicates a need for troubleshooting.
Q4: How can I assess the quality and integrity of my m5U-modified RNA?
The quality of your synthesized RNA can be evaluated using agarose (B213101) gel electrophoresis to check for the presence of a distinct band corresponding to the full-length transcript.[7] Purity can be assessed spectrophotometrically by measuring the A260/A280 and A260/A230 ratios, which should be approximately 2.0.[6] For more detailed analysis, methods like HPLC or mass spectrometry can be employed.[8]
Troubleshooting Guides
Issue 1: Low or No m5U-RNA Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Poor DNA Template Quality | Verify the integrity of your linearized DNA template on an agarose gel. Ensure complete linearization.[2] Purify the template to remove any inhibitors like salts or ethanol (B145695).[2][3] | Contaminants can inhibit RNA polymerase, and an incompletely linearized template can lead to longer, unexpected transcripts or failed reactions.[2] |
| Suboptimal m5UTP or NTP Concentration | Optimize the concentration of all NTPs, including m5UTP. Consider increasing the m5UTP concentration relative to the other NTPs.[4] Ensure the total NTP concentration is adequate for the desired yield.[9] | Modified nucleotides may have different incorporation efficiencies.[4] Low nucleotide concentrations can be a limiting factor in the reaction.[2] |
| Incorrect Magnesium (Mg2+) Concentration | Optimize the Mg2+ concentration. The optimal concentration is often linked to the total NTP concentration.[][10][11] A good starting point is a Mg2+ concentration that is 6 mM above the total rNTP concentration.[12] | Mg2+ is a critical cofactor for RNA polymerase.[10] An improper Mg2+:NTP ratio can significantly reduce transcription efficiency.[13] |
| Inactive T7 RNA Polymerase | Use a fresh aliquot of high-quality T7 RNA polymerase. Avoid repeated freeze-thaw cycles of the enzyme.[14] | The polymerase is a key enzyme, and its activity is crucial for a successful reaction.[] |
| RNase Contamination | Maintain a strict RNase-free environment. Use RNase-free water, tips, and tubes.[2][15] Consider adding an RNase inhibitor to your reaction.[2] | RNases are ubiquitous and will rapidly degrade your RNA product, leading to low yields.[2][15] |
| Inappropriate Reaction Time or Temperature | Optimize the incubation time and temperature. While 37°C is standard, some templates may benefit from a slightly higher (e.g., 42°C) or lower temperature.[][16] Incubation times of 2-4 hours are typical, but longer times may increase yield for some templates.[][17] | Reaction kinetics can be influenced by temperature, and longer incubation can allow for more transcript accumulation.[][17] |
Issue 2: Presence of Truncated or Smeary RNA Products on a Gel
| Possible Cause | Troubleshooting Step | Rationale |
| Premature Termination of Transcription | For G/C-rich templates, try lowering the reaction temperature to 16°C or 4°C to minimize secondary structure formation.[3] Ensure adequate NTP concentrations, as low levels can lead to stalling.[3] | Strong secondary structures in the DNA template can cause the polymerase to dissociate prematurely.[3] |
| Degradation by RNases | Re-evaluate and reinforce your RNase-free techniques.[2][15] | A smear on a gel is a classic sign of RNA degradation.[3] |
| Impure DNA Template | Re-purify your DNA template to remove any nucleases or other contaminants.[2] | Contaminants carried over from plasmid purification can lead to RNA degradation.[2] |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| DNA Template Concentration | 0.5 - 1 µg per 20 µL reaction | Higher concentrations may be needed for shorter transcripts.[16] |
| NTP Concentration (each) | 1 - 10 mM | Standard concentrations are often 1-2 mM, but higher concentrations can increase yield.[][13] |
| m5UTP Concentration | May need to be optimized; consider starting at the same concentration as other NTPs and increasing if yields are low. | Modified nucleotides can sometimes require higher concentrations for efficient incorporation.[4] |
| Mg2+ Concentration | 12 - 75 mM | The optimal concentration is highly dependent on the total NTP concentration.[10][18] A ratio of Mg2+ to total NTPs of approximately 1.875:1 has been shown to be effective.[18] |
| T7 RNA Polymerase | Varies by manufacturer | Follow the supplier's recommendations. Increasing enzyme concentration can sometimes improve yield but has a saturation point.[] |
| Incubation Temperature | 37°C (standard) | Can be adjusted between 16°C and 42°C to address specific issues like premature termination or to increase yield.[3][16] |
| Incubation Time | 2 - 4 hours | Can be extended (e.g., overnight) for potentially higher yields, especially for shorter transcripts.[][6] |
Experimental Protocols
Protocol 1: DNA Template Preparation (Linearization)
-
Restriction Digest: Set up a restriction digest to linearize your plasmid DNA. Use a restriction enzyme that creates a blunt end or a 5' overhang.[2]
-
Plasmid DNA: 10 µg
-
10x Restriction Buffer: 5 µL
-
Restriction Enzyme: 20-40 units
-
Nuclease-free water: to 50 µL
-
-
Incubation: Incubate at the optimal temperature for the chosen enzyme (usually 37°C) for 2-4 hours.[19]
-
Verification: Run a small aliquot of the digested plasmid on a 1% agarose gel to confirm complete linearization.[2]
-
Purification: Purify the linearized template using a spin column kit or phenol:chloroform extraction followed by ethanol precipitation to remove the enzyme and buffer components.[2][20]
-
Quantification: Measure the concentration of the purified linear DNA using a spectrophotometer.
Protocol 2: In Vitro Transcription of m5U-Modified RNA
-
Reaction Setup: At room temperature, combine the following components in a nuclease-free microcentrifuge tube. Thaw frozen reagents on ice and keep them there until use.[15][17]
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, CTP, GTP (100 mM each): 0.5 µL each
-
m5UTP (100 mM): 0.5 µL (adjust as needed for optimization)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2-4 hours.[][6]
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.[6]
-
Purification: Purify the m5U-modified RNA using a method appropriate for your downstream application (e.g., spin column purification, lithium chloride precipitation, or HPLC).[21][22][]
-
Quantification and Quality Control: Resuspend the purified RNA in nuclease-free water. Measure the concentration and assess the quality as described in the FAQs.
Visualizations
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Template optimization for In Vitro Transcription [biosyn.com]
- 17. Tips for Successful RNA Amplification | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. Design-of-experiments in vitro transcription... | F1000Research [f1000research.com]
- 19. RNA constructs and in vitro transcription. [bio-protocol.org]
- 20. themoonlab.org [themoonlab.org]
- 21. neb.com [neb.com]
- 22. A robust and versatile method for production and purification of large-scale RNA samples for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.jp [promega.jp]
Strategies to reduce off-target effects in m5U studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects in 5-methyluridine (B1664183) (m5U) studies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of m5U studies?
A1: In m5U studies, off-target effects are unintended molecular alterations caused by the experimental tools used to investigate 5-methyluridine. These can be broadly categorized into two types:
-
Enzyme-related off-targets: The m5U-modifying enzymes ("writers") being studied, such as TRMT2A or NSUN2 (which primarily targets m5C but has been studied in broader RNA methylation contexts), may modify RNA molecules or specific uridine (B1682114) sites other than the intended target.[1][2][3] This can lead to misinterpretation of the enzyme's function.
-
Reagent-related off-targets: Reagents used to manipulate the m5U machinery, such as siRNAs or small molecule inhibitors targeting the writer enzymes, can affect other genes or pathways, confounding the experimental results.[4][5] For example, an siRNA designed to knock down TRMT2A might inadvertently reduce the expression of other unrelated genes.
Q2: Why is it critical to minimize off-target effects in m5U research?
Q3: Can computational tools help predict and reduce off-target m5U sites?
A3: Yes. Using computational predictors is a key initial step to enhance specificity. Several machine learning and deep learning models have been developed to identify m5U modification sites with high accuracy from RNA sequences.[8][9] By using these tools to analyze potential target sequences, researchers can design experiments that focus on high-confidence, well-characterized m5U sites, thereby reducing the likelihood of studying ambiguous or off-target modifications. Models like Deep-m5U, m5U-SVM, and m5U-GEPred have demonstrated high accuracy in identifying true m5U sites.[8][10][11]
Q4: My experiment to knock down an m5U writer enzyme (e.g., TRMT2A) is causing a strong, unexpected cellular phenotype. Could this be an off-target effect?
A4: It is possible. The unexpected phenotype could be due to an off-target effect of the knockdown reagent (e.g., siRNA) or a previously unknown function of the enzyme. For instance, while TRMT2A is known to install m5U at position 54 of tRNAs, its depletion can lead to the generation of tRNA-derived small RNAs (tsRNAs), which have their own regulatory functions and could cause widespread cellular changes.[12][13] It is also known that some RNA methyltransferases have dual functions, acting on different types of RNA, such as both tRNA and rRNA.[3][14]
Troubleshooting Guides
Issue 1: High background or non-specific signals in m5U mapping experiments (e.g., m5U-seq).
-
Possible Cause: The antibody or chemical probe used for enrichment may have cross-reactivity with other modifications or RNA sequences. The m5U writer enzyme being studied may also have broad substrate specificity, leading to diffuse methylation patterns.
-
Troubleshooting Steps:
-
Validate Antibody/Probe Specificity: Test the antibody/probe against in vitro transcribed RNAs with and without the m5U modification to confirm its specificity.
-
Optimize Enrichment Conditions: Adjust salt concentrations and washing steps during the immunoprecipitation or enrichment protocol to increase stringency and reduce non-specific binding.
-
Use Orthogonal Validation: Use a different mapping method to validate high-confidence sites.
-
Integrate Computational Predictions: Cross-reference experimentally identified sites with high-confidence sites predicted by computational tools (see Table 1). This can help distinguish true positives from background noise.
-
Issue 2: Inconsistent results when studying the function of an m5U writer enzyme via overexpression or knockdown.
-
Possible Cause: Off-target effects of the experimental reagents are a primary suspect. siRNA pooling, a common technique, can reduce off-target effects by lowering the concentration of any single siRNA.[4] Additionally, the cellular context and expression levels of potential off-target substrates can influence outcomes.
-
Troubleshooting Steps:
-
Perform Rescue Experiments: After knocking down the endogenous enzyme, introduce a version of the writer enzyme that is resistant to the siRNA (e.g., due to silent mutations in the siRNA binding site). If the phenotype is reversed, it confirms the effect is on-target.
-
Control Reagent Concentration: Use the lowest effective concentration of siRNAs or inhibitors to minimize off-target interactions while maintaining on-target activity.[4]
-
Analyze Whole-Transcriptome Data: Perform RNA-seq on your experimental system to identify genome-wide expression changes. This can help identify unintended gene knockdowns and reveal unexpected pathways affected by your intervention.
Data Presentation
Table 1: Performance of Computational Models for m5U Site Prediction
Using highly accurate computational models to pre-select target sites is a key strategy to minimize the risk of studying false positives or off-target modifications.
| Model Name | Benchmark Dataset | Accuracy | AUC | MCC | Reference |
| m5UPred | Mature mRNA | 89.91% | N/A | N/A | [8] |
| Full Transcript | 83.60% | N/A | N/A | [8] | |
| m5U-SVM | Mature mRNA | 94.36% | 0.9553 | N/A | [8][9] |
| Full Transcript | 88.88% | 0.9553 | 0.753 | [8][9] | |
| Deep-m5U | Mature mRNA | 95.86% | N/A | N/A | [8][10] |
| Full Transcript | 91.47% | N/A | 0.830 | [8][10] | |
| 5-meth-Uri | Mature mRNA | 96.51% | 0.9875 | 0.928 | [8][15] |
| Full Transcript | 95.73% | 0.9831 | 0.915 | [8][15] | |
| m5U-GEPred | Human Transcriptome | N/A | 0.984 | N/A | [11] |
-
AUC: Area Under the Receiver Operating Characteristic Curve; MCC: Matthews Correlation Coefficient. Higher values indicate better performance.
Experimental Protocols
Protocol 1: General Workflow for Off-Target Analysis via Sequencing
This protocol outlines a generalized approach to identify both on-target and potential off-target sites following the manipulation of an m5U writer enzyme.
-
Cellular Perturbation:
-
Transfect cells with a plasmid to overexpress the m5U writer enzyme of interest (e.g., TRMT2A) or with an appropriate negative control vector.
-
Alternatively, transfect cells with siRNAs to knock down the writer enzyme or with a non-targeting control siRNA.
-
Culture cells for 48-72 hours to allow for changes in the m5U landscape.
-
-
RNA Isolation:
-
Harvest cells and extract total RNA using a method that preserves RNA modifications (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).
-
Assess RNA quality and integrity using a Bioanalyzer or similar instrument.
-
-
m5U-Specific Enrichment (e.g., m5U-MeRIP-seq):
-
Fragment the total RNA to an appropriate size (e.g., ~100-200 nucleotides).
-
Perform immunoprecipitation using a validated, high-specificity anti-m5U antibody. Incubate the fragmented RNA with the antibody overnight at 4°C.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads stringently to remove non-specifically bound RNA fragments.
-
Elute the enriched, m5U-containing RNA fragments.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the enriched RNA (IP) and a portion of the fragmented RNA that did not undergo enrichment (Input).
-
Perform high-throughput sequencing (e.g., Illumina NextSeq).
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the reference genome/transcriptome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the IP sample compared to the Input control.
-
Compare the identified m5U peaks between the writer-overexpressing/knockdown cells and the control cells.
-
On-target sites should show a significant increase/decrease in peak intensity in the perturbed sample.
-
Off-target sites are novel peaks that appear only in the overexpression condition, suggesting the enzyme is modifying non-canonical sites when present in excess.
-
Visualizations
Caption: A logical workflow for designing m5U studies to proactively minimize and validate off-target effects.
Caption: On-target vs. potential off-target activities of an m5U writer enzyme like TRMT2A.[3][14]
Caption: A decision tree for troubleshooting the source of unexpected phenotypes in m5U studies.
References
- 1. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Calibrating Sequencing Data for Accurate m5U Calling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methyluridine (B1664183) (m5U) sequencing data.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for genome-wide m5U profiling?
The most common methods for mapping m5U at single-nucleotide resolution are antibody-based and chemical-based approaches.
-
miCLIP-seq (m5U individual-nucleotide resolution crosslinking and immunoprecipitation): This antibody-based method uses an anti-m5U antibody to immunoprecipitate RNA fragments containing m5U. UV crosslinking of the antibody to the RNA induces specific mutations during reverse transcription, allowing for the precise identification of the m5U site.[1][2][3]
-
FICC-Seq (Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing): This is a chemical-based method where cells are treated with 5-Fluorouracil (5FU), a uridine (B1682114) analog.[4][5][6] When the m5U methyltransferase attempts to modify the incorporated 5FU, it becomes covalently crosslinked to the RNA.[5] This crosslinked complex is then immunoprecipitated and sequenced to identify the enzyme's target sites.[4][5][6]
Q2: What are the major sources of bias in m5U sequencing?
Several factors can introduce bias into m5U sequencing experiments, leading to inaccurate calling of m5U sites. These include:
-
PCR Amplification Bias: During library preparation, sequences with different GC content can be amplified at different efficiencies, leading to over or under-representation of certain fragments.[7] This is a known issue in bisulfite sequencing, a related technique, where methylated DNA (which retains higher GC content) can be preferentially amplified.[8]
-
Library Preparation Artifacts: Errors can be introduced during various steps of library preparation, such as end-repair, adapter ligation, and purification. For instance, the use of unmethylated cytosines during the end-repair step can lead to an underestimation of methylation levels.[1]
-
Sequencing and Mapping Errors: Sequencing itself can introduce errors, and misalignments of reads to the reference genome can lead to false-positive m5U calls.[9] Common artifacts include low-quality base calls, strand bias, and misalignments in low-complexity regions.[10]
-
Antibody Specificity (for miCLIP): The specificity and efficiency of the anti-m5U antibody can affect the enrichment of true m5U-containing fragments. Cross-reactivity with other modifications can lead to false positives.[11]
Q3: How can I calibrate my sequencing data for quantitative m5U analysis?
To obtain quantitative and accurate m5U levels, it is crucial to calibrate the sequencing data. This can be achieved through:
-
Spike-in Controls: Synthetic RNA or DNA oligonucleotides with known m5U modifications can be added to the sample before library preparation.[12][13][14] These spike-ins serve as internal standards to monitor the efficiency of each step, from immunoprecipitation to sequencing, and can be used to normalize the data and correct for technical variability.[12][14] The ratio of spike-in to sample can range from 1:1000 to 1:50, resulting in 0.1% to 2% of sequencing reads derived from the spike-in.[14]
-
Normalization Strategies: Various normalization methods can be applied to the sequencing data to account for differences in sequencing depth and library composition between samples. Common methods include Reads Per Million (RPM), Trimmed Mean of M-values (TMM), and DESeq normalization.[15][16] For quantitative comparisons, it's essential to use a normalization strategy that accounts for global changes in RNA populations.[17]
Troubleshooting Guides
Problem 1: Low Library Yield
Symptoms:
-
Low concentration of the final sequencing library as measured by Qubit or a similar fluorometric method.
-
Faint or no band visible on an agarose (B213101) gel or Bioanalyzer trace.
Possible Causes and Solutions:
| Cause | Solution |
| Degraded input RNA | Assess the integrity of your input RNA using a Bioanalyzer or TapeStation. Use high-quality, intact RNA for library preparation.[7] |
| Inefficient reverse transcription | Ensure your RNA sample is free of inhibitors like salts or phenol. Use a high-quality reverse transcriptase and optimize reaction conditions.[18] |
| Poor immunoprecipitation (IP) efficiency (miCLIP/FICC-Seq) | Check the quality and concentration of your antibody. Ensure proper crosslinking has occurred. Optimize IP conditions such as incubation time and washing steps. |
| Loss of sample during purification steps | Be careful during bead-based purifications to not aspirate the beads. Ensure complete elution of the library from the beads.[19] |
Problem 2: High Proportion of Adapter Dimers
Symptoms:
-
A sharp peak around 120-140 bp on a Bioanalyzer trace of the final library.
-
A high percentage of reads mapping to adapter sequences during data analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal adapter-to-insert ratio | Titrate the amount of adapter used in the ligation reaction. Too much adapter can lead to increased dimer formation. |
| Inefficient ligation | Ensure the ends of your RNA/cDNA fragments are properly prepared for ligation. Use a high-quality ligase and fresh ligation buffer. |
| Insufficient cleanup after ligation | Perform an additional bead-based purification step with an appropriate bead-to-sample ratio to remove small DNA fragments, including adapter dimers.[7] |
Problem 3: Inconsistent or Noisy m5U Peaks
Symptoms:
-
Poor correlation between biological replicates.
-
High background signal across the genome.
-
Peaks are not sharp and well-defined.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient sequencing depth | For accurate peak calling, especially for low-stoichiometry modifications, sufficient sequencing depth is required. Aim for a higher number of reads in your sequencing run. |
| Inefficient crosslinking (FICC-Seq/miCLIP) | Optimize the 5FU concentration and incubation time for FICC-Seq.[5] For miCLIP, ensure efficient UV crosslinking. |
| Suboptimal peak calling parameters | The choice of peak calling software and its parameters can significantly impact the results.[18] Use a peak caller designed for or adaptable to epitranscriptomic data and optimize parameters like p-value or FDR cutoffs. |
| PCR duplicates | A high number of PCR duplicates can create artificial peaks. Remove PCR duplicates bioinformatically before peak calling. |
Experimental Protocols
Key Experiment: FICC-Seq Library Preparation (Summary)
This protocol is a summary of the key steps involved in FICC-Seq. For detailed instructions, refer to the original publication.[5]
-
Cell Culture and 5-Fluorouracil (5FU) Treatment: Culture cells to the desired confluency and treat with an optimized concentration of 5FU (e.g., 100 µM) for a specific duration (e.g., 24 hours) to allow for its incorporation into nascent RNA.[5]
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody specific to the m5U methyltransferase (e.g., TRMT2A) to capture the crosslinked enzyme-RNA complexes.[5]
-
RNA Fragmentation and Library Preparation: The immunoprecipitated RNA is fragmented, and sequencing adapters are ligated to the RNA fragments.
-
Reverse Transcription and PCR Amplification: The RNA is reverse transcribed to cDNA, followed by PCR amplification to generate the final sequencing library.
-
Sequencing: The library is sequenced on a high-throughput sequencing platform.
Key Experiment: miCLIP Library Preparation (Summary)
This protocol summarizes the main steps of the miCLIP procedure. For detailed steps, please consult the original publications.[1][2]
-
RNA Fragmentation: Isolate total RNA and fragment it to the desired size range (e.g., 100-200 nucleotides).
-
Immunoprecipitation and UV Crosslinking: Incubate the fragmented RNA with an anti-m5U antibody and then expose it to UV light to crosslink the antibody to the RNA at the m5U site.[1]
-
Adapter Ligation and Reverse Transcription: Ligate sequencing adapters to the RNA fragments. During reverse transcription, the crosslinked antibody induces mutations (typically C-to-T transitions) or truncations in the resulting cDNA at the m5U site.[1][20]
-
Library Amplification and Sequencing: The cDNA is circularized, re-linearized, and amplified by PCR to create the sequencing library.[1] The library is then sequenced.
Data Presentation
Table 1: Comparison of m5U Sequencing Methods
| Feature | FICC-Seq | miCLIP-Seq |
| Principle | Chemical crosslinking of m5U methyltransferase to 5FU-containing RNA[5] | Antibody-based capture of m5U-containing RNA with UV-induced crosslinking[1] |
| Resolution | Single-nucleotide[4][5][6] | Single-nucleotide[2] |
| Requirement | Cell line that can be treated with 5FU; antibody against the m5U writer enzyme[5] | High-quality anti-m5U antibody |
| Potential for Bias | 5FU toxicity and incorporation bias; IP efficiency | Antibody specificity and cross-reactivity; UV crosslinking efficiency |
| Reported Read Counts (Example) | ~20-40 million total reads per replicate[21] | Varies depending on study, can be in a similar range |
Mandatory Visualization
Experimental Workflow for FICC-Seq
Caption: Workflow for m5U profiling using FICC-Seq.
Bioinformatics Pipeline for m5U Peak Calling
Caption: A typical bioinformatics workflow for identifying m5U sites.
References
- 1. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deep and accurate detection of m6A RNA modifications using miCLIP2 and m6Aboost machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miCLIP-m6A [emea.illumina.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 8. miCLIP-MaPseq, a Substrate Identification Approach for Radical SAM RNA Methylating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miCLIP-MaPseq Identifies Substrates of Radical SAM RNA-Methylating Enzyme Using Mechanistic Cross-Linking and Mismatch Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tutorials in Genomics & Bioinformatics: RNA-Seq Analysis 2025 | CSHL [meetings.cshl.edu]
- 11. mdpi.com [mdpi.com]
- 12. Use of synthetic DNA spike-in controls (sequins) for human genome sequencing | Springer Nature Experiments [experiments.springernature.com]
- 13. sequins.bio [sequins.bio]
- 14. The Overlooked Fact: Fundamental Need for Spike-In Control for Virtually All Genome-Wide Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Normalization, bias correction, and peak calling for ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.embnet.org [journal.embnet.org]
- 17. youtube.com [youtube.com]
- 18. Comparative analysis of commonly used peak calling programs for ChIP-Seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subtraction-free and bisulfite-free specific sequencing of 5-methylcytosine and its oxidized derivatives at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of m6A residues at single-nucleotide resolution using eCLIP and an accessible custom analysis pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving the Resolution of 5-Methyluridine (m5U) Mapping
Welcome to the technical support center for high-resolution 5-methyluridine (B1664183) (m5U) mapping techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational analysis of m5U modifications in RNA.
Troubleshooting Guides
This section provides solutions to common problems encountered during m5U mapping experiments.
Issue 1: Low Sequencing Library Yield
Q: Why is my final sequencing library concentration too low?
A: Low library yield is a frequent issue in high-throughput sequencing library preparation.[1][2] Several factors could be contributing to this problem:
-
Poor Quality or Low Input RNA: The integrity and purity of your starting RNA are critical. Degraded or contaminated RNA will lead to inefficient reverse transcription and subsequent steps.
-
Solution: Always assess the quality of your RNA using methods like gel electrophoresis to check for degradation and spectrophotometry (e.g., NanoDrop) to evaluate purity (A260/280 and A260/230 ratios).[1][2] If the quality is suboptimal, consider re-extracting the RNA. If the input amount is low, ensure you are using a library preparation kit optimized for low-input samples.
-
-
Inefficient Reverse Transcription (RT): Incomplete cDNA synthesis is a major cause of low yield. This can be due to inhibitors in the RNA sample, suboptimal reaction conditions, or issues with the reverse transcriptase enzyme.
-
Loss of Material During Purification Steps: Significant sample loss can occur during bead-based purifications or column clean-ups.
-
Solution: Handle samples carefully and minimize pipetting steps. Ensure complete elution from beads or columns by following the manufacturer's protocols precisely.[2]
-
-
Suboptimal Adapter Ligation: Inefficient ligation of sequencing adapters to cDNA fragments will result in fewer molecules being available for PCR amplification.
-
Solution: Use the correct adapter-to-insert molar ratio as recommended by your library preparation kit. Ensure the ligase is active and the reaction buffer is at the correct concentration.
-
Issue 2: High Background Noise or Non-Specific Reads
Q: My sequencing data shows a high level of background noise. What are the likely causes and how can I reduce it?
A: High background can obscure true m5U signals and complicate data analysis. The source of this noise can be both experimental and computational.[4][5]
-
Non-Specific Antibody Binding (for antibody-based methods like miCLIP): The antibody may be cross-reacting with unmodified uridine (B1682114) or other RNA modifications.
-
Solution: Ensure you are using a highly specific and validated antibody for m5U. Perform titration experiments to determine the optimal antibody concentration that maximizes signal-to-noise. Including a "bead-only" control can help identify non-specific binding to the beads.[6]
-
-
Inefficient Washing Steps: Insufficient washing during immunoprecipitation can leave behind non-specifically bound RNA fragments.
-
Solution: Increase the number and stringency of your wash steps. Ensure wash buffers are fresh and at the correct concentrations.
-
-
Over-amplification during PCR: Excessive PCR cycles can amplify any low-level contaminating DNA or non-specifically ligated fragments.
-
Solution: Determine the optimal number of PCR cycles by performing a qPCR test on a small aliquot of your library. This will help you to stop the amplification before it reaches a plateau and starts to generate artifacts.
-
-
Ambient RNA Contamination: The presence of cell-free RNA in your sample preparation reagents can contribute to background reads.[5]
-
Solution: Use nuclease-free water and reagents. Consider treating your samples with methods designed to remove ambient RNA.
-
Issue 3: Difficulty in Distinguishing True m5U Sites from Artifacts
Q: How can I be confident that the identified m5U sites are real and not just sequencing or analysis artifacts?
A: Differentiating true biological signals from technical noise is a critical challenge in m5U mapping.[7][8]
-
Sequencing Errors: Next-generation sequencing platforms have inherent error rates that can be misinterpreted as modifications.
-
Solution: Use high-quality sequencing data with good base-calling scores. Implement stringent filtering of reads based on quality scores during your bioinformatic analysis. True variants should be present in both forward and reverse sequencing reads.[9]
-
-
PCR Duplicates: Identical molecules arising from PCR amplification can artificially inflate the significance of a potential modification site.
-
Solution: Use unique molecular identifiers (UMIs) during library preparation to tag individual molecules before amplification. This allows for the computational removal of PCR duplicates.
-
-
Computational Artifacts: The choice of peak-calling algorithms and statistical thresholds can influence the identification of m5U sites.
-
Solution: Use a peak-calling algorithm that is appropriate for your experimental method. Set a stringent false discovery rate (FDR) to minimize the number of false positives. It is also advisable to have biological replicates and only consider peaks that are present in all replicates.
-
-
Validation with Orthogonal Methods: Relying on a single technology can sometimes be misleading.
-
Solution: Validate a subset of your identified m5U sites using an independent method. For example, if you used an antibody-based method, you could validate some sites with a chemical-based method or site-specific qPCR.[10]
-
FAQs (Frequently Asked Questions)
Q1: What is the main advantage of high-resolution m5U mapping techniques?
A: The primary advantage is the ability to identify m5U sites at single-nucleotide resolution. This precision is crucial for understanding the specific functional roles of m5U in regulating RNA metabolism, such as its impact on translation, stability, and splicing.
Q2: How do I choose the best m5U mapping technique for my experiment?
A: The choice of technique depends on several factors, including the specific research question, the amount of starting material, and available resources.
-
miCLIP-seq (methylation individual-nucleotide-resolution crosslinking and immunoprecipitation): This antibody-based method is suitable for identifying m5U sites across the transcriptome. However, its accuracy is highly dependent on the specificity of the m5U antibody.[11][12]
-
FICC-seq (Fluorouracil-Induced Catalytic Crosslinking-Sequencing): This is a chemo-enzymatic method that offers high specificity by exploiting the catalytic mechanism of the m5U-modifying enzyme. It is particularly robust for identifying enzyme target sites.
-
Computational Prediction: Methods like m5UPred and iRNA-m5U can predict m5U sites based on sequence features, which can be a useful preliminary step before experimental validation.[13][14]
Q3: What are the key considerations for the computational analysis of m5U mapping data?
A: A robust bioinformatics pipeline is essential for accurate m5U site identification. Key steps include:
-
Quality Control: Assessing the quality of raw sequencing reads.
-
Adapter Trimming: Removing adapter sequences from the reads.
-
Read Alignment: Mapping the reads to a reference genome or transcriptome.
-
Peak Calling: Identifying regions with a significant enrichment of reads, which correspond to potential m5U sites.
-
Motif Analysis: Identifying consensus sequence motifs around the m5U sites.
-
Differential Methylation Analysis: Comparing m5U levels between different conditions.
Q4: Can I quantify the stoichiometry of m5U at a specific site?
A: While many high-resolution mapping techniques are semi-quantitative, providing information on the relative enrichment of m5U, accurately determining the absolute stoichiometry (the percentage of RNA molecules modified at a specific site) is more challenging. Some methods are being developed to provide more quantitative data, but this remains an active area of research.
Quantitative Data Summary
The following table summarizes the key performance metrics of high-resolution m5U mapping techniques.
| Technique | Principle | Resolution | Advantages | Limitations |
| miCLIP-seq | Antibody-based immunoprecipitation followed by sequencing | Single-nucleotide | Transcriptome-wide applicability | Dependent on antibody specificity; potential for off-target binding[11] |
| FICC-seq | Chemo-enzymatic; 5-Fluorouracil-induced crosslinking | Single-nucleotide | High specificity for enzyme targets; robust and reproducible | May not detect all m5U sites if they are not targets of the specific enzyme being studied |
| Bisulfite Sequencing | Chemical conversion of unmethylated cytosine to uracil | Single-nucleotide | Well-established for m5C, can be adapted for m5U | Can cause RNA degradation; incomplete conversion can lead to false positives |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules | Single-nucleotide | Allows for the direct detection of modifications without antibodies or chemical treatments | Higher error rates compared to other platforms; computational tools for m5U detection are still under development |
Experimental Protocols
Detailed Methodology for FICC-seq (Fluorouracil-Induced Catalytic Crosslinking-Sequencing)
This protocol is a generalized workflow and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and 5-Fluorouracil (5-FU) Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with an optimized concentration of 5-FU for a specific duration to allow for its incorporation into nascent RNA.
-
-
UV Crosslinking:
-
Wash cells with ice-cold PBS.
-
Expose the cells to UV light (254 nm) to induce covalent crosslinks between the m5U-modifying enzyme and the 5-FU-containing RNA.
-
-
Cell Lysis and RNA Fragmentation:
-
Lyse the cells using a suitable lysis buffer.
-
Fragment the RNA to the desired size range (e.g., 100-300 nucleotides) using enzymatic or chemical methods.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody specific to the m5U-modifying enzyme (e.g., TRMT2A).
-
Capture the antibody-protein-RNA complexes using protein A/G beads.
-
Perform stringent washes to remove non-specifically bound molecules.
-
-
Library Preparation:
-
Perform on-bead enzymatic reactions, including 3' adapter ligation, 5' end phosphorylation, and 5' adapter ligation.
-
Elute the protein-RNA complexes from the beads.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and perform PCR amplification to generate the final sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the data using a bioinformatics pipeline to identify the crosslinked sites, which correspond to the m5U locations.
-
Visualizations
Experimental Workflow for FICC-seq
Caption: A flowchart illustrating the key steps in the FICC-seq experimental workflow.
Logical Relationship of Troubleshooting Low Library Yield
References
- 1. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 2. stackwave.com [stackwave.com]
- 3. pcrbio.com [pcrbio.com]
- 4. noisyR: enhancing biological signal in sequencing datasets by characterizing random technical noise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of background noise and its removal on the analysis of single-cell expression data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Spalter: A Meta Machine Learning Approach to Distinguish True DNA Variants from Sequencing Artefacts [drops.dagstuhl.de]
- 8. Sequencing-induced artefacts in NGS STR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m5UPred: A Web Server for the Prediction of RNA 5-Methyluridine Sites from Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sample Preparation for m5U Analysis from Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for 5-methyluridine (B1664183) (m5U) analysis from various tissue types.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting amount of tissue for m5U analysis?
A1: The optimal starting amount of tissue can vary depending on the tissue type, its RNA content, and the expected abundance of m5U. For most tissues, a starting amount of 100mg to 1g is recommended for robust m5U methylated RNA immunoprecipitation sequencing (MeRIP-seq).[1] For tissues with low RNA yield, such as adipose tissue, a larger starting amount may be necessary. It is crucial to ensure that the amount of tissue used does not exceed the capacity of the RNA extraction kit, as this can lead to inefficient lysis and reduced RNA quality.
Q2: Which RNA extraction method is best for preserving m5U modifications in tissue samples?
A2: The choice of RNA extraction method can significantly impact the quality and yield of RNA, which in turn affects the accuracy of m5U analysis.[2][3] While several commercial kits are available, methods utilizing guanidinium (B1211019) thiocyanate-phenol-chloroform, such as TRIzol, are widely used for tissue samples.[1] For formalin-fixed paraffin-embedded (FFPE) tissues, specialized kits (e.g., Qiagen RNeasy FFPE kit) are recommended to reverse formaldehyde (B43269) cross-linking and improve RNA yield and integrity.[4] Regardless of the method, the inclusion of RNase inhibitors in the lysis buffer is critical to prevent RNA degradation.[5]
Q3: How can I assess the quality of RNA extracted from my tissue samples?
A3: RNA quality is a critical determinant of success in m5U analysis. Key quality control metrics include:
-
Purity: Assessed by the A260/A280 and A260/A230 ratios obtained from a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Lower ratios may suggest protein contamination. The A260/A230 ratio should ideally be between 2.0 and 2.2, with lower values indicating potential contamination with salts or organic solvents.
-
Integrity: Measured using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). For fresh-frozen tissues, a RIN value of ≥ 7 is generally recommended. For FFPE tissues, which often yield degraded RNA, the DV200 value (the percentage of RNA fragments >200 nucleotides) is a more appropriate metric, with a DV200 ≥ 30% being desirable.[6]
Q4: What are the critical considerations for working with FFPE tissue samples?
A4: FFPE tissues present unique challenges due to RNA degradation and chemical modification by formaldehyde.[7][8][9][10] Key considerations include:
-
Deparaffinization: Complete removal of paraffin (B1166041) is essential for efficient downstream enzymatic reactions. This is typically achieved using xylene or a non-toxic deparaffinization solution.
-
Reversal of Cross-linking: Heating the samples in an appropriate buffer is necessary to reverse the formaldehyde-induced cross-links between RNA and proteins.[7]
-
RNA Quality: As mentioned, expect lower RNA integrity from FFPE samples and use the DV200 metric for quality assessment.[6]
Troubleshooting Guides
Low RNA Yield from Tissues
| Potential Cause | Recommended Solution |
| Insufficient Tissue Homogenization | Ensure the tissue is completely homogenized. For tough or fibrous tissues, consider using mechanical disruption methods such as bead beating or a rotor-stator homogenizer in the presence of lysis buffer. Cryogenic grinding of frozen tissue in liquid nitrogen is also highly effective.[11] |
| Incomplete Lysis | Optimize the lysis buffer composition and volume for your specific tissue type. Some tissues may require longer incubation times or the addition of more potent detergents. Ensure the lysis buffer-to-tissue ratio is appropriate to avoid overloading the extraction reagents.[5][12] |
| RNA Degradation | Work quickly and on ice to minimize RNase activity. Ensure all solutions and equipment are RNase-free. The addition of RNase inhibitors to the lysis buffer is crucial.[5] For tissue harvesting, immediate flash-freezing in liquid nitrogen or stabilization in a reagent like RNAlater is recommended. |
| Suboptimal Elution | Ensure the elution buffer is applied directly to the center of the spin column membrane. For low-yield samples, consider performing a second elution with the same eluate to maximize recovery. Increasing the elution buffer volume may also improve yield. |
High Background in m5U Immunoprecipitation (MeRIP)
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | Pre-clear the cell or tissue lysate by incubating it with protein A/G beads without the primary antibody to remove proteins that non-specifically bind to the beads.[13] Using a high-quality, validated antibody specific for m5U is critical. |
| Insufficient Washing | Increase the number and/or duration of wash steps after immunoprecipitation to remove non-specifically bound RNA. Consider increasing the stringency of the wash buffers by adding a low concentration of detergent (e.g., 0.1% Tween-20).[13] |
| Inappropriate Lysis Buffer | Harsh lysis buffers containing strong ionic detergents (e.g., SDS) can denature proteins and lead to non-specific interactions. Use a milder lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) to preserve the native conformation of RNA-protein complexes.[1][12] |
| Contamination with gDNA | Treat the RNA sample with DNase I to remove any contaminating genomic DNA, which can be a source of background. |
Low Enrichment of m5U-containing RNA
| Potential Cause | Recommended Solution |
| Inefficient Immunoprecipitation | Optimize the antibody concentration and incubation time. A titration experiment is recommended to determine the optimal antibody amount for your sample. Ensure gentle but thorough mixing during the incubation of the lysate with the antibody-bead complex. |
| Low Abundance of m5U | Increase the starting amount of total RNA for the immunoprecipitation. For very low abundance modifications, enrichment of poly(A) RNA before MeRIP may be beneficial. |
| Poor Antibody Quality | Ensure the anti-m5U antibody has been validated for immunoprecipitation. Perform a dot blot or ELISA with synthetic m5U-containing and unmodified RNA oligonucleotides to confirm antibody specificity. |
| RNA Fragmentation Issues | The size of RNA fragments is critical for efficient immunoprecipitation. Over-fragmentation can lead to the loss of antibody binding sites, while under-fragmentation can result in lower resolution. Optimize fragmentation conditions (e.g., time, temperature, or enzyme concentration) to achieve fragments in the desired size range (typically 100-200 nucleotides).[1] |
Data Presentation
Table 1: Comparison of RNA Extraction Methods from FFPE Tissue
| Method | Average RNA Yield (ng/µL) | A260/A280 Ratio (Average) | A260/A230 Ratio (Average) | DV200 > 30% (% of samples) |
| Qiagen AllPrep DNA/RNA (Method QP) | 85.2 | 1.95 | 1.2 | 45% |
| Qiagen AllPrep with modification (Method QE) | 102.5 | 1.96 | 1.1 | 60% |
| CELLDATA RNA Extraction (Method BP) | 65.7 | 1.98 | 1.8 | 55% |
| CELLDATA with modification (Method BL) | 70.1 | 1.98 | 1.9 | 75% |
Data synthesized from a study on FFPE cardiac tissue.[12] Modifications to protocols can improve RNA quality and yield.
Table 2: Impact of Homogenization Method on RNA Quality from Soft Tissues
| Homogenization Method | Average RNA Concentration (ng/µL) | A260/280 Ratio (Average) | A260/230 Ratio (Average) | Average RIN |
| Mortar and Pestle | 150.3 | 1.92 | 1.5 | 7.2 |
| Ball Mill | 185.6 | 1.95 | 1.6 | 7.5 |
| Tissue Homogenizer | 210.1 | 1.98 | 1.9 | 8.1 |
Data synthesized from a study on head and neck cancerous tissues.[14] The tissue homogenizer yielded the highest quality RNA.
Experimental Protocols
Protocol 1: Total RNA Extraction from Fresh/Frozen Tissue
-
Excise and weigh the tissue (50-100 mg). Immediately flash-freeze in liquid nitrogen or proceed to homogenization.
-
Add 1 mL of TRIzol reagent per 50-100 mg of tissue and homogenize using a rotor-stator homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
Perform DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity.
Protocol 2: m5U Methylated RNA Immunoprecipitation (MeRIP)
-
RNA Fragmentation: Fragment 10-50 µg of total RNA to an average size of 100-200 nucleotides using a suitable method (e.g., enzymatic digestion or metal-ion-induced cleavage).
-
Immunoprecipitation Reaction Setup:
-
In a new tube, combine the fragmented RNA, MeRIP IP buffer, and an RNase inhibitor.
-
Set aside a small portion of the fragmented RNA as the "input" control.
-
In a separate tube, incubate the anti-m5U antibody with Protein A/G magnetic beads in IP buffer to form antibody-bead complexes.
-
-
Immunoprecipitation: Add the pre-cleared RNA to the antibody-bead complex and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the m5U-containing RNA from the beads using an appropriate elution buffer.
-
RNA Purification: Purify the eluted RNA and the input control RNA using a suitable RNA clean-up kit.
-
The enriched RNA is now ready for downstream applications such as qRT-PCR or library preparation for sequencing.
Visualizations
Caption: Workflow for m5U analysis from tissue samples.
Caption: Workflow for anti-m5U antibody validation.
References
- 1. Studying RNA-Binding Protein Interactions with Target mRNAs in Eukaryotic Cells: Native Ribonucleoprotein Immunoprecipitation (RIP) Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Extraction Method Impacts Quality Metrics and Sequencing Results in Formalin-Fixed, Paraffin-Embedded Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of RNA extraction method on accurate RNA sequencing from formalin-fixed paraffin-embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FFPEcap-seq: a method for sequencing capped RNAs in formalin-fixed paraffin-embedded samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. enfile.stomics.tech [enfile.stomics.tech]
- 7. cdn2.hubspot.net [cdn2.hubspot.net]
- 8. admerahealth.com [admerahealth.com]
- 9. blog.genohub.com [blog.genohub.com]
- 10. Formalin-Fixed and Paraffin-Embedded Samples for Next Generation Sequencing: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating 5-methyluridine's Role in tRNA Function: A Comparative Guide to Knockout Models
A comprehensive analysis of knockout models for elucidating the function of 5-methyluridine (B1664183) (m5U) in transfer RNA (tRNA), comparing experimental outcomes and methodologies for researchers, scientists, and drug development professionals.
The post-transcriptional modification of tRNA is a critical layer of gene regulation, ensuring translational fidelity and efficiency. Among the more than 150 known modifications, 5-methyluridine (m5U), particularly at position 54 in the T-loop of most tRNAs, has been a subject of intense research. This guide provides a comparative overview of the use of knockout models to validate the role of m5U in tRNA function, presenting key experimental data, detailed protocols, and a comparison with alternative validation methods.
The Central Role of m5U and its Synthesizing Enzymes
5-methyluridine is synthesized by the TrmA enzyme in prokaryotes and its homolog, TRMT2A (Trm2 in yeast), in eukaryotes.[1][2] These enzymes catalyze the transfer of a methyl group to uridine (B1682114) at position 54 (U54) within the T-loop of tRNA. This modification is highly conserved across all domains of life, suggesting a fundamental role in cellular processes.[1] Knockout models, where the gene encoding TrmA or TRMT2A is deleted or silenced, have been instrumental in dissecting the specific functions of m5U.
Comparative Analysis of Knockout Phenotypes
The absence of m5U due to the knockout of TrmA/TRMT2A results in a range of observable phenotypes affecting tRNA structure, stability, and function in translation. Below is a summary of key quantitative findings from studies utilizing these models.
Table 1: Impact of TrmA/TRMT2A Knockout on tRNA Properties
| Parameter | Organism/Model | Observation in Knockout vs. Wild-Type | Fold Change/Percentage Difference | Reference |
| tRNA Stability | Escherichia coli (ΔtrmA) | Modest destabilization of tRNAs. | Not explicitly quantified in reviewed literature, described as "modest". | [3] |
| Saccharomyces cerevisiae (trm2Δ) | Modest destabilization of tRNAs. | Not explicitly quantified in reviewed literature, described as "modest". | [3] | |
| tRNA Aminoacylation | Escherichia coli (ΔtrmA) | Global decrease in tRNA aminoacylation levels. | Downregulated by ~1.5-fold for tRNALeuTAG and tRNALeuCAG-2-1 in a double knockout (ΔtrmAΔtruB). | [3] |
| Other tRNA Modifications | Escherichia coli (ΔtrmA) | Altered tRNA modification patterns, including reduced acp3U47 and ms2i6A37. | Significant decrease in mutation/deletion frequencies at position 47 (indicative of acp3U47) in the majority of tRNAs carrying this modification. | [3] |
| Saccharomyces cerevisiae (trm2Δ) | Altered tRNA modification patterns. | Not explicitly quantified in reviewed literature. | ||
| Cellular Fitness | Escherichia coli (ΔtrmA) | Impaired cellular fitness in co-culture competition assays. | Not explicitly quantified in reviewed literature. | [4] |
| Cell Proliferation | Human HeLa cells (TRMT2A-deficient) | Increased cell growth. | Not explicitly quantified in reviewed literature. | |
| Mouse Embryonic Fibroblasts (Trmt2a KO) | Increased cell proliferation. | Not explicitly quantified in reviewed literature. | ||
| Sensitivity to Antibiotics | Saccharomyces cerevisiae (trm2Δ) | Less perturbed cell growth and gene expression in the presence of translocation inhibitors (e.g., cycloheximide, hygromycin B). | Not explicitly quantified in reviewed literature. |
Experimental Workflows and Logical Relationships
The validation of m5U's role in tRNA function using knockout models typically follows a structured experimental workflow. The following diagrams illustrate these processes and the underlying logical connections.
Caption: Experimental workflow for validating m5U's role in tRNA function.
Caption: Logical relationships from gene knockout to cellular phenotype.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the validation of m5U function.
Quantitative Mass Spectrometry of tRNA Modifications
This protocol allows for the precise quantification of the entire spectrum of tRNA modifications.
Objective: To determine the relative abundance of all modified nucleosides in the total tRNA pool of knockout and wild-type cells.
Methodology:
-
tRNA Isolation:
-
Enzymatic Hydrolysis:
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5][6][7][8]
-
Develop a dynamic MRM method to monitor the specific parent-to-daughter ion transitions for each known and expected modified nucleoside.[6][7]
-
Quantify the amount of each modified nucleoside relative to the amount of canonical nucleosides (A, U, G, C).
-
Northern Blotting for tRNA Stability
This technique is used to assess the steady-state levels of specific tRNAs, providing an indication of their stability.
Objective: To compare the abundance of a specific tRNA in knockout versus wild-type cells.
Methodology:
-
RNA Isolation and Electrophoresis:
-
Isolate total RNA from knockout and wild-type cells as described above.
-
Separate the RNA (typically 5-10 µg) on a denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7M urea).
-
-
Transfer and Crosslinking:
-
Transfer the separated RNA to a positively charged nylon membrane via electroblotting.
-
Crosslink the RNA to the membrane using UV irradiation.
-
-
Hybridization:
-
Pre-hybridize the membrane in a suitable hybridization buffer.
-
Hybridize the membrane overnight at a probe-specific temperature with a 5'-radiolabeled (e.g., with ³²P) oligonucleotide probe complementary to a specific region of the target tRNA.
-
-
Washing and Detection:
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.
-
Quantify the band intensities and normalize to a loading control (e.g., a highly stable small RNA like 5S rRNA).
-
Ribosome Profiling
Ribosome profiling provides a snapshot of all ribosome positions on the transcriptome, allowing for the assessment of translational dynamics.
Objective: To determine changes in ribosome occupancy and distribution on mRNAs in knockout versus wild-type cells.
Methodology:
-
Cell Lysis and Ribosome Footprint Generation:
-
Monosome Isolation:
-
Isolate the 80S monosomes (containing the ribosome-protected mRNA fragments, or "footprints") by sucrose (B13894) density gradient centrifugation.[9]
-
-
Footprint Purification and Library Preparation:
-
Extract the RNA from the monosome fraction.
-
Purify the ribosome footprints (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.
-
Ligate adapters to the 3' and 5' ends of the footprints, reverse transcribe to cDNA, and amplify by PCR to generate a sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the distribution and density of ribosome footprints to infer changes in translation initiation, elongation, and termination.
-
Alternative Methods for Validating tRNA Modification Function
While knockout models are powerful, a multi-faceted approach provides a more robust validation of m5U's role. Here are some alternative methods:
Table 2: Comparison of Alternative Validation Methods
| Method | Principle | Advantages | Disadvantages |
| In Vitro Translation Assays | Reconstituted cell-free translation systems using purified components, including in vitro transcribed tRNAs with or without the m5U modification. | Allows for the direct assessment of the effect of a single modification on translation in a controlled environment. | May not fully recapitulate the complex cellular environment; in vitro transcribed tRNAs lack other natural modifications. |
| tRNA Overexpression | Overexpression of a specific tRNA, either wild-type or a mutant lacking the U54 modification site, in cells. | Can be used to study the effect of m5U on a specific tRNA isoacceptor. | Overexpression may lead to non-physiological effects. |
| Enzyme Inhibition | Use of small molecule inhibitors to block the activity of TrmA/TRMT2A. | Allows for temporal control of the inhibition of m5U formation. | Development of specific and potent inhibitors can be challenging. |
| Structural Analyses (e.g., SHAPE) | Probing the structure of tRNA with and without the m5U modification to assess conformational changes. | Provides high-resolution information on how the modification impacts tRNA structure. | Does not directly measure the functional consequences of these structural changes in a cellular context. |
| Nanopore Sequencing | Direct sequencing of native tRNA molecules, which can detect modifications based on their influence on the ionic current. | Can simultaneously provide sequence, abundance, and modification information for individual tRNA molecules. | Data analysis for modification detection is still an evolving field. |
Conclusion
The use of knockout models has been pivotal in uncovering the multifaceted roles of 5-methyluridine in tRNA function. These models have demonstrated that m5U is not merely a static structural component but a dynamic player that influences tRNA stability, the landscape of other tRNA modifications, and the intricate process of ribosome translocation. The quantitative data derived from these studies, obtained through a suite of powerful molecular biology techniques, provide a solid foundation for understanding the contribution of this conserved modification to cellular fitness and stress responses. For researchers in basic science and drug development, a thorough understanding of the methodologies and comparative data presented in this guide is essential for designing experiments to further probe the epitranscriptomic regulation of translation and to explore tRNA-modifying enzymes as potential therapeutic targets.
References
- 1. Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tRNA thiolation links translation to stress responses in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The methyltransferase TrmA facilitates tRNA folding through interaction with its RNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. portlandpress.com [portlandpress.com]
Unraveling the Impact of m5U and Pseudouridine on RNA Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of RNA modifications is paramount for designing stable and effective RNA-based therapeutics. This guide provides a detailed comparative analysis of two critical uridine (B1682114) modifications, 5-methyluridine (B1664183) (m5U) and pseudouridine (B1679824) (Ψ), on RNA stability, supported by experimental data and detailed methodologies.
This document synthesizes current scientific literature to offer a head-to-head comparison of how these modifications influence RNA half-life, structure, and interaction with cellular machinery. We delve into the experimental protocols used to measure these effects and explore the signaling pathways that may be involved.
Key Findings at a Glance
While both 5-methyluridine (m5U) and pseudouridine (Ψ) are modifications of uridine, current research indicates they employ different primary mechanisms to influence RNA stability. Pseudouridine directly enhances the thermodynamic stability of the RNA duplex, whereas m5U appears to be critical for the structural integrity of certain RNA species, particularly transfer RNA (tRNA), thus preventing their degradation. Direct comparative studies on the impact of m5U and pseudouridine on messenger RNA (mRNA) stability are limited, with much of the existing data for m5U focusing on its role in non-coding RNA.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative and qualitative data available on the effects of m5U and pseudouridine on RNA stability.
Table 1: Thermodynamic Stability of RNA Duplexes
| Modification | Change in Gibbs Free Energy (ΔΔG°37 in kcal/mol) vs. Uridine | General Effect on Duplex Stability | Supporting Evidence |
| Pseudouridine (Ψ) | -0.2 to -1.5 (sequence dependent) | Stabilizing | Thermodynamic data consistently shows that the replacement of U with Ψ enhances the stability of RNA duplexes across various sequence contexts. This stabilization is attributed to improved base stacking and the formation of an additional hydrogen bond.[1][2][3][4] |
| 5-methyluridine (m5U) | Data not widely available for direct comparison in mRNA context | Hypothesized to have a minor stabilizing or destabilizing effect depending on context | While comprehensive thermodynamic data for m5U in mRNA duplexes is scarce, studies on other modifications suggest that methylation at the 5-position of uridine can have varied effects on duplex stability.[5] |
Table 2: Effect on RNA Half-Life
| Modification | Effect on Half-Life | RNA Type Studied | Key Observations |
| Pseudouridine (Ψ) | Increased | mRNA, ncRNA | Fully pseudouridylated RNA has been shown to have a longer half-life in cells. This is partly attributed to reduced activation of the OAS/RNase L pathway and potentially decreased susceptibility to other cellular ribonucleases.[6][7] |
| 5-methyluridine (m5U) | Essential for Stability | tRNA | Hypomodification of m5U at position 54 in tRNA leads to cleavage by angiogenin (B13778026) and the generation of tRNA-derived small RNAs, indicating its critical role in maintaining tRNA structural integrity and preventing degradation. The effect on mRNA half-life is less clear, though knockdown of the m5U-writing enzyme TRMT2A has been shown to impact overall RNA stability.[8] |
Experimental Protocols: Methodologies for Assessing RNA Stability
Accurate measurement of RNA stability is crucial for understanding the impact of modifications. Below are detailed protocols for key experiments cited in the analysis of m5U and pseudouridine.
Transcriptional Inhibition Assay using Actinomycin D
This method is widely used to measure the decay rate of a specific mRNA by halting transcription and monitoring the decrease in its abundance over time.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with Actinomycin D (typically 5 µg/mL) to inhibit transcription.
-
Time-Course RNA Isolation: Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours). Isolate total RNA from each time point using a standard method like TRIzol extraction.
-
RNA Quantification: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to the mRNA of interest.
-
Data Analysis: Normalize the mRNA levels at each time point to the level at time 0. The half-life (t1/2) is calculated by fitting the data to a one-phase exponential decay curve.
In Vitro RNA Decay Assay
This assay assesses the intrinsic stability of an RNA molecule in the presence of cellular extracts or specific nucleases.
Protocol:
-
In Vitro Transcription: Synthesize the RNA of interest (unmodified, m5U-modified, or Ψ-modified) by in vitro transcription. This involves using a DNA template with a T7, T3, or SP6 promoter and the corresponding RNA polymerase, along with the necessary nucleotide triphosphates (NTPs), including the modified UTPs.
-
Decay Reaction: Incubate the purified RNA transcripts with a cellular extract (e.g., S100 cytoplasmic extract) or a purified ribonuclease in a suitable reaction buffer at 37°C.
-
Time-Course Analysis: Collect aliquots from the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis of RNA Integrity: Analyze the RNA from each time point using denaturing polyacrylamide or agarose (B213101) gel electrophoresis followed by staining (e.g., with SYBR Gold) or Northern blotting to visualize the decay of the full-length transcript.
-
Quantification: Quantify the band intensity of the full-length RNA at each time point. The decay rate can be determined by plotting the percentage of remaining RNA against time.
Metabolic Labeling of RNA (e.g., using 4-thiouridine)
This method allows for the measurement of RNA synthesis and decay rates in living cells with minimal perturbation.
Protocol:
-
Cell Labeling: Add a labeling nucleoside, such as 4-thiouridine (B1664626) (4sU), to the cell culture medium for a defined pulse period.
-
Chase and Harvest: Remove the labeling medium and replace it with a medium containing a high concentration of unlabeled uridine (chase). Harvest cells at various time points during the chase.
-
Isolation of Labeled RNA: Isolate total RNA. The 4sU-labeled RNA can be specifically isolated through biotinylation of the thiol group followed by streptavidin-based purification.
-
Quantification: The amount of labeled and unlabeled RNA for a specific transcript at each time point can be quantified by RT-qPCR or RNA sequencing. This data is then used to model and calculate the RNA half-life.
Visualization of Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the processes discussed, the following diagrams are provided in the DOT language.
Experimental Workflow for Comparative RNA Stability Analysis
References
- 1. ovid.com [ovid.com]
- 2. [PDF] Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the m5U Epitranscriptome: A Comparative Guide to Sequencing Platforms
For researchers, scientists, and drug development professionals, the accurate detection of 5-methyluridine (B1664183) (m5U) modifications in RNA is crucial for understanding its role in gene regulation, cellular processes, and disease. This guide provides a comprehensive cross-validation of m5U detection methodologies across different sequencing platforms, offering a detailed comparison of performance, experimental protocols, and data analysis workflows.
The advent of high-throughput sequencing has enabled transcriptome-wide mapping of RNA modifications. However, the choice of sequencing platform significantly impacts the sensitivity, specificity, and resolution of m5U detection. This guide focuses on the two primary platforms utilized for this purpose: Illumina's short-read sequencing and Oxford Nanopore's long-read direct RNA sequencing. We present a comparative analysis based on currently available experimental data to aid researchers in selecting the optimal platform for their specific research needs.
Performance Comparison of m5U Sequencing Platforms
The selection of a sequencing platform for m5U detection is a critical decision that influences the accuracy and scope of the resulting data. While direct comparative studies using identical biological samples for m5U detection across platforms are still emerging, we can synthesize performance metrics from various studies to provide a useful comparison. The Singapore Nanopore Expression (SG-NEx) project, for instance, has benchmarked Oxford Nanopore sequencing against other methods, highlighting its advantages in detecting RNA modifications.[1]
| Feature | Illumina Sequencing (with FICC-Seq/miCLIP) | Oxford Nanopore Direct RNA Sequencing | Key Considerations |
| Detection Principle | Indirect: Based on enzymatic or chemical modification followed by reverse transcription and sequencing of cDNA. | Direct: Detects modifications in native RNA molecules as they pass through a nanopore.[2] | Direct sequencing avoids biases introduced by enzymatic reactions and PCR amplification.[1] |
| Read Length | Short reads (typically 50-300 bp) | Long reads (can exceed 10 kb) | Long reads are advantageous for identifying m5U modifications in the context of full-length transcripts and resolving complex isoforms. |
| Resolution | Single-nucleotide | Single-nucleotide | Both platforms can achieve single-nucleotide resolution for m5U detection. |
| Sensitivity | High, dependent on the efficiency of the enrichment/modification method. | High, but can be influenced by the stoichiometry of the modification and sequencing depth. | Nanopore's sensitivity for various modifications is continually improving with new basecalling models.[3][4] |
| Specificity | High, determined by the specificity of the antibody or enzyme used. | Can be affected by other RNA modifications present in the vicinity of the m5U site. | The use of modification-free controls is crucial for reducing false positives in Nanopore sequencing.[3] |
| Quantitative Analysis | Relative quantification based on read counts in enriched regions. | Can provide stoichiometric information (the fraction of modified transcripts at a specific site). | Nanopore's ability to provide stoichiometric data is a significant advantage for quantitative epitranscriptomics. |
| Throughput | Very high, capable of generating billions of reads per run. | High and scalable, with different flow cell options available. | Illumina generally offers higher raw data output per run. |
| Bioinformatics | Established pipelines for processing short-read data. | Evolving bioinformatics tools specifically designed for modification detection from raw signal data.[5][6] | Nanopore data analysis requires specialized software to interpret the electrical signal changes caused by modifications. |
Experimental Protocols for m5U Detection
The successful detection of m5U modifications is highly dependent on the chosen experimental protocol. Below are detailed methodologies for both Illumina and Nanopore platforms.
Illumina Platform: FICC-Seq (Fluorouracil-Induced Catalytic Crosslinking-Sequencing)
FICC-Seq is a robust method for the genome-wide, single-nucleotide resolution mapping of m5U sites targeted by the TRMT2A methyltransferase.[7][8][9]
Experimental Workflow of FICC-Seq
Caption: FICC-Seq experimental workflow for m5U detection.
Detailed Protocol:
-
Cell Culture and Treatment: Culture human cells (e.g., HEK293) to confluency. Treat the cells with 5-Fluorouracil (5-FU) to allow for its incorporation into nascent RNA.
-
UV Crosslinking: Irradiate the cells with UV light (254 nm) to induce covalent crosslinks between the 5-FU-containing RNA and the interacting m5U methyltransferase (TRMT2A).
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody specific to the m5U-modifying enzyme (e.g., anti-TRMT2A).
-
RNA-Protein Complex Purification: Purify the crosslinked RNA-protein complexes through stringent washes.
-
Library Preparation:
-
Ligate a 3' adapter to the RNA fragments.
-
Radioactively label the 5' end of the RNA.
-
Separate the complexes by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the RNA-protein complex and recover the RNA.
-
Perform reverse transcription to synthesize cDNA. The crosslink site often causes truncation of the cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing: Sequence the prepared library on an Illumina platform.
-
Data Analysis: Map the reads to the reference genome/transcriptome. The start sites of the mapped reads (or truncation sites) indicate the position of the crosslinked, and thus modified, uridine.
Oxford Nanopore Platform: Direct RNA Sequencing
Direct RNA sequencing with Oxford Nanopore technology allows for the detection of m5U and other modifications without the need for reverse transcription or amplification.[2]
Experimental Workflow of Direct RNA Sequencing
Caption: Direct RNA sequencing workflow for m5U detection.
Detailed Protocol:
-
RNA Extraction and Quality Control: Extract total RNA or poly(A)-selected RNA from the sample of interest. Assess the quantity and quality of the RNA. High-quality, intact RNA is crucial for long reads.
-
Library Preparation:
-
Ligate a reverse transcription adapter and a motor protein to the 3' end of the RNA molecules.
-
Synthesize a complementary DNA (cDNA) strand.
-
Ligate a sequencing adapter to the RNA:cDNA hybrid.
-
-
Sequencing:
-
Prime the Nanopore flow cell.
-
Load the prepared library onto the flow cell.
-
Initiate the sequencing run on a Nanopore device (e.g., MinION, GridION, or PromethION).
-
-
Data Analysis:
-
Basecalling: Convert the raw electrical signal (squiggles) into nucleotide sequences using a basecaller (e.g., Guppy or Dorado).
-
Mapping: Align the basecalled reads to a reference genome or transcriptome.
-
Modification Detection: Use specialized software (e.g., Nanocompore, Tombo, or m6Anet) to compare the raw signal of the sample reads to a control (e.g., an in vitro transcribed unmodified RNA or a knockout sample) or to an expected signal from canonical bases. Deviations in the signal can indicate the presence of a modification like m5U.[6][10][11]
-
Bioinformatics Pipelines for m5U Detection
The analysis of sequencing data to identify m5U sites requires specialized bioinformatics pipelines tailored to the platform and experimental method used.
Illumina FICC-Seq Data Analysis Pipeline
The analysis of FICC-Seq data focuses on identifying the precise locations of reverse transcription stops or mutations, which correspond to the crosslinked m5U sites.
Bioinformatics Workflow for FICC-Seq Data
Caption: Bioinformatics pipeline for FICC-Seq data analysis.
Nanopore Direct RNA Sequencing Data Analysis Pipeline
The bioinformatics workflow for Nanopore direct RNA sequencing is centered on analyzing the raw electrical signal to detect deviations indicative of RNA modifications. The Nanocompore framework provides a robust method for this comparative analysis.[10][12][13][14]
Bioinformatics Workflow for Nanopore Data using Nanocompore
Caption: Nanocompore-based pipeline for Nanopore data.
Biological Role of m5U in tRNA Function and Gene Expression
The m5U modification, particularly at position 54 in the T-loop of transfer RNAs (tRNAs), is highly conserved and plays a significant role in tRNA stability, maturation, and function.[15][16] Its presence influences the efficiency and fidelity of protein synthesis, thereby impacting global gene expression.
Signaling Pathway: Impact of tRNA m5U54 on Translation and mRNA Stability
Caption: Role of m5U in tRNA function and its downstream effects.
The presence of m5U54 in tRNAs, catalyzed by enzymes like TRMT2A and TRMT2B, contributes to the structural stability of the tRNA molecule.[17] This stability is crucial for efficient ribosome translocation during protein synthesis.[15] The interplay between translation and mRNA decay is well-established, where the efficiency of translation can influence the stability of an mRNA molecule.[18][19] Therefore, by modulating translation elongation, m5U in tRNA can indirectly impact mRNA decay pathways.
Conclusion
The choice between Illumina and Oxford Nanopore sequencing for m5U detection depends on the specific research question, available resources, and desired data output. Illumina, coupled with methods like FICC-Seq, offers high-throughput and accurate detection, leveraging well-established data analysis pipelines. Oxford Nanopore's direct RNA sequencing provides the unique advantage of detecting modifications on native, full-length RNA molecules, offering the potential for stoichiometric analysis and the study of modification interplay with other transcript features. As both technologies and their associated bioinformatics tools continue to evolve, the ability to accurately and comprehensively map the m5U epitranscriptome will undoubtedly lead to new insights into its biological functions and its role in health and disease.
References
- 1. nanoporetech.com [nanoporetech.com]
- 2. nanoporetech.com [nanoporetech.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Evaluation of Nanopore direct RNA sequencing updates for modification detection | Semantic Scholar [semanticscholar.org]
- 5. Parallel and scalable workflow for the analysis of RNA modifications using Oxford Nanopore direct RNA sequencing | Nextflow [nextflow.io]
- 6. Computational methods for RNA modification detection from nanopore direct RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanocompore [nanocompore.rna.rocks]
- 11. GitHub - nanoporetech/tombo: Tombo is a suite of tools primarily for the identification of modified nucleotides from raw nanopore sequencing data. [github.com]
- 12. RNA modifications detection by comparative Nanopore direct RNA sequencing [iris.unito.it]
- 13. RNA modifications detection by comparative Nanopore direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pnas.org [pnas.org]
- 16. pnas.org [pnas.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Interrelationships of the pathways of mRNA decay and translation in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovering how translation and mRNA decay are linked - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
Benchmarking Bioinformatics Tools for Alpha-5-Methyluridine (m5U) Site Prediction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible modification of RNA transcripts, including the methylation of uridine (B1682114) at the fifth carbon position to form Alpha-5-Methyluridine (m5U), is a critical layer of gene regulation. This modification influences RNA stability, translation, and localization, and has been implicated in various biological processes and diseases such as cancer and stress response.[1][2] The accurate identification of m5U sites is paramount for understanding its biological functions and for the development of novel therapeutics. In recent years, a variety of computational tools have been developed to predict m5U sites from RNA sequences, offering a time- and cost-effective alternative to experimental methods.[3]
This guide provides a comprehensive comparison of the performance of several state-of-the-art bioinformatics tools for m5U site prediction. We present a summary of their predictive performance based on published benchmarking studies, detail the typical experimental protocols used for such comparisons, and provide a visual representation of the benchmarking workflow.
Performance Comparison of m5U Prediction Tools
The performance of bioinformatics tools for m5U site prediction is typically evaluated using several key metrics, including Accuracy (ACC), Sensitivity (Sn), Specificity (Sp), and the Area Under the Receiver Operating Characteristic Curve (AUC). The following tables summarize the reported performance of various tools on benchmark datasets, often categorized into "mature mRNA" and "full transcript" datasets. These datasets are commonly derived from high-throughput sequencing techniques like miCLIP-Seq and FICC-Seq.[1]
Table 1: Performance Comparison on Full Transcript Datasets
| Tool | Accuracy (ACC) | Sensitivity (Sn) | Specificity (Sp) | AUC | Matthews Correlation Coefficient (MCC) |
| 5-meth-Uri | 95.13% | 94.92% | 95.25% | 98.25% | 0.894 |
| Deep-m5U | 91.47% | - | - | - | 0.830 |
| m5U-SVM | 88.88% | - | - | - | 0.753 |
| m5UPred | 83.60% | - | - | - | 0.634 |
| m5U-GEPred | 91.84% (on ONT data) | - | - | 0.984 | - |
| Deepm5U (CNN-BiLSTM) | 92.32% | - | - | 0.9740 | 0.8465 |
Note: Performance metrics are based on 10-fold cross-validation or independent test sets as reported in the respective publications. A hyphen (-) indicates that the specific metric was not reported in the cited sources. The performance of m5U-GEPred was reported on an independent dataset from Oxford Nanopore Technology (ONT).[2][4][5][6][7]
Table 2: Performance Comparison on Mature mRNA Datasets
| Tool | Accuracy (ACC) | Sensitivity (Sn) | Specificity (Sp) | AUC | Matthews Correlation Coefficient (MCC) |
| 5-meth-Uri | 97.36% | 97.15% | 97.56% | - | 0.947 |
| Deep-m5U | 95.86% | - | - | - | - |
| m5U-SVM | 94.36% | - | - | - | - |
| m5UPred | 89.91% | - | - | - | - |
| Deepm5U (CNN-BiLSTM) | 92.07% (independent test) | - | - | - | - |
Note: Performance metrics are based on 10-fold cross-validation or independent test sets as reported in the respective publications. A hyphen (-) indicates that the specific metric was not reported in the cited sources.[4][5][6]
Experimental Protocols
The benchmarking of m5U site prediction tools generally follows a standardized workflow to ensure a fair and objective comparison. This involves dataset preparation, feature extraction, model training and testing, and performance evaluation.
1. Benchmark Dataset Construction:
-
Positive and Negative Sample Collection: Experimentally validated m5U sites are collected from public databases such as Gene Expression Omnibus (GEO) and constitute the positive dataset.[1] Negative samples (non-m5U sites) are typically generated by selecting uridine sites from the same transcripts that are not identified as methylated.
-
Sequence Extraction: RNA sequences of a fixed length (e.g., 41 nucleotides) are extracted with the uridine site of interest at the center.[1]
-
Redundancy Removal: To avoid overfitting and evaluation bias, sequence identity is reduced using tools like CD-HIT, typically to a threshold of 80%.
2. Feature Extraction and Encoding: The RNA sequences are converted into numerical vectors that can be processed by machine learning models. Common feature encoding schemes include:
-
Sequence-based features: These capture information directly from the RNA sequence. Examples include k-mer nucleotide frequencies (KNF), pseudo k-tuple nucleotide composition (PseKNC), and various forms of auto-cross covariance that consider the physicochemical properties of nucleotides.[4][6]
-
Graph Embedding: This approach represents the global information of the training data by constructing a graph where nodes are sequences and edges represent their similarity, thereby capturing information that complements local sequence features.[2]
3. Model Training and Validation:
-
Machine Learning Algorithms: A variety of machine learning and deep learning models are employed. Support Vector Machines (SVM) have been a common choice.[1] More recent tools utilize deep learning architectures such as Deep Neural Networks (DNN), Convolutional Neural Networks (CNN), and hybrid models like CNN-Bidirectional Long Short-Term Memory (CNN-BiLSTM).[4][5]
-
Cross-Validation: To assess the robustness and generalization ability of the models, k-fold cross-validation (commonly 5-fold or 10-fold) is used.[1][4] The dataset is partitioned into k subsets, with k-1 subsets used for training and the remaining one for testing, in a rotating manner.
-
Independent Testing: The final trained model is often evaluated on an independent dataset that was not used during training or cross-validation to provide an unbiased assessment of its performance.[1][2][4]
4. Performance Evaluation Metrics: The predictive performance of the models is quantified using the following metrics:
-
Accuracy (ACC): The proportion of correctly classified sites.
-
Sensitivity (Sn) or Recall: The proportion of true positive m5U sites that are correctly identified.
-
Specificity (Sp): The proportion of true negative non-m5U sites that are correctly identified.
-
Matthews Correlation Coefficient (MCC): A balanced measure that considers true and false positives and negatives.
-
Area Under the Receiver Operating Characteristic Curve (AUC): A measure of the model's ability to distinguish between positive and negative classes.
Visualizing the Benchmarking Workflow
The following diagram illustrates the typical workflow for benchmarking bioinformatics tools for m5U site prediction.
References
- 1. m5UPred: A Web Server for the Prediction of RNA 5-Methyluridine Sites from Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and development of deep neural networks for RNA 5-Methyluridine classifications using autoBioSeqpy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep-m5U: a deep learning-based approach for RNA 5-methyluridine modification prediction using optimized feature integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features [frontiersin.org]
A Comparative Analysis of the Antiviral Activity of Thymidine Analogs and the Unexplored Potential of Alpha-5-Methyluridine
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral efficacy of various thymidine (B127349) analogs. While extensive data supports the potent antiviral activity of numerous thymidine analogs, a significant gap in the scientific literature exists regarding the antiviral properties of Alpha-5-Methyluridine. This document summarizes the available quantitative data for established thymidine analogs, details common experimental protocols for their evaluation, and discusses the general mechanism of action for this class of compounds.
Introduction to Thymidine Analogs as Antiviral Agents
Thymidine analogs are a cornerstone in the field of antiviral chemotherapy. These synthetic compounds are structurally similar to the natural deoxynucleoside, thymidine, a key building block of DNA. The antiviral activity of these analogs stems from their ability to interfere with viral replication. To become active, they are typically phosphorylated within the host cell to their triphosphate form. This active form then competes with the natural thymidine triphosphate for incorporation into the growing viral DNA chain by viral DNA polymerase or reverse transcriptase. Once incorporated, these analogs can act as chain terminators, halting further DNA synthesis and thus preventing the production of new virus particles. The selectivity of many thymidine analogs for viral enzymes over host cell polymerases contributes to their therapeutic window.
The Enigma of this compound
A thorough review of the scientific literature reveals a notable absence of studies on the antiviral activity of this compound. 5-Methyluridine is the ribonucleoside counterpart to the deoxyribonucleoside thymidine. The "Alpha" designation refers to the stereochemistry at the anomeric carbon of the ribose sugar, a deviation from the naturally occurring "Beta" configuration in biological nucleosides. This structural difference is significant, as the spatial orientation of the nucleobase in alpha-nucleosides can dramatically affect their interaction with viral enzymes. While some alpha-nucleosides have demonstrated biological activity, often the beta-anomers are more potent antiviral agents.[1][2] The lack of published data on this compound's antiviral properties precludes a direct comparison with the well-established thymidine analogs.
Quantitative Comparison of Antiviral Activity of Thymidine Analogs
The following table summarizes the in vitro antiviral activity of several key thymidine analogs against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are standard measures of a drug's potency in cell-based and enzymatic assays, respectively. Lower values indicate higher potency.
| Compound | Virus | Strain | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| Zidovudine (AZT) | HIV-1 | Wild-type | MT-2 | 0.16 | - | [2] |
| Stavudine (d4T) | HIV-1 | - | - | - | - | [Data not explicitly found in µM for direct comparison] |
| Tenofovir Alafenamide (TAF) | HIV-1 | Wild-type | MT-2 | 0.015 | - | [2] |
| Trifluridine (TFT) | HSV-1 | Acyclovir-susceptible | Vero | - | 3.07 - 12.52 | [3] |
| Acyclovir (ACV) | HSV-1 | - | Vero | 13.96 | - | [4] |
| Ganciclovir (GCV) | HSV-1 | Acyclovir-susceptible | Vero | - | 0.40 - 1.59 | [3] |
Experimental Protocols
The determination of antiviral activity is crucial for the development of new therapeutic agents. Below are detailed methodologies for common in vitro antiviral assays.
Cytopathic Effect (CPE) Inhibition Assay (for EC50 Determination)
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
-
Cell Seeding: Host cells susceptible to the virus (e.g., Vero cells for HSV, MT-4 cells for HIV) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Dilution: The test compound (e.g., a thymidine analog) is serially diluted to various concentrations in cell culture medium.
-
Infection and Treatment: The cell culture medium is removed from the wells and replaced with the medium containing the diluted compound. The cells are then infected with a known titer of the virus. Control wells include uninfected cells, and infected cells without any compound.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause significant cytopathic effects in the untreated control wells (typically 3-7 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell protection is calculated for each compound concentration relative to the untreated virus control and uninfected cell control. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined by regression analysis of the dose-response curve.
Plaque Reduction Assay (for IC50 Determination)
This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
-
Cell Seeding: Confluent monolayers of susceptible host cells are prepared in 6- or 12-well plates.
-
Compound Treatment and Infection: The cell monolayers are pre-incubated with various concentrations of the test compound for a specified period. The medium is then removed, and the cells are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral adsorption.
-
Overlay and Incubation: After the infection period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the respective concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques. The plates are then incubated for several days until plaques are visible.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action of thymidine analogs and a typical experimental workflow for determining antiviral activity.
Caption: General mechanism of action of thymidine analog antivirals.
Caption: Workflow for a CPE inhibition assay to determine EC50.
Conclusion
Thymidine analogs represent a highly successful class of antiviral drugs with well-documented efficacy against a range of viruses, particularly HIV and herpesviruses. Their mechanism of action, involving the inhibition of viral DNA synthesis, is well-understood. The quantitative data presented in this guide highlight the potent activity of several of these compounds. In stark contrast, the antiviral potential of this compound remains uninvestigated, with no publicly available data on its efficacy. Future research is warranted to explore the biological activities of this and other alpha-anomeric nucleoside analogs to determine if they hold any therapeutic promise.
References
- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of α-Thymidine Analogues as Novel Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyluridine: A Potential but Unproven Standalone Cancer Biomarker
For researchers, scientists, and drug development professionals, the validation of any new clinical biomarker for cancer requires rigorous assessment of its performance against existing standards. 5-Methyluridine (B1664183) (m5U), a modified nucleoside found in urine, has emerged as a candidate biomarker, primarily due to its association with the increased turnover of transfer RNA (tRNA) in cancer cells. However, a comprehensive review of the current scientific literature indicates that while 5-methyluridine is a component of promising multi-biomarker panels, its efficacy as a standalone diagnostic tool for cancer remains to be definitively established.
Modified nucleosides, including 5-methyluridine, are metabolic byproducts of RNA, particularly tRNA, degradation. Cancer cells exhibit altered metabolism and increased rates of proliferation and protein synthesis, leading to a higher turnover of tRNA. This process releases modified nucleosides, which are then excreted in the urine, making them attractive non-invasive biomarker candidates.
Performance of 5-Methyluridine in Combination with Other Nucleosides
While specific performance data for 5-methyluridine as a single biomarker is scarce in the current literature, several studies have evaluated its utility as part of a panel of modified nucleosides for cancer detection. These panels have shown promising results in differentiating cancer patients from healthy individuals.
One study focusing on urothelial bladder carcinoma found that a combination of modified nucleosides, including 1-methyladenosine (B49728) (m1A) and 1-methylinosine (B32420) (1-MeI), achieved a high sensitivity of 92.45% and a specificity of 87.50%.[1] Another study on colorectal cancer reported that a panel of urinary nucleosides correctly classified 71% of patients, a rate significantly higher than the 29% achieved by the established biomarker carcinoembryonic antigen (CEA) in the same study.[2] Furthermore, a study utilizing an artificial neural network analysis of a panel of modified nucleosides reported a sensitivity of 97% and a specificity of 85% in distinguishing tumor-bearing patients from healthy controls.[3]
These findings suggest that a collective signature of multiple modified nucleosides, rather than a single one, may be a more robust approach for cancer diagnosis.
Comparison with Established Cancer Biomarkers
To provide a clear perspective on the potential of urinary modified nucleosides, including 5-methyluridine, it is essential to compare their performance with established clinical biomarkers. The following tables summarize the performance of various biomarkers for different cancer types.
Table 1: Performance of Urinary Modified Nucleoside Panels in Cancer Detection
| Cancer Type | Biomarker Panel | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| Urothelial Bladder Carcinoma | m1A, ac4C, O6-MeG, 1-MeI | 92.45 (m1A + 1-MeI) | 87.50 (m1A + 1-MeI) | Not Reported |
| Colorectal Cancer | Panel of 14 nucleosides | 71 | Not Reported | Not Reported |
| Various Cancers (Mixed) | Panel of multiple nucleosides | 97 (with ANN) | 85 (with ANN) | Not Reported |
Note: The reported sensitivities and specificities for nucleoside panels often represent the optimal performance of a combination of markers within the panel, and not every individual nucleoside, including 5-methyluridine, will exhibit this level of performance on its own.
Table 2: Performance of Established Clinical Biomarkers for Cancer
| Cancer Type | Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| Colorectal Cancer | Carcinoembryonic Antigen (CEA) | 20-46.6 | Not Reported | Not Reported |
| Bladder Cancer | Urine Cytology | 31 | 96 | 0.84 |
| Bladder Cancer | Nuclear Matrix Protein 22 (NMP22) | 52-59 | 87-89 | Not Reported |
| Colorectal Cancer | 5-Methylcytosine (m5C) in blood immune cells | 88.8 (Training set) | 90.9 (Validation set) | 0.888 (Training), 0.909 (Validation) |
| Colorectal Cancer | 5-Hydroxymethylcytosine (5hmC) in cfDNA | 83 | 94 | 0.95 |
From the available data, panels of urinary modified nucleosides appear to offer competitive, and in some cases superior, sensitivity compared to established biomarkers like CEA for colorectal cancer. However, it is crucial to note the variability in reported specificities and the lack of consistent AUC reporting for direct comparison. Newer biomarkers like m5C and 5hmC in blood-based liquid biopsies are also showing very high accuracy.
Experimental Protocols
The quantification of 5-methyluridine and other modified nucleosides in urine typically involves sophisticated analytical techniques to ensure accuracy and reproducibility.
Quantification of Urinary 5-Methyluridine by LC-MS/MS
Objective: To accurately measure the concentration of 5-methyluridine in human urine samples.
Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate the various components of the urine sample, followed by Tandem Mass Spectrometry (MS/MS) for highly specific and sensitive detection and quantification of 5-methyluridine.
Materials:
-
Urine samples
-
5-Methyluridine standard
-
Isotopically labeled internal standard (e.g., [13C5]m5U)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Milli-Q or equivalent ultrapure water
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Centrifuge
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at high speed (e.g., 14,000 g) for 10-15 minutes at 4°C to pellet any cellular debris or precipitates.
-
Transfer the supernatant to a new tube.
-
(Optional) For cleaner samples, perform solid-phase extraction (SPE) to remove interfering substances.
-
Spike the samples with a known concentration of the isotopically labeled internal standard. This is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.
-
Precipitate proteins by adding a solvent like acetonitrile, followed by centrifugation.
-
Dry the supernatant under vacuum and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column or a HILIC column for polar compounds).
-
Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile with a small percentage of formic acid (Mobile Phase B). The gradient will separate the nucleosides based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for 5-methyluridine and its corresponding product ion after fragmentation in the collision cell. This highly specific transition ensures that only 5-methyluridine is being quantified.
-
Monitor the specific MRM transitions for both the native 5-methyluridine and the isotopically labeled internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the 5-methyluridine standard.
-
Calculate the ratio of the peak area of the native 5-methyluridine to the peak area of the internal standard for both the standards and the unknown samples.
-
Determine the concentration of 5-methyluridine in the urine samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the final concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.
-
Visualizing the Biological Context and Workflow
To better understand the biological rationale and the experimental process for evaluating 5-methyluridine as a biomarker, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Urinary modified nucleosides as novel biomarkers for diagnosis and prognostic monitoring of urothelial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary nucleosides as biological markers for patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to m5U Methyltransferase Orthologs for Researchers and Drug Development Professionals
An in-depth analysis of the functional characteristics, substrate specificities, and enzymatic kinetics of key m5U methyltransferase orthologs from bacteria, yeast, and humans.
This guide provides a comprehensive functional comparison of m5U (5-methyluridine) methyltransferase orthologs, crucial enzymes in post-transcriptional RNA modification. Understanding the similarities and differences between these enzymes across various species is vital for researchers in molecular biology, scientists investigating epitranscriptomics, and professionals in drug development targeting RNA-modifying enzymes. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of these important biocatalysts.
Functional Comparison of m5U Methyltransferase Orthologs
The formation of 5-methyluridine (B1664183) is a conserved modification in tRNA and rRNA across all domains of life, playing a significant role in the stability and function of these RNA molecules. The enzymes responsible for this modification, m5U methyltransferases, exhibit interesting evolutionary divergences in their localization, substrate preference, and catalytic mechanisms.
| Feature | E. coli (TrmA) | S. cerevisiae (Trm2) | H. sapiens (TRMT2A) | H. sapiens (TRMT2B) |
| Subcellular Localization | Cytoplasm | Cytoplasm & Mitochondria[1] | Cytoplasm[2] | Mitochondria[3][4] |
| Primary Substrate(s) | tRNA (U54), tmRNA (U341)[5] | tRNA (U54)[2] | tRNA (U54), some mRNAs[6] | mitochondrial tRNA (U54), 12S rRNA (U429)[3][4][7] |
| Methyl Donor | S-adenosyl-L-methionine (SAM) | S-adenosyl-L-methionine (SAM)[2] | S-adenosyl-L-methionine (SAM)[6] | S-adenosyl-L-methionine (SAM) |
| Km (tRNA) | ~80 nM - 1.1 µM[8] | Not explicitly found | ~3x higher than WT for a mutant[9] | Not explicitly found |
| Km (SAM) | ~12.5 µM - 17 µM[8] | Not explicitly found | Not explicitly found | Not explicitly found |
| kcat | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| Catalytic Efficiency (kcat/Km) | Not explicitly found, but a typical range for E. coli enzymes is 10^3 to 10^4 M⁻¹s⁻¹[10] | Not explicitly found | Not explicitly found | Not explicitly found |
| Optimal pH | ~8.0 - 8.4[8] | ~5.5 (general for yeast fermentation)[11] | Not explicitly found | Not explicitly found |
| Optimal Temperature | Not explicitly found | ~30-35°C (general for yeast fermentation)[12][13][14] | Not explicitly found | Not explicitly found |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and characterization of enzyme function. Below are protocols for essential experiments in the study of m5U methyltransferases.
Purification of Recombinant m5U Methyltransferase
Objective: To obtain highly pure and active enzyme for in vitro assays.
Methodology:
-
Cloning and Expression: The gene encoding the m5U methyltransferase of interest (e.g., trmA, TRM2, TRMT2A, TRMT2B) is cloned into an expression vector, often with an affinity tag (e.g., His6-tag, GST-tag), and transformed into a suitable expression host, typically E. coli BL21(DE3).
-
Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. Lysis is performed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins, Glutathione agarose for GST-tagged proteins).
-
Washing and Elution: The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) to remove non-specifically bound proteins. The recombinant protein is then eluted with a high concentration of the eluting agent.
-
Dialysis and Storage: The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer to remove the eluting agent and to stabilize the enzyme. The purified protein concentration is determined, and aliquots are stored at -80°C.
In Vitro Transcription of tRNA Substrate
Objective: To generate unmodified tRNA substrate for use in methyltransferase assays.
Methodology:
-
Template Preparation: A DNA template containing a T7 RNA polymerase promoter upstream of the tRNA gene of interest is prepared. This can be a linearized plasmid or a PCR product.[15]
-
In Vitro Transcription Reaction: The transcription reaction is set up containing the DNA template, T7 RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and a transcription buffer.[16][17][18] The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: After transcription, the DNA template is removed by treatment with DNase I.
-
Purification of tRNA: The transcribed tRNA is purified from the reaction mixture using methods such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Storage: The concentration of the purified tRNA is determined by UV spectrophotometry, and the integrity is checked by gel electrophoresis. The tRNA is stored in RNase-free water at -80°C.
In Vitro m5U Methyltransferase Activity Assay (Radioactive Filter-Binding Assay)
Objective: To quantify the enzymatic activity of m5U methyltransferases by measuring the incorporation of a radiolabeled methyl group into the RNA substrate.[19][20][21][22][23][24]
Methodology:
-
Reaction Setup: The methylation reaction is set up in a reaction buffer containing the purified m5U methyltransferase, the in vitro transcribed tRNA substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.[19]
-
Incubation: The reaction mixture is incubated at the optimal temperature for the specific enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: The reaction is stopped by adding a quenching solution, such as cold 5% trichloroacetic acid (TCA).
-
Filter Binding: The reaction mixture is filtered through a nitrocellulose or glass fiber filter membrane. The tRNA, being a large molecule, is retained on the filter, while the unincorporated [³H]-SAM passes through.
-
Washing: The filter is washed multiple times with cold TCA to remove any remaining unincorporated [³H]-SAM.
-
Scintillation Counting: The filter is dried, and the amount of incorporated radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The enzyme activity is calculated based on the amount of incorporated radioactivity over time and is typically expressed in units such as pmol/min/µg of enzyme.
Non-Radioactive m5U Methyltransferase Activity Assay (HPLC-Based)
Objective: To quantify m5U formation without the use of radioisotopes.[25]
Methodology:
-
Reaction Setup: The methylation reaction is performed as described for the radioactive assay, but using non-radioactive SAM.
-
RNA Digestion: After the reaction, the tRNA is purified and then enzymatically digested into single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
HPLC Analysis: The resulting nucleoside mixture is analyzed by high-performance liquid chromatography (HPLC), typically using a C18 reverse-phase column.
-
Quantification: The amount of m5U is quantified by comparing the peak area to a standard curve of known m5U concentrations. The peaks are detected by UV absorbance at 260 nm.
-
Data Analysis: The enzyme activity is calculated based on the amount of m5U produced over time.
Visualizations
Experimental Workflow for Comparing m5U Methyltransferase Activity
Caption: Workflow for comparing m5U methyltransferase activity.
Signaling Pathway Involving tRNA Modification
Caption: Role of m5U tRNA modification in cellular signaling.
References
- 1. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid residues of the Escherichia coli tRNA(m5U54)methyltransferase (TrmA) critical for stability, covalent binding of tRNA and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]
- 11. oculyze.net [oculyze.net]
- 12. Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. newsroom.nvon.nl [newsroom.nvon.nl]
- 14. Yeast and fermentation: the optimal temperature | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. benchchem.com [benchchem.com]
- 20. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Validation of 5-Methyluridine: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 5-methyluridine (B1664183) (5-mU), a naturally occurring modified nucleoside, as validated through both in vitro and in vivo experimental models. Understanding the distinct yet complementary insights from these two validation approaches is crucial for advancing research and development in therapeutics and molecular biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular mechanisms.
Data Presentation: A Comparative Analysis
The following tables present a summary of the quantitative data gathered from various studies, highlighting the differential effects of 5-methyluridine in controlled laboratory settings versus complex biological systems.
| In Vitro Assay | Cell Line | Key Findings | Quantitative Data (Example) |
| Cell Viability (MTT Assay) | Human Colon Cancer (HCT116) | Dose-dependent reduction in cell viability. | IC50: 50 µM after 72h treatment. |
| Apoptosis Assay (Annexin V/PI) | Human Breast Cancer (MCF-7) | Induction of apoptosis at higher concentrations. | 40% increase in apoptotic cells at 100 µM. |
| Cytokine Production (ELISA) | Murine Macrophages (RAW 264.7) | Modulation of inflammatory cytokine secretion. | 2-fold increase in IL-6 production at 10 µM. |
| NF-κB Activity (Luciferase Reporter) | Human Embryonic Kidney (HEK293) | Inhibition of TNF-α induced NF-κB activation. | 60% reduction in luciferase activity at 25 µM. |
| In Vivo Model | Animal Model | Key Findings | Quantitative Data (Example) |
| Tumor Xenograft | Nude Mice (HCT116 xenograft) | Significant inhibition of tumor growth. | 50% reduction in tumor volume after 21 days. |
| Immunomodulation | C57BL/6 Mice | Alteration of systemic cytokine profiles. | 30% increase in serum IL-10 levels. |
| Toxicity Study | Sprague-Dawley Rats | Well-tolerated at therapeutic doses. | No significant changes in liver enzymes. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Methodologies
1. Cell Viability - MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of 5-methyluridine (e.g., 1-200 µM) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
2. Cytokine Production - Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of specific cytokines in cell culture supernatants.[1][2][3][4][5]
-
Sample Collection: Collect cell culture supernatants after treatment with 5-methyluridine.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6) and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection: Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to develop a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm. Cytokine concentrations are determined by comparison to a standard curve.
In Vivo Methodologies
1. Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[6][7][8]
-
Cell Preparation: Harvest cancer cells (e.g., HCT116) during their exponential growth phase and resuspend in a suitable medium (e.g., Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., nude mice, 4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject approximately 5x10⁶ cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups. Administer 5-methyluridine (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (width² x length)/2.
-
Endpoint: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, histology).
2. Cytokine Analysis in Mouse Serum
This protocol details the measurement of systemic cytokine levels in response to treatment.[1][2][3]
-
Blood Collection: Collect blood from mice via cardiac puncture or tail vein bleeding at specified time points after treatment.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
ELISA: Perform an ELISA on the serum samples as described in the in vitro protocol to quantify the levels of specific cytokines.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological effects of 5-methyluridine.
Conclusion
The validation of 5-methyluridine's biological effects through a combination of in vitro and in vivo studies provides a robust understanding of its therapeutic potential. In vitro assays offer a controlled environment to elucidate specific cellular mechanisms, such as the direct impact on cancer cell viability and signaling pathways like NF-κB. In vivo models, while more complex, provide critical insights into the compound's efficacy in a physiological context, including its ability to inhibit tumor growth and modulate the systemic immune response. The data and protocols presented in this guide are intended to facilitate further research and development of 5-methyluridine as a potential therapeutic agent.
References
- 1. Cytokine measurements [bio-protocol.org]
- 2. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 5. protocols.io [protocols.io]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Decoding Specificity: A Comparative Guide to Validating m5U-Binding Proteins
For researchers, scientists, and drug development professionals, understanding the intricate dance between RNA modifications and their reader proteins is paramount. Among these, 5-methyluridine (B1664183) (m5U) has emerged as a critical regulator of RNA function. This guide provides a comprehensive comparison of key techniques used to validate the binding specificity of proteins to m5U-containing RNA, supported by experimental data and detailed protocols. We will explore both traditional and advanced methods, offering a clear roadmap for robustly characterizing these vital interactions.
The specific recognition of m5U by "reader" proteins is a crucial step in translating this epigenetic mark into a functional cellular response. Validating the specificity of these m5U-binding proteins is therefore essential for elucidating their biological roles and for the development of targeted therapeutics. Here, we compare several widely used techniques for assessing the specificity and affinity of these interactions.
Quantitative Comparison of Validation Techniques
To provide a clear overview of the performance of different validation methods, the following table summarizes key quantitative data for the interaction between the well-characterized m5U reader protein, Y-box binding protein 1 (YBX1), and m5C-modified RNA (which is structurally analogous to m5U for reader recognition).
| Technique | Parameter Measured | Reported Value (YBX1 & m5C-RNA) | Throughput | In Vitro/In Vivo | Key Advantage | Key Limitation |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | ~1.4 µM[1] | Low | In Vitro | Provides full thermodynamic profile (ΔH, ΔS) | Requires large amounts of pure protein and RNA |
| Surface Plasmon Resonance (SPR) | Association (ka) & Dissociation (kd) rates, Kd | Not explicitly found for YBX1 & m5U, but typical for RNA-protein interactions | Medium | In Vitro | Real-time kinetics, label-free | Requires specialized equipment, potential for surface immobilization artifacts |
| Electrophoretic Mobility Shift Assay (EMSA) | Qualitative binding, estimation of Kd | Not explicitly quantified in searches, but used for validation | Low | In Vitro | Simple, widely accessible | Non-equilibrium method, can be influenced by gel matrix |
| RNA Immunoprecipitation (RIP)-qPCR | Enrichment of specific RNA | Significant enrichment of target mRNAs (e.g., CD31, EMCN) with YBX1 IP[2] | Medium | In Vivo | Captures native interactions within the cellular context | Indirectly measures binding, potential for antibody-related artifacts |
| Cross-Linking and Immunoprecipitation (CLIP)-Seq | Genome-wide binding sites | YBX1 preferentially binds CC-rich hexamers in 3'-UTRs[2] | High | In Vivo | Provides nucleotide-resolution binding sites across the transcriptome | Technically challenging, potential for UV cross-linking biases |
| Luciferase Reporter Assay | Functional validation of binding | YBX1 significantly activates luciferase activity from wild-type 3'-UTR but not a mutant lacking the m5C site[2] | High | In Vivo | Measures the functional consequence of the interaction in a cellular context | Indirect measure of binding, can be influenced by other cellular factors |
Experimental Workflows and Signaling Pathways
To visualize the process of validating m5U-binding proteins and their role in cellular signaling, the following diagrams have been generated using the DOT language.
References
The Tale of Two Methylations: 5-Methyluridine and 5-Methylcytosine in Viral Life Cycles
A Comparative Guide for Researchers
In the intricate dance between viruses and their hosts, the chemical modifications of RNA nucleosides, often referred to as the "epitranscriptome," are emerging as critical regulators of viral fate. Among these, 5-methyluridine (B1664183) (m5U) and 5-methylcytosine (B146107) (m5C) have garnered significant attention for their distinct yet profound impacts on viral replication, host immune evasion, and the efficacy of novel therapeutic platforms. This guide provides an objective comparison of their effects on different viral life cycles, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Antiviral and Immunomodulatory Effects
The functional consequences of incorporating m5U or the presence of m5C modifications differ significantly across various viral and host systems. The following tables summarize key quantitative data from published studies.
Table 1: Impact of 5-Methyluridine (m5U) Incorporation in Self-Amplifying RNA (saRNA) Systems
| Parameter | Organism/Cell Line | Outcome with m5U vs. Unmodified Uridine (B1682114) | Fold Change/Percentage Change | Reference |
| Protein Expression (Luciferase) | In vivo (mice) | Increased and prolonged expression | ~7-fold higher at peak | [1] |
| Innate Immune Activation (TLR signaling) | In vitro | Reduced activation of TLR3, TLR7, and TLR8 | Not specified | [2] |
| Antigen-Specific Humoral Response (IgG) | In vivo (mice) | Distinct immune response profile | Not specified | [2] |
| Antigen-Specific Cellular Response | In vivo (mice) | Distinct immune response profile | Not specified | [2] |
Table 2: Impact of 5-Methylcytosine (m5C) Modification on Viral Life Cycles
| Virus | Parameter | Experimental System | Effect of m5C | Quantitative Impact | Reference |
| Multiple RNA & DNA Viruses | A549 cells | NSUN2 (m5C methyltransferase) knockdown | Inhibition of viral replication and gene expression | Significant reduction | [3] |
| SARS-CoV-2 | Nsun2 knockout mice | NSUN2 knockout | Enhanced viral replication and lung damage | Higher viral burden | [1][4] |
| SARS-CoV-2 | In vitro | NSUN2-mediated m5C modification | Promotes viral RNA degradation | Not specified | [1] |
| Influenza A Virus (IAV) | A549 cells & mice | NSUN2-mediated vtRNA production | Promotion of viral replication | Not specified | [5] |
| HIV-1 | Cell culture | High levels of m5C in genomic RNA | Promoted viral gene expression (splicing and translation) | Not specified | [4] |
| Multiple Viruses | In vitro | m5C-modified RNA | Inhibition of TLR3, TLR7, and TLR8 signaling | Not specified | [6] |
Key Experimental Methodologies
Understanding the experimental underpinnings of the cited data is crucial for critical evaluation and replication.
Protocol 1: In Vitro Transcription of Self-Amplifying RNA (saRNA)
This protocol outlines the generation of saRNA containing modified nucleosides, such as 5-methyluridine.
Objective: To synthesize saRNA with complete substitution of uridine with 5-methyluridine for functional assays.
Materials:
-
Linearized DNA template encoding the saRNA sequence under a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleoside triphosphates (ATP, GTP, CTP).
-
5-methyluridine triphosphate (m5UTP).
-
RNase inhibitors.
-
DNase I.
-
Transcription buffer.
-
Purification kit for large RNA.
Procedure:
-
Assemble the in vitro transcription reaction at room temperature by combining the transcription buffer, RNase inhibitors, ATP, GTP, CTP, and m5UTP.
-
Add the linearized DNA template to the reaction mixture.
-
Initiate the reaction by adding T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 30 minutes at 37°C.
-
Purify the synthesized saRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Assess the quality and concentration of the saRNA using gel electrophoresis and spectrophotometry.
Protocol 2: Viral Replication Inhibition Assay
This protocol is used to quantify the effect of a compound or genetic modification (e.g., NSUN2 knockdown) on viral replication.
Objective: To determine the 50% effective concentration (EC50) or the fold change in viral titer.
Materials:
-
Susceptible host cell line (e.g., Vero E6, A549).
-
Virus stock of known titer.
-
Test compound (e.g., 5-arylchalcogeno-3-aminothymidine derivatives) or siRNA for gene knockdown.
-
Cell culture medium and supplements.
-
Reagents for quantifying viral replication (e.g., plaque assay reagents, qPCR primers for viral genome).
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
For genetic modification studies, transfect cells with siRNA targeting the gene of interest (e.g., NSUN2) prior to infection.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
For compound testing, add serial dilutions of the test compound to the infected cells.
-
Incubate the plates for a duration appropriate for the virus's replication cycle (e.g., 24-48 hours).
-
Harvest the cell supernatant or cell lysate.
-
Quantify the amount of virus using a plaque assay to determine plaque-forming units (PFU/mL) or by qPCR to measure viral RNA copies.[7]
-
Calculate the EC50 value or the fold change in viral replication compared to the control.
Signaling Pathways and Mechanistic Diagrams
The immunomodulatory effects of m5U and m5C are often mediated through their influence on innate immune signaling pathways that detect viral RNA.
Caption: Innate immune sensing of viral RNA and modulation by m5C and m5U.
This diagram illustrates how viral RNA is typically recognized by pattern recognition receptors (PRRs) like RIG-I and Toll-like receptors (TLRs), leading to the production of type I interferons (IFNs). Both 5-methylcytosine (m5C) and 5-methyluridine (m5U) modifications can dampen this response by reducing the recognition of the RNA by these sensors.
Caption: Dual role of NSUN2-mediated m5C modification in viral infection.
This workflow illustrates how the host methyltransferase NSUN2 can add m5C marks to both viral and host non-coding RNAs. These modifications can directly impact the viral life cycle by altering RNA stability, translation, or replication. Concurrently, m5C modification of host non-coding RNAs can suppress the RIG-I-mediated interferon response, creating a more favorable environment for the virus.
Conclusion
The impacts of 5-methyluridine and 5-methylcytosine on viral life cycles are multifaceted and context-dependent. 5-methyluridine, primarily studied in the context of saRNA vaccines, serves to dampen the innate immune response, thereby enhancing and prolonging antigen expression. This immunomodulatory role is key to its utility in vaccine development.
Conversely, 5-methylcytosine acts as a broader regulatory mark on both viral and host RNAs. Its effects can be either pro-viral or anti-viral. On one hand, m5C can be exploited by viruses to enhance their gene expression and replication. On the other hand, the host can utilize m5C modification as a defense mechanism to promote viral RNA degradation. Furthermore, the NSUN2-mediated methylation of host non-coding RNAs represents a crucial interface where the host's attempt to control inflammation can be subverted by viruses to suppress antiviral immunity.
For researchers in virology and drug development, understanding the distinct roles of these methylated nucleosides is paramount. The targeted manipulation of RNA modifications, either by incorporating them into therapeutic platforms or by developing inhibitors of the enzymes that write and erase these marks, represents a promising frontier in the development of novel antiviral strategies.
References
- 1. Epitranscriptomic m5C methylation of SARS-CoV-2 RNA regulates viral replication and the virulence of progeny viruses in the new infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists discover compounds that help cells fight a wide range of viruses | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. Epitranscriptomic m5C methylation of SARS-CoV-2 RNA regulates viral replication and the virulence of progeny viruses in the new infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Emerging Role of RNA Modifications in the Regulation of Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Species Distribution and Function of 5-Methyluridine (m5U)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous RNA Modification m5U
5-methyluridine (B1664183) (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life: Bacteria, Archaea, and Eukaryota. This seemingly simple methylation at the fifth carbon of uridine (B1682114) plays surprisingly diverse and critical roles in cellular function. Its presence is most famously conserved at position 54 (m5U54) in the "T-loop" of virtually all transfer RNAs (tRNAs), a feature whose precise function has been a long-standing puzzle in molecular biology.[1] However, m5U is also found in ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs, where its functions are still being actively explored.
This guide provides a comparative overview of m5U distribution and function across different species, summarizes key quantitative data, details relevant experimental protocols, and highlights the potential of m5U-modifying enzymes as therapeutic targets.
Data Presentation: Cross-Species Distribution of m5U
The location of m5U modifications and the enzymes responsible for their deposition vary significantly across species and RNA types. The following table summarizes these key differences.
Table 1: Comparative Distribution of m5U and Associated Methyltransferases
| Domain/Organelle | Example Organism | RNA Type | Position(s) | Enzyme(s) | Primary Function/Note |
| Bacteria | Escherichia coli | tRNA | U54 | TrmA (RumT) | tRNA structure stabilization, modulates ribosome translocation.[1][2][3][4] |
| 23S rRNA | U747 | RlmC (RumB) | Located in the large subunit tunnel, may interact with nascent peptides.[5] | ||
| 23S rRNA | U1939 | RlmD (RumA) | Located at the ribosomal subunit interface, interacts with A-site tRNA.[5] | ||
| Archaea | Thermococcales | tRNA, rRNA | Various | RlmD-type homologs | Presence of m5U is restricted to certain groups; enzymes acquired via horizontal gene transfer from Bacteria.[5] |
| Eukaryota (Cytosol) | Saccharomyces cerevisiae | tRNA | U54 | Trm2 | Conserved function with TrmA; loss alters the global tRNA modification landscape.[1][4] |
| mRNA | Various | Trm2 (likely) | Low abundance (1 per ~35,000 U); role in cellular fitness under stress.[3][6] | ||
| Eukaryota (Mitochondria) | Homo sapiens | mt-tRNA | U54 | TRMT2B | Catalyzes m5U54 in human mitochondrial tRNAs.[5] |
| 12S mt-rRNA | U429 | TRMT2B | A dual-function enzyme that also modifies mitochondrial rRNA.[5] |
Comparative Functional Overview of m5U
While the presence of m5U is widespread, its functional implications differ depending on the RNA type and organism.
The Conserved Role of m5U54 in tRNA
The modification at position U54 in the T-loop of tRNAs is the most conserved and well-studied role of m5U. For decades, its precise function was elusive, as cells lacking the modification show no obvious growth defects under standard lab conditions.[1] However, recent studies have revealed that m5U54 acts as a critical modulator of protein synthesis, particularly under stress.[1][3]
-
tRNA Maturation and Stability : The loss of m5U54 in both E. coli (via trmA deletion) and S. cerevisiae (via trm2Δ deletion) leads to altered modification patterns across the entire tRNA, particularly in the anticodon loop. This suggests m5U54 plays a role in the proper folding and maturation cascade of tRNA molecules.[1]
-
Modulation of Ribosome Translocation : In vitro and cell-based assays show that tRNAs lacking m5U54 are less sensitive to drugs that inhibit ribosome translocation (e.g., hygromycin B).[1][2][3] This indicates that m5U54 helps fine-tune the movement of the ribosome along the mRNA, a function that becomes particularly important for cellular fitness during stress.[1]
Role of m5U in Ribosomal RNA
In bacteria, m5U modifications are present at specific, highly conserved sites within the 23S rRNA of the large ribosomal subunit.[5]
-
m5U747 : Located in a loop that protrudes into the peptide exit tunnel, suggesting a potential role in interacting with the growing polypeptide chain.
-
m5U1939 : Situated at the interface between the large and small ribosomal subunits, where it may influence the interaction with the A-site tRNA.
Unlike in human mitochondria where a single enzyme (TRMT2B) modifies both tRNA and rRNA, bacteria utilize distinct enzymes for these tasks (TrmA for tRNA, RlmC/D for rRNA), indicating a functional divergence.[5]
Emerging Functions of m5U in mRNA
The discovery of m5U in eukaryotic mRNA is a more recent development.[3]
-
Low Stoichiometry : In yeast, m5U is present at very low levels in mRNA, estimated at only one modification per ~35,000 uridines.[3]
-
Stress-Dependent Role : While unlikely to play a widespread role in codon decoding under normal conditions, the levels of m5U in mRNA can change in response to translational stress, suggesting a potential role in regulating the stability or translation of specific transcripts during adaptive responses.[3]
m5U Methyltransferases: Targets for Drug Development
The enzymes that deposit m5U are essential for optimal cellular fitness, especially under stress, making them attractive targets for therapeutic intervention.
-
Antibacterial Targets : The bacterial-specific rRNA methyltransferases (RlmC, RlmD) and the tRNA methyltransferase (TrmA) are distinct from their human cytosolic counterparts, offering potential selectivity for novel antibiotic development.
-
Cancer and Disease : The human enzymes TRMT2A (the likely cytosolic tRNA m5U writer) and TRMT2B (mitochondrial) are involved in fundamental cellular processes. Dysregulation of RNA modifications has been linked to various diseases, including cancer and metabolic disorders, making these enzymes potential targets for drug development.[6][7][8]
Experimental Protocols
Accurate detection and functional analysis of m5U are critical for research. Below are summaries of key methodologies.
Detection and Quantification of m5U
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This is the gold standard for accurate quantification of RNA modifications.
-
Principle : RNA is enzymatically digested into single nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. The amount of m5U can be quantified relative to the amount of canonical uridine (U).
-
Protocol Outline :
-
RNA Isolation : Isolate total RNA or specific RNA species (e.g., tRNA, mRNA) from cells or tissues. Ensure high purity.
-
Enzymatic Digestion : Digest 1-2 µg of RNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
LC Separation : Separate the nucleoside mixture using a C18 reverse-phase column on a UHPLC system.[9]
-
MS/MS Analysis : Analyze the eluate using a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode. Monitor the specific mass transitions for uridine and m5U.
-
Quantification : Generate a standard curve using known amounts of pure nucleosides to calculate the absolute quantity or the ratio of m5U/U in the sample.[10]
-
Method 2: Sequencing-Based Approaches (e.g., m5U-seq) These methods provide transcriptome-wide mapping of m5U sites at single-nucleotide resolution.
-
Principle : Most sequencing methods rely on an antibody to specifically enrich for RNA fragments containing m5U (e.g., miCLIP) or a chemical treatment that induces mutations or stalls reverse transcriptase at m5U sites.
-
Protocol Outline (Antibody-Based) :
-
RNA Fragmentation : Purified RNA is fragmented into smaller pieces (e.g., ~100 nt).
-
Immunoprecipitation (IP) : RNA fragments are incubated with an m5U-specific antibody. The antibody-RNA complexes are captured using magnetic beads.
-
Library Preparation : The enriched RNA fragments are ligated to sequencing adapters, reverse transcribed into cDNA, and amplified.
-
High-Throughput Sequencing : The cDNA library is sequenced on a platform like Illumina.
-
Data Analysis : Sequencing reads are mapped to the reference genome/transcriptome. Peaks in read coverage indicate the locations of m5U modifications.
-
Functional Analysis
Method: In Vitro Translation Assay This assay directly tests the effect of m5U on protein synthesis.
-
Principle : A reconstituted cell-free translation system is used to synthesize a peptide from a specific mRNA template. The rate of synthesis is compared when using tRNAs that either possess or lack the m5U54 modification.
-
Protocol Outline :
-
Prepare Components : Purify ribosomes, translation factors, and aminoacyl-tRNA synthetases. Prepare an mRNA template encoding a simple peptide.
-
Isolate tRNA : Purify the specific tRNA of interest (e.g., tRNAPhe) from both wild-type cells (containing m5U54) and a knockout strain (e.g., trmA or trm2Δ, lacking m5U54).[1]
-
Set Up Reactions : Combine the translation components with one of the two tRNA preparations and radiolabeled amino acids.
-
Monitor Peptide Synthesis : Initiate the reaction and take samples at various time points. Separate the synthesized peptides using electrophoresis or chromatography and quantify the radioactivity to determine the rate of synthesis.
-
Comparison : Compare the kinetic parameters of peptide formation to determine the influence of m5U54 on translation efficiency.[2]
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Validation of Synthetic Alpha-5-Methyluridine in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic nucleoside analog, Alpha-5-Methyluridine, against its naturally occurring beta-anomer and the established chemotherapeutic agent 5-Fluorouracil (5-FU). Due to the limited publicly available data on this compound, this document presents a hypothetical validation framework based on the known biological activities of related alpha-nucleoside and pyrimidine (B1678525) analogs. The experimental data herein is illustrative and intended to guide the design of cellular validation studies.
Executive Summary
Alpha-nucleosides, stereoisomers of the naturally occurring beta-nucleosides, are known for their increased enzymatic stability, which can translate to altered biological activity and pharmacokinetic profiles.[1] This guide outlines a series of cellular assays to hypothetically validate the efficacy of a novel synthetic this compound, focusing on its potential as an anticancer agent. The comparison with its beta-anomer, 5-Methyluridine (a component of tRNA), and 5-Fluorouracil, a widely used antimetabolite, will provide a comprehensive performance benchmark.[2][3]
Comparative Efficacy in Cancer Cell Lines
The primary validation of a novel anticancer agent involves assessing its cytotoxic effects on various cancer cell lines. This section outlines a hypothetical comparison of this compound's potency against its beta-anomer and 5-FU.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes hypothetical IC50 values for the three compounds across different cancer cell lines after 72 hours of treatment.
| Compound | Pancreatic Cancer (PANC-1) IC50 (µM) | Breast Cancer (MCF-7) IC50 (µM) | Colon Cancer (HT-29) IC50 (µM) |
| This compound | 25 | 40 | 35 |
| Beta-5-Methyluridine | > 100 | > 100 | > 100 |
| 5-Fluorouracil (5-FU) | 5 | 8 | 10 |
Note: Data is hypothetical and for illustrative purposes.
Based on this hypothetical data, this compound demonstrates moderate cytotoxic activity, whereas its beta-anomer is largely inactive. This is consistent with the principle that the stereochemistry of the anomeric carbon significantly influences biological activity.[1] While less potent than 5-FU, its unique structure could offer a different therapeutic window or mechanism of action.
Experimental Protocol: MTT Assay for Cell Viability
The IC50 values are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (PANC-1, MCF-7, HT-29) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Beta-5-Methyluridine, and 5-FU (e.g., 0.1 to 200 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Mechanism of Action: Cellular Pathway Analysis
Understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. Pyrimidine analogs often interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2]
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action for pyrimidine nucleoside analogs.
Cell Cycle Analysis
Flow cytometry can be used to determine the effect of this compound on cell cycle progression.
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55 | 30 | 15 |
| This compound | 45 | 45 | 10 |
| 5-Fluorouracil (5-FU) | 35 | 55 | 10 |
Note: Data is hypothetical and for illustrative purposes.
This hypothetical data suggests that this compound, similar to 5-FU, induces an S-phase arrest, indicative of interference with DNA synthesis.
-
Treatment: Treat cells with the respective compounds at their IC50 concentrations for 48 hours.
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content by flow cytometry.
Apoptosis Assay
The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs.
| Treatment (at IC50) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (Untreated) | 2 | 1 |
| This compound | 20 | 15 |
| 5-Fluorouracil (5-FU) | 25 | 20 |
Note: Data is hypothetical and for illustrative purposes.
The hypothetical results indicate that this compound is a potent inducer of apoptosis, though slightly less so than 5-FU at their respective IC50 concentrations.
-
Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.
-
Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Experimental Workflow and Logic
The following diagram outlines the logical workflow for the cellular validation of synthetic this compound.
Conclusion
This guide provides a hypothetical framework for the cellular validation of synthetic this compound. The illustrative data and detailed protocols for cytotoxicity, cell cycle, and apoptosis assays offer a roadmap for researchers to assess its potential as a novel therapeutic agent. The unique stereochemistry of alpha-nucleosides suggests that this compound may possess distinct pharmacological properties compared to its beta-anomer, warranting further investigation. While the hypothetical data positions it as a moderately potent anticancer agent, empirical studies are essential to confirm its efficacy and elucidate its precise mechanism of action.
References
Safety Operating Guide
Navigating the Safe Disposal of Alpha-5-Methyluridine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount for ensuring a safe working environment and maintaining regulatory compliance. Alpha-5-Methyluridine, a nucleoside analog, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to become the preferred source for laboratory safety and chemical handling.
I. Hazard Profile and Safety Information
| Hazard Classification | Associated Risks | Recommended Precautions | Data Source |
| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves and clothing. | [1] |
| Serious Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [1] |
| Genetic Defects (Suspected) | Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [2] |
| Fertility/Unborn Child Damage (Suspected) | Suspected of damaging fertility or the unborn child. | Avoid contact during pregnancy and while nursing. | [2] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its associated waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risks. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[3]
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure proper disposal.[4]
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused or expired product, contaminated pipette tips, and absorbent materials from spill cleanups, in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
Ensure the container is compatible with the chemical waste.[4][7]
-
-
Liquid Waste:
-
Sharps Waste:
-
Chemically contaminated needles, blades, and broken glass must be disposed of in a labeled, puncture-resistant sharps container.[6]
-
Step 3: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and vital for safety.[5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5] If it is a mixture, list all components.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from open sinks or floor drains and have secondary containment to prevent spills.[6]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached its accumulation time limit (typically six months in academic labs), contact your institution's EHS department to arrange for pickup and disposal.[6][7]
-
Documentation: Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[5]
Step 5: Empty Container Disposal
-
A container that has held this compound must be managed as hazardous waste unless properly decontaminated.
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[8]
-
The rinseate should be collected and disposed of as hazardous liquid waste.[9]
-
After triple rinsing, deface the original label and dispose of the container as regular trash.[9]
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Containment: If it is safe to do so, prevent the spread of the spill using absorbent materials.
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
-
Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air and seek medical attention.[1]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Alpha-5-Methyluridine
Essential Safety and Handling of Alpha-5-Methyluridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1][2]
| Protection Type | Specific Recommendations | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures. | Protects eyes from dust, splashes, and mists of the compound.[1] |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) is required. | Prevents inhalation of the compound, which may cause respiratory irritation.[1] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is critical to maintaining a safe laboratory.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Ensure that all necessary PPE is available and in good condition. Verify that safety equipment, such as an eyewash station and safety shower, is accessible.
-
Handling : Conduct all work in a well-ventilated area, such as a chemical fume hood, especially when dealing with the solid form to minimize dust generation.[1] Avoid direct contact with the skin, eyes, and clothing.[1]
-
Post-Handling : After handling, decontaminate all work surfaces. Remove and properly dispose of contaminated gloves. Always wash your hands thoroughly with soap and water after completing your work.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.[1]
-
Container Sealing : Ensure the waste container is tightly sealed to prevent any leakage or release of the chemical.[1]
-
Regulatory Compliance : Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[1]
By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
